molecular formula C20H28O B022103 11-Cis-Retinal CAS No. 564-87-4

11-Cis-Retinal

货号: B022103
CAS 编号: 564-87-4
分子量: 284.4 g/mol
InChI 键: NCYCYZXNIZJOKI-IOUUIBBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

11-cis-Retinal is the essential chromophore for the visual pigment rhodopsin, serving as a fundamental component in the study of the visual cycle and phototransduction. This vitamin A aldehyde isomer binds covalently to opsin proteins within rod and cone cells, forming light-sensitive rhodopsin. Upon photon absorption, this compound undergoes photoisomerization to its all-trans form, initiating a conformational change in opsin and triggering the G-protein coupled signal transduction cascade that ultimately leads to visual perception. Researchers utilize this compound to investigate the molecular mechanisms of vision, retinal diseases such as retinitis pigmentosa and Stargardt's disease, and the biochemistry of GPCR signaling. Its application is critical for in vitro reconstitution of visual pigments, studying retinal degeneration, and developing therapeutic strategies for inherited retinal disorders. This compound is an indispensable tool in the fields of biochemistry, neuroscience, and ophthalmology.

属性

IUPAC Name

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-IOUUIBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415057
Record name 11-cis-Retinal
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 11-cis-Retinaldehyde
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CAS No.

564-87-4
Record name 11-cis-Retinal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinal, (11Z)-
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Record name 11-cis-Retinal
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Record name RETINAL, (11Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91058V6HCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11-cis-Retinaldehyde
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

63.5 - 64.4 °C
Record name 11-cis-Retinaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Chromophore of Vision: A Technical Guide to the Discovery and History of 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 11-cis-retinal, the fundamental chromophore in the mechanism of vision. We will delve into the pivotal experiments that elucidated its structure and function, present key quantitative data, and detail the experimental methodologies that paved the way for our current understanding of the visual cycle. This document is intended to serve as a comprehensive resource for professionals in vision research and drug development.

A Historical Overview: The Unveiling of this compound

The journey to understanding the molecular basis of vision is a story of meticulous scientific inquiry, with the central chapter being the discovery of this compound. At the forefront of this narrative is the work of American scientist George Wald , whose contributions were so profound that he was awarded the Nobel Prize in Physiology or Medicine in 1967.[1]

In the early 20th century, the connection between vitamin A and vision was known, primarily through the observation that its deficiency led to night blindness.[2] However, the precise molecular role of vitamin A in the retina remained a mystery. In the 1930s, while working in the laboratory of Otto Warburg, George Wald made the groundbreaking discovery of vitamin A in the retina.[2][3] This finding was the first crucial step in linking a specific molecule to the function of the eye's photoreceptor cells.

Further research by Wald and his collaborators, including Ruth Hubbard and Paul K. Brown , led to the isolation and characterization of a series of vitamin A-related compounds, which he termed "retinenes." They established that vision is initiated by a photochemical reaction involving a visual pigment, rhodopsin, which is a conjugate of a protein called opsin and a specific form of retinene.

The critical breakthrough came with the realization that the retinene bound to opsin in the dark-adapted state was a specific geometric isomer. Through a series of elegant experiments in the 1950s, Wald's group demonstrated that this isomer was This compound . They found that light absorption triggers the isomerization of this compound to the all-trans form, a conformational change that initiates the cascade of events leading to a nerve impulse.[4][5] This discovery established the principle of cis-trans isomerization as a fundamental mechanism in biology.

Quantitative Data on Retinal Isomers

The meticulous work of researchers like Ruth Hubbard provided the foundational quantitative data on the properties of retinal isomers. These data were crucial for understanding the thermodynamics and kinetics of the visual cycle.

Table 1: Physicochemical Properties of Retinal Isomers
IsomerSolventAbsorption Maximum (λmax) (nm)Molar Absorbance (ε) at λmax (M⁻¹cm⁻¹)
all-trans-retinal n-Heptane37048,100
1-Propanol38642,900
Aqueous Digitonin38938,300
This compound n-Heptane36526,400
1-Propanol38024,900
Aqueous Digitonin38021,700

Data sourced from Hubbard, R. (1966). The Stereoisomerization of this compound. The Journal of Biological Chemistry, 241(8), 1814-1818.[6]

Table 2: Thermodynamic and Kinetic Parameters for the Thermal Isomerization of this compound to all-trans-Retinal
SolventArrhenius Energy (Ea) (cal/mole)Frequency Factor (A) (sec⁻¹)
1-Propanol22,4009 x 10⁷
Aqueous propanol (50%)22,5008 x 10⁸
Aqueous digitonin (1%)24,5004 x 10¹⁰
n-Heptane26,2001 x 10¹¹
n-Heptane + I₂ (catalyst)24,2002 x 10¹³

Data sourced from Hubbard, R. (1966). The Stereoisomerization of this compound. The Journal of Biological Chemistry, 241(8), 1814-1818.[6]

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments that led to the discovery and characterization of this compound. These protocols are based on the descriptions found in the original research publications of the era.

Extraction and Isolation of Retinal Isomers from Retinal Tissue

This protocol outlines the general procedure used for extracting and separating retinal isomers from the eyes of animals, a crucial step in identifying the native chromophore of rhodopsin.

Objective: To extract and isolate different geometric isomers of retinal from photoreceptor outer segments.

Materials:

  • Dark-adapted animal retinas (e.g., from cattle or frogs)

  • Digitonin solution (typically 1-2% in phosphate buffer)

  • Petroleum ether or hexane

  • Anhydrous sodium sulfate

  • Chromatography column (e.g., alumina or silica gel)

  • Various solvent systems for elution (e.g., mixtures of petroleum ether and diethyl ether)

  • Spectrophotometer

Procedure:

  • Dissection and Homogenization: Under dim red light to prevent isomerization, dissect the retinas from dark-adapted animal eyes. Homogenize the retinal tissue in a buffered saline solution.

  • Extraction of Rhodopsin: Treat the homogenate with a solution of digitonin.[7][8] Digitonin is a mild detergent that solubilizes rhodopsin from the photoreceptor outer segment membranes, forming micelles. Centrifuge the mixture to remove cellular debris. The supernatant contains the solubilized rhodopsin.

  • Bleaching and Retinal Liberation: Expose the digitonin extract of rhodopsin to bright light. This will bleach the rhodopsin, causing the photoisomerization of this compound to all-trans-retinal and its subsequent hydrolysis from the opsin protein.

  • Solvent Extraction: Extract the liberated retinal from the aqueous digitonin solution using an organic solvent such as petroleum ether or hexane. The retinal isomers will partition into the organic phase.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any residual water. Concentrate the extract by evaporation under a stream of nitrogen.

  • Chromatographic Separation: Apply the concentrated retinal extract to a chromatography column. Elute the column with a series of solvents of increasing polarity. Different retinal isomers will have different affinities for the stationary phase and will elute at different times, allowing for their separation.

  • Identification and Quantification: Collect the fractions and analyze them using a spectrophotometer to determine the absorption spectrum and quantify the amount of each isomer present.[9]

Spectrophotometric Analysis of Visual Pigments

Spectrophotometry was the cornerstone technique for characterizing visual pigments and their chromophores.

Objective: To measure the absorption spectrum of rhodopsin and its bleaching products.

Materials:

  • Purified digitonin extract of rhodopsin

  • Spectrophotometer (e.g., Beckman DU spectrophotometer, a common instrument of that era)

  • Cuvettes

  • Light source for bleaching

Procedure:

  • Dark Spectrum: Place the cuvette containing the rhodopsin solution in the spectrophotometer and measure the absorption spectrum in the dark. This will show the characteristic absorption peak of rhodopsin (around 500 nm for bovine rhodopsin).

  • Bleaching: Remove the cuvette from the spectrophotometer and expose it to a bright light source for a sufficient time to bleach the rhodopsin completely.

  • Bleached Spectrum: Return the cuvette to the spectrophotometer and measure the absorption spectrum again. The peak at 500 nm will have disappeared, and a new peak corresponding to all-trans-retinal (around 380 nm) will appear.

  • Difference Spectrum: Subtract the bleached spectrum from the dark spectrum. The resulting difference spectrum will show a positive peak at the λmax of rhodopsin and a negative peak corresponding to the bleaching products. This method helps to isolate the spectral changes due to the visual pigment from the background absorption of other substances in the extract.

In Vitro Regeneration of Rhodopsin

A key experiment to confirm the identity of the rhodopsin chromophore was the in vitro regeneration of the visual pigment from opsin and a specific retinal isomer.

Objective: To demonstrate that only the 11-cis isomer of retinal can combine with opsin to form rhodopsin.

Materials:

  • Bleached rhodopsin extract (containing opsin)

  • Purified retinal isomers (all-trans, 9-cis, 11-cis, 13-cis)

  • Spectrophotometer

Procedure:

  • Preparation of Opsin: Prepare a solution of opsin by completely bleaching a digitonin extract of rhodopsin.

  • Incubation with Isomers: Divide the opsin solution into several aliquots. To each aliquot, add a different purified retinal isomer in the dark.

  • Incubation: Incubate the mixtures in the dark for several hours to allow for the binding of the retinal to opsin.

  • Spectrophotometric Analysis: After incubation, measure the absorption spectrum of each mixture.

  • Results: The mixture containing this compound will show the formation of a new absorption peak around 500 nm, characteristic of rhodopsin. Other isomers, such as all-trans and 13-cis-retinal, will not result in the formation of a stable pigment with this absorption maximum. The 9-cis isomer was found to form a photosensitive pigment called isorhodopsin, but this is not the naturally occurring pigment.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex biochemical processes and experimental logic involved in the study of this compound.

The_Visual_Cycle cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) Opsin Opsin Meta_II->Opsin Hydrolysis all_trans_Retinal_ROS all-trans-Retinal all_trans_Retinol_ROS all-trans-Retinol all_trans_Retinal_ROS->all_trans_Retinol_ROS RDH all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_ROS->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT cis_Retinol 11-cis-Retinol all_trans_Retinyl_Ester->cis_Retinol RPE65 cis_Retinal This compound cis_Retinol->cis_Retinal RDH cis_Retinal->Rhodopsin Transport & Recombination

The Visual Cycle

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis & Identification cluster_Confirmation Confirmation Retinas Dark-Adapted Retinas Homogenate Retinal Homogenate Retinas->Homogenate Digitonin_Extract Digitonin Extract (Solubilized Rhodopsin) Homogenate->Digitonin_Extract Digitonin Extraction Bleached_Extract Bleached Extract Digitonin_Extract->Bleached_Extract Light Exposure Organic_Extract Organic Solvent Extract (Retinal Isomers) Bleached_Extract->Organic_Extract Solvent Extraction Chromatography Column Chromatography Organic_Extract->Chromatography Application to Column Separated_Isomers Separated Isomers Chromatography->Separated_Isomers Spectrophotometry Spectrophotometry Separated_Isomers->Spectrophotometry Identification Identification of This compound Spectrophotometry->Identification Incubation Incubation with This compound Identification->Incubation Opsin_Prep Opsin Preparation Opsin_Prep->Incubation Regeneration Rhodopsin Regeneration Incubation->Regeneration

Experimental Workflow for this compound Discovery

Conclusion

The discovery of this compound and the elucidation of its role in the visual cycle represent a landmark achievement in biochemistry and physiology. The pioneering work of George Wald and his colleagues not only explained the molecular basis of vision but also introduced fundamental concepts of molecular isomerization in biological processes. The experimental techniques they developed, though now refined, laid the groundwork for modern vision research. For professionals in drug development, a deep understanding of this history and the underlying biochemical pathways is essential for the rational design of novel therapeutics for retinal diseases. The stability of this compound, its interaction with opsin, and the kinetics of the visual cycle are all critical parameters that can be targeted for intervention. This guide serves as a testament to the power of fundamental research and a resource for those continuing to build upon this remarkable scientific legacy.

References

The Biosynthesis of 11-cis-Retinal in the Retinal Pigment Epithelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of 11-cis-retinal within the retinal pigment epithelium (RPE). The regeneration of this crucial chromophore is essential for vertebrate vision, and a thorough understanding of its enzymatic machinery is paramount for research into retinal diseases and the development of novel therapeutics. This document details the key enzymes, their kinetics, the role of retinoid-binding proteins, and the experimental protocols used to investigate this vital biological process.

The Canonical Visual Cycle: A Step-by-Step Pathway

The regeneration of this compound from all-trans-retinal, released after phototransduction in photoreceptors, is a multi-step enzymatic process known as the visual cycle. The majority of this pathway occurs within the RPE. The key steps are as follows:

  • Uptake of all-trans-retinol: All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments and transported to the RPE.[1] Within the RPE cells, all-trans-retinol is bound by cellular retinol-binding protein (CRBP), which facilitates its transfer to the first enzyme in the pathway.[1]

  • Esterification: Lecithin:retinol acyltransferase (LRAT), an integral membrane protein, catalyzes the esterification of all-trans-retinol to form all-trans-retinyl esters, primarily all-trans-retinyl palmitate.[2][3][4][5] This step is crucial as it converts retinol into the substrate for the subsequent isomerization reaction.[6][7]

  • Isomerization and Hydrolysis: The key enzymatic step is performed by the retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as an isomerohydrolase.[5] RPE65 simultaneously isomerizes the all-trans-retinyl ester to an 11-cis configuration and hydrolyzes the ester bond, yielding 11-cis-retinol.

  • Oxidation: The final step in the RPE is the oxidation of 11-cis-retinol to this compound, the chromophore that will be transported back to the photoreceptors. This reaction is primarily catalyzed by 11-cis-retinol dehydrogenase 5 (RDH5), an NAD+-dependent enzyme. Other dehydrogenases, such as RDH10 and RDH11, may also contribute to this step.

  • Transport and Binding: Throughout this process, retinoids are chaperoned by specific binding proteins. Cellular retinaldehyde-binding protein (CRALBP) binds to 11-cis-retinoids with high affinity, protecting them from isomerization and facilitating their delivery to subsequent enzymes and eventually for transport back to the photoreceptors.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and binding proteins involved in the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxOrganism/SystemReference
LRAT (full-length) dipalmitoylphosphatidylcholine1.38 µM0.17 µmol/(min·mg)Bovine RPE microsomes
all-trans-retinol0.243 µM0.199 µmol/(min·mg)Bovine RPE microsomes
LRAT (truncated) all-trans-retinol55 ± 16 µM2426 ± 216 mol/(min·mol of enzyme)Recombinant human
RPE65 all-trans-retinyl palmitate3.7 µM1.45 x 10⁻⁴ s⁻¹ (kcat)Recombinant chicken
RPE65 all-trans-retinyl ester-2.9 pmol/(min·mg of RPE65)Recombinant in 293A cells[2]
RDH5 11-cis-retinolNot explicitly statedNot explicitly statedHuman (recombinant)

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme (native vs. recombinant), the nature of the substrate preparation (e.g., in detergents or liposomes), and the assay components.

Table 2: Binding Protein Affinities
Binding ProteinLigandDissociation Constant (Kd)Organism/SystemReference
CRALBP 11-cis-retinaldehyde< 20 nMBovine
11-cis-retinol~50 nMBovine
9-cis-retinaldehyde~50 nMBovine
CRBP1 all-trans-retinol16 nMRat[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway and a typical experimental workflow for studying this process.

Biosynthesis_Pathway cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) all_trans_retinal all-trans-retinal all_trans_retinol_photo all-trans-retinol all_trans_retinal->all_trans_retinol_photo RDH8 all_trans_retinol_rpe all-trans-retinol all_trans_retinol_photo->all_trans_retinol_rpe Transport at_RE all-trans-retinyl esters all_trans_retinol_rpe->at_RE LRAT CRBP CRBP all_trans_retinol_rpe->CRBP 11_cis_retinol 11-cis-retinol at_RE->11_cis_retinol RPE65 11_cis_retinal This compound 11_cis_retinol->11_cis_retinal RDH5 CRALBP CRALBP 11_cis_retinol->CRALBP Photoreceptor Photoreceptor 11_cis_retinal->Photoreceptor Transport LRAT LRAT CRBP->LRAT RDH5 RDH5 CRALBP->RDH5 Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Enzyme_Assay Enzyme Activity Assay cluster_Analysis Analysis cluster_Protein_Analysis Protein Analysis RPE_tissue RPE Tissue/Cells Homogenization Homogenization RPE_tissue->Homogenization Protein_quant Protein Quantification Homogenization->Protein_quant SDS_PAGE SDS-PAGE Homogenization->SDS_PAGE Incubation Incubate homogenate with substrate (e.g., all-trans-retinol) Protein_quant->Incubation Quenching Quench reaction Incubation->Quenching Extraction Retinoid Extraction (e.g., Hexane) Quenching->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of retinoid isomers HPLC->Quantification Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with specific antibodies (RPE65, LRAT, etc.) Western_Blot->Detection

References

chemical and physical properties of 11-cis-retinal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of 11-cis-Retinal

Introduction

This compound is a pivotal molecule in the biological process of vision. As a derivative of vitamin A, it functions as the chromophore of visual pigments, such as rhodopsin and iodopsin, found in the photoreceptor cells of the retina.[1][2] Its unique chemical structure and light-sensitive properties allow it to act as a photoswitch, initiating the complex signaling cascade that translates light into neural signals.[3][4] This document provides a comprehensive overview of the , details the experimental protocols used for its characterization, and illustrates its role in the visual cycle and phototransduction pathway.

Chemical and Physical Properties

This compound is a polyene aldehyde, characterized by a β-ionone ring and a conjugated polyene chain with a cis double bond at the 11th carbon position. This specific stereoisomerism is crucial for its function. The quantitative properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
IUPAC Name (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal[5][6]
Synonyms 11-cis Retinaldehyde, 11-cis-Vitamin A aldehyde, Neoretinene b[5][6][7][8]
CAS Number 564-87-4[6][7][8][9]
Molecular Formula C₂₀H₂₈O[6][7][8][10]
Molecular Weight 284.44 g/mol [8]
Physical State Solid, can also be an oil[5][6][11]
Melting Point 63.5 - 64.4 °C[5][9]
Solubility Slightly soluble in Chloroform and Methanol; Low aqueous solubility[6][7][12]
Storage Long-term at -80°C (up to 6 months); Short-term at -20°C (up to 1 month)[7]
Table 2: Spectroscopic Properties of this compound
Spectroscopic PropertyValueConditions / NotesReferences
UV-Vis λmax ~380-390 nmIn various organic solvents and saline solution[13]
UV-Vis λmax (in Rhodopsin) ~498-500 nmBound to opsin via a protonated Schiff base[14][15]
Molar Extinction Coefficient (ε) 24,900 M⁻¹cm⁻¹At 380 nm[13]

The Role of this compound in Vision

The function of this compound is defined by two critical biochemical processes: the phototransduction cascade, which it initiates, and the visual cycle, which regenerates it for sustained vision.

The Phototransduction Cascade

Vision is initiated when a photon of light is absorbed by the this compound chromophore within a visual pigment like rhodopsin.[16] This absorption provides the energy for the ultrafast isomerization of this compound to all-trans-retinal.[3][4] This conformational change from a constrained cis isomer to a linear trans isomer forces a change in the structure of the opsin protein, converting it to its active state, known as Metarhodopsin II (Meta II).[14] This activated receptor triggers a G-protein signaling cascade, leading to the hyperpolarization of the photoreceptor cell and the transmission of a neural signal.[16][17]

Phototransduction_Cascade Photon Photon Rhodopsin Rhodopsin (this compound + Opsin) Photon->Rhodopsin Absorption MetaII Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->MetaII Isomerization Transducin_GDP Transducin (Gt) (GDP-bound, inactive) MetaII->Transducin_GDP Activates Transducin_GTP Transducin (Gt) (GTP-bound, active) Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE_inactive PDE6 (inactive) Transducin_GTP->PDE_inactive Activates PDE_active PDE6 (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP Channels_open Ion Channels Open (Depolarization) cGMP->Channels_open Keeps open Channels_closed Ion Channels Close (Hyperpolarization) Channels_open->Channels_closed [cGMP] drops Signal Neural Signal to Brain Channels_closed->Signal

Fig. 1: The Phototransduction Cascade.
The Visual Cycle (Retinoid Cycle)

For vision to persist, the all-trans-retinal must be converted back to this compound and recombined with opsin. This multi-step enzymatic process, known as the visual cycle, primarily occurs in the adjacent retinal pigment epithelium (RPE) cells.[18][19] All-trans-retinal is released from opsin, reduced to all-trans-retinol in the photoreceptor, and transported to the RPE.[20] There, it is esterified by lecithin retinol acyltransferase (LRAT) and then isomerized by RPE65 to 11-cis-retinol.[11][19] Finally, it is oxidized back to this compound before being transported back to the photoreceptor to regenerate the visual pigment.[1]

Fig. 2: The Visual Cycle.

Experimental Protocols

The characterization of this compound relies on several key analytical techniques.

UV-Visible Spectroscopy

This technique is used to determine the concentration and purity of retinal isomers and to monitor pigment regeneration.

  • Objective: To measure the absorbance spectrum of this compound.

  • Methodology:

    • Sample Preparation: A concentrated stock solution of this compound is prepared in an organic solvent like ethanol, where it is stable.[13]

    • Dilution: The stock solution is diluted to a known concentration in the desired buffer (e.g., saline or a detergent solution for membrane protein studies).[12]

    • Measurement: The absorbance spectrum is recorded using a dual-beam spectrophotometer over a range of wavelengths (typically 250-600 nm).

    • Analysis: The wavelength of maximum absorbance (λmax) is identified. Concentration can be calculated using the Beer-Lambert law (A = εcl), with a known molar extinction coefficient (ε).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for studying the structure of this compound within the binding pocket of rhodopsin and observing the structural changes that occur upon photoactivation.[21]

  • Objective: To determine the conformation and protein-ligand interactions of this compound within rhodopsin.

  • Methodology:

    • Isotope Labeling: this compound is chemically synthesized with stable isotopes (e.g., ¹³C or ²H) at specific positions.[21][22]

    • Pigment Regeneration: The labeled this compound is incubated with purified opsin (the apoprotein) in detergent micelles or lipid bilayers to reconstitute the rhodopsin pigment.[21]

    • Sample Preparation: The regenerated sample is concentrated and carefully packed into a magic-angle spinning (MAS) rotor.[21]

    • Data Acquisition: The sample is frozen (e.g., to -80°C) and analyzed using a solid-state NMR spectrometer. Techniques like Cross-Polarization (CP) and MAS are employed to obtain high-resolution spectra of the solid sample.[21]

    • Analysis: The chemical shifts of the labeled nuclei provide detailed information about the local electronic environment, conformation, and proximity to specific amino acid residues in the protein.[23]

NMR_Workflow Start Start Synthesis Synthesize Isotope-Labeled (e.g., ¹³C) this compound Start->Synthesis Purification Purify via HPLC Synthesis->Purification Regeneration Regenerate Rhodopsin (add labeled retinal to opsin) Purification->Regeneration Concentration Concentrate Sample Regeneration->Concentration Packing Pack into MAS Rotor Concentration->Packing Analysis Solid-State NMR Analysis (at -80°C) Packing->Analysis End Structural Data Analysis->End

Fig. 3: Workflow for Solid-State NMR Analysis.
X-ray Crystallography

While challenging for membrane proteins, X-ray crystallography has provided high-resolution structures of rhodopsin in its ground state (bound to this compound) and in various activated states.[24] These structures have been fundamental to understanding how the isomerization of this compound leads to receptor activation.

  • Objective: To determine the three-dimensional atomic structure of rhodopsin with this compound in its binding pocket.

  • Methodology:

    • Protein Expression and Purification: Rhodopsin is expressed and purified in large quantities, typically from bovine retinas or using recombinant systems.

    • Crystallization: The purified protein, solubilized in detergent, is subjected to crystallization screening to find conditions that yield well-ordered crystals. This is a major bottleneck in the process.

    • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots.

    • Structure Determination: The diffraction pattern is analyzed to calculate an electron density map of the molecule. An atomic model of the protein and its bound this compound is then built into this map and refined to yield a final structure.[2][25]

Conclusion

This compound is a masterfully designed molecule whose chemical and physical properties are exquisitely tuned for its biological function. Its ability to undergo light-induced isomerization within the confines of the opsin binding pocket is the primary event of vision. The study of its properties through spectroscopy and crystallography has not only illuminated the mechanisms of sight but has also established rhodopsin as a paradigm for understanding G-protein coupled receptor signaling, a class of proteins of immense pharmacological importance.

References

The Symbiotic Dance of Light and Sight: An In-depth Technical Guide to 11-cis-retinal and its Interaction with Opsin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pivotal interaction between the chromophore 11-cis-retinal and the protein opsin, the foundational event in vision. We delve into the molecular intricacies of this relationship, the subsequent signaling cascade that translates light into a neural impulse, and the cyclic pathway that ensures a continuous supply of the vital chromophore. This document is designed to be a thorough resource, presenting quantitative data in accessible formats, detailing key experimental methodologies, and visualizing complex processes for enhanced understanding.

The Core Interaction: this compound and Opsin

The vertebrate visual system's remarkable sensitivity to light begins with the interaction between a small molecule, this compound, and a large transmembrane protein, opsin. Opsin is a G-protein-coupled receptor (GPCR) that, on its own, is inactive.[1] It is the covalent binding of this compound within a specific pocket of the opsin molecule that forms the light-sensitive pigment, rhodopsin.[2]

The this compound molecule acts as an inverse agonist, holding the opsin protein in a conformationally inactive state.[3] The bond is a protonated Schiff base linkage to a conserved lysine residue in the seventh transmembrane helix of opsin.[1] This stable, yet poised, complex is the dark state of the photoreceptor cell.

Upon absorption of a photon of light, the this compound undergoes an incredibly rapid and efficient isomerization to the all-trans-retinal form. This change in the chromophore's shape from a bent to a linear configuration induces a conformational change in the opsin protein, activating it and initiating the visual signaling cascade.[1]

Quantitative Aspects of the Interaction and Activation

The interaction between this compound, its isomers, and opsin, as well as the subsequent activation of the G-protein transducin, can be characterized by several key quantitative parameters.

ParameterMolecule/InteractionValueNotes
Binding Affinity (Kd) This compound to CRALBP< 20 nMCRALBP is a cellular retinaldehyde-binding protein involved in the visual cycle.[4]
11-cis-retinol to CRALBP~50 nM[4]
9-cis-retinaldehyde to CRALBP~50 nM[4]
EC50 all-trans-retinal activation of opsin~53 nMConcentration for 50% of maximal activation.[5]
all-trans-retinol activation of opsin~6 µM[5]
11-cis-retinol activation of opsin~6 µM[5]
Dissociation Constant (Kd) Metarhodopsin II - 48-kDa protein (Arrestin) complex~50 nM[6]
Rate of Complex Formation Metarhodopsin II - 48-kDa protein (Arrestin)2.3 s⁻¹At 13.7 °C and 12 µM 48-kDa protein.[6]
Activation Energy Metarhodopsin II - 48-kDa protein (Arrestin) formation165 kJ mol⁻¹[6]

The Phototransduction Cascade: From Photon to Neural Signal

The light-induced conformational change in rhodopsin triggers a sophisticated and highly amplified signaling cascade known as phototransduction. This process ultimately leads to the hyperpolarization of the photoreceptor cell membrane and a change in neurotransmitter release.

The key steps are as follows:

  • Activation of Rhodopsin (Meta II) : Upon absorbing a photon, rhodopsin transitions through a series of short-lived intermediates to its active form, Metarhodopsin II (Meta II).

  • Activation of Transducin : Meta II binds to and activates the heterotrimeric G-protein transducin (Gt). This involves the exchange of GDP for GTP on the alpha subunit of transducin (Gαt).

  • Activation of Phosphodiesterase (PDE) : The activated Gαt-GTP complex dissociates and binds to the inhibitory gamma subunits of cGMP phosphodiesterase (PDE), thereby activating it.

  • Hydrolysis of cGMP : Activated PDE hydrolyzes cyclic guanosine monophosphate (cGMP) to GMP.

  • Closure of cGMP-gated Channels : In the dark, cGMP levels are high, keeping cGMP-gated cation channels in the photoreceptor outer segment open, leading to a depolarizing "dark current". The reduction in cGMP concentration causes these channels to close.

  • Hyperpolarization and Signal Transduction : The closure of cation channels leads to a hyperpolarization of the cell membrane. This change in membrane potential modulates the release of the neurotransmitter glutamate at the synaptic terminal, signaling to downstream neurons in the retina.

Visualizing the Phototransduction Cascade

Phototransduction_Cascade Photon Photon Rhodopsin Rhodopsin (Inactive) Photon->Rhodopsin Absorption Meta_II Metarhodopsin II (Active) Rhodopsin->Meta_II Isomerization Transducin_GDP Transducin-GDP (Inactive) Meta_II->Transducin_GDP Binds Transducin_GTP Transducin-GTP (Active) Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE_inactive PDE (Inactive) Transducin_GTP->PDE_inactive Binds PDE_active PDE (Active) PDE_inactive->PDE_active Activation cGMP cGMP PDE_active->cGMP Hydrolyzes GMP GMP cGMP->GMP Cation_Channel_Open Cation Channel (Open) cGMP->Cation_Channel_Open Keeps Open Cation_Channel_Closed Cation Channel (Closed) Cation_Channel_Open->Cation_Channel_Closed Closes due to low cGMP Hyperpolarization Hyperpolarization Cation_Channel_Closed->Hyperpolarization Signal_Transmission Signal to Brain Hyperpolarization->Signal_Transmission

The Phototransduction Signaling Pathway.
Spectral Properties of Rhodopsin and its Intermediates

The phototransduction cascade is marked by the formation of several transient intermediates, each with a distinct absorption maximum (λmax).

IntermediateAbsorption Maximum (λmax)
Rhodopsin~498-500 nm[7][8]
Bathorhodopsin~534-543 nm[8]
Lumirhodopsin~497 nm[8]
Metarhodopsin I~478-487 nm[8]
Metarhodopsin II~380 nm[8]

The Retinoid Cycle: Recycling the Chromophore

For vision to be continuous, all-trans-retinal must be converted back to this compound and recombined with opsin. This regeneration process is known as the retinoid cycle and primarily occurs in the retinal pigment epithelium (RPE) cells adjacent to the photoreceptors.

The key enzymatic steps are:

  • Reduction : All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by retinol dehydrogenase (RDH).

  • Transport : All-trans-retinol is transported to the RPE.

  • Esterification : In the RPE, all-trans-retinol is esterified to form an all-trans-retinyl ester by lecithin:retinol acyltransferase (LRAT).

  • Isomerization : The all-trans-retinyl ester is the substrate for the isomerohydrolase RPE65, which converts it to 11-cis-retinol.[9]

  • Oxidation : 11-cis-retinol is oxidized back to this compound by 11-cis-retinol dehydrogenase.

  • Transport : this compound is transported back to the photoreceptor outer segments to regenerate rhodopsin.

Visualizing the Retinoid Cycle

Retinoid_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Meta_II Meta_II Rhodopsin->Meta_II Light Opsin Opsin Meta_II->Opsin Dissociation all_trans_Retinal all_trans_Retinal Meta_II->all_trans_Retinal Release Opsin->Rhodopsin + this compound all_trans_Retinol all_trans_Retinol all_trans_Retinal->all_trans_Retinol RDH all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT _11_cis_Retinol 11-cis-Retinol all_trans_Retinyl_Ester->_11_cis_Retinol RPE65 _11_cis_Retinal This compound _11_cis_Retinol->_11_cis_Retinal 11-cis-RDH _11_cis_Retinal->Opsin Transport

The Retinoid Cycle.
Kinetics of Key Retinoid Cycle Enzymes

The efficiency of the retinoid cycle is dependent on the kinetic properties of its key enzymes.

EnzymeSubstrateKmVmaxNotes
LRAT dipalmitoylphosphatidylcholine1.38 µM0.17 µmol/(min·mg)[10]
all-trans-retinol0.243 µM0.199 µmol/(min·mg)[10]
all-trans-retinol55 ± 16 µM2426 ± 216 mol/(min·mol of tLRAT)[11]
11-cis-retinol2.08 ± 0.04 µM0.13 ± 0.004 nmol/(min·mg)[12]
RPE65 ---(±)-RPE65-61 is an uncompetitive inhibitor with a Ki of 119 ± 11 nM.[13]
RALDH3 all-trans-retinal-Vmax/Km = 77.9[14]
RALDH4 9-cis-retinal-Vmax/Km = 27.4[14]
13-cis-retinal-Vmax/Km = 8.24[14]

Key Experimental Protocols

The study of this compound and opsin interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the most critical approaches.

Rhodopsin Purification from Bovine Retina

Objective: To isolate and purify rhodopsin from bovine retinas for structural and functional studies.[15][16]

Methodology:

  • Rod Outer Segment (ROS) Isolation:

    • Dissect retinas from dark-adapted bovine eyes under dim red light.

    • Homogenize retinas in a sucrose solution.

    • Perform sucrose gradient centrifugation to separate ROS from other retinal components. The ROS will form a band at the interface of specific sucrose concentrations.

    • Collect the ROS band and wash with a buffer to remove soluble proteins.

  • Detergent Solubilization:

    • Resuspend the purified ROS in a buffer containing a mild detergent, such as dodecyl maltoside (DM), to solubilize the membrane-bound rhodopsin.

    • Centrifuge to pellet insoluble material.

  • Immunoaffinity Chromatography:

    • Prepare an affinity column with an anti-rhodopsin monoclonal antibody (e.g., 1D4) coupled to a resin.

    • Load the solubilized rhodopsin solution onto the column. Rhodopsin will bind to the antibody.

    • Wash the column extensively with a buffer containing detergent to remove non-specifically bound proteins.

    • Elute the purified rhodopsin by adding a competitive peptide that corresponds to the antibody's epitope.

  • Quality Control:

    • Assess the purity of the rhodopsin preparation using SDS-PAGE.

    • Determine the concentration and spectral integrity of the purified rhodopsin by measuring its absorbance at 280 nm and 500 nm. A280/A500 ratio should be below 1.6 for highly pure rhodopsin.

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction

Objective: To measure the binding kinetics (association and dissociation rates) and affinity of the interaction between a ligand (e.g., a potential drug candidate) and a receptor (e.g., opsin).[17][18]

Methodology:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 dextran-coated chip for amine coupling).

    • Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Inject the purified receptor (ligand) in a suitable buffer over the activated sensor surface. The receptor will covalently bind to the surface via amine coupling.

    • Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites on the surface, preventing non-specific binding.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the analyte (the binding partner) in a continuous flow of running buffer over the sensor surface.

    • Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.

    • The association phase is monitored during analyte injection, and the dissociation phase is monitored during the subsequent flow of running buffer alone.

  • Data Analysis:

    • Fit the sensorgram data to various kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

SPR_Workflow Start Start Activate_Chip Activate Sensor Chip (NHS/EDC) Start->Activate_Chip Immobilize_Ligand Immobilize Ligand (Receptor) on Chip Activate_Chip->Immobilize_Ligand Block_Surface Block Remaining Active Sites (Ethanolamine) Immobilize_Ligand->Block_Surface Inject_Analyte Inject Analyte (Binding Partner) at various concentrations Block_Surface->Inject_Analyte Monitor_Binding Monitor Real-time Binding (Sensorgram) Inject_Analyte->Monitor_Binding Analyze_Data Analyze Sensorgram Data (kon, koff, Kd) Monitor_Binding->Analyze_Data End End Analyze_Data->End

Surface Plasmon Resonance Experimental Workflow.
Solid-State NMR Spectroscopy of Membrane Proteins

Objective: To obtain atomic-level structural and dynamic information about rhodopsin in a native-like membrane environment.[19][20]

Methodology:

  • Sample Preparation:

    • Express and purify isotopically labeled (e.g., ¹³C, ¹⁵N) rhodopsin.

    • Reconstitute the purified rhodopsin into a lipid bilayer that mimics the native membrane environment. This can be done by dialysis of a detergent-solubilized protein-lipid mixture.

    • Pack the reconstituted proteoliposomes into an NMR rotor by ultracentrifugation.

  • NMR Data Acquisition:

    • Perform magic-angle spinning (MAS) solid-state NMR experiments. MAS involves spinning the sample at a high frequency at an angle of 54.74° with respect to the magnetic field to average out anisotropic interactions and obtain high-resolution spectra.

    • Utilize various multi-dimensional NMR pulse sequences to establish correlations between different nuclei and extract structural restraints (e.g., distances, torsion angles).

  • Data Analysis and Structure Calculation:

    • Assign the NMR resonances to specific atoms in the protein.

    • Use the experimentally derived structural restraints to calculate a three-dimensional structure of rhodopsin using computational modeling software.

    • Analyze NMR relaxation data to probe the dynamics of different regions of the protein on various timescales.

Electroretinography (ERG)

Objective: To assess the function of the retina, including the activity of photoreceptor cells, in response to light stimulation.[21][22][23]

Methodology:

  • Animal Preparation:

    • Dark-adapt the animal (e.g., rodent) overnight to maximize the sensitivity of the rod photoreceptors.

    • Anesthetize the animal and dilate its pupils with a mydriatic agent.

    • Place electrodes on the cornea (active electrode), subcutaneously near the eye (reference electrode), and on the tail or ear (ground electrode).

  • Stimulation and Recording:

    • Present a series of light flashes of varying intensity and duration to the eye using a Ganzfeld stimulator, which provides uniform illumination of the entire retina.

    • Record the electrical responses generated by the retina using the electrodes. The resulting waveform is the electroretinogram.

  • Data Analysis:

    • Analyze the different components of the ERG waveform:

      • a-wave: A negative deflection that primarily reflects the function of the photoreceptors.

      • b-wave: A positive deflection that originates from the inner retinal cells, particularly bipolar cells.

    • Measure the amplitude and implicit time (time to peak) of the a- and b-waves to quantitatively assess retinal function. Scotopic ERG (in dark-adapted conditions) primarily measures rod function, while photopic ERG (in light-adapted conditions) measures cone function.

Conclusion

The interaction between this compound and opsin is a masterpiece of molecular engineering, enabling the conversion of light energy into a biological signal with remarkable efficiency and precision. Understanding the intricacies of this process, from the initial photoisomerization to the complex signaling cascade and the elegant recycling mechanism of the retinoid cycle, is fundamental to vision science. The experimental techniques detailed in this guide provide the tools for researchers to further unravel the mysteries of vision, develop novel therapeutics for retinal diseases, and push the boundaries of our knowledge in this fascinating field.

References

The Pivotal Isomerization of 11-cis-Retinal: A Technical Guide to the Heart of Vision

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEATTLE, WA – November 19, 2025 – A comprehensive technical guide detailing the isomerization of 11-cis-retinal to all-trans-retinal, a cornerstone of vision, has been released today. This whitepaper offers an in-depth exploration of the molecular mechanisms, key enzymatic players, and the critical role of light in initiating the visual cascade. Tailored for researchers, scientists, and professionals in drug development, this guide provides a granular look at the quantitative data, experimental protocols, and signaling pathways that define this fundamental biological process.

The transformation of this compound to its all-trans isomer upon photon absorption is the primary event in vision, triggering a complex signaling cascade that results in a neural impulse.[1][2][3][4][5] This guide dissects this process through a multi-faceted lens, encompassing both the light-induced and thermal isomerization pathways.

Core Mechanisms of Isomerization

The isomerization of the retinal chromophore can be initiated by two primary mechanisms: photoisomerization and thermal isomerization.

Photoisomerization: The absorption of a photon by the this compound chromophore, covalently bound to the opsin protein to form rhodopsin, is the primary trigger for vision.[2][4][5][6] This energy input causes an extremely rapid and efficient isomerization to the all-trans form.[7] This conformational change in the retinal molecule forces a change in the structure of the opsin protein, initiating the phototransduction cascade.[2][4]

Thermal Isomerization: In the absence of light, this compound can also isomerize to all-trans-retinal through a thermal process.[8][9][10] While this occurs at a much slower rate than photoisomerization, it is a significant factor in the "dark noise" of photoreceptor cells.[10][11] The opsin protein environment plays a crucial role in modulating the rate of thermal isomerization.[8][11] Studies have shown that the half-life of thermal isomerization of this compound is significantly shorter when bound to opsin compared to when it is in solution, indicating that the protein pocket lowers the activation energy for this process.[8][11]

The Visual Cycle: A Continuous Regeneration

To sustain vision, all-trans-retinal must be converted back to this compound. This regeneration process, known as the visual cycle, is a series of enzymatic reactions that occur in the photoreceptor cells and the retinal pigment epithelium (RPE).[1][6] Key enzymes in this cycle include:

  • Retinol Dehydrogenases (RDHs): These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the reduction of all-trans-retinal to all-trans-retinol in the photoreceptor outer segments.[6][12]

  • Lecithin:Retinol Acyltransferase (LRAT): In the RPE, LRAT esterifies all-trans-retinol to form retinyl esters, the substrate for the subsequent isomerization step.[6][12]

  • RPE65: This crucial enzyme, an iron(II)-dependent isomerohydrolase, catalyzes the isomerization of all-trans-retinyl esters to 11-cis-retinol.[6][13]

  • 11-cis-Retinol Dehydrogenases: Finally, enzymes like RDH5, RDH10, and RDH11 oxidize 11-cis-retinol back to this compound, which can then be transported back to the photoreceptors to regenerate rhodopsin.[6][12]

Quantitative Analysis of Retinal Isomerization

The efficiency and kinetics of retinal isomerization have been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

ParameterValueConditionsReference
Photoisomerization
Quantum Yield (φ)~0.67Rhodopsin[14]
Quantum Yield (φ)0.65 ± 0.01Rhodopsin at 500 nm[14][15]
Quantum Yield (φ)Varies with wavelengthRhodopsin[14]
Thermal Isomerization
Half-life (t½)12 ± 1 minThis compound in rhodopsin (H₂O) at 59°C[8]
Half-life (t½)19 ± 5 minThis compound in rhodopsin (D₂O) at 59°C[8][11]
Half-life (t½)613 ± 170 minThis compound in solution (absence of opsin)[8][11]
Activation Energy (Ea)19.5 kcal/mol11-cis-retinol to all-trans-retinol[1][16][17]
Activation Energy (Ea)20.1 kcal/mol13-cis-retinol to all-trans-retinol[1][16][17]
Retinal IsomerSolventMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Reference
Spectral Properties
This compound protonated Schiff baseMethanol23,300[18]
all-trans-retinal protonated Schiff baseMethanol51,800[18]

Experimental Protocols

Understanding the isomerization of retinal relies on a variety of sophisticated experimental techniques.

High-Performance Liquid Chromatography (HPLC) Analysis of Retinal Isomers

Objective: To separate and quantify the different isomers of retinal (e.g., 11-cis, all-trans, 13-cis) following a photoisomerization or thermal isomerization experiment.

Methodology:

  • Sample Preparation: Following the experiment, retinal oximes are formed by reacting the retinal isomers with hydroxylamine. This stabilizes the aldehydes for analysis. The oximes are then extracted using an organic solvent (e.g., hexane).

  • Chromatographic Separation: The extracted oximes are injected into an HPLC system equipped with a normal-phase column (e.g., silica).

  • Elution: An isocratic mobile phase, typically a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate, is used to separate the different geometric isomers.

  • Detection: The eluting isomers are detected using a UV-Vis detector set at a wavelength where the retinal oximes have strong absorbance (e.g., 360 nm).

  • Quantification: The peak areas corresponding to each isomer are integrated, and the relative amounts are calculated to determine the extent of isomerization.

UV-Visible Spectroscopy for Monitoring Isomerization Kinetics

Objective: To monitor the spectral changes associated with the isomerization of retinal in real-time.

Methodology:

  • Sample Preparation: A solution of rhodopsin or retinal in a suitable buffer or solvent is placed in a cuvette.

  • Spectrometer Setup: A UV-Visible spectrophotometer is used to record the absorption spectrum of the sample over a relevant wavelength range (e.g., 300-700 nm).

  • Initiation of Isomerization: For photoisomerization, the sample is irradiated with light of a specific wavelength. For thermal isomerization studies, the cuvette is maintained at a constant, elevated temperature.

  • Data Acquisition: Absorption spectra are recorded at regular time intervals.

  • Analysis: The changes in absorbance at specific wavelengths corresponding to the reactant (e.g., this compound in rhodopsin, λmax ≈ 500 nm) and product (e.g., all-trans-retinal) are plotted against time.[4] Kinetic parameters such as rate constants and half-lives can be determined from these plots.

Site-Directed Mutagenesis to Probe Protein-Chromophore Interactions

Objective: To investigate the role of specific amino acid residues in the opsin protein on the isomerization process.

Methodology:

  • Mutant Design: Based on the three-dimensional structure of rhodopsin, specific amino acid residues in the retinal binding pocket or other functionally important regions are selected for mutation.

  • Gene Mutagenesis: The gene encoding the opsin protein is mutated using standard molecular biology techniques to replace the codon for the target amino acid with a codon for another amino acid.

  • Protein Expression and Purification: The mutant opsin gene is expressed in a suitable host system (e.g., mammalian cells), and the protein is purified.

  • Rhodopsin Reconstitution: The purified mutant opsin is incubated with this compound to form the mutant rhodopsin pigment.

  • Functional Analysis: The photochemical and thermal properties of the mutant rhodopsin are characterized using techniques like UV-Visible spectroscopy and HPLC to determine the effects of the mutation on isomerization rates, quantum yields, and spectral properties.[19][20]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in the isomerization of this compound.

Visual_Cycle cluster_ROS Photoreceptor Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) This compound This compound Rhodopsin Rhodopsin This compound->Rhodopsin + Opsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Photoisomerization Light (Photon) Light (Photon) Light (Photon)->Rhodopsin all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH Opsin Opsin all-trans-Retinal->Opsin Dissociation all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol->all-trans-Retinol_RPE Transport all-trans-Retinyl_Esters all-trans-Retinyl_Esters 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Esters->11-cis-Retinol RPE65 11-cis-Retinal_RPE This compound 11-cis-Retinol->11-cis-Retinal_RPE 11-cis-RDH 11-cis-Retinal_RPE->this compound Transport all-trans-Retinol_RPE->all-trans-Retinyl_Esters LRAT

Caption: The Vertebrate Visual Cycle.

Photoisomerization_Mechanism Rhodopsin (this compound) Rhodopsin (this compound) Excited State Rhodopsin Excited State Rhodopsin Rhodopsin (this compound)->Excited State Rhodopsin Photon Absorption (femtoseconds) Excited State Rhodopsin* Excited State Rhodopsin* Bathorhodopsin (all-trans-Retinal) Bathorhodopsin (all-trans-Retinal) Metarhodopsin_II Metarhodopsin_II Bathorhodopsin (all-trans-Retinal)->Metarhodopsin_II Conformational Change Signal_Transduction_Cascade Signal_Transduction_Cascade Metarhodopsin_II->Signal_Transduction_Cascade Activates G-protein (Transducin) Excited State Rhodopsin->Bathorhodopsin (all-trans-Retinal) Isomerization

Caption: Photoisomerization and Rhodopsin Activation.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Experiment Isomerization Experiment cluster_Analysis Analysis Rhodopsin_Sample Purified Rhodopsin or Retinal Solution Light_Exposure Controlled Light Exposure Rhodopsin_Sample->Light_Exposure Thermal_Incubation Controlled Temperature Incubation Rhodopsin_Sample->Thermal_Incubation HPLC HPLC Analysis (Isomer Quantification) Light_Exposure->HPLC Spectroscopy UV-Vis Spectroscopy (Kinetic Monitoring) Light_Exposure->Spectroscopy Thermal_Incubation->HPLC Thermal_Incubation->Spectroscopy Data_Analysis Data Analysis (Quantum Yield, Rate Constants) HPLC->Data_Analysis Spectroscopy->Data_Analysis

Caption: Experimental Workflow for Studying Retinal Isomerization.

This technical guide provides a foundational understanding of the critical isomerization of this compound to all-trans-retinal. The detailed data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals aiming to further unravel the complexities of vision and develop novel therapeutic interventions for visual disorders.

References

Genetic Mutations Affecting 11-cis-Retinal Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The visual cycle is a critical enzymatic pathway responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. Genetic mutations in the enzymes of this pathway can lead to a spectrum of inherited retinal diseases (IRDs) characterized by impaired vision and, in many cases, progressive retinal degeneration. This technical guide provides an in-depth overview of the core genetic mutations affecting the production of this compound, with a focus on the genes encoding Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), Lecithin:Retinol Acyltransferase (LRAT), and Retinol Dehydrogenase 5 (RDH5). We present a summary of quantitative data on the functional impact of these mutations, detailed experimental protocols for their characterization, and visual representations of the key pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and treat these debilitating conditions.

Introduction to the Visual Cycle and this compound Production

The vertebrate visual cycle is a series of enzymatic reactions that occur in the retinal pigment epithelium (RPE) and photoreceptor outer segments. The primary function of this cycle is to regenerate the this compound chromophore after its photoisomerization to all-trans-retinal upon light absorption by rhodopsin and cone opsins.[1] A continuous and efficient supply of this compound is paramount for sustained vision.

The canonical visual cycle involves the following key steps:

  • Release of all-trans-retinal from opsin in the photoreceptor.

  • Reduction of all-trans-retinal to all-trans-retinol.

  • Transport of all-trans-retinol to the RPE.

  • Esterification of all-trans-retinol to all-trans-retinyl esters, catalyzed by Lecithin:Retinol Acyltransferase (LRAT).[2]

  • Isomerization of all-trans-retinyl esters to 11-cis-retinol, the rate-limiting step catalyzed by the isomerohydrolase RPE65.[3]

  • Oxidation of 11-cis-retinol to this compound by 11-cis-retinol dehydrogenase, encoded by the RDH5 gene.[4]

  • Transport of this compound back to the photoreceptor for regeneration of visual pigments.

Mutations in the genes encoding the enzymes that catalyze these reactions can disrupt the visual cycle, leading to a deficiency in this compound and a subsequent loss of photoreceptor function and viability. This guide will focus on the genetic and biochemical consequences of mutations in three critical genes: RPE65, LRAT, and RDH5.

Genetic Mutations and Associated Diseases

RPE65: Leber Congenital Amaurosis and Early-Onset Severe Retinal Dystrophy

Mutations in the RPE65 gene are a primary cause of Leber Congenital Amaurosis (LCA), a severe inherited retinal dystrophy that typically manifests at birth or within the first few years of life.[5][6] These mutations can also lead to early-onset severe retinal dystrophy (EOSRD).[3] RPE65 is the isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, a critical step in the visual cycle.[7] The inheritance pattern for RPE65-related diseases is autosomal recessive.[6]

The functional consequences of RPE65 mutations are diverse and include:

  • Reduced or abolished enzymatic activity: Many missense mutations directly impact the catalytic function of the RPE65 protein, leading to a significant decrease in the production of 11-cis-retinol.[8]

  • Protein misfolding and degradation: Some mutations result in misfolded RPE65 protein that is rapidly degraded by the proteasome, leading to reduced protein levels.[9]

  • Altered subcellular localization: Certain mutations can cause the RPE65 protein to be mislocalized within the cell, preventing it from functioning correctly within the visual cycle machinery.[10][11]

LRAT: Leber Congenital Amaurosis and Juvenile Retinitis Pigmentosa

The LRAT gene encodes Lecithin:Retinol Acyltransferase, the enzyme responsible for esterifying all-trans-retinol to form all-trans-retinyl esters, the substrate for RPE65.[2] Mutations in LRAT lead to a deficiency in the production of these essential retinyl esters, thereby disrupting the visual cycle upstream of RPE65.[12] These mutations are associated with early-onset retinal dystrophy and juvenile retinitis pigmentosa, inherited in an autosomal recessive manner.[2][13] The lack of functional LRAT leads to an inability to produce the this compound chromophore, resulting in photoreceptor degeneration.[14]

RDH5: Fundus Albipunctatus

Mutations in the RDH5 gene are the primary cause of Fundus Albipunctatus, a rare form of congenital stationary night blindness.[4][15] RDH5 encodes 11-cis-retinol dehydrogenase, which catalyzes the final step in the synthesis of this compound from 11-cis-retinol.[4] This condition is characterized by the presence of numerous small, white-yellow dots in the retina and delayed dark adaptation.[15][16] While typically stationary, some individuals may experience progressive macular dystrophy.[17] RDH5 mutations, inherited in an autosomal recessive pattern, lead to reduced or eliminated enzyme function, resulting in a shortage of this compound.[15]

Quantitative Data on the Impact of Genetic Mutations

The following tables summarize the quantitative effects of specific mutations in RPE65, LRAT, and RDH5 on protein function and retinoid levels.

Table 1: Quantitative Analysis of RPE65 Missense Mutations on Isomerase Activity
MutationAssociated DiseaseIsomerase Activity (% of Wild-Type)Reference
P25LEarly-Onset Severe Retinal Dystrophy7.7%[18]
L22PEarly-Onset Severe Retinal Dystrophy13.5%[18]
Y79HEarly-Onset Severe Retinal Dystrophy2.5%[18]
R81ILeber Congenital AmaurosisNo detectable 11-cis-retinol[8]
V240FLeber Congenital AmaurosisReduced 11-cis-retinol formation[8]
R91WLeber Congenital Amaurosis~10% of normal this compound and rhodopsin levels in knock-in mice[19]
E95QEarly-Onset Severe Retinal Dystrophy6.1%[18]
N170K-Significantly higher than Wild-Type[20]
K297G-Significantly higher than Wild-Type[20]
D477GRetinitis Pigmentosa (dominant)Forms complexes with and disturbs the localization of wild-type RPE65[10]
Table 2: Impact of LRAT Mutations on Retinoid Levels
Organism/ModelGenotypeRetinyl Ester LevelsPhenotypeReference
MouseLrat-/-Trace amounts in liver, lungs, eyes, and serumNormal development on a control diet, but impaired retinoid absorption and storage[21]
MouseLrat-/-Very low levels in liver (<0.1% of wild-type)Impaired hepatic retinyl ester synthesis[22]
HumanPatients with LRAT mutationsDeficiency of this compound chromophoreSevere, early childhood onset, progressive retinal dystrophy[12]
Table 3: Functional Consequences of RDH5 Mutations
MutationAssociated DiseaseEnzymatic ActivityPhenotypeReference
Ser73PheFundus Albipunctatus90% lower than wild-typeNight blindness, delayed dark adaptation[23]
Gly238TrpFundus Albipunctatus90% lower than wild-typeNight blindness, delayed dark adaptation[23]
Val264GlyFundus AlbipunctatusLikely reduced enzyme activityNight blindness, multiple subretinal white spots[23]
p.Tyr175PheFundus AlbipunctatusPredicted to be crucial for enzyme activityNight blindness, retinal flecks[24]
c.814_815del (p.Leu272Aspfs*63)Fundus Albipunctatus with severe macular atrophyLikely loss of functionSevere, progressive phenotype[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functional consequences of genetic mutations affecting this compound production.

Site-Directed Mutagenesis and Expression of Visual Cycle Proteins

Objective: To introduce specific mutations into the cDNA of a target gene (e.g., RPE65, LRAT, RDH5) and express the mutant protein in a suitable cell line for functional analysis.

Methodology:

  • Plasmid Preparation: Obtain a plasmid vector containing the wild-type cDNA of the gene of interest.

  • Primer Design: Design mutagenic primers containing the desired nucleotide change.

  • PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the wild-type plasmid as a template and the mutagenic primers to generate the mutant plasmid. A high-fidelity DNA polymerase is recommended.

  • Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme, such as DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid amplification.[25]

  • Plasmid Purification and Sequencing: Purify the plasmid DNA from the transformed E. coli and verify the presence of the desired mutation by Sanger sequencing.

  • Transfection into Mammalian Cells: Transfect the sequence-verified mutant plasmid into a suitable mammalian cell line (e.g., HEK293 cells) for protein expression. For RPE65 activity assays, co-transfection with an LRAT-expressing plasmid may be necessary.[8]

  • Protein Expression Analysis: After 24-48 hours of incubation, harvest the cells and analyze the expression of the mutant protein by Western blotting using a specific antibody against the target protein.

In Vitro RPE65 Isomerase Assay

Objective: To measure the enzymatic activity of wild-type and mutant RPE65 in converting all-trans-retinyl esters to 11-cis-retinol.

Methodology:

  • Cell Lysate Preparation: Harvest HEK293 cells expressing wild-type or mutant RPE65 (and LRAT if not endogenously expressed). Lyse the cells in an appropriate buffer (e.g., Buffer R: 10 mM Bis-Tris propane, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol).[26]

  • Substrate Preparation: Prepare liposomes containing the substrate, all-trans-retinyl palmitate.

  • Enzymatic Reaction:

    • In a reaction tube, combine the cell lysate (containing the RPE65 enzyme), the liposome-substrate mixture, and cofactors such as cellular retinaldehyde-binding protein (CRALBP).[26]

    • Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 2 hours).[26]

  • Retinoid Extraction:

    • Stop the reaction and extract the retinoids from the reaction mixture using a two-phase extraction with methanol and hexane.[26]

    • Centrifuge to separate the phases and collect the upper hexane phase containing the retinoids.

  • Saponification (Optional but Recommended): To convert all retinyl esters to their corresponding retinol isomers for easier analysis, the dried hexane extract can be saponified with ethanolic potassium hydroxide.

  • HPLC Analysis: Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to separate and quantify the different retinol isomers.

HPLC Analysis of Retinal Isomers

Objective: To separate and quantify the different isomers of retinol and retinal from biological samples or enzymatic assays.

Methodology:

  • Sample Preparation: Extract retinoids from the sample as described in the in vitro isomerase assay protocol. Dissolve the dried retinoid extract in the HPLC mobile phase.

  • Chromatographic System:

    • HPLC System: Use a standard HPLC system equipped with a UV-Vis or diode-array detector.

    • Column: A normal-phase silica column (e.g., Zorbax SIL) is commonly used for the separation of retinal isomers.[27]

    • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like 2-propanol, ethyl acetate, or dioxane, is typically employed. The exact composition of the mobile phase can be optimized to achieve baseline separation of the isomers of interest.[28][29][30] For example, a mobile phase of n-hexane:ethyl acetate:dioxane:octanol (85.4:11.2:2.0:1.4) can be used.[31]

  • Detection: Monitor the elution of the retinoid isomers by their absorbance at their respective λmax (typically around 325 nm for retinols and 360-380 nm for retinals).

  • Quantification:

    • Identify the peaks corresponding to the different isomers by comparing their retention times with those of authentic standards.

    • Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known amounts of the pure isomers.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical visual cycle and a typical experimental workflow for characterizing a genetic mutation affecting this compound production.

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light all-trans-Retinal all-trans-Retinal Opsin->all-trans-Retinal Release all-trans-Retinol_photo all-trans-Retinol all-trans-Retinal->all-trans-Retinol_photo RDH all-trans-Retinol_rpe all-trans-Retinol all-trans-Retinol_photo->all-trans-Retinol_rpe Transport all-trans-Retinyl_Ester all-trans-Retinyl Ester all-trans-Retinol_rpe->all-trans-Retinyl_Ester LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Ester->11-cis-Retinol RPE65 This compound This compound 11-cis-Retinol->this compound RDH5 This compound->Opsin Transport & Regeneration

Caption: The canonical visual cycle pathway.

Experimental_Workflow Patient_Sample Patient Sample (DNA) Gene_Sequencing Gene Sequencing (e.g., RPE65, LRAT, RDH5) Patient_Sample->Gene_Sequencing Identify_Mutation Identify Potential Pathogenic Mutation Gene_Sequencing->Identify_Mutation Site_Directed_Mutagenesis Site-Directed Mutagenesis Identify_Mutation->Site_Directed_Mutagenesis Protein_Expression Protein Expression in Cell Culture Site_Directed_Mutagenesis->Protein_Expression Functional_Assays Functional Assays Protein_Expression->Functional_Assays Enzyme_Activity_Assay Enzyme Activity Assay Functional_Assays->Enzyme_Activity_Assay Protein_Stability_Analysis Protein Stability/Expression Analysis Functional_Assays->Protein_Stability_Analysis Subcellular_Localization Subcellular Localization Functional_Assays->Subcellular_Localization Data_Analysis Data Analysis and Interpretation Enzyme_Activity_Assay->Data_Analysis Protein_Stability_Analysis->Data_Analysis Subcellular_Localization->Data_Analysis

Caption: Experimental workflow for mutation characterization.

Conclusion

Genetic mutations affecting the production of this compound are a significant cause of inherited retinal diseases. A thorough understanding of the molecular consequences of these mutations is crucial for the development of effective therapeutic strategies, including gene therapy and pharmacological interventions. This technical guide has provided a comprehensive overview of the key genes involved, the functional impact of their mutations, and the experimental methodologies used for their characterization. The presented data and protocols serve as a valuable resource for researchers and clinicians working towards alleviating the burden of these blinding conditions. Future research should continue to focus on elucidating the precise mechanisms by which different mutations lead to disease and on the development of novel therapeutic approaches.

References

The Pivotal Role of RPE65 in 11-cis-Retinal Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regeneration of 11-cis-retinal, the chromophore of visual pigments, is paramount for sustained vision. Central to this process, known as the visual cycle, is the retinal pigment epithelium-specific 65 kDa protein (RPE65). This technical guide provides an in-depth exploration of the critical role of RPE65, detailing its enzymatic function as a retinoid isomerohydrolase, its mechanism of action, and its significance in retinal health and disease. This document summarizes key quantitative data, outlines detailed experimental protocols for studying RPE65, and provides visual representations of the associated pathways and workflows to serve as a comprehensive resource for researchers in the field of vision science and drug development.

Introduction: RPE65 at the Heart of the Visual Cycle

Sustained vision in vertebrates is dependent on the continuous regeneration of the light-sensitive chromophore, this compound, which is isomerized to all-trans-retinal upon photon absorption. This conversion initiates the phototransduction cascade, leading to a neural signal. The reformation of this compound from all-trans-retinal occurs through a series of enzymatic reactions known as the visual cycle, which primarily takes place in the retinal pigment epithelium (RPE)[1][2].

RPE65 is a 61-kDa protein, localized to the smooth endoplasmic reticulum of RPE cells, that plays an indispensable role in this pathway[1][2]. Initially, its precise function was debated, with some theories suggesting it acted as a chaperone for retinoids. However, compelling evidence from multiple independent research groups has firmly established that RPE65 is the key enzyme—a retinoid isomerohydrolase—that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol[1][2][3]. This reaction is a unique and critical step, involving both ester hydrolysis and geometric isomerization[4][5].

The clinical significance of RPE65 is underscored by the severe vision loss associated with mutations in its gene. Such mutations are a primary cause of Leber congenital amaurosis (LCA), a severe inherited retinal dystrophy that leads to blindness in early childhood, as well as some forms of retinitis pigmentosa (RP)[6][7][8][9][10]. The absence of functional RPE65 disrupts the visual cycle, leading to an accumulation of all-trans-retinyl esters in the RPE and a profound deficit of this compound, ultimately causing photoreceptor cell death[3][8]. The successful development of gene therapy, such as Luxturna (voretigene neparvovec), which delivers a functional copy of the RPE65 gene to the retina, has highlighted the therapeutic potential of targeting this crucial enzyme[6].

Enzymatic Function and Mechanism of RPE65

RPE65 is a non-heme iron-containing enzyme belonging to the carotenoid cleavage dioxygenase (CCO) superfamily[5]. Despite this homology, RPE65 does not catalyze a cleavage reaction but instead performs a unique isomerohydrolase reaction.

The Isomerohydrolase Reaction

The substrate for RPE65 is an all-trans-retinyl ester, most commonly all-trans-retinyl palmitate, which is synthesized in the RPE by lecithin:retinol acyltransferase (LRAT)[3][4][11]. RPE65 then catalyzes the conversion of this substrate into 11-cis-retinol and a free fatty acid[5][12]. This reaction is energetically favorable as the hydrolysis of the ester bond is thought to provide the energy required for the endergonic isomerization from the all-trans to the 11-cis configuration[13]. The 11-cis-retinol product is then oxidized to this compound by 11-cis-retinol dehydrogenases before being transported back to the photoreceptors to regenerate visual pigments[2][12].

dot

RPE65_Reaction cluster_reaction RPE65 Catalyzed Isomerohydrolation all_trans_retinyl_ester All-trans-retinyl ester RPE65 RPE65 (Isomerohydrolase) all_trans_retinyl_ester->RPE65 water H₂O water->RPE65 11_cis_retinol 11-cis-retinol RPE65->11_cis_retinol fatty_acid Fatty Acid RPE65->fatty_acid

RPE65 enzymatic reaction.
Proposed Catalytic Mechanism

The precise mechanism of RPE65-catalyzed isomerization is still under investigation, but a leading hypothesis involves a carbocation intermediate. The proposed steps are as follows:

  • Substrate Binding: The all-trans-retinyl ester binds to the active site of RPE65. The active site contains a ferrous iron (Fe²⁺) cofactor coordinated by four histidine residues[4].

  • O-Alkyl Cleavage: The ester bond is cleaved, likely through an SN1-type reaction, generating a stabilized carbocation intermediate of the retinoid and a fatty acid anion.

  • Isomerization: The delocalized positive charge on the retinoid allows for rotation around the C11-C12 double bond, leading to the formation of the 11-cis isomer.

  • Hydrolysis: A water molecule attacks the carbocation, resulting in the formation of 11-cis-retinol.

  • Product Release: The 11-cis-retinol and the fatty acid are released from the enzyme.

Quantitative Analysis of RPE65 Activity

The enzymatic activity of RPE65 is a critical parameter for understanding its function and the impact of mutations. Various studies have quantified the activity of wild-type and mutant RPE65, often expressed as the rate of 11-cis-retinol production.

RPE65 VariantSpeciesExpression SystemSpecific Activity (pmol/min/mg)Relative Activity (%)Km (µM)Vmax (pmol/min/eye)Reference
Wild-typeHumanHEK293 cells-100--[14]
Wild-typeChicken293A-LRAT cells~7-10 fold higher than bovine/human---[15]
Wild-typeMouseIn vivo--1.7 (pmol/eye)18[16]
Wild-typeRecombinant ChickenLiposome assay--3.7-
H180A-293-F cells-~0--[6]
H241A-293-F cells-~0--[6]
H313A-293-F cells-~0--[6]
H527A-293-F cells-~0--[6]
H68Y-293-F cells-<2--[6]
H182Y-293-F cells-~10--[6]
R91WHumanHEK293 cellsNo detectable activity~0--[17]
Y368HHumanHEK293 cellsNo detectable activity~0--[17]
P25LHuman293F cells-7.7--
L22PHuman293F cells-13.5--
G40SHuman293T-LC cells-Markedly reduced--[4]
Y318NHuman293T-LC cells-Markedly reduced--[4]
Y368HHuman293T-LC cells-Markedly reduced--[4]

Note: This table is a compilation of data from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

The Visual Cycle Signaling Pathway

RPE65 is a key component of the canonical visual cycle that regenerates this compound for both rod and cone photoreceptors. The pathway involves a series of enzymatic steps and transport processes between the photoreceptor outer segments and the RPE.

dot

Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (this compound + Opsin) Light Light Rhodopsin->Light meta_II Metarhodopsin II (All-trans-retinal + Opsin) Light->meta_II at_RAL All-trans-retinal meta_II->at_RAL RDH RDH at_RAL->RDH at_ROL All-trans-retinol at_ROL_RPE All-trans-retinol at_ROL->at_ROL_RPE Transport RDH->at_ROL LRAT LRAT at_ROL_RPE->LRAT at_RE All-trans-retinyl ester LRAT->at_RE RPE65 RPE65 at_RE->RPE65 11_cis_ROL 11-cis-retinol RPE65->11_cis_ROL 11_cis_RDH 11-cis-RDH 11_cis_ROL->11_cis_RDH 11_cis_RAL This compound 11_cis_RDH->11_cis_RAL 11_cis_RAL->Rhodopsin Transport & Recombination Experimental_Workflow cluster_workflow RPE65 Activity Assay Workflow Transfection Transfect 293-LRAT cells with RPE65 vector Incubation Incubate for protein expression Transfection->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis Reaction Incubate lysate with all-trans-retinol Lysis->Reaction Extraction Hexane Extraction of Retinoids Reaction->Extraction HPLC HPLC Analysis and Quantification Extraction->HPLC

References

The Inverse Agonism of 11-cis-Retinal on Opsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual pigment rhodopsin, a prototypical G protein-coupled receptor (GPCR), is fundamental to scotopic vision. It consists of the apoprotein opsin and a covalently bound chromophore, 11-cis-retinal. While the photoisomerization of this compound to all-trans-retinal upon light absorption is well-established as the trigger for visual signaling, the role of this compound in the dark state is equally critical. In its ground state, opsin is not entirely inert but exhibits a low level of constitutive activity. This compound acts as a potent inverse agonist, binding to opsin and stabilizing its inactive conformation, thereby suppressing this basal activity.[1][2] This inverse agonism is crucial for maintaining a low level of noise in the visual system, ensuring high sensitivity to light. This technical guide provides an in-depth exploration of this compound as an inverse agonist of opsin, detailing the underlying signaling pathways, quantitative data, and key experimental methodologies.

Core Concepts: Inverse Agonism and Opsin's Constitutive Activity

G protein-coupled receptors, including opsin, are now understood to exist in a conformational equilibrium between an inactive state (R) and an active state (R). Even in the absence of an agonist, a small fraction of the receptor population can spontaneously adopt the active R conformation, leading to a basal level of signaling. This is known as constitutive activity.

An inverse agonist is a ligand that preferentially binds to the inactive state (R) of the receptor, shifting the conformational equilibrium away from the active state (R*). This results in a decrease in the receptor's basal signaling activity. In the context of the visual system, this compound is the endogenous inverse agonist of opsin.[1][2] Its binding locks the opsin protein in an inactive conformation, significantly reducing the spontaneous activation of the phototransduction cascade in the dark.

Upon absorption of a photon, this compound isomerizes to all-trans-retinal. This conformational change transforms the ligand from an inverse agonist into a potent agonist, triggering a large-scale conformational change in opsin to its active state (metarhodopsin II), which then initiates the visual signaling cascade.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of retinoids with opsin and the stability of the resulting pigments.

Table 1: Ligand Efficacy at Rod Opsin

LigandActivityEC50Reference
This compoundInverse Agonist-[1]
all-trans-retinalAgonist~53 nM[3]
11-cis-retinolAgonist-
all-trans-retinolAgonist~6 µM[3]

Table 2: Thermal Stability of Bovine Rhodopsin and Opsin

ProteinConditionTm (°C)Reference
RhodopsinRod Outer Segment Disk Membranes (pH 7.0)71.9 ± 0.4[4]
OpsinRod Outer Segment Disk Membranes (pH 7.0)55.9 ± 0.3[4]
Rhodopsin-~20°C higher than opsin[5]

Table 3: Constitutive Activity of Cone Opsin Subtypes

Opsin SubtypeRelative Constitutive ActivityReference
L-cone (Goldfish)1.08 x 10-5 equivalent isomerizations s-1[6]
M-cone (Goldfish)4.86 x 10-6 equivalent isomerizations s-1[6]
S-cone (Goldfish)Negligible[6]

Signaling Pathways

The inverse agonism of this compound prevents the initiation of the phototransduction cascade. The following diagram illustrates the resting state of the cascade, stabilized by this compound, and the subsequent activation upon photoisomerization.

Phototransduction_Cascade cluster_dark Dark State (Inactive) cluster_light Light-Activated State Rhodopsin Rhodopsin (Opsin + this compound) Transducin_inactive Transducin (Tα-GDP-Tβγ) PDE_inactive PDE (inactive) cGMP cGMP PDE_inactive->cGMP Low hydrolysis CNG_open CNG Channel (Open) cGMP->CNG_open Binds to Na_Ca_influx Na+, Ca2+ Influx Meta_II Metarhodopsin II (Opsin + all-trans-Retinal) Transducin_active Transducin (Tα-GTP) Meta_II->Transducin_active Activates PDE_active PDE (active) Transducin_active->PDE_active Activates cGMP_hydrolysis cGMP -> GMP PDE_active->cGMP_hydrolysis Catalyzes CNG_closed CNG Channel (Closed) cGMP_hydrolysis->CNG_closed Leads to closure Na_Ca_no_influx Influx Blocked Photon Photon (hν) Photon->Rhodopsin Isomerizes 11-cis to all-trans GTP_gamma_S_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Opsin - Transducin - [35S]GTPγS, GDP - Assay Buffer start->prepare_reagents setup_reaction Set up reaction in 96-well plate: Assay Buffer + Transducin + GDP prepare_reagents->setup_reaction add_ligand Add Test Compound (e.g., this compound) or Vehicle Control setup_reaction->add_ligand add_opsin Add Opsin to initiate reaction add_ligand->add_opsin add_gtp Add [35S]GTPγS add_opsin->add_gtp incubate Incubate at Room Temperature add_gtp->incubate filter_wash Filter through glass fiber plate and wash to remove unbound [35S]GTPγS incubate->filter_wash scintillation Add Scintillation Fluid and Measure Radioactivity filter_wash->scintillation analyze Analyze Data: Compare compound vs. control scintillation->analyze end End analyze->end

References

The Architecture of Vision: A Structural Analysis of the 11-cis-Retinal Binding Pocket

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 11-cis-retinal binding pocket of rhodopsin, a prototypical G protein-coupled receptor (GPCR), is a marvel of molecular engineering. It is within this exquisitely tailored cavity that the chromophore this compound resides, poised to initiate the cascade of vision upon absorption of a single photon. This technical guide provides a comprehensive structural analysis of this critical domain, detailing the key molecular interactions, the conformational dynamics upon photoactivation, and the experimental methodologies employed to elucidate its intricate architecture.

Structural Overview of the this compound Binding Pocket

The this compound binding pocket is a hydrophobic cavity located within the seven-transmembrane (7TM) helical bundle of the rhodopsin protein. The chromophore, this compound, is covalently attached to a specific lysine residue, Lys296, located on the seventh transmembrane helix (TM-VII), forming a protonated Schiff base (PSB). This linkage is crucial for the stability of the inactive state and for the spectral properties of the pigment.

The binding pocket is lined by amino acid residues from several of the transmembrane helices, creating a precisely shaped environment that accommodates the bent conformation of the this compound. Key interactions within this pocket not only stabilize the chromophore but also play a critical role in the conformational changes that lead to receptor activation.

Quantitative Data on Retinal Binding and Spectral Tuning

The interactions between this compound and the surrounding amino acid residues are finely tuned to modulate the absorption spectrum of the chromophore and to ensure a high degree of thermal stability in the dark. The following tables summarize key quantitative data related to the binding affinity and the effects of specific amino acid mutations on the spectral properties of rhodopsin.

Table 1: Binding Affinity of Retinoids

LigandProteinMethodDissociation Constant (Kd)Reference
This compoundOpsinNot SpecifiedHigh Affinity[1]
9-cis-9-demethyl-retinalRod OpsinTryptophan Fluorescence QuenchingHigher than 9-cis-retinal[2]

Table 2: Effects of Amino Acid Mutations on Spectral Tuning (λmax)

Original ResidueMutant ResiduePositionOrganism/Pigmentλmax Shift (nm)Reference
AlanineSerine164Bovine RhodopsinRed Shift[3]
PhenylalanineTyrosine261Bovine RhodopsinRed Shift[3]
AlanineThreonine269Bovine Rhodopsin+6 to +15[3][4]
Aspartic AcidAsparagine83Thornyhead Rhodopsin-0 to -9[5]
AlanineSerine292Thornyhead Rhodopsin-10[5]
Glutamic AcidAspartic Acid113RH1 Pigments+5 to +7[4]
Glutamic AcidAspartic Acid113SWS1 Pigment-4[4]
SerineAlanine292RH1, SWS1, M/LWS0 to +28[4]

Key Amino Acid Residues in the Binding Pocket

A constellation of specific amino acid residues within the binding pocket is critical for the proper function of rhodopsin. These residues can be broadly categorized based on their primary roles:

  • Schiff Base Counterion: Glutamic acid at position 113 (Glu113) on TM-III serves as the primary counterion to the protonated Schiff base at Lys296.[6] This electrostatic interaction is essential for stabilizing the positive charge on the Schiff base and for maintaining the inactive state of the receptor.[6]

  • Steric Confinement: A number of hydrophobic and aromatic residues line the binding pocket, providing a snug fit for the 11-cis isomer of retinal. These include residues such as Tryptophan 265 (Trp265) and Tyrosine 268 (Tyr268).[6] These residues help to prevent spontaneous isomerization of the chromophore in the absence of light.

  • Spectral Tuning: The polarity and polarizability of amino acids within the binding pocket influence the distribution of electron density in the retinal chromophore, thereby "tuning" its absorption maximum (λmax) to different wavelengths of light.[3] This is the molecular basis for color vision, where different opsins with variations in their binding pocket residues exhibit different spectral sensitivities.[4]

Experimental Protocols

The structural and functional characterization of the this compound binding pocket relies on a suite of sophisticated biophysical and biochemical techniques. The following sections provide detailed methodologies for key experiments.

X-ray Crystallography of Rhodopsin

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of rhodopsin, offering unprecedented insights into the architecture of the retinal binding pocket.

Methodology:

  • Protein Expression and Purification: Rhodopsin is typically purified from native sources, such as bovine retinas, or expressed in heterologous systems like insect or mammalian cells.[7] A common purification method involves a single-step procedure utilizing the detergent and divalent cation solubilization of rod outer segment (ROS) membranes.[7]

  • Crystallization: Purified rhodopsin is crystallized, often using the lipidic cubic phase (LCP) method, which provides a membrane-like environment conducive to the crystallization of membrane proteins.[8] Crystallization screens are performed to identify optimal conditions of precipitants, pH, and temperature.[8]

  • Data Collection and Structure Determination: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.[7] The diffraction data are then processed to calculate an electron density map, from which the atomic coordinates of the protein are determined and refined.[7]

Cryo-Electron Microscopy (Cryo-EM)

Single-particle cryo-EM has emerged as a powerful technique for determining the structures of membrane proteins, including GPCRs like rhodopsin, often in complex with their signaling partners.

Methodology:

  • Sample Preparation: A purified and homogeneous sample of the rhodopsin complex is applied to an EM grid.[9] The grid is then rapidly plunge-frozen in liquid ethane to create a thin layer of vitreous (non-crystalline) ice, preserving the native conformation of the protein.[9]

  • Data Collection: The frozen grid is imaged in a transmission electron microscope under cryogenic conditions. A large dataset of two-dimensional projection images of individual particles is collected.[10]

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and classified to generate 2D class averages.[10] These averages are then used to reconstruct a three-dimensional density map of the protein complex.[10] An atomic model is then built into the density map.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure, dynamics, and intermolecular interactions of rhodopsin and its binding pocket in a solution or solid-state environment.

Methodology:

  • Isotope Labeling: For solution NMR, rhodopsin is typically expressed in systems that allow for the incorporation of stable isotopes such as 13C, 15N, and 2H.[11][12] Residue-specific labeling strategies, such as incorporating 13CH3 groups at methionine residues, are often employed to simplify the complex spectra of large membrane proteins.[11][12]

  • Sample Preparation: The isotopically labeled rhodopsin is purified and reconstituted into a suitable membrane-mimetic environment, such as detergent micelles or nanodiscs.[13]

  • NMR Data Acquisition and Analysis: A variety of NMR experiments are performed to probe the chemical environment and dynamics of specific nuclei within the protein.[14] For example, 2D correlation spectra can provide information on through-bond and through-space connectivities, which are used to determine the three-dimensional structure and to map ligand binding sites.[14]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool for investigating the functional role of specific amino acid residues within the this compound binding pocket.

Methodology:

  • Primer Design: Oligonucleotide primers containing the desired mutation are designed to be complementary to the template DNA sequence of the rhodopsin gene.[15][16]

  • Mutagenesis Reaction: A polymerase chain reaction (PCR) is performed using the mutagenic primers and a plasmid containing the wild-type rhodopsin gene as a template.[15][17] This reaction amplifies the entire plasmid, incorporating the desired mutation.[17]

  • Template Removal and Transformation: The parental, non-mutated DNA template is selectively digested using the DpnI enzyme, which specifically cleaves methylated DNA (the template plasmid is methylated, while the newly synthesized PCR product is not).[15][17] The resulting mutated plasmid is then transformed into competent E. coli cells for propagation.[15]

  • Expression and Functional Analysis: The mutated rhodopsin is then expressed and purified, and its functional properties, such as retinal binding, spectral characteristics, and G protein activation, are analyzed and compared to the wild-type protein.[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the structural analysis of the this compound binding pocket.

Rhodopsin_Signaling_Pathway cluster_channel Membrane Photon Photon Rhodopsin Rhodopsin (this compound) Photon->Rhodopsin Absorption Meta_II Metarhodopsin II (all-trans-retinal) Rhodopsin->Meta_II Isomerization Transducin Transducin (Gt) Meta_II->Transducin Activation PDE Phosphodiesterase (PDE) Transducin->PDE Activation cGMP cGMP PDE->cGMP Hydrolysis GMP GMP cGMP->GMP Channel Cation Channel (Open) cGMP->Channel Keeps Open Channel_Closed Cation Channel (Closed) GMP->Channel_Closed Leads to Closure Hyperpolarization Hyperpolarization Channel_Closed->Hyperpolarization

Caption: The Rhodopsin Signaling Pathway, also known as the phototransduction cascade.[19][20][21][22][23]

Experimental_Workflow Gene Rhodopsin Gene Mutagenesis Site-Directed Mutagenesis Gene->Mutagenesis Expression Protein Expression (e.g., HEK293, Sf9 cells) Gene->Expression Mutagenesis->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Functional_Assay Functional Assays Purification->Functional_Assay XRay X-ray Crystallography Structural_Analysis->XRay CryoEM Cryo-EM Structural_Analysis->CryoEM NMR NMR Spectroscopy Structural_Analysis->NMR Binding_Assay Retinal Binding Assay Functional_Assay->Binding_Assay Activation_Assay G Protein Activation Assay Functional_Assay->Activation_Assay

Caption: A general experimental workflow for the structural and functional analysis of rhodopsin.[6][24][25][26]

Logical_Relationships Retinal This compound Pocket Binding Pocket Retinal->Pocket Binds to Activation Photo-activation Retinal->Activation Initiates Structure Rhodopsin Structure Pocket->Structure Is part of Stability Dark State Stability Pocket->Stability Contributes to Spectral_Tuning Spectral Tuning Pocket->Spectral_Tuning Mediates Function Rhodopsin Function Structure->Function Determines Function->Activation Stability->Function Spectral_Tuning->Function

Caption: Logical relationships between the this compound, the binding pocket, and rhodopsin's overall structure and function.

Conclusion

The this compound binding pocket of rhodopsin represents a paradigm for understanding ligand-receptor interactions and the molecular basis of signal transduction in GPCRs. The precise arrangement of amino acid residues within this pocket governs the stability, spectral properties, and light-activated conformational changes that are fundamental to vision. Continued research employing a combination of structural biology, spectroscopy, and computational methods will undoubtedly uncover further subtleties of this remarkable molecular machine, paving the way for the rational design of novel therapeutics targeting GPCRs involved in a wide range of physiological processes.

References

The Degradation Pathways of 11-cis-Retinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-cis-retinal is the chromophore essential for vision, but its highly reactive aldehyde group necessitates tightly regulated metabolic pathways to prevent cellular toxicity. This technical guide provides an in-depth exploration of the degradation pathways of this compound, detailing the enzymatic and non-enzymatic processes that manage its levels within the retina. Dysregulation of these pathways is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration. This document summarizes key enzymatic players, toxic byproducts, and relevant experimental methodologies, offering a comprehensive resource for researchers in ophthalmology and drug development.

Introduction

The visual cycle is a complex enzymatic process that regenerates this compound to sustain vision. Within photoreceptor cells, the absorption of a photon triggers the isomerization of this compound to all-trans-retinal, initiating the phototransduction cascade[1][2]. While the regeneration of this compound is crucial, the clearance and degradation of excess or improperly localized this compound are equally vital for retinal health. Due to its reactive nature, free this compound can form toxic adducts, leading to cellular damage and contributing to retinal diseases[3][4]. This guide delineates the primary pathways responsible for the detoxification and degradation of this compound.

Enzymatic Degradation and Clearance

The enzymatic degradation of this compound is primarily a detoxification process, converting the reactive aldehyde into less toxic forms, such as retinol and retinyl esters.

Reduction to 11-cis-Retinol

A key step in managing this compound levels is its reduction to 11-cis-retinol. This reaction is catalyzed by various retinol dehydrogenases (RDHs).

  • Retinol Dehydrogenase 5 (RDH5): Primarily located in the retinal pigment epithelium (RPE), RDH5 is a key enzyme that catalyzes the oxidation of 11-cis-retinol to this compound, the final step in the canonical visual cycle[1]. However, this reaction is reversible, and RDH5 can also reduce this compound back to 11-cis-retinol.

  • Other RDHs: RDH11 and RDH12, also present in the retina, contribute to the reduction of retinal isomers[1][5]. While their primary roles are associated with all-trans-retinal, they exhibit broader substrate specificity and can act on this compound.

The Role of ABCA4 in Clearance

The ATP-binding cassette transporter ABCA4 plays a critical role in clearing retinoids from photoreceptor outer segment disc membranes, preventing the accumulation of toxic retinal species[3][6][7].

  • Transport of N-retinylidene-PE: Excess this compound can form a Schiff base adduct with phosphatidylethanolamine (PE) to create N-11-cis-retinylidene-PE[3]. ABCA4 functions as a flippase, transporting this adduct from the luminal to the cytoplasmic leaflet of the disc membrane[6][7][8]. This process is crucial for preventing the buildup of reactive retinaldehydes within the disc lumen.

  • Implications in Stargardt Disease: Loss-of-function mutations in the ABCA4 gene lead to the accumulation of both all-trans-retinal and this compound adducts within photoreceptors[3][6]. This accumulation is a hallmark of Stargardt disease and contributes to the formation of toxic bisretinoid compounds like A2E[3].

Esterification to 11-cis-Retinyl Esters

Following reduction to 11-cis-retinol, this less toxic form can be esterified to form 11-cis-retinyl esters. This process is catalyzed by lecithin:retinol acyltransferase (LRAT) and multifunctional O-acyltransferase (MFAT)[9][10]. These esters represent a storage form of retinoids and can be hydrolyzed to release 11-cis-retinol when needed for cone vision[11][12].

Formation of Toxic Bisretinoid Adducts

A major non-enzymatic degradation pathway for this compound, particularly when clearance mechanisms are overwhelmed, is its condensation into toxic bisretinoid compounds. These compounds are major components of lipofuscin, which accumulates in the RPE with age and in certain retinal diseases[13].

  • A2E Formation: A2E is a well-characterized bisretinoid and a major component of RPE lipofuscin. Its formation is initiated by the reaction of two molecules of retinaldehyde with a molecule of phosphatidylethanolamine. Although all-trans-retinal is a primary precursor, excess this compound also contributes to the pool of reactive retinaldehydes that can lead to A2E synthesis[3].

  • Cytotoxicity of Bisretinoids: Bisretinoids like A2E are cytotoxic to RPE cells. They can generate reactive oxygen species (ROS) upon photo-oxidation, impair lysosomal function, and induce apoptosis, all of which contribute to retinal degeneration[4].

Photodegradation

This compound is inherently light-sensitive. Beyond its physiological isomerization to all-trans-retinal, it can also undergo photodegradation, contributing to phototoxicity.

  • Photosensitizing Properties: Both this compound and all-trans-retinal are potent photosensitizers[4]. Upon absorption of light, they can generate reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins within photoreceptor outer segments[4][14]. This light-induced damage is a contributing factor to photic retinopathy and may play a role in age-related macular degeneration[4].

  • Light-Dependent Isomerization: Light can also drive the non-enzymatic isomerization of all-trans-retinal back to this compound in the RPE, a process that is independent of the canonical RPE65-mediated visual cycle[15].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways in this compound degradation and clearance.

Enzymatic_Degradation_of_11_cis_Retinal Enzymatic Degradation and Clearance of this compound cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium This compound This compound N-11-cis-retinylidene-PE N-11-cis-retinylidene-PE This compound->N-11-cis-retinylidene-PE + PE ABCA4 ABCA4 N-11-cis-retinylidene-PE->ABCA4 Transport 11-cis-Retinal_from_photoreceptor This compound ABCA4->11-cis-Retinal_from_photoreceptor Clearance to Cytoplasm 11-cis-Retinol 11-cis-Retinol 11-cis-Retinyl_Esters 11-cis-Retinyl_Esters 11-cis-Retinol->11-cis-Retinyl_Esters Esterification RDH5 RDH5 RDH5->11-cis-Retinal_from_photoreceptor LRAT_MFAT LRAT/MFAT LRAT_MFAT->11-cis-Retinol 11-cis-Retinal_from_photoreceptor->11-cis-Retinol Reduction

Caption: Enzymatic degradation and clearance of this compound.

Toxic_Bisretinoid_Formation Formation of Toxic Bisretinoid Adducts Excess_this compound Excess this compound Bisretinoid_Precursors Bisretinoid Precursors Excess_this compound->Bisretinoid_Precursors All-trans-Retinal All-trans-Retinal All-trans-Retinal->Bisretinoid_Precursors Phosphatidylethanolamine Phosphatidylethanolamine (PE) Phosphatidylethanolamine->Bisretinoid_Precursors A2E A2E Bisretinoid_Precursors->A2E Lipofuscin Lipofuscin Accumulation in RPE A2E->Lipofuscin Cellular_Damage Cellular Damage & Retinal Degeneration Lipofuscin->Cellular_Damage

Caption: Formation of toxic bisretinoid adducts from excess retinal.

Quantitative Data

ParameterValueSpecies/ConditionsReference
This compound Isomerization
Rate Constant (First Order)1.02 x 10⁻⁵ s⁻¹80.0°C in heptane solution (in absence of light)[16]
A2E Formation
PrecursorThis compound and all-trans-retinalRod outer segment membranes[13]
Enzyme Activity
RDH5 Substrate11-cis-retinolRPE microsomes[1]
ABCA4 SubstrateN-11-cis-retinylidene-PEPhotoreceptor disc membranes[3]
Photodegradation
PhotosensitizerThis compound and all-trans-retinalIsolated mouse rod photoreceptors[4]

Experimental Protocols

Analysis of Retinoids by HPLC

Objective: To quantify the levels of this compound and its isomers in retinal tissue.

Protocol:

  • Tissue Homogenization: Dissected retinal tissue is homogenized in a suitable buffer (e.g., phosphate buffer with sucrose and antioxidants like butylated hydroxytoluene).

  • Lipid Extraction: Retinoids are extracted from the homogenate using an organic solvent mixture, typically hexane or a chloroform/methanol mixture. The extraction should be performed under dim red light to prevent photoisomerization.

  • Solvent Evaporation: The organic phase is collected and evaporated to dryness under a stream of nitrogen.

  • Resuspension: The dried retinoid extract is resuspended in a mobile phase compatible with the HPLC system.

  • HPLC Analysis: The sample is injected into a normal-phase HPLC system equipped with a silica column. Retinoids are separated based on their polarity and detected by UV-visible spectrophotometry (typically around 325-360 nm).

  • Quantification: The concentration of each retinoid is determined by comparing the peak area to a standard curve generated with known amounts of purified retinoid standards.

Adapted from methodologies described in studies of the visual cycle.[12][15]

In Vitro ABCA4-Mediated Transport Assay

Objective: To measure the transport of N-retinylidene-PE by ABCA4.

Protocol:

  • Preparation of Vesicles: Vesicles containing purified and reconstituted ABCA4 are prepared. Fluorescently labeled N-retinylidene-PE is incorporated into these vesicles.

  • Initiation of Transport: ATP is added to the vesicle suspension to initiate ABCA4-mediated transport of the fluorescently labeled substrate from the luminal to the cytoplasmic side of the vesicle membrane.

  • Fluorescence Quenching/Measurement: The transport activity can be measured by changes in fluorescence. For example, a membrane-impermeant quenching agent can be added to the external solution. A decrease in fluorescence over time indicates the transport of the fluorescent substrate to the outer leaflet, where it is quenched.

  • Data Analysis: The rate of fluorescence change is used to calculate the transport activity of ABCA4. Control experiments are performed in the absence of ATP or with non-functional ABCA4 mutants.

This is a generalized protocol based on the principles of ABC transporter assays.[3][8]

Conclusion

The degradation and clearance of this compound are critical for maintaining retinal health. A complex interplay of enzymatic reduction, esterification, and active transport ensures that the concentration of this reactive aldehyde is kept in check. When these pathways are compromised, as in the case of ABCA4 dysfunction, the accumulation of this compound and its byproducts can lead to the formation of toxic bisretinoids, contributing to cellular damage and the progression of retinal degenerative diseases. Furthermore, the inherent photosensitivity of this compound underscores the importance of protecting the retina from excessive light exposure. A thorough understanding of these degradation pathways is paramount for the development of therapeutic strategies aimed at preserving vision.

References

A Comparative Analysis of Retinal Isomers in Vision: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the key retinal isomers involved in vision. It covers their photochemical properties, roles in the visual cycle, and the methodologies used for their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development for retinal diseases.

Introduction to Retinal Isomers and Vision

The perception of light is initiated by the photoisomerization of a chromophore, 11-cis-retinal, which is covalently bound to a protein called opsin to form the visual pigment rhodopsin in rod cells and photopsins in cone cells.[1] The absorption of a photon causes an incredibly fast (within femtoseconds) transformation of this compound to all-trans-retinal.[1][2] This change in shape from bent to a more linear structure triggers a conformational change in the opsin protein, initiating the phototransduction cascade, a biochemical signaling pathway that ultimately leads to a neural impulse being sent to the brain.[1][3] While this compound is the primary chromophore in vertebrate vision, other isomers, such as 9-cis-retinal, can also form functional visual pigments and are of significant interest in research and therapeutic development.[4][5] This guide will delve into the comparative properties and functions of these critical molecules.

Quantitative Photochemical Properties of Retinal Isomers

The distinct photochemical properties of retinal isomers are fundamental to their function in vision. These properties, including absorption maxima (λmax) and quantum yield of photoisomerization, determine their light sensitivity and efficiency in initiating the visual signal. The data presented below is a compilation from various spectroscopic and photochemical studies.

IsomerAbsorption Maximum (λmax) of Protonated Schiff Base (in Rhodopsin)Quantum Yield of Photoisomerization (to all-trans)Notes
This compound ~500 nm (Rhodopsin)[1]~0.65[1]The native chromophore for vertebrate vision.[4] The high quantum yield ensures efficient light detection.[1]
all-trans-retinal ~380 nm (free retinal)[6]Not applicable for initiating vision; it is the product of photoisomerization.Released from opsin after photoactivation and recycled back to this compound.[3]
9-cis-retinal Forms isorhodopsin with a distinct absorption spectrum.[4]Can support vision and is noted for its stability.[5]Often used as a stable analog to this compound in research and for therapeutic purposes.[4][5]
13-cis-retinal Forms a pigment with opsin.[4]Can be formed photochemically but is not a primary chromophore in the native visual cycle.Considered a non-physiological isomer in healthy eyes.[7]
7-cis-retinal Forms a pigment with a strongly blue-shifted λmax (~450 nm in bovine opsin).[4]Characterized by low thermal stability and slow pigment formation.[4]An artificial analog used in research.[4]

The Visual Cycle: Regeneration of this compound

Continuous vision depends on the regeneration of this compound from the all-trans-retinal produced after light absorption. This enzymatic process, known as the visual cycle, primarily occurs in the retinal pigment epithelium (RPE) and involves several key steps. A separate, cone-specific visual cycle is also thought to exist to meet the high demands of daytime vision.[8][9]

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light (hν) all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport all-trans-retinyl_ester all-trans-retinyl_ester 11-cis-retinol 11-cis-retinol all-trans-retinyl_ester->11-cis-retinol RPE65 This compound This compound 11-cis-retinol->this compound RDH5 This compound->Rhodopsin Transport & Opsin Binding all-trans-retinol_RPE->all-trans-retinyl_ester LRAT

Caption: The canonical visual cycle involving the photoreceptor outer segment and the retinal pigment epithelium (RPE).

Phototransduction Signaling Pathway

The conformational change in rhodopsin initiated by the isomerization of retinal triggers a G-protein-coupled receptor (GPCR) signaling cascade. This pathway amplifies the initial light signal, leading to the hyperpolarization of the photoreceptor cell and a subsequent change in neurotransmitter release.

Phototransduction Photon Photon Rhodopsin Rhodopsin Photon->Rhodopsin Activated_Rhodopsin Activated Rhodopsin (Metarhodopsin II) Rhodopsin->Activated_Rhodopsin Transducin Transducin (G-protein) Activated_Rhodopsin->Transducin Activated_Transducin Activated Transducin (Gα-GTP) Transducin->Activated_Transducin PDE Phosphodiesterase (PDE) Activated_Transducin->PDE Activated_PDE Activated PDE PDE->Activated_PDE cGMP cGMP Activated_PDE->cGMP GMP GMP cGMP->GMP Hydrolysis Cation_Channels_Open Cation Channels Open (Dark Current) cGMP->Cation_Channels_Open Binds to and keeps open Cation_Channels_Closed Cation Channels Closed GMP->Cation_Channels_Closed Leads to Hyperpolarization Hyperpolarization Cation_Channels_Closed->Hyperpolarization Neurotransmitter_Release Decreased Neurotransmitter (Glutamate) Release Hyperpolarization->Neurotransmitter_Release

Caption: The phototransduction cascade, from photon absorption to the modulation of neurotransmitter release.

Experimental Protocols

Separation and Quantification of Retinal Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of retinal isomers. Normal-phase HPLC is often preferred for its superior resolution of geometric isomers.

Objective: To separate and quantify different retinal isomers from a biological sample.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)

  • Mobile phase: A gradient of n-Hexane and 2-propanol (isopropanol) with a small percentage of glacial acetic acid. A typical starting mobile phase could be 0.4% 2-propanol in hexane.

  • Retinoid standards (11-cis, all-trans, 9-cis, 13-cis-retinal)

  • Extraction solvents (e.g., hexane, ethyl acetate)

  • O-ethylhydroxylamine (for derivatization of retinal to a stable oxime)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize tissue samples in a suitable buffer.

    • To prevent isomerization, perform all steps under dim red light and on ice.

    • For accurate quantification of retinal, derivatize the sample with O-ethylhydroxylamine to form a stable retinal oxime.[10]

    • Extract retinoids from the homogenized sample using an organic solvent like hexane or a mixture of hexane and ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Equilibrate the silica column with the initial mobile phase.

    • Inject the reconstituted sample onto the column.

    • Run a linear gradient of the mobile phase to elute the different isomers. For example, a simple gradient can be established with two solvents containing different ratios of n-Hexane, 2-propanol, and glacial acetic acid.[11][12]

    • Monitor the elution of isomers using a UV detector at a wavelength of approximately 325 nm for retinols and 340-360 nm for retinals and their oximes.[10]

  • Quantification:

    • Run known concentrations of retinoid standards to determine their retention times and generate standard curves.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each isomer by integrating the peak area and comparing it to the standard curve.

Spectroscopic Analysis of Retinal Isomers

UV-Visible spectroscopy is used to determine the absorption maxima (λmax) of retinal isomers and to monitor photoisomerization reactions.

Objective: To determine the absorption spectrum of a retinal isomer and observe its photoisomerization.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol, hexane)

  • Purified retinal isomer

  • Light source for irradiation (e.g., a lamp with appropriate filters)

Procedure:

  • Preparation of Sample:

    • Dissolve a known concentration of the purified retinal isomer in a suitable solvent in a quartz cuvette.

  • Measurement of Initial Absorption Spectrum:

    • Place the cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

    • Determine the λmax from the spectrum.

  • Photoisomerization:

    • Irradiate the sample in the cuvette with a specific wavelength of light for a defined period.

    • After irradiation, immediately record the absorption spectrum again.

  • Analysis:

    • Observe the changes in the absorption spectrum, including the decrease in the peak corresponding to the original isomer and the appearance of new peaks corresponding to the photo-products.

    • The kinetics of isomerization can be studied by monitoring the change in absorbance at a specific wavelength over time.[13]

Assessment of Photoreceptor Response using Optoretinography

Optoretinography is a non-invasive imaging technique that measures the physiological responses of photoreceptor cells to light stimuli. It can be used to assess the function of rods and cones. While a detailed clinical protocol is complex, the basic principles can be adapted for research purposes to compare the efficacy of different retinal isomers.

Objective: To measure and compare the light-evoked responses of photoreceptors regenerated with different retinal isomers.

Principle: Light-induced conformational changes in photoreceptor outer segments can be detected as changes in optical path length using techniques like phase-resolved optical coherence tomography (OCT).[14][15][16]

Generalized Experimental Workflow:

  • Animal Model Preparation:

    • Use an animal model with a depleted or absent endogenous supply of this compound (e.g., a specific knockout model).

    • Dark-adapt the animal to maximize the availability of opsin.

  • Delivery of Retinal Isomers:

    • Administer a specific retinal isomer (e.g., this compound or 9-cis-retinal) to the eye to allow for the formation of visual pigments.

  • Optoretinography Measurement:

    • Position the animal for retinal imaging using an adaptive optics scanning laser ophthalmoscope (AOSLO) or a similar high-resolution imaging system coupled with OCT.

    • Deliver a controlled light stimulus (a flash of a specific wavelength and intensity) to the retina.

    • Record the changes in the phase of the light backscattered from the photoreceptor outer segments immediately before, during, and after the stimulus.

  • Data Analysis:

    • Calculate the change in optical path length over time. This will reveal a characteristic response, often an initial rapid contraction followed by a slower elongation of the outer segment.[14][15]

    • Compare the amplitude and kinetics of the responses generated with different retinal isomers. This will provide a quantitative measure of their ability to support a functional phototransduction cascade.

Comparative Analysis Workflow

The following diagram outlines a logical workflow for a comprehensive comparative analysis of retinal isomers in vision.

Comparative_Analysis_Workflow Start Start Isolate_Isomers Isolate/Synthesize Retinal Isomers (11-cis, 9-cis, etc.) Start->Isolate_Isomers Photochemical_Analysis Photochemical Characterization (Spectroscopy, Quantum Yield) Isolate_Isomers->Photochemical_Analysis Pigment_Formation In Vitro Pigment Formation with Opsin Isolate_Isomers->Pigment_Formation In_Vivo_Delivery In Vivo Delivery to Animal Model Isolate_Isomers->In_Vivo_Delivery Data_Comparison Comparative Data Analysis Photochemical_Analysis->Data_Comparison Pigment_Characterization Characterize Visual Pigment (λmax, Stability) Pigment_Formation->Pigment_Characterization Functional_Assay In Vitro Functional Assays (e.g., Transducin Activation) Pigment_Characterization->Functional_Assay Functional_Assay->Data_Comparison Electrophysiology Assess Photoreceptor Response (Optoretinography/ERG) In_Vivo_Delivery->Electrophysiology Electrophysiology->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

Caption: A logical workflow for the comparative analysis of different retinal isomers in vision research.

Conclusion

The study of retinal isomers is crucial for understanding the fundamental mechanisms of vision and for developing novel therapies for retinal diseases. While this compound is the native chromophore, the functional capabilities of other isomers like 9-cis-retinal highlight the potential for therapeutic interventions that can bypass defects in the visual cycle. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore the nuanced roles of these fascinating molecules in the complex process of sight.

References

The Cellular Choreography of Vision: An In-depth Guide to the Localization of 11-cis-Retinal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sustained vision in vertebrates is critically dependent on a constant supply of 11-cis-retinal, the chromophore that, when bound to opsin proteins, forms the visual pigments in photoreceptor cells. The absorption of a photon triggers the isomerization of this compound to all-trans-retinal, initiating the phototransduction cascade. To regenerate the light-sensitive visual pigments, all-trans-retinal must be converted back to its 11-cis isomer through a series of enzymatic reactions known as the visual cycle. This process is a remarkable example of metabolic cooperation between different retinal cell types and precise compartmentalization within subcellular organelles. This technical guide provides a detailed examination of the cellular and subcellular localization of this compound synthesis, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate pathways involved.

I. The Canonical Visual Cycle in the Retinal Pigment Epithelium (RPE)

The primary pathway for this compound regeneration occurs in the Retinal Pigment Epithelium (RPE), a monolayer of cells strategically positioned between the photoreceptors and the choroid.[1][2] This canonical cycle is responsible for supplying chromophore to both rod and cone photoreceptors.

Cellular and Subcellular Localization

The enzymatic machinery of the canonical visual cycle is predominantly localized to the smooth endoplasmic reticulum (ER) of RPE cells.[3][4] This sequestration within a specific organelle highlights a compartmentalized process that ensures efficiency and prevents the diffusion of potentially toxic retinoid intermediates into the cytosol.

  • Uptake and Esterification: All-trans-retinol, released from photoreceptors after bleaching, is transported into the RPE. Here, it is bound by cellular retinol-binding protein (CRBP) and esterified to a fatty acid by Lecithin:retinol acyltransferase (LRAT) , a membrane-bound enzyme.[5][6] This reaction produces all-trans-retinyl esters, which are the direct substrate for the key isomerization step and can be stored in lipid droplets known as retinosomes.[7]

  • Isomerization: The central reaction of the visual cycle is catalyzed by RPE65 , an isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[8][9] RPE65 is a membrane-associated protein, found on the smooth ER, that works in concert with LRAT.[4][9]

  • Oxidation: The final step in the synthesis is the oxidation of 11-cis-retinol to this compound. This is primarily catalyzed by 11-cis-retinol dehydrogenase (RDH5) , an integral membrane protein of the smooth ER with its catalytic domain facing the ER lumen.[3][4][10] Other dehydrogenases, such as RDH11, may also contribute to this step.[7]

  • Binding and Transport: Throughout this process, retinoids are chaperoned by specific binding proteins. Cellular retinaldehyde-binding protein (CRALBP) binds to 11-cis-retinol and this compound, protecting the chromophore from unwanted isomerization and presenting it as a substrate for RDH5.[10][11] Finally, this compound is transported out of the RPE and back to the photoreceptor outer segments via the interphotoreceptor matrix, facilitated by the Interphotoreceptor Retinoid-Binding Protein (IRBP).[11]

Visualization of the Canonical RPE Visual Cycle

Canonical RPE Visual Cycle Canonical Visual Cycle in the RPE Smooth ER at_Retinal all-trans-Retinal at_Retinol_POS all-trans-Retinol at_Retinal->at_Retinol_POS at_Retinol_RPE all-trans-Retinol at_Retinol_POS->at_Retinol_RPE Transport (IRBP) at_RE all-trans-Retinyl Ester at_Retinol_RPE->at_RE LRAT (Esterification) c11_Retinol 11-cis-Retinol at_RE->c11_Retinol RPE65 (Isomerohydrolase) c11_Retinal This compound c11_Retinol->c11_Retinal RDH5 (Oxidation) c11_Retinal->at_Retinal Transport (IRBP) & Opsin Binding

Canonical RPE Visual Cycle Pathway

II. The Non-Canonical Visual Cycle in Müller Cells

While the RPE is the primary site of regeneration, a secondary, or non-canonical, visual cycle has been identified in retinal Müller glial cells.[12] This pathway is thought to be particularly important for supplying chromophore to cone photoreceptors, which have a high demand for this compound during daylight vision.[4]

Cellular and Subcellular Localization

This alternative pathway involves a different set of enzymes and demonstrates another layer of cellular cooperation within the retina.

  • Isomerization: In Müller cells, all-trans-retinol is taken up from the interphotoreceptor matrix. The isomerization is performed by dihydroceramide desaturase 1 (DES1) , which acts as a retinol isomerase, converting all-trans-retinol into a mixture of cis-retinols, including 11-cis-retinol.

  • Esterification and "Trapping": The DES1-catalyzed reaction is reversible. To drive the reaction towards the production of 11-cis-retinoids, the newly formed 11-cis-retinol is immediately "trapped" by esterification. This step is catalyzed by multifunctional O-acyltransferase (MFAT) , an enzyme that shows a strong preference for 11-cis-retinol as its substrate. This selective esterification effectively removes 11-cis-retinol from the equilibrium, pulling the reaction forward.

  • Transport and Oxidation: The resulting 11-cis-retinyl esters can be stored or hydrolyzed back to 11-cis-retinol. This 11-cis-retinol is then transported to nearby cone photoreceptors, where it is oxidized to this compound to regenerate cone visual pigments.

Visualization of the Non-Canonical Müller Cell Visual Cycle

NonCanonical_Muller_Cycle Non-Canonical Visual Cycle in Müller Cells cone_at_Retinal all-trans-Retinal cone_at_Retinol all-trans-Retinol cone_at_Retinal->cone_at_Retinol RDH8 (Reduction) muller_at_Retinol all-trans-Retinol cone_at_Retinol->muller_at_Retinol cone_c11_Retinol 11-cis-Retinol cone_c11_Retinal This compound cone_c11_Retinol->cone_c11_Retinal cone_c11_Retinal->cone_at_Retinal Photon (hν) + Opsin Binding muller_cis_Retinols Equilibrium of cis-Retinols muller_at_Retinol->muller_cis_Retinols DES1 (Isomerase) muller_c11_Retinol 11-cis-Retinol muller_cis_Retinols->muller_c11_Retinol Selection muller_c11_Retinol->cone_c11_Retinol Transport (CRALBP) muller_c11_RE 11-cis-Retinyl Ester muller_c11_Retinol->muller_c11_RE MFAT (Esterification) muller_c11_RE->muller_c11_Retinol Hydrolysis

Non-Canonical Müller Cell Visual Cycle Pathway

III. Quantitative Data Summary

The efficiency of the visual cycle is determined by the kinetic properties of its enzymes and the concentration of retinoid substrates. Below is a summary of available quantitative data.

ParameterEnzyme / MoleculeValueSpecies / ConditionsSource
Enzyme Kinetics
VmaxRPE65 Isomerohydrolase2.9 pmol/min/mgRecombinant human RPE65 in 293A cells[9]
VmaxRDH10 (11-cis-retinol)24 pmol/min/mgRecombinant mouse RDH10 with NAD+
VmaxRDH10 (all-trans-retinol)124 pmol/min/mgRecombinant mouse RDH10 with NAD+[13]
VmaxLRAT29.3 pmol/min/mgRat liver microsomes[14]
ActivityRDH5 (Wild Type)27.45 ± 1.34 IU/µgRecombinant sheep RDH5 in HEK293T cells
Retinoid Concentrations
All-trans-retinyl esteriPS-RPE cellsUp to 2942 ± 551 pmol/mg proteinHuman iPS-RPE incubated with all-trans-retinol[15]
This compound (released)iPS-RPE cells188 ± 88 pmol/mg proteinHuman iPS-RPE incubated with all-trans-retinol[15]
Protein Expression
RPE65 AbundanceBovine RPE~11 µ g/eye Native bovine RPE tissue[16]

IV. Key Experimental Protocols

The elucidation of the visual cycle pathways has relied on a combination of biochemical assays and advanced microscopy techniques. Detailed methodologies for key experiments are provided below.

Protocol 1: RPE65 Isomerohydrolase Activity Assay

This protocol measures the conversion of all-trans-retinyl esters to 11-cis-retinol in RPE homogenates or cell lysates expressing RPE65.[9][17][18]

  • Homogenate Preparation:

    • Dissect RPE from enucleated eyes (e.g., bovine) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 10 mM MOPS, pH 7.4, with 250 mM sucrose and protease inhibitors) using a Dounce homogenizer.

    • For cultured cells, harvest and lyse cells (e.g., 293T cells co-expressing RPE65 and LRAT) via sonication in a similar buffer.[9]

    • Determine the total protein concentration of the homogenate/lysate using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • To a microfuge tube, add a defined amount of protein (e.g., 30-250 µg) from the homogenate/lysate.[9]

    • Add the substrate, all-trans-retinol (e.g., 0.2-10 µM), often radiolabeled with tritium ([³H]) for sensitive detection. The endogenous LRAT in the RPE preparation will convert this to the all-trans-retinyl ester substrate.[9][17]

    • Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 1 hour).

  • Extraction of Retinoids:

    • Stop the reaction by adding an equal volume of methanol.

    • Extract the retinoids by adding two volumes of hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully collect the upper hexane (organic) phase containing the retinoids and evaporate to dryness under a stream of nitrogen gas.

  • Analysis by HPLC:

    • Re-dissolve the dried retinoid extract in a small volume of HPLC mobile phase (e.g., hexane containing a small percentage of isopropanol or ethyl acetate).

    • Inject the sample onto a normal-phase HPLC system equipped with a silica column.[3][19]

    • Monitor the elution of retinoids using a UV-Vis detector (typically at 325 nm for retinols).

    • Identify and quantify the 11-cis-retinol peak based on the retention time of a pure standard. If using a radiolabeled substrate, collect fractions and determine radioactivity by liquid scintillation counting.

    • Calculate the enzyme activity as pmol of 11-cis-retinol produced per mg of protein per hour.

Protocol 2: Immunohistochemistry (IHC) for Protein Localization in Retinal Cryosections

This method visualizes the location of specific proteins (e.g., RPE65) within the cellular layers of the retina.[20][21][22]

  • Tissue Preparation:

    • Enucleate the mouse eye and create a small puncture near the limbus.

    • Fix the eyecup by immersion in 4% paraformaldehyde (PFA) in PBS for 2-4 hours at 4°C.

    • Cryoprotect the fixed eyecup by sequential immersion in 15% and then 30% sucrose in PBS until the tissue sinks.

    • Embed the eyecup in Optimal Cutting Temperature (OCT) compound in a cryomold and freeze rapidly.

  • Sectioning:

    • Cut thin sections (e.g., 10-14 µm) using a cryostat and mount them on charged microscope slides.

    • Allow sections to air dry and store at -80°C until use.

  • Immunostaining:

    • Thaw slides and wash with PBS to remove OCT.

    • Permeabilize the tissue with a blocking buffer containing 0.1-0.3% Triton X-100 and a blocking agent (e.g., 5% normal donkey serum) in PBS for 1 hour at room temperature.

    • Incubate the sections with the primary antibody (e.g., rabbit anti-RPE65) diluted in blocking buffer overnight at 4°C in a humidified chamber.

    • Wash the sections three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

    • (Optional) Counterstain nuclei with DAPI.

    • Wash three times with PBS.

  • Imaging:

    • Mount a coverslip using an anti-fade mounting medium.

    • Image the sections using a fluorescence or confocal microscope, capturing images of the specific labels to determine the protein's cellular and subcellular location.

Protocol 3: Subcellular Fractionation of RPE Cells

This protocol separates cellular components into different fractions (nuclear, membrane/microsomal, cytosolic) to determine where a protein of interest resides.

  • Cell Lysis:

    • Harvest cultured RPE cells or dissected RPE tissue.

    • Resuspend the cell pellet in a hypotonic fractionation buffer (e.g., containing HEPES, MgCl₂, KCl, and protease inhibitors) and allow to swell on ice.

    • Lyse the cells by mechanical disruption, for example, by passing them through a narrow-gauge needle (e.g., 27-gauge) multiple times.

  • Nuclear Fraction Isolation:

    • Centrifuge the lysate at a low speed (e.g., 720 x g) for 5 minutes at 4°C.

    • The resulting pellet contains the nuclei. The supernatant contains the cytoplasm and membrane components.

    • Carefully collect the supernatant into a new tube and keep it on ice. Wash the nuclear pellet with buffer to remove contaminants.

  • Membrane/Microsomal Fraction Isolation:

    • Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 10 minutes to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube.

    • Centrifuge at very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet will contain the microsomal fraction (including the smooth ER). The supernatant is the cytosolic fraction.

  • Analysis:

    • Resuspend each fraction (nuclei, microsomes, cytosol) in a suitable lysis buffer.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., RPE65, RDH5) and control markers for each fraction (e.g., Histone H3 for nucleus, Calnexin for ER, GAPDH for cytosol).

Visualization of an Experimental Workflow

Experimental_Workflow Workflow: Subcellular Localization by Fractionation & Western Blot start Start: RPE Tissue or Cultured Cells homogenize Homogenize in Hypotonic Buffer start->homogenize low_spin Low-Speed Centrifugation (~700 x g) homogenize->low_spin pellet1 Pellet 1 (Nuclei) low_spin->pellet1 sup1 Supernatant 1 (Cytoplasm + Membranes) low_spin->sup1 analysis Analyze all fractions by SDS-PAGE & Western Blot pellet1->analysis high_spin High-Speed Centrifugation (~100,000 x g) sup1->high_spin pellet2 Pellet 2 (Microsomes/Membranes) high_spin->pellet2 sup2 Supernatant 2 (Cytosol) high_spin->sup2 pellet2->analysis sup2->analysis end Result: Protein Localization Profile analysis->end

Workflow for Protein Subcellular Localization

Conclusion

The synthesis of this compound is a highly regulated and compartmentalized process essential for vision. The primary canonical pathway is localized within the smooth endoplasmic reticulum of the RPE, involving the key enzymes LRAT, RPE65, and RDH5. A secondary, non-canonical pathway in Müller cells, utilizing DES1 and MFAT, provides an additional source of chromophore, likely for cone photoreceptors. Understanding the precise cellular and subcellular localization of these pathways is fundamental for elucidating the mechanisms of retinal health and disease. The experimental protocols and quantitative data presented in this guide serve as a critical resource for researchers aiming to investigate the visual cycle and develop therapeutic strategies for retinal dystrophies linked to its dysfunction.

References

The intricate Journey of Vision's Key: A Technical Guide to the Transport of 11-cis-Retinal to Photoreceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous regeneration of visual pigments in photoreceptor cells is fundamental to sustained vision. This process hinges on the timely and efficient delivery of the chromophore, 11-cis-retinal, to opsin in the outer segments of rods and cones. This technical guide provides an in-depth exploration of the molecular machinery and intricate pathways responsible for the transport of this compound from its sites of synthesis in the retinal pigment epithelium (RPE) and Müller glial cells to the photoreceptors. Understanding these transport mechanisms is critical for elucidating the pathophysiology of numerous retinal diseases and for the development of novel therapeutic strategies.

Core Signaling Pathways and Molecular Interactions

The transport of this compound is a multi-step process involving a cast of specialized proteins and traversing distinct cellular and extracellular compartments. The canonical pathway originates in the RPE, with a secondary pathway for cones involving Müller cells.

The Canonical Visual Cycle in the Retinal Pigment Epithelium (RPE)

The RPE is the primary site for the regeneration of this compound for both rod and cone photoreceptors. The key steps are as follows:

  • Isomerization: All-trans-retinyl esters, stored in the RPE, are converted to 11-cis-retinol by the enzyme RPE65, a crucial isomerohydrolase.[1][2][3] This is the rate-limiting step in the visual cycle.[4]

  • Oxidation: 11-cis-retinol is then oxidized to this compound by 11-cis-retinol dehydrogenases (RDHs).[5]

  • Chaperoning and Transport within the RPE: The newly synthesized this compound is bound by the cellular retinaldehyde-binding protein (CRALBP), encoded by the RLBP1 gene.[3][6] CRALBP protects the highly reactive this compound from isomerization and directs it for transport out of the RPE cell.[3][7]

Canonical Visual Cycle in RPE at_RE all-trans-retinyl esters RPE65 RPE65 at_RE->RPE65 Isomerohydrolation 11c_ROL 11-cis-retinol RPE65->11c_ROL RDH5 11-cis-RDH (RDH5) 11c_ROL->RDH5 Oxidation 11c_RAL This compound RDH5->11c_RAL CRALBP CRALBP 11c_RAL->CRALBP Binding Transport_out Transport to IPM CRALBP->Transport_out Chaperoning

Canonical Visual Cycle in RPE
The Cone-Specific Visual Cycle in Müller Glial Cells

Cone photoreceptors, which function in bright light, have a higher demand for this compound. A secondary, faster visual cycle involving Müller glial cells helps meet this demand.[8][9][10][11]

  • Uptake and Isomerization: Müller cells take up all-trans-retinol from the photoreceptors.[11] An unidentified isomerase then converts it to 11-cis-retinol.

  • Role of CRALBP: CRALBP is also expressed in Müller cells and is crucial for this pathway, likely by binding the newly synthesized 11-cis-retinol and facilitating its subsequent steps.[8][9][12][13]

  • Transport to Cones: 11-cis-retinol is then transported from the Müller cells to the cone inner segments, where it is oxidized to this compound.[11][14][15]

Cone-Specific Visual Cycle cluster_muller Müller Cell Muller_Cell Müller Cell at_ROL all-trans-retinol (from cones) Isomerase Isomerase at_ROL->Isomerase 11c_ROL 11-cis-retinol Isomerase->11c_ROL CRALBP CRALBP 11c_ROL->CRALBP Binding Transport_to_Cone Transport to Cone Inner Segment CRALBP->Transport_to_Cone

Cone-Specific Visual Cycle
Transport Across the Interphotoreceptor Matrix (IPM)

The interphotoreceptor matrix (IPM) is the extracellular space between the RPE and the photoreceptors that this compound must traverse. This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[1][5][14][16]

  • IRBP as a Chaperone: IRBP is a large glycoprotein secreted by photoreceptors into the IPM.[1][14][17] It has multiple binding sites for retinoids and is thought to act as a shuttle, sequestering the hydrophobic this compound and facilitating its diffusion across the aqueous IPM to the photoreceptor outer segments.[5][11] IRBP also protects the light-sensitive this compound from degradation.[14]

Uptake into Photoreceptors

The precise mechanism of this compound uptake by photoreceptors is an area of active research. Evidence points towards a receptor-mediated endocytosis of the IRBP-retinoid complex, although facilitated diffusion may also play a role.[3]

  • Endocytosis of IRBP: Studies have shown that both rod and cone photoreceptors can internalize IRBP.[2][17] This process is thought to be a key mechanism for the delivery of this compound. The endocytic receptor megalin has been implicated in the uptake of IRBP by the RPE, and a similar receptor may be involved in photoreceptors.[9][13]

  • Role of Opsin: Once inside the photoreceptor, the apo-protein opsin acts as a sink for this compound, driving its dissociation from any carrier proteins and its subsequent covalent binding to form rhodopsin.[3]

This compound Transport to Photoreceptor cluster_ipm IPM RPE RPE / Müller Cell 11c_RAL_out This compound RPE->11c_RAL_out Secretion IRBP IRBP 11c_RAL_out->IRBP Binding IRBP_complex IRBP-11-cis-retinal Complex IRBP->IRBP_complex Uptake Uptake Mechanism (Endocytosis/Diffusion) IRBP_complex->Uptake Transport across IPM IPM Interphotoreceptor Matrix (IPM) Photoreceptor Photoreceptor Outer Segment 11c_RAL_in This compound Uptake->11c_RAL_in Internalization Opsin Opsin 11c_RAL_in->Opsin Binding Rhodopsin Rhodopsin Opsin->Rhodopsin

Transport to Photoreceptor
Role of ABCA4 in Retinoid Homeostasis

Within the photoreceptor outer segment discs, the ATP-binding cassette transporter ABCA4 plays a critical role in clearing retinoid byproducts. While not directly involved in the uptake of this compound, its function is essential for maintaining retinoid homeostasis.

  • Transport of N-retinylidene-PE: ABCA4 transports N-retinylidene-phosphatidylethanolamine (N-Ret-PE), a Schiff base adduct of retinal and phosphatidylethanolamine, from the luminal to the cytoplasmic side of the disc membrane.[17][18][19] This is crucial for clearing both all-trans-retinal after photobleaching and any excess this compound that has not bound to opsin.[17] Mutations in the ABCA4 gene lead to Stargardt disease, characterized by the accumulation of toxic bisretinoid compounds.[19]

Quantitative Data on this compound Transport

The efficiency of this compound transport is governed by the binding affinities of the carrier proteins and the rates of enzymatic reactions and transport processes.

ParameterMolecule/ProteinValueSpeciesMethodReference
Binding Affinity (Kd) CRALBP / this compound< 20 nMBovineNot Specified[10]
CRALBP / this compound0.9 x 10-7 MBovineEquilibrium Binding[20]
CRALBP / 11-cis-retinol~50 nMBovineNot Specified[11]
Binding Affinity Order IRBP11-cis-retinaldehyde > all-trans-retinol > all-trans-retinaldehyde > 11-cis-retinolNot SpecifiedEquilibrium Dissociation[8]
Transport Rate (Vmax) ABCA4 (N-retinylidene-PE)4.9 ± 0.1 nmol min-1 mg-1MouseProteoliposome Assay
Michaelis Constant (K0.5) ABCA4 (N-retinylidene-PE)6.8 ± 0.3 µMMouseProteoliposome Assay

Experimental Protocols

Protocol 1: Determination of Retinoid-Binding Protein Affinity by Fluorescence Quenching

This protocol describes a general method to determine the binding affinity (Kd) of a retinoid for a binding protein by measuring the quenching of intrinsic tryptophan fluorescence.

Principle: Many retinoid-binding proteins contain tryptophan residues that fluoresce when excited with UV light. The binding of a retinoid ligand in close proximity to these tryptophans can quench this fluorescence. By titrating the protein with increasing concentrations of the retinoid and measuring the decrease in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd).

Materials:

  • Purified retinoid-binding protein (e.g., IRBP, CRALBP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Retinoid stock solution (e.g., this compound) in a suitable solvent (e.g., ethanol)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

Procedure:

  • Preparation:

    • Determine the concentration of the purified protein solution using a spectrophotometer and the protein's extinction coefficient.

    • Prepare a series of dilutions of the retinoid stock solution in the same buffer as the protein. All manipulations with retinoids should be performed under dim red light to prevent photoisomerization.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation wavelength for tryptophan (typically ~295 nm) and the emission wavelength of maximum fluorescence (typically ~330-350 nm).

    • Place a known concentration of the protein solution in the cuvette and record the initial fluorescence intensity (F0).

    • Add small aliquots of the retinoid solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity (F).

    • Continue the titration until the fluorescence signal no longer changes significantly with further additions of the retinoid, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the observed fluorescence for the inner filter effect if the retinoid absorbs light at the excitation or emission wavelengths. This can be done by measuring the absorbance of the retinoid at these wavelengths and applying a correction formula.

    • Calculate the change in fluorescence (ΔF = F0 - F) at each retinoid concentration.

    • Plot the fractional saturation (ΔF / ΔFmax, where ΔFmax is the maximum change in fluorescence at saturation) as a function of the free retinoid concentration.

    • Fit the data to a suitable binding isotherm (e.g., the one-site binding model) to determine the dissociation constant (Kd).

Fluorescence Quenching Workflow
Protocol 2: In Vitro Retinoid Transport Assay using Proteoliposomes

This protocol provides a general framework for reconstituting a membrane transport protein into artificial lipid vesicles (proteoliposomes) and measuring the transport of a radiolabeled or fluorescent retinoid.

Principle: A purified membrane transport protein is incorporated into liposomes. The transport of a labeled substrate into or out of these proteoliposomes is then measured over time.

Materials:

  • Purified membrane transport protein (e.g., ABCA4)

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

  • Detergent (e.g., n-octyl-β-D-glucopyranoside, CHAPS)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Radiolabeled or fluorescent retinoid (e.g., [3H]-all-trans-retinal)

  • Transport buffer

  • Filtration apparatus (e.g., vacuum manifold with filters)

  • Scintillation counter or fluorometer

Procedure:

  • Proteoliposome Reconstitution:

    • Solubilize the lipids in a suitable buffer containing a detergent to form micelles.

    • Add the purified transport protein to the lipid-detergent mixture and incubate to allow for protein insertion into the micelles.

    • Remove the detergent slowly by either dialysis or incubation with Bio-Beads. This will lead to the spontaneous formation of proteoliposomes with the transporter integrated into the lipid bilayer.

    • Harvest the proteoliposomes by ultracentrifugation and resuspend them in the desired internal buffer.

  • Transport Assay:

    • Pre-load the proteoliposomes with any necessary co-factors (e.g., ATP for active transporters).

    • Initiate the transport reaction by adding the labeled retinoid to the external buffer containing the proteoliposomes.

    • At various time points, take aliquots of the reaction mixture and immediately stop the transport by rapid filtration through a filter that retains the proteoliposomes but allows the free retinoid to pass through.

    • Wash the filter quickly with ice-cold stop buffer to remove any non-transported retinoid.

  • Quantification:

    • For radiolabeled retinoids, place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • For fluorescent retinoids, lyse the proteoliposomes on the filter with a detergent-containing buffer and measure the fluorescence of the lysate.

  • Data Analysis:

    • Plot the amount of transported retinoid as a function of time to determine the initial transport rate.

    • Perform control experiments with empty liposomes (no protein) or with inhibitors of the transporter to demonstrate specific transport.

    • By varying the substrate concentration, kinetic parameters such as Vmax and Km can be determined.

Proteoliposome Transport Assay Start Start Reconstitute Reconstitute Transporter into Liposomes Start->Reconstitute Initiate Initiate Transport with Labeled Retinoid Reconstitute->Initiate Time_points Take Aliquots at Different Time Points Initiate->Time_points Stop Stop Transport by Rapid Filtration Time_points->Stop Wash Wash Filter to Remove Unbound Retinoid Stop->Wash Quantify Quantify Transported Retinoid Wash->Quantify Analyze Analyze Data to Determine Transport Rate Quantify->Analyze End End Analyze->End

Proteoliposome Transport Assay

Conclusion

The transport of this compound to photoreceptors is a highly orchestrated process, essential for maintaining visual function. A deeper understanding of the molecular players and their intricate interactions provides a foundation for developing targeted therapies for a range of retinal degenerative diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of the visual cycle and developing innovative treatments for blindness.

References

The Evolutionary Supremacy of 11-cis-Retinal in Vision: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vision, a fundamental sensory modality for a vast array of species, hinges on the remarkable photochemical properties of a single molecule: 11-cis-retinal. This technical guide delves into the evolutionary significance of this compound as the near-universal chromophore in animal vision. We explore its unique biochemical attributes, the intricate mechanisms of the visual cycle that ensure its regeneration, and the finely tuned signaling cascade it initiates upon photoisomerization. This document provides an in-depth analysis of the quantitative data underpinning our understanding of this critical molecule, detailed experimental protocols for its study, and visual representations of the key pathways, offering a comprehensive resource for professionals in vision science and drug development.

Introduction: The Molecular Cornerstone of Sight

The ability to perceive light has been a profound driver of evolution, shaping the anatomy, physiology, and behavior of countless organisms. At the heart of this sensory marvel lies a specialized molecule, a chromophore, that can efficiently capture a photon and translate that energy into a biological signal. Across the vast diversity of the animal kingdom, evolution has repeatedly converged on a singular solution for this critical role: this compound.[1] This aldehyde derivative of vitamin A serves as the light-absorbing component of opsin proteins, forming visual pigments such as rhodopsin.[2]

The selection of this compound is not arbitrary. Its bent, sterically strained conformation stores potential energy, making it exquisitely sensitive to photoisomerization.[3] Upon absorbing a photon, it rapidly and efficiently converts to the more stable, linear all-trans-retinal.[4] This conformational change triggers a cascade of events within the photoreceptor cell, ultimately leading to a neural impulse that is interpreted by the brain as light. This guide will explore the multifaceted reasons for the evolutionary conservation of this compound, from its quantum efficiency to the intricate enzymatic machinery that has co-evolved to support its function.

The Photochemical Primate: Why this compound?

The evolutionary success of this compound can be attributed to a combination of its intrinsic photophysical properties and its interaction with the opsin protein.

High Quantum Yield of Photoisomerization

A key factor in the selection of a chromophore for vision is its efficiency in converting an absorbed photon into a conformational change. The quantum yield (Φ) of photoisomerization is a measure of this efficiency. For this compound bound to rhodopsin, the quantum yield is remarkably high, approximately 0.65 to 0.67, meaning that about two-thirds of absorbed photons lead to isomerization.[4][5] This high efficiency ensures maximal light sensitivity, a crucial advantage in low-light conditions. The quantum yield also exhibits a dependency on the wavelength of incident light, generally decreasing at longer wavelengths.[4][5]

Thermodynamic Instability and Photo-Reversibility

The 11-cis isomer of retinal is thermodynamically less stable than the all-trans isomer.[3][6] This inherent instability is a key feature, as it primes the molecule for a rapid and unidirectional isomerization upon photon absorption. The energy of the absorbed photon overcomes the activation barrier, leading to the formation of the more stable all-trans configuration.[1] This transition is essentially irreversible in the dark within the opsin binding pocket, ensuring that the signal is not prematurely terminated.

The Opsin Binding Pocket: A Tuned Environment

The opsin protein provides a highly specific and constrained binding pocket that not only holds the this compound in a precise orientation but also fine-tunes its absorption spectrum.[7] This "spectral tuning" is achieved through interactions between the chromophore and specific amino acid residues within the binding pocket, allowing for the evolution of different photoreceptors sensitive to various wavelengths of light (i.e., color vision).[7] Furthermore, the protein environment shields the chromophore from the aqueous cellular environment and prevents non-specific reactions.

Quantitative Data on Retinal Isomers

The following tables summarize key quantitative data related to the photochemical and thermodynamic properties of retinal isomers, providing a basis for comparison and a deeper understanding of their functional roles.

Wavelength (nm)Quantum Yield (Φ) of this compound Photoisomerization in RhodopsinReference(s)
450~0.65[4][5]
480~0.65[4][5]
5000.65 ± 0.01[4][5]
532~0.64[8]
570Reduced by 5 ± 1% relative to 500 nm[4][5]

Table 1: Wavelength Dependence of the Photoisomerization Quantum Yield of this compound in Bovine Rhodopsin. This table highlights the high efficiency of photoisomerization and its slight decrease at longer wavelengths.

IsomerΔF (kcal/mole)ΔH (kcal/mole)ΔS (e.u.)Reference(s)
11-cis to all-trans-1.1 to -1.4+0.15+4.4[6]

Table 2: Thermodynamic Parameters for the Isomerization of this compound to all-trans-Retinal in n-heptane. These values illustrate the thermodynamic favorability of the all-trans isomer. Note that these values are for the isomers in solution and will be modulated by the protein environment in rhodopsin.

The Visual Cycle: A Regenerative Masterpiece

Sustained vision requires a constant supply of this compound. The visual cycle is a complex, multi-step enzymatic pathway that regenerates this compound from the all-trans-retinal produced during phototransduction. This process primarily occurs in the retinal pigment epithelium (RPE) for rods and is supplemented by a cone-specific cycle involving Müller cells.[9][10][11]

The Canonical Rod Visual Cycle

The rod visual cycle is a well-characterized pathway involving several key enzymes:

  • Reduction: All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by all-trans-retinol dehydrogenase (RDH).[10]

  • Transport: All-trans-retinol is transported from the photoreceptor to the RPE.

  • Esterification: In the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[9]

  • Isomerization and Hydrolysis: The key step is the conversion of all-trans-retinyl esters to 11-cis-retinol, catalyzed by the isomerohydrolase RPE65.[9]

  • Oxidation: 11-cis-retinol is then oxidized to this compound by 11-cis-retinol dehydrogenase (RDH5).[9]

  • Transport back: this compound is transported back to the photoreceptor outer segments to regenerate rhodopsin.

The Cone Visual Cycle

Cones, which are responsible for vision in bright light, have a much faster dark adaptation rate than rods, suggesting a more rapid regeneration of their visual pigment.[11] This is facilitated by a second, cone-specific visual cycle that involves Müller glial cells.[10] In this pathway, Müller cells can take up all-trans-retinol, convert it to 11-cis-retinol, and then transport it to cone photoreceptors.[10] Cones, unlike rods, possess the necessary dehydrogenase to oxidize 11-cis-retinol to this compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow central to the study of this compound in vision.

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light (hν) all-trans-Retinol_Photo all-trans-Retinol all-trans-Retinal->all-trans-Retinol_Photo RDH all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol_Photo->all-trans-Retinol_RPE Transport all-trans-Retinyl_Ester all-trans-Retinyl Esters all-trans-Retinol_RPE->all-trans-Retinyl_Ester LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Ester->11-cis-Retinol RPE65 This compound This compound 11-cis-Retinol->this compound RDH5 This compound->Rhodopsin Transport & Regeneration

Figure 1: The Canonical Rod Visual Cycle. This diagram illustrates the key steps and enzymes involved in the regeneration of this compound in rod photoreceptors.

Phototransduction_Cascade Photon Photon Rhodopsin Rhodopsin Photon->Rhodopsin Activated_Rhodopsin Activated Rhodopsin (Metarhodopsin II) Rhodopsin->Activated_Rhodopsin Transducin Transducin (G-protein) Activated_Rhodopsin->Transducin Activated_Transducin Activated Transducin Transducin->Activated_Transducin PDE Phosphodiesterase (PDE) Activated_Transducin->PDE Activated_PDE Activated PDE PDE->Activated_PDE cGMP cGMP Activated_PDE->cGMP GMP GMP cGMP->GMP CNG_Channels_Open cGMP-gated Na+/Ca2+ Channels Open cGMP->CNG_Channels_Open CNG_Channels_Closed cGMP-gated Na+/Ca2+ Channels Closed GMP->CNG_Channels_Closed Depolarization Depolarization (Dark Current) CNG_Channels_Open->Depolarization Hyperpolarization Hyperpolarization (Neural Signal) CNG_Channels_Closed->Hyperpolarization

Figure 2: The Phototransduction Cascade. This diagram outlines the sequence of molecular events that convert a light signal into a neural response in photoreceptor cells.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Retinal Tissue Homogenization) Extraction Solvent Extraction of Retinoids Sample_Prep->Extraction Derivatization Oxime Derivatization (optional) Extraction->Derivatization HPLC_System HPLC System (Normal or Reverse Phase) Derivatization->HPLC_System Separation Chromatographic Separation of Isomers HPLC_System->Separation Detection UV-Vis Detection Separation->Detection Quantification Quantification based on Standard Curves Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Figure 3: Experimental Workflow for HPLC Analysis of Retinoids. This diagram provides a high-level overview of the steps involved in the separation and quantification of retinal isomers from biological samples.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and the visual cycle.

Protocol for Rhodopsin Regeneration Assay

This assay measures the ability of opsin to combine with this compound to form functional rhodopsin, which can be monitored spectrophotometrically.

Materials:

  • Purified rod outer segment (ROS) membranes containing opsin.

  • This compound stock solution in ethanol.

  • Buffer (e.g., 10 mM HEPES, pH 7.4).

  • Hydroxylamine solution (for bleaching).

  • UV-Vis spectrophotometer.

Procedure:

  • Bleaching: To prepare opsin, illuminate a suspension of ROS membranes with a light source (e.g., >495 nm) in the presence of 10 mM hydroxylamine to bleach the rhodopsin.[13]

  • Washing: Centrifuge the bleached membranes and wash twice with buffer to remove excess hydroxylamine and the liberated all-trans-retinal oxime.[13]

  • Resuspension: Resuspend the washed opsin-containing membranes in buffer to a known concentration.

  • Initiation of Regeneration: Add a 2-3 fold molar excess of this compound (from the ethanol stock) to the opsin suspension. The final ethanol concentration should be kept low (e.g., <1%).[13]

  • Spectrophotometric Monitoring: Immediately after adding this compound, begin recording the absorbance spectrum at regular intervals (e.g., every 1-10 minutes) at a constant temperature (e.g., 20°C) in the dark.[13][14]

  • Data Analysis: Monitor the increase in absorbance at the λmax of rhodopsin (around 500 nm). The percentage of rhodopsin regeneration can be calculated based on the initial amount of rhodopsin before bleaching.[13] The initial rate of regeneration can also be determined from the time course data.[14]

Protocol for HPLC Analysis of Retinoid Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying different retinoid isomers from biological samples.

Materials:

  • Biological sample (e.g., retinal tissue, serum).

  • Internal standard (e.g., retinyl acetate).

  • Extraction solvents (e.g., hexane, ethanol, ethyl acetate).

  • HPLC system with a UV-Vis detector.

  • Normal-phase (e.g., silica) or reverse-phase (e.g., C18) HPLC column.

  • Mobile phase solvents (e.g., n-hexane, 2-propanol, acetic acid for normal phase; acetonitrile, water, formic acid for reverse phase).[15][16]

Procedure:

  • Sample Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Extraction: Perform a solvent extraction to isolate the retinoids. A two-step acid-base extraction can be used to recover a broad range of retinoids.[15] Add an internal standard before extraction for accurate quantification.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the retinoid extract in the mobile phase.

  • HPLC Separation: Inject the sample into the HPLC system.

    • Normal-Phase HPLC: A mobile phase of hexane with a small percentage of 2-propanol and acetic acid can be used to separate retinal isomers.[16]

    • Reverse-Phase HPLC: A gradient of acetonitrile in water with a small amount of formic acid is commonly used.[15]

  • Detection: Monitor the elution of retinoids using a UV-Vis detector at their respective λmax (e.g., ~325 nm for retinols, ~360-380 nm for retinals).[15][16]

  • Quantification: Identify and quantify the different retinoid isomers by comparing their retention times and peak areas to those of known standards.[15]

Conclusion and Future Directions

The evolutionary selection of this compound as the primary chromophore for vision is a testament to its exceptional photochemical properties and the intricate biological machinery that has evolved to support its function. Its high quantum yield, inherent thermodynamic instability in the cis form, and the precise tuning of its properties by the opsin protein have made it an enduring and efficient solution for light detection. Understanding the nuances of this compound's role in vision is not only fundamental to basic science but also holds significant implications for the development of novel therapeutics for a range of retinal diseases.

Future research will likely focus on several key areas. A deeper understanding of the enzymatic mechanisms of the visual cycle, particularly the precise catalytic action of RPE65, could lead to the development of small molecule modulators to treat retinal dystrophies. Further investigation into the differences between the rod and cone visual cycles may provide insights into the specific vulnerabilities of cone photoreceptors in diseases like age-related macular degeneration. Additionally, the development of artificial visual chromophores with altered photophysical properties could open new avenues for restoring vision in certain forms of blindness. The continued study of this compound and its evolutionary significance will undoubtedly continue to illuminate the intricate and elegant process of vision.

References

Methodological & Application

Application Notes and Protocols for In Vitro Regeneration of Rhodopsin with 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodopsin, the primary photoreceptor protein in rod cells of the retina, is essential for vision in low-light conditions. It consists of the apoprotein opsin covalently bound to the chromophore 11-cis-retinal. The absorption of a photon by this compound triggers its isomerization to all-trans-retinal, initiating the visual transduction cascade. For vision to be sustained, rhodopsin must be regenerated through a process that involves the enzymatic conversion of all-trans-retinal back to this compound and its subsequent binding to opsin. This process, known as the visual cycle, is critical for maintaining photoreceptor sensitivity. The in vitro regeneration of rhodopsin is a fundamental technique used to study the molecular mechanisms of vision, investigate the effects of mutations associated with retinal diseases like retinitis pigmentosa, and screen for potential therapeutic agents.

This document provides a detailed protocol for the in vitro regeneration of rhodopsin with this compound, methods for its characterization, and a summary of relevant quantitative data.

Signaling Pathway: The Visual Cycle

The regeneration of rhodopsin is a key part of the visual cycle. Upon photoisomerization, all-trans-retinal is released from opsin. It is then transported to the retinal pigment epithelium (RPE), where a series of enzymatic reactions convert it back to this compound. This this compound is then transported back to the rod outer segments to recombine with opsin, thereby regenerating rhodopsin.

Visual Cycle cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light (hν) all-trans-Retinal all-trans-Retinal Opsin->all-trans-Retinal Release all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol->all-trans-Retinol_RPE Transport all-trans-Retinyl_esters all-trans-Retinyl_esters 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_esters->11-cis-Retinol RPE65 This compound This compound 11-cis-Retinol->this compound RDH This compound->Opsin Transport & Binding all-trans-Retinol_RPE->all-trans-Retinyl_esters LRAT

Caption: The Visual Cycle Pathway. This diagram illustrates the key steps in the regeneration of rhodopsin, involving both the rod outer segment and the retinal pigment epithelium.

Experimental Protocols

Protocol 1: Preparation of Opsin from Rod Outer Segments (ROS)

This protocol describes the isolation of rod outer segments and the preparation of opsin by photobleaching.

Materials:

  • Bovine retinas

  • Sucrose solutions (45%, 40%, 35% w/v in buffer)

  • Buffer A: 20 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM MgCl₂, 0.1 mM EDTA

  • Buffer B: 10 mM Tris-HCl (pH 7.4), 0.1 mM EDTA

  • This compound (in ethanol)

  • Hydroxylamine

Procedure:

  • Isolation of ROS:

    • Dissect bovine retinas in the dark or under dim red light.

    • Homogenize the retinas in 45% sucrose solution.

    • Layer the homogenate under a discontinuous sucrose gradient (40%, 35%).

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • Collect the band of ROS at the 35%/40% interface.

    • Wash the collected ROS with Buffer A to remove sucrose.

  • Preparation of Opsin:

    • Resuspend the purified ROS in Buffer B.

    • Expose the ROS suspension to bright light for at least 30 minutes on ice to bleach the rhodopsin. This can be done using a fiber optic light source.

    • To ensure complete removal of the all-trans-retinal, wash the bleached membranes multiple times with Buffer B containing 2% bovine serum albumin (BSA) to sequester the released retinal.

    • Alternatively, treat the bleached ROS with hydroxylamine (10-50 mM) to convert the retinal to retinal oxime, which can then be removed by washing.

    • The resulting opsin preparation is ready for regeneration experiments.

Protocol 2: In Vitro Regeneration of Rhodopsin

This protocol details the recombination of opsin with this compound to form rhodopsin.

Materials:

  • Opsin preparation (from Protocol 1)

  • This compound stock solution (in ethanol)

  • Regeneration Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA, and 0.01% dodecyl maltoside (DDM) (w/v) if working with solubilized protein.

Procedure:

  • Preparation of this compound:

    • Handle this compound under dim red light to prevent isomerization.

    • Prepare a stock solution in ethanol. Determine the concentration spectrophotometrically using the molar extinction coefficient in ethanol.

  • Regeneration Reaction:

    • Dilute the opsin preparation to a suitable concentration in the regeneration buffer.

    • In the dark, add a 3- to 5-fold molar excess of this compound to the opsin suspension.[1]

    • Incubate the mixture at 20°C in the dark. The regeneration process can be monitored over time.

    • Successive UV-Vis spectra can be recorded every 5 minutes until no further increase in the absorbance maximum (λmax) is observed, indicating the completion of the regeneration.[2]

Protocol 3: Spectroscopic Characterization of Regenerated Rhodopsin

UV-Visible spectroscopy is the primary method to confirm and quantify the regeneration of rhodopsin.

Materials:

  • Regenerated rhodopsin sample

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Acquisition of Spectra:

    • Record the UV-Vis absorption spectrum of the regenerated rhodopsin sample from 250 nm to 650 nm in the dark at 20°C.[2]

    • A characteristic peak for rhodopsin should be observed around 500 nm.[2]

    • The spectrum will also show a protein peak at approximately 280 nm.[3]

  • Analysis:

    • Determine the λmax of the regenerated pigment. For wild-type bovine rhodopsin, this is typically around 498-500 nm.[2]

    • Calculate the spectral ratio A₂₈₀/Aλₘₐₓ. This ratio is an indicator of the purity of the rhodopsin sample. A lower ratio indicates a higher purity.

    • To confirm the formation of a functional pigment, the sample can be photobleached by exposure to light, which will cause the disappearance of the ~500 nm peak and the appearance of a peak around 380 nm, corresponding to all-trans-retinal.[2]

Experimental Workflow

Rhodopsin_Regeneration_Workflow cluster_Preparation Preparation cluster_Regeneration Regeneration cluster_Analysis Analysis A Isolate Rod Outer Segments (ROS) from Retina B Prepare Opsin by Photobleaching ROS A->B C Incubate Opsin with this compound in the dark B->C D UV-Vis Spectroscopy to monitor regeneration C->D E Determine λmax and A280/Aλmax ratio D->E F Photobleaching to confirm functionality E->F

Caption: Experimental workflow for the in vitro regeneration and characterization of rhodopsin.

Quantitative Data Summary

The following table summarizes key quantitative parameters obtained from in vitro rhodopsin regeneration studies.

ParameterWild-Type RhodopsinMutant/AnalogSignificanceReference
λmax (dark state) ~500 nmG90V mutant: ~490 nmA blue shift of 10 nm is observed for the G90V mutant.[2][2]
λmax (dark state) ~498 nmY102H mutant: ~498 nmThe Y102H mutant shows a spectroscopic behavior similar to the wild type.[2][2]
λmax (dark state) ~500 nmI307N mutant: ~500 nmThe I307N mutant shows a spectroscopic behavior similar to the wild type.[2][2]
Regeneration Half-time (t₁/₂) IsoRho (with 9-cis-retinal): ~2 min9c-dm-Rho: ~0.6 min9c-dm-Rho regenerates approximately three times faster than IsoRho.[4]
Binding Affinity (Kd) 9c-R: 57.6 nM9c-dm-R: 9.1 nM9-cis-9-demethyl-retinal (9c-dm-R) has a ~6-fold greater binding affinity than 9-cis-retinal (9c-R).[4]

Conclusion

The in vitro regeneration of rhodopsin is a powerful tool for studying the biochemistry of vision and for the development of therapeutics for retinal diseases. The protocols outlined in this document provide a comprehensive guide for researchers to successfully regenerate and characterize rhodopsin in a laboratory setting. The quantitative data presented offers a baseline for comparison when studying mutant rhodopsins or evaluating the efficacy of novel retinoid analogs. Careful execution of these protocols, particularly with respect to handling light-sensitive compounds, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and analysis of radiolabeled 11-cis-retinal, a critical chromophore in vision research and drug development. The methods described herein are essential for studying the visual cycle, rhodopsin dynamics, and the efficacy of novel therapeutics for retinal diseases.

Data Presentation: Synthesis and Properties of Radiolabeled this compound

The following table summarizes key quantitative data for the synthesis of tritium (³H) and carbon-14 (¹⁴C) labeled this compound. These values are representative and may vary based on specific experimental conditions and the scale of the reaction.

RadiolabelPrecursorMethodTypical Specific ActivityRadiochemical PurityTypical YieldReference
³H [15-³H]11-cis-RetinolOxidation~32 Ci/mmol (for rhodopsin)>95%High[1]
¹⁴C all-trans-[¹⁴C]Retinoic AcidMulti-step synthesis followed by isomerizationNot explicitly stated for this compound, but ¹⁴C-retinoids are synthesized>98% (for all-trans retinoids)~15% overall from ¹⁴C-cyanide[2]
³H This compoundReduction with NaB³H₄ followed by oxidationHigh (dependent on NaB³H₄ specific activity)>95% after HPLC purificationGoodGeneral method
¹⁴C [¹⁴C]-13-cis-RetinolIn vivo or in vitro isomerizationNot specifiedHigh after purification~70% conversion from 13-cis-retinol[1]

Experimental Protocols

Protocol 1: Synthesis of [15-³H]this compound by Oxidation of [15-³H]11-cis-Retinol

This protocol describes the synthesis of tritiated this compound from its corresponding radiolabeled retinol precursor.

Materials:

  • [15-³H]11-cis-Retinol

  • Manganese dioxide (MnO₂)

  • Dimethylformamide (DMF), anhydrous

  • Argon gas

  • Ice

  • Deionized water, ice-cold

  • Hexane

  • HPLC system with a silica column

  • Scintillation counter

Procedure:

  • To a 1.5-ml polypropylene tube, add 5 mg of MnO₂.

  • Add 100 μl of anhydrous DMF to the tube.

  • Add the desired amount of [15-³H]11-cis-retinol (e.g., in a solution of DMF).

  • Flush the reaction tube with argon gas and cap it tightly.

  • Place the tube on a mixer at room temperature and allow the reaction to proceed for 30 minutes.

  • After 30 minutes, chill the reaction mixture on ice.

  • Add 300 μl of ice-cold deionized water to quench the reaction.

  • Extract the retinoids from the aqueous mixture by adding an equal volume of hexane and vortexing thoroughly.

  • Centrifuge the tube to separate the phases and carefully collect the upper hexane layer containing the retinoids.

  • Repeat the hexane extraction twice more and pool the organic layers.

  • Evaporate the hexane under a gentle stream of argon.

  • Redissolve the residue in the HPLC mobile phase.

  • Purify the [15-³H]this compound using HPLC with a silica-based column and a mobile phase such as 10% ethyl acetate in hexane.[3]

  • Collect the fraction corresponding to this compound.

  • Determine the concentration and specific activity using UV-Vis spectrophotometry and liquid scintillation counting.

Protocol 2: Synthesis of [¹⁴C]this compound via Isomerization of all-trans-[¹⁴C]Retinal

This protocol outlines a general procedure for the synthesis of ¹⁴C-labeled this compound, which involves the initial synthesis of all-trans-[¹⁴C]retinoids followed by photoisomerization.

Part A: Synthesis of all-trans-[¹⁴C]Retinoids (General Scheme)

The synthesis of all-trans-[¹⁴C]retinoids typically starts from a simple ¹⁴C-labeled precursor like ¹⁴C-sodium cyanide. A multi-step chemical synthesis is then employed to build the retinoid backbone.[2]

Part B: Photoisomerization of all-trans-[¹⁴C]Retinal to 11-cis-[¹⁴C]Retinal

This procedure utilizes light to convert the all-trans isomer to the desired 11-cis isomer.[4][5]

Materials:

  • all-trans-[¹⁴C]Retinal

  • Ethanol or other suitable organic solvent

  • Light source with a specific wavelength output (e.g., 505-530 nm LED)[4][5]

  • Reaction vessel (e.g., quartz cuvette or glass vial)

  • Argon gas

  • HPLC system for purification

Procedure:

  • Dissolve the all-trans-[¹⁴C]Retinal in a suitable solvent like ethanol in a quartz or glass reaction vessel. The concentration should be optimized to allow for efficient light penetration.

  • Deoxygenate the solution by bubbling with argon for at least 15 minutes to prevent photo-oxidative damage.

  • Irradiate the solution with a light source emitting in the green-yellow range (approximately 505-530 nm). The reaction progress can be monitored by HPLC.[4][5]

  • Continue irradiation until the desired ratio of 11-cis to all-trans retinal is achieved, or until the reaction reaches a photostationary state. Over-irradiation can lead to the formation of other isomers and degradation products.

  • Once the photoisomerization is complete, immediately protect the sample from light.

  • Concentrate the sample under a stream of argon.

  • Purify the 11-cis-[¹⁴C]retinal from the mixture of isomers using normal-phase HPLC.[3]

  • Collect the fraction corresponding to this compound.

  • Determine the radiochemical purity and specific activity.

Quality Control and Analysis

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for purifying and analyzing radiolabeled retinal isomers.[3][6]

  • Column: A normal-phase silica column is typically used for the separation of retinal isomers.

  • Mobile Phase: A non-polar mobile phase, such as hexane, with a small percentage of a more polar solvent, like ethyl acetate or isopropanol, is commonly employed. An isocratic elution with a mobile phase like 10% ethyl acetate in hexane can effectively separate the major isomers.[3]

  • Detection: A UV-Vis detector set at the λmax of retinal (around 380 nm for the aldehyde form) is used to monitor the elution of the different isomers. For radiolabeled compounds, a flow-through radioactivity detector is used in series with the UV detector.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected for subsequent use.

Determination of Radiochemical Purity

Radiochemical purity is a critical parameter and can be assessed using radio-TLC or radio-HPLC.[7][8]

  • Radio-Thin Layer Chromatography (Radio-TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system that provides good separation of retinal isomers, for example, a mixture of hexane and ethyl acetate.

    • Analysis: The developed TLC plate is scanned using a radio-TLC scanner to determine the distribution of radioactivity. The percentage of radioactivity in the spot corresponding to this compound represents the radiochemical purity.

  • Radio-HPLC:

    • The chromatogram from the radioactivity detector is analyzed. The area of the peak corresponding to this compound is compared to the total area of all radioactive peaks to calculate the radiochemical purity.

Analysis by Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity and purity of the synthesized radiolabeled this compound.[9]

  • Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

  • Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of the radiolabeled this compound. The fragmentation pattern can also be used for structural confirmation. For ¹⁴C-labeled compounds, the mass will be shifted accordingly. For ³H-labeled compounds, the mass difference may not be easily resolved from the unlabeled compound depending on the resolution of the mass spectrometer.

Visualizations

Signaling Pathway: The Visual Cycle

The following diagram illustrates the key steps in the canonical visual cycle, where this compound is regenerated.

Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) all_trans_Retinal_POS all-trans-Retinal Meta_II->all_trans_Retinal_POS Hydrolysis all_trans_Retinol_POS all-trans-Retinol all_trans_Retinal_POS->all_trans_Retinol_POS RDH8 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_POS->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT cis_Retinol 11-cis-Retinol all_trans_Retinyl_Ester->cis_Retinol RPE65 cis_Retinal This compound cis_Retinol->cis_Retinal RDH5 cis_Retinal->Rhodopsin Transport & Recombination

Caption: The canonical visual cycle in vertebrate vision.

Experimental Workflow: Synthesis and Purification of Radiolabeled this compound

This workflow outlines the general steps for producing and purifying radiolabeled this compound.

Synthesis_Workflow start Start: Radiolabeled Precursor ([³H]Retinol or [¹⁴C]all-trans-Retinal) synthesis Chemical Synthesis (Oxidation or Photoisomerization) start->synthesis extraction Solvent Extraction (e.g., Hexane) synthesis->extraction purification HPLC Purification (Normal Phase) extraction->purification analysis Quality Control Analysis (Radio-TLC, Radio-HPLC, MS) purification->analysis final_product Final Product: Purified Radiolabeled this compound analysis->final_product

Caption: General workflow for synthesis and purification.

References

Application Notes and Protocols for the Use of 11-cis-Retinal in Cell-Free Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 11-cis-retinal in various cell-free assay systems. These assays are pivotal for dissecting the molecular mechanisms of vision, screening for novel therapeutic agents targeting visual cycle proteins, and understanding the pathophysiology of retinal degenerative diseases.

Introduction

This compound is the chromophore of rhodopsin and cone opsins, the light-sensitive G protein-coupled receptors (GPCRs) responsible for initiating vision. In the dark, this compound is covalently bound to the opsin protein, acting as a potent inverse agonist that maintains the receptor in an inactive state.[1][2][3] The absorption of a photon triggers the isomerization of this compound to all-trans-retinal, a conformational change that activates the opsin and initiates the visual transduction cascade.[2][4][5] Cell-free assays provide a powerful, controlled environment to study these fundamental processes without the complexities of a cellular system.

Key Applications of this compound in Cell-Free Assays

  • Rhodopsin and Cone Opsin Regeneration: Studying the recombination of this compound with opsin to form a functional visual pigment. This is crucial for understanding the visual cycle and for screening compounds that may aid in pigment regeneration.[6]

  • G Protein (Transducin) Activation: Quantifying the ability of regenerated and light-activated rhodopsin to activate its cognate G protein, transducin. This is a primary functional assay for rhodopsin activity and for identifying potential agonists, partial agonists, or antagonists.[4][7]

  • Screening of Retinal Analogs: Evaluating synthetic or natural retinal analogs for their ability to bind to opsin and act as agonists, inverse agonists, or pharmacochaperones to rescue misfolded opsin mutants.[4][7]

  • Investigation of Visual Cycle Enzymes: Studying the enzymes involved in the metabolism of retinoids, such as the release of this compound from cellular retinaldehyde-binding protein (CRALBP).[8][9][10]

  • Biophysical Characterization of Visual Pigments: Assessing the thermal stability and spectral properties of rhodopsin regenerated with this compound or its analogs.[7]

Signaling Pathway and Experimental Workflow Diagrams

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gt_activation Cell Membrane cluster_cytosol Cytosol Rhodopsin_inactive Rhodopsin (this compound bound) Rhodopsin_active Metarhodopsin II (all-trans-retinal bound) Rhodopsin_inactive->Rhodopsin_active Light (hν) Transducin_inactive Transducin (Gt) (GDP bound) Rhodopsin_active->Transducin_inactive activates Transducin_active Gtα-GTP + Gtβγ Transducin_inactive->Transducin_active GDP -> GTP PDE6_inactive PDE6 (inactive) Transducin_active->PDE6_inactive activates PDE6_active PDE6 (active) cGMP cGMP PDE6_active->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Ion_channel Cation Channel (Open) Hyperpolarization Hyperpolarization (Signal to Brain) Ion_channel->Hyperpolarization Closes

Caption: Visual Transduction Cascade.

Rhodopsin_Regeneration_Activation_Workflow cluster_prep Preparation cluster_assay Assay ROS_prep Isolate Rod Outer Segment (ROS) Membranes Bleach Bleach ROS Membranes to obtain Opsin ROS_prep->Bleach Regeneration Incubate Opsin with This compound Bleach->Regeneration Spectroscopy Measure Absorbance at 500 nm (Rhodopsin Formation) Regeneration->Spectroscopy Light_Activation Expose to Light (>495 nm) to form Metarhodopsin II Regeneration->Light_Activation G_Protein_Activation Add Transducin and GTPγS Light_Activation->G_Protein_Activation Fluorescence Measure Tryptophan Fluorescence (Transducin Activation) G_Protein_Activation->Fluorescence

Caption: Cell-Free Rhodopsin Regeneration and Activation Workflow.

Experimental Protocols

Protocol 1: Rhodopsin Regeneration Assay in Rod Outer Segment (ROS) Membranes

This protocol details the in vitro regeneration of rhodopsin from opsin in isolated ROS disk membranes by the addition of this compound. Regeneration is monitored spectrophotometrically.

Materials:

  • Frozen bovine retinas

  • Sucrose solutions (for density gradient)

  • Buffer A: 10 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1 mM EDTA

  • This compound stock solution in ethanol

  • Spectrophotometer

Methodology:

  • Isolation of ROS Membranes:

    • Thaw frozen bovine retinas and gently shake to dislodge ROS.

    • Filter the retinal suspension through cheesecloth.

    • Centrifuge the filtrate and resuspend the pellet in a sucrose solution.

    • Isolate ROS membranes using a continuous sucrose density gradient.[11]

    • Wash the purified ROS membranes with Buffer A to remove sucrose.

  • Preparation of Opsin (Bleaching):

    • Resuspend the ROS membranes in Buffer A.

    • Expose the membrane suspension to bright light (>495 nm) for a specified duration (e.g., 15 minutes) on ice to bleach the rhodopsin to opsin and all-trans-retinal.[2]

  • Rhodopsin Regeneration:

    • To the bleached ROS membrane suspension (opsin), add this compound to a final concentration of ~2-fold molar excess over opsin. The final ethanol concentration should be kept low (<1%).

    • Incubate the mixture in the dark at 37°C.[6]

  • Data Acquisition:

    • At various time points (e.g., 0, 15, 30, 60, 90 minutes), take an aliquot of the reaction mixture.

    • Measure the absorbance spectrum from 300 to 600 nm.

    • The formation of rhodopsin is indicated by an increase in absorbance at 500 nm.[6]

    • Calculate the percentage of rhodopsin regenerated based on the initial amount of rhodopsin before bleaching.[6]

Protocol 2: Transducin (G Protein) Activation Assay

This assay measures the activation of transducin by light-activated rhodopsin by monitoring the change in intrinsic tryptophan fluorescence upon GTPγS binding.[2][7]

Materials:

  • Regenerated rhodopsin in ROS membranes (from Protocol 1)

  • Purified transducin

  • Buffer B: 50 mM Bis-Tris (pH 7.3), 130 mM NaCl, 1 mM MgCl₂, 1 mM DTT[2]

  • GTPγS (Guanosine 5'-[γ-thio]triphosphate)

  • Fluorometer

Methodology:

  • Preparation of the Reaction Mixture:

    • In a quartz cuvette, combine regenerated rhodopsin (final concentration ~30 nM) and purified transducin in Buffer B.[2]

    • Place the cuvette in the fluorometer and allow the temperature to equilibrate (e.g., 20°C).[2]

  • Baseline Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm and the emission wavelength to 340 nm.[2]

    • Record the baseline fluorescence of the rhodopsin and transducin mixture in the dark.

  • Light Activation of Rhodopsin:

    • Expose the sample to light (>495 nm) for a short duration (e.g., 12-15 seconds) to activate the rhodopsin.[2][4]

  • Initiation of G Protein Activation:

    • Immediately after light exposure, add GTPγS to the cuvette to a final concentration of 10 µM.[7]

    • Continuously record the increase in tryptophan fluorescence at 345 nm.[7] This increase corresponds to the binding of GTPγS to the α-subunit of transducin and its dissociation from the βγ-subunits.[2][7]

  • Data Analysis:

    • Plot the change in fluorescence intensity over time.

    • The initial rate of fluorescence increase is proportional to the rate of transducin activation. This can be used to compare the activity of different rhodopsin preparations or the effect of potential modulators.

Protocol 3: Release of this compound from Cellular Retinaldehyde-Binding Protein (CRALBP)

This assay monitors the release of this compound (or its analog 9-cis-retinal) from CRALBP by trapping the released retinoid with hydroxylamine (NH₂OH) to form a retinal oxime, which can be quantified by HPLC.[9][10]

Materials:

  • Recombinant CRALBP saturated with this compound (or 9-cis-retinal)

  • Buffer C: 20 mM MOPS (pH 7.2)[10]

  • Hydroxylamine (NH₂OH) solution

  • Hexane and Ethanol for extraction

  • HPLC system with a normal-phase column

Methodology:

  • Assay Setup:

    • Prepare a reaction mixture containing CRALBP-11-cis-retinal complex (e.g., 12 µM) in Buffer C.[10]

    • Add NH₂OH to a final concentration of 2 mM.[10]

    • Incubate the reaction at room temperature in the dark.

  • Induction of Release (Optional):

    • To test factors that may induce release, add potential releasing agents (e.g., acidic lipids, small molecules) to the reaction mixture.[10]

  • Sample Collection and Extraction:

    • At desired time points, take aliquots of the reaction mixture.

    • Stop the reaction by adding an agent to inactivate NH₂OH (e.g., pyridoxal 5'-phosphate).[10]

    • Add ethanol to denature the protein, followed by hexane to extract the retinoids.[10]

    • Vortex and centrifuge to separate the phases. Collect the upper hexane phase.

  • HPLC Analysis:

    • Inject the hexane extract onto a normal-phase HPLC column.

    • Separate the retinoids using an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexane).

    • Monitor the elution profile using a UV-Vis detector. This compound and its oxime will have distinct retention times and absorption spectra.

    • Quantify the amount of this compound oxime formed to determine the extent of release from CRALBP.[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from cell-free assays involving this compound and its analogs.

Table 1: Binding Affinities and Thermal Stability of Retinal Analogs to Rod Opsin

Retinal AnalogBinding Affinity (Kd)Melting Temperature (Tm) of Regenerated Pigment (°C)Reference
9-cis-retinal (9c-R)~0.1 µM70.5[7]
acyclic-retinal (ac-R)~0.2 µM67.9[7]
9-cis-9-demethyl-retinal (9c-dm-R)< 0.1 µM70.1[7]
Unliganded OpsinN/A57.9[7]

Table 2: Kinetic Parameters for Retinoid-Dependent Transducin Activation

RetinoidEC50Relative VmaxNotesReference
all-trans-retinal~5 µM1.0Full agonist[5]
11-cis-retinol~50 µM~0.6Partial agonist activity[5]
This compoundN/AN/AInverse agonist (activity decreases)[4][5]

Table 3: Rhodopsin Regeneration in Different Membrane Environments

Membrane TypeCholesterol:Phospholipid Ratio% Rhodopsin Regenerated (90 min)Reference
ROS Plasma MembraneHigh~20%[6]
Newly Formed Disk MembranesLow>80%[6]
Older Disk MembranesIntermediate~40%[6]

Conclusion

Cell-free assays utilizing this compound are indispensable tools in vision research and drug discovery. They offer a reductionist approach to study the intricate molecular events of the visual cycle with high precision and control. The protocols and data presented here provide a foundation for researchers to establish and adapt these assays for their specific research questions, ultimately contributing to a deeper understanding of vision and the development of novel therapies for retinal diseases.

References

Spectroscopic Analysis of 11-cis-Retinal Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-cis-retinal is the chromophore of rhodopsin, the primary photoreceptor molecule in the rod cells of the retina responsible for vision in dim light.[1][2] The binding of this compound to the apoprotein opsin to form rhodopsin is a critical event in the visual cycle. This process involves the formation of a protonated Schiff base linkage with a specific lysine residue within the opsin binding pocket.[2] The interaction between this compound and the surrounding amino acid residues of opsin is crucial for stabilizing the inactive state of the receptor and for determining its light absorption properties.[3]

Upon absorption of a photon, this compound undergoes an incredibly fast and efficient isomerization to all-trans-retinal.[4][5][6] This photoisomerization triggers a conformational change in the opsin protein, leading to the formation of the active signaling state, Metarhodopsin II.[1][7] This activated state initiates a G-protein signaling cascade, ultimately resulting in a neural signal being sent to the brain.[1][7][8] Understanding the binding of this compound to opsin and the subsequent activation mechanism is of fundamental importance in vision research and for the development of therapeutics for retinal diseases.

Spectroscopic techniques are invaluable tools for studying the binding of this compound to opsin and characterizing the resulting rhodopsin molecule. These methods allow for the investigation of the electronic and structural properties of the chromophore and its protein environment in a non-invasive manner. This document provides an overview of key spectroscopic methods, detailed experimental protocols, and quantitative data relevant to the analysis of this compound binding.

Key Spectroscopic Techniques and Quantitative Data

A variety of spectroscopic techniques can be employed to monitor the binding of this compound to opsin and to characterize the properties of the resulting rhodopsin pigment. Each technique provides unique insights into the molecular interactions and structural features of this crucial biological system.

Data Summary

The following tables summarize key quantitative data obtained from spectroscopic analyses of this compound binding and rhodopsin properties.

ParameterValueTechnique(s) UsedReference(s)
Binding Affinity (Kd)
This compound to CRALBP< 20 nMNot specified[9]
9-cis-retinaldehyde to CRALBP~50 nMNot specified[9]
11-cis-retinol to CRALBP~50 nMNot specified[9]
Spectral Properties
Rhodopsin (α-band)~500 nmUV-Vis Spectroscopy[10]
Rhodopsin (β-band)~350 nmCircular Dichroism[11]
Metarhodopsin II380 nmUV-Vis Spectroscopy[12]
Free this compound (protonated)440 nmUV-Vis Spectroscopy[13]
Free this compound (deprotonated)365 nmUV-Vis Spectroscopy[13]
Quantum Yield of Isomerization (Φ)
Bovine Rhodopsin (at 500 nm)0.65 ± 0.01Wavelength-dependent photochemistry[4]
Bovine Rhodopsin (at 532 nm)~0.64Transient Absorption Spectroscopy[5]
In solution (model retinal)0.63Time-dependent calculations[14]

Signaling Pathway and Experimental Workflow

Rhodopsin Signaling Pathway

The binding of this compound and its subsequent photoisomerization are the initial steps in the visual signal transduction cascade.

Rhodopsin_Signaling_Pathway cluster_photoreceptor Photoreceptor Outer Segment Photon Photon (Light) Rhodopsin Rhodopsin (this compound + Opsin) Photon->Rhodopsin Absorption MetaII Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->MetaII Isomerization Transducin_inactive Transducin (Gt) (GDP-bound) MetaII->Transducin_inactive Activation Transducin_active Activated Transducin (Gα-GTP) Transducin_inactive->Transducin_active GTP/GDP Exchange PDE_inactive PDE (inactive) Transducin_active->PDE_inactive PDE_active PDE (active) PDE_inactive->PDE_active Activation cGMP cGMP PDE_active->cGMP Hydrolysis GMP 5'-GMP cGMP->GMP IonChannel cGMP-gated Cation Channel (Open) cGMP->IonChannel Binding IonChannel_closed Cation Channel (Closed) IonChannel->IonChannel_closed Closure Hyperpolarization Hyperpolarization (Neural Signal) IonChannel_closed->Hyperpolarization

Caption: The rhodopsin signaling cascade initiated by the photoisomerization of this compound.

General Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of this compound binding to opsin.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Opsin_prep Opsin Expression & Purification Reconstitution Reconstitution of Rhodopsin Opsin_prep->Reconstitution Retinal_prep This compound Preparation Retinal_prep->Reconstitution UV_Vis UV-Vis Spectroscopy Reconstitution->UV_Vis Analysis of Reconstituted Sample Fluorescence Fluorescence Spectroscopy Reconstitution->Fluorescence Analysis of Reconstituted Sample CD Circular Dichroism Reconstitution->CD Analysis of Reconstituted Sample NMR NMR Spectroscopy Reconstitution->NMR Analysis of Reconstituted Sample Binding_analysis Binding Affinity (Kd) Spectral Shifts UV_Vis->Binding_analysis Fluorescence->Binding_analysis Structural_analysis Conformational Changes Secondary Structure CD->Structural_analysis NMR->Structural_analysis Functional_analysis Photoactivation Kinetics Binding_analysis->Functional_analysis Structural_analysis->Functional_analysis

Caption: A generalized workflow for the preparation and spectroscopic analysis of rhodopsin.

Experimental Protocols

UV-Visible (UV-Vis) Absorption Spectroscopy

Application: UV-Vis spectroscopy is used to monitor the formation of rhodopsin by observing the appearance of the characteristic absorbance peak of the this compound chromophore within the opsin binding pocket. It is also used to study the photoactivation process by monitoring the spectral changes as rhodopsin transitions to its photointermediates.

Protocol:

  • Sample Preparation:

    • Prepare purified opsin in a suitable buffer (e.g., phosphate buffer, pH 7.0, containing a mild detergent like dodecyl maltoside (DDM) to maintain solubility).

    • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol).

  • Baseline Correction:

    • Record a baseline spectrum of the opsin solution in a quartz cuvette using a dual-beam UV-Vis spectrophotometer.

  • Titration:

    • Add small aliquots of the this compound stock solution to the opsin solution.

    • After each addition, incubate the mixture in the dark to allow for binding.

    • Record the UV-Vis spectrum from approximately 250 nm to 700 nm.

  • Data Analysis:

    • Monitor the increase in absorbance around 500 nm, which corresponds to the formation of the rhodopsin chromophore.[10]

    • The absorbance at 280 nm, corresponding to the aromatic amino acids of the protein, can be used for normalization.

    • Plot the change in absorbance at the peak maximum as a function of the this compound concentration to determine the binding stoichiometry and potentially the binding affinity.

Fluorescence Spectroscopy

Application: Fluorescence spectroscopy can be used to monitor the binding of this compound to opsin by observing the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[12]

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified opsin in a suitable buffer.

    • Prepare a stock solution of this compound.

  • Instrumentation Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 300 nm to 450 nm.

  • Titration:

    • Record the initial fluorescence emission spectrum of the opsin solution.

    • Add increasing concentrations of this compound to the opsin solution, incubating in the dark after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Observe the decrease (quenching) of the tryptophan fluorescence intensity as this compound binds to the opsin.[12]

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Circular Dichroism (CD) Spectroscopy

Application: CD spectroscopy provides information about the secondary structure of the opsin protein and can detect conformational changes upon this compound binding and upon photoactivation.[11][15][16] The retinal chromophore itself can exhibit a CD signal, which is sensitive to its chiral environment within the protein.

Protocol:

  • Sample Preparation:

    • Prepare highly purified and concentrated samples of opsin and reconstituted rhodopsin in a suitable buffer with low absorbance in the far-UV region.

  • Far-UV CD (200-260 nm):

    • Record the CD spectra of both opsin and rhodopsin to assess changes in the protein's secondary structure upon ligand binding.

  • Visible CD (300-600 nm):

    • Record the CD spectra of rhodopsin to observe the signal from the bound chromophore. Porphyropsins and rhodopsins exhibit positive CD peaks in the 320-700 nm region.[11]

  • Data Analysis:

    • Compare the far-UV CD spectra of opsin and rhodopsin to identify any changes in alpha-helical or beta-sheet content.

    • Analyze the visible CD spectrum for information about the conformation and electronic transitions of the bound this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy can provide high-resolution structural information about the this compound binding pocket and the interactions between the chromophore and the protein.[2][17] Isotope labeling of either the retinal or the protein is often required.

Protocol:

  • Sample Preparation:

    • Prepare isotopically labeled (e.g., ¹³C or ¹⁵N) opsin or synthesize isotopically labeled this compound.

    • Reconstitute the labeled component to form rhodopsin.

    • The sample needs to be highly concentrated and stable for the duration of the NMR experiment.

  • NMR Experiments:

    • For protein-detected experiments, acquire 2D ¹H-¹⁵N HSQC spectra of the protein in the presence and absence of this compound. Chemical shift perturbations indicate the location of the binding site.

    • For ligand-detected experiments, techniques like Saturation Transfer Difference (STD) NMR can be used with unlabeled protein and ligand.

    • Solid-state NMR can be used to determine the conformation and orientation of the bound retinal.[18][19]

  • Data Analysis:

    • Analyze chemical shift changes to map the binding interface.

    • Use Nuclear Overhauser Effect (NOE) data to determine through-space proximities between the ligand and protein atoms, providing distance constraints for structural modeling.[20]

Logical Relationships in Data Interpretation

The data obtained from these spectroscopic techniques are complementary and can be integrated to build a comprehensive model of this compound binding and rhodopsin activation.

Data_Interpretation cluster_observations Spectroscopic Observations cluster_interpretations Biophysical Interpretations UV_Vis_obs UV-Vis: - λmax shift - Absorbance change Binding Binding Event & Stoichiometry UV_Vis_obs->Binding Fluorescence_obs Fluorescence: - Tryptophan quenching Fluorescence_obs->Binding CD_obs CD: - Change in secondary structure - Induced chromophore signal Conformation Conformational Change (Protein & Ligand) CD_obs->Conformation NMR_obs NMR: - Chemical shift perturbations - NOEs NMR_obs->Conformation Structure High-Resolution Structure of Binding Site NMR_obs->Structure Affinity Binding Affinity (Kd) Binding->Affinity Function Mechanism of Photoactivation Binding->Function Conformation->Structure Conformation->Function Structure->Function

Caption: Logical flow from spectroscopic observations to biophysical interpretations of this compound binding.

References

Application Notes and Protocols for the Extraction of 11-cis-Retinal from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-cis-retinal is the chromophore of rhodopsin and cone opsins, making it essential for vision. Its regeneration in the retinal pigment epithelium (RPE) and Müller cells is a critical step in the visual cycle.[1][2] The photoisomerization of this compound to all-trans-retinal initiates the visual transduction cascade.[1][3] Accurate quantification of this compound in tissue samples is crucial for studying the visual cycle, investigating retinal diseases, and developing therapeutic interventions. These application notes provide detailed protocols for the extraction and quantification of this compound from tissue samples, primarily retinal tissue, along with data presentation guidelines and visualizations of key pathways and workflows.

Core Principles of Extraction and Analysis

The extraction of this compound from biological tissues relies on its lipophilic nature. The general workflow involves tissue homogenization, followed by liquid-liquid extraction with an organic solvent, typically hexane.[1][4][5] Subsequent analysis and quantification are most commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6] Given the light-sensitive and isomeric nature of retinoids, all procedures must be carried out under dim red or yellow light to prevent photoisomerization and degradation.[7][8]

Experimental Protocols

Protocol 1: Direct Hexane Extraction and HPLC Analysis

This protocol is a standard method for the extraction and quantification of this compound and other retinoids from retinal tissue.

Materials:

  • Tissue sample (e.g., two mouse eyes)[1]

  • Homogenization buffer (e.g., ice-cold 0.9% saline)[7][9]

  • Glass-to-glass homogenizer[4]

  • Hexane (HPLC grade)[4][6]

  • Methanol (HPLC grade)[4]

  • 1% SDS solution[4]

  • Nitrogen gas stream[4]

  • HPLC system with a normal-phase silica column[6]

  • Mobile phase: Hexane with a percentage of ethyl acetate (e.g., 10% ethyl acetate in hexane)[1][6] or 2-propanol[8]

  • UV detector set to 360 nm for retinal oximes or 325 nm for retinols and retinyl esters[6]

Procedure:

  • Tissue Homogenization:

    • Under dim red or yellow light, dissect the tissue (e.g., retina) and place it in a pre-weighed 1.5 ml tube on ice.[4][8]

    • Determine the wet weight of the tissue.[4]

    • Add an appropriate volume of ice-cold homogenization buffer (e.g., 1 ml for approximately two retinas) and homogenize using a glass-to-glass homogenizer.[4]

  • Protein Denaturation and Initial Extraction:

    • To the homogenate, add 100 μl of 1.0% SDS to denature proteins and vortex briefly.[4]

    • Incubate at room temperature for 10 minutes.[4]

    • Add 1.0 ml of ice-cold methanol to precipitate the proteins and vortex.[4]

  • Hexane Extraction:

    • Add 2.0 ml of hexane to the mixture and vortex thoroughly to extract the retinoids.[4]

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.[4]

    • Carefully transfer the upper hexane layer to a clean glass tube.[4]

    • Repeat the hexane extraction of the aqueous phase once more and combine the hexane extracts.[4]

  • Drying and Reconstitution:

    • Dry the pooled hexane extract under a gentle stream of nitrogen gas in the dark.[4]

    • Reconstitute the dried retinoids in a known volume of hexane (e.g., 100 μl) for HPLC analysis.[4]

  • HPLC Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • Separate the retinoid isomers using a normal-phase silica column with an isocratic mobile phase of hexane and a polar solvent like ethyl acetate.[6] A typical mobile phase is 10% ethyl acetate in hexane.[1][6]

    • Detect the eluting retinoids using a UV detector. Retinal oximes are detected at 360 nm, while retinols and retinyl esters are detected at 325 nm.[6]

    • Identify and quantify this compound by comparing the retention time and peak area to that of a known standard.

Protocol 2: Extraction with Derivatization to O-ethyl-hydroxylamine

To improve stability and quantification, retinal can be converted to its O-ethyl oxime derivative.[8][9]

Materials:

  • All materials from Protocol 1

  • 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5)[8][9]

  • Internal standard (e.g., 50 nM solution of all-trans-3,4-didehydroretinal)[9]

Procedure:

  • Tissue Homogenization:

    • Follow the tissue homogenization steps as described in Protocol 1.

  • Derivatization and Extraction:

    • To the tissue homogenate (e.g., 300 μl), add the internal standard (e.g., 10 μl).[9]

    • Add 1 ml of methanol and 2 ml of 0.1 M O-ethylhydroxylamine in 100 mM HEPES (pH 6.5).[9] This converts the retinal to its O-ethyl oxime derivative.

    • Vortex the sample and allow it to stand at room temperature for 15 minutes.[8]

    • Extract the retinal O-ethyloxime with 10 ml of hexane.[8]

    • Separate the phases by centrifugation.

  • Drying, Reconstitution, and HPLC Analysis:

    • Follow the drying, reconstitution, and HPLC analysis steps as described in Protocol 1. The detection wavelength for retinal oximes is 360 nm.[6]

Data Presentation

Quantitative data from different extraction methods should be summarized in a structured table for clear comparison.

ParameterMethod 1: Direct ExtractionMethod 2: With DerivatizationReference
Analyte This compoundThis compound O-ethyl oxime-
Tissue Type Mouse RetinaMouse Adipose, Liver, etc.[1][9]
Extraction Solvent HexaneHexane[4][8]
Quantification Method Normal-Phase HPLC-UVUHPLC-MS/MS or HPLC-UV[6][9]
Limit of Detection (LOD) ~2 pmol (HPLC-UV)5 fmol (UHPLC-MS/MS)[6][9]
Linear Range 2-1500 pmol5 fmol - 1 pmol[6][9]
Typical Yield Varies by tissue and handlingVaries by tissue and handling-
Advantages Simpler procedureIncreased stability of analyte[6][9]
Disadvantages Analyte can be less stableAdditional derivatization step[9]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Optional Derivatization Tissue Tissue Dissection (dim red/yellow light) Homogenization Homogenization (ice-cold buffer) Tissue->Homogenization Denaturation Protein Denaturation (SDS) Homogenization->Denaturation Derivatization Derivatization (O-ethylhydroxylamine) Homogenization->Derivatization Precipitation Protein Precipitation (Methanol) Denaturation->Precipitation Extraction Solvent Extraction (Hexane) Precipitation->Extraction Drying Drying (Nitrogen stream) Extraction->Drying Reconstitution Reconstitution (Hexane) Drying->Reconstitution HPLC HPLC Analysis (Normal Phase) Reconstitution->HPLC Derivatization->Extraction

Caption: General workflow for the extraction of this compound from tissue samples.

The Visual Cycle Signaling Pathway

G cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) all_trans_Retinal_Opsin all-trans-retinal + Opsin Rhodopsin->all_trans_Retinal_Opsin Light Light Light->Rhodopsin Photoisomerization all_trans_Retinol_ROS all-trans-retinol all_trans_Retinal_Opsin->all_trans_Retinol_ROS RDH8 all_trans_Retinol_RPE all-trans-retinol all_trans_Retinol_ROS->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-retinyl esters all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT _11_cis_Retinol 11-cis-retinol all_trans_Retinyl_Ester->_11_cis_Retinol RPE65 _11_cis_Retinal This compound _11_cis_Retinol->_11_cis_Retinal RDH5/RDH11 _11_cis_Retinal->Rhodopsin Transport & Recombination

Caption: The canonical visual cycle pathway in the retina.

References

Application Note & Protocol: Measuring 11-cis-Retinal Isomerase (RPE65) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The visual cycle is a critical enzymatic pathway responsible for regenerating the visual chromophore, 11-cis-retinal, which is essential for vision.[1][2] A key, rate-limiting step in this process is the conversion of all-trans-retinyl esters to 11-cis-retinol.[3] This reaction is catalyzed by the retinal pigment epithelium-specific 65 kDa protein (RPE65), a retinoid isomerohydrolase.[1][4][5] Mutations in the RPE65 gene can disrupt the visual cycle, leading to an accumulation of all-trans-retinyl esters and severe retinal dystrophies such as Leber congenital amaurosis (LCA).[5][6][7] Therefore, accurately measuring RPE65 isomerase activity is crucial for understanding the pathogenesis of these diseases, for developing therapeutic interventions like gene therapy, and for screening potential pharmacological modulators.

This document provides a detailed protocol for measuring RPE65 isomerase activity in vitro using either native retinal pigment epithelium (RPE) microsomes or cultured cells expressing recombinant RPE65. The principle of the assay involves incubating the enzyme source with a suitable retinoid substrate and quantifying the product, 11-cis-retinol, using high-performance liquid chromatography (HPLC).

The Visual Cycle Pathway

The regeneration of this compound is a multi-step process occurring in the photoreceptor and retinal pigment epithelium (RPE) cells. The RPE65-mediated isomerization is the central, energy-requiring step of this pathway.

Visual_Cycle Simplified Vertebrate Visual Cycle cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) MetaII Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->MetaII Light (hν) atRAL_PR all-trans-retinal MetaII->atRAL_PR Hydrolysis atROL_PR all-trans-retinol atRAL_PR->atROL_PR RDH8 atROL_RPE all-trans-retinol atROL_PR->atROL_RPE Transport atRE all-trans-retinyl ester atROL_RPE->atRE LRAT c11ROL 11-cis-retinol atRE->c11ROL RPE65 (Isomerohydrolase) c11RAL This compound c11ROL->c11RAL RDH5/11 c11RAL->Rhodopsin Transport & Opsin Binding Workflow prep 1. Enzyme Preparation (RPE Microsomes or Recombinant RPE65 Lysate) reaction 2. Enzymatic Reaction Incubate enzyme with substrate (all-trans-retinol or -retinyl ester) at 37°C prep->reaction stop 3. Stop Reaction & Extract Add Methanol to quench. Extract retinoids with Hexane. reaction->stop analysis 4. HPLC Analysis Inject extract onto a normal-phase column. Detect at 325 nm. stop->analysis quant 5. Data Quantification Integrate 11-cis-retinol peak area. Calculate concentration using a standard curve. analysis->quant result 6. Calculate Specific Activity (pmol 11-cis-retinol / min / mg protein) quant->result

References

Application of Computational Modeling to 11-cis-Retinal-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the chromophore 11-cis-retinal and opsin proteins is the fundamental event initiating vision in vertebrates. Upon absorption of a photon, this compound undergoes an ultrafast and highly efficient isomerization to all-trans-retinal, triggering a conformational cascade in the protein, a G-protein-coupled receptor (GPCR), which ultimately leads to a neural signal.[1][2] Computational modeling has become an indispensable tool for dissecting this complex process at an atomic level, providing insights that are often inaccessible to experimental methods alone.

These notes provide an overview of the key applications of computational modeling in this field, from elucidating the fundamental mechanisms of vision to guiding the discovery of novel therapeutics for blinding diseases. Detailed protocols for core computational methodologies are provided to enable researchers to apply these techniques in their own work.

Application Notes

Elucidating the Mechanism of Vision

The conversion of light into a nerve impulse begins with the photoisomerization of this compound.[2] This process is incredibly fast, occurring on the femtosecond timescale.[3] Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are uniquely suited to study this electronic-level event.[4][5]

  • Photoisomerization Dynamics: QM/MM simulations can model the electronic excited states of the retinal chromophore while treating the surrounding protein and solvent environment with classical mechanics.[4][5] This approach has been crucial in understanding how the protein cavity facilitates the highly specific and efficient isomerization around the C11=C12 double bond.[4]

  • Protein Activation Cascade: Following isomerization, the now all-trans-retinal no longer fits perfectly in the binding pocket, initiating a series of conformational changes in the opsin protein.[6] Molecular Dynamics (MD) simulations, often on the microsecond timescale, are used to map these changes, from the initial formation of the bathorhodopsin intermediate to the fully active metarhodopsin II state.[6][7] These simulations have revealed key structural rearrangements, such as the outward movement of transmembrane helix 6 (TM6), which is a hallmark of GPCR activation and is required for binding the G-protein, transducin.[8]

Characterizing the Retinal Binding Pocket

The specific amino acid residues lining the retinal binding pocket are crucial for the function of rhodopsin. They stabilize the 11-cis conformation in the dark state, prevent spontaneous isomerization, and "tune" the absorption spectrum of the chromophore to be sensitive to specific wavelengths of light.

  • Key Interactions: Computational models are used to identify and quantify the interactions between retinal and the protein. This includes the protonated Schiff base (PSB) linkage to a conserved lysine residue (Lys296) and its interaction with the counterion, typically a glutamic acid residue (Glu113).[9][10]

  • Spectral Tuning: The protein environment alters the absorption maximum of the retinal chromophore. QM/MM calculations can predict these spectral shifts by modeling how the electrostatic field of the protein's amino acids affects the energy gap between the ground and excited states of retinal.[5]

  • Conformational Stability: MD simulations have shown that the protein binding site imparts a pre-twisted conformation on the C11=C12 bond of this compound, which is thought to contribute to the speed and efficiency of photoisomerization.[10] Simulations also reveal the dynamic nature of the β-ionone ring of retinal within the pocket, which is critical for the activation mechanism.[11]

Drug Discovery and Development

Mutations in the opsin gene can cause misfolding of the protein, leading to diseases like Retinitis Pigmentosa (RP).[12] Furthermore, an inability to synthesize this compound can cause Leber's congenital amaurosis (LCA).[12] Computational approaches are being used to identify small molecules that can address these defects.

  • Structure-Based Virtual Screening: By using the crystal structure of rhodopsin, computational docking can be used to screen large libraries of compounds to identify molecules that can bind to the retinal pocket.[9][12][13] These compounds can act as "chemical chaperones," stabilizing the structure of mutant opsins and facilitating their correct trafficking to the cell membrane.[12]

  • Identifying Allosteric Sites: Computational methods can identify alternative binding sites on the protein, distinct from the retinal pocket.[14] Molecules that bind to these allosteric sites can modulate the protein's function and stability, offering new therapeutic avenues.[9][14]

  • Predicting Binding Affinity: For promising "hit" compounds identified through screening, more rigorous methods like free energy calculations can be used to predict their binding affinity, helping to prioritize which molecules should be synthesized and tested experimentally.[9][15]

Data Presentation

Table 1: Summary of Parameters from Molecular Dynamics (MD) Simulations of Rhodopsin
Study System PDB ID Force Field Membrane Simulation Time Key Findings Reference
Bovine Rhodopsin1L9HAMBERPOPC10 nsMonitored gradual changes in protein structure post-isomerization.[2]
Bovine Rhodopsin1U19Not SpecifiedPOPC/SPDE/SDPC/Cholesterol23 x 100 nsAnalyzed the dynamic structure and stability of the retinal inverse agonist in the dark state.[11]
Bovine Rhodopsin1U19DesmondNot Specified100 nsInvestigated binding of hit compounds from virtual screening to the chromophore pocket.[9]
Bovine RhodopsinNot SpecifiedNot SpecifiedDMPC, DPPC, POPC, PLPC4 x 20 nsStudied the influence of different lipid environments on protein structure.[16]
Bovine Rhodopsin1U19CHARMM36mPOPC1.2 µsInvestigated the role of the "Trp rotamer toggle switch" in conformational change.[17]
Table 2: Key Parameters from QM/MM Studies of Retinal
Study Focus QM Method Basis Set QM Region Key Findings Reference
Photoisomerization MechanismOM3/MRCINot SpecifiedChromophoreInvestigated the initial photoreaction in channelrhodopsin.[4]
Spectral TuningSORCISV(P)RetinalCalculated excitation energies to study the molecular basis of spectral tuning.[5]
Ground State GeometryVariational Monte Carlo (VMC)Not SpecifiedFull Retinal Protonated Schiff BaseDetermined the accurate ground state geometry of retinal within the protein.[3]
Photoisomerization DynamicsCASSCF(12,12)6-31G*Retinylidene chromophore, NH group, CεH3Modeled S1 population dynamics to understand quantum efficiency.[18]

Computational Protocols

Protocol 1: Molecular Dynamics (MD) Simulation of Dark-State Rhodopsin

This protocol outlines the steps for setting up and running a standard all-atom MD simulation of rhodopsin embedded in a lipid bilayer.

  • System Preparation:

    • Obtain Structure: Download the crystal structure of bovine rhodopsin from the Protein Data Bank (PDB), e.g., 1U19.[12]

    • Pre-processing: Use modeling software (e.g., Modeller, MOE) to add any missing residues or loops in the crystal structure.[2][19]

    • Protonation: Determine the protonation states of titratable residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.0) using tools like H++ or PROPKA. The Schiff base lysine (Lys296) should be protonated.

  • Parameterization:

    • Protein & Lipids: Choose a suitable force field, such as CHARMM36m or AMBER, which are well-parameterized for proteins and lipids.[17]

    • This compound: Generate or obtain parameters for the this compound chromophore covalently bound to Lys296. These parameters are often available from previous studies or can be generated using quantum chemistry calculations.

  • System Assembly:

    • Membrane Embedding: Use a tool like CHARMM-GUI or VMD to embed the rhodopsin structure into a pre-equilibrated lipid bilayer patch (e.g., POPC, a common membrane mimic).[1]

    • Solvation: Solvate the system with a water model (e.g., TIP3P) in a periodic box, ensuring sufficient water padding on all sides of the protein-membrane complex.[17]

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM).

  • Equilibration:

    • Minimization: Perform energy minimization to remove any steric clashes introduced during system setup.

    • NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) in the NVT (constant number of particles, volume, and temperature) ensemble while restraining the protein and lipid atoms.

    • NPT Equilibration: Switch to the NPT (constant number of particles, pressure, and temperature) ensemble and continue equilibration, gradually releasing the restraints on the protein backbone and side chains. This allows the membrane and water to pack correctly around the protein.

  • Production Simulation:

    • Run the simulation in the NPT ensemble for the desired length of time (e.g., 100 ns to several microseconds).[9][11] Save coordinates at regular intervals for analysis.

  • Analysis:

    • Stability: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone to assess overall structural stability.

    • Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions.

    • Structural Metrics: Analyze key distances, angles, and dihedral angles, such as the conformation of the retinal chromophore and the distance between key interacting residues.

    • Interactions: Monitor hydrogen bonds and non-bonded interactions between this compound and the protein.

Protocol 2: QM/MM Simulation of this compound Photoisomerization

This protocol provides a conceptual workflow for studying the light-induced isomerization, which requires specialized software capable of QM/MM calculations (e.g., Molcas/Tinker, GROMACS/CP2K).

  • System Setup:

    • Prepare and equilibrate the rhodopsin system using a classical MD protocol as described above. This provides a thermally equilibrated starting structure.

  • Defining QM and MM Regions:

    • QM Region: Select the atoms to be treated with quantum mechanics. For retinal isomerization, this typically includes the entire retinylidene chromophore.[5][18] The covalent bond between the QM and MM regions (e.g., between Lys296 Cε and Cδ) is treated with a link atom approach.[5]

    • MM Region: All other atoms in the system (rest of the protein, lipids, water, ions) are treated with the classical MM force field.

  • Ground State Optimization:

    • Perform a geometry optimization of the system at the QM/MM level to obtain a refined starting structure for the dynamics.

  • Excited State Dynamics:

    • Initial Conditions: Generate a set of initial coordinates and velocities by sampling from the equilibrated ground-state MD trajectory.

    • Simulation: For each set of initial conditions, promote the system to the first electronic excited state (S1). Propagate the trajectory using a non-adiabatic simulation method, such as Tully's surface hopping, which allows for transitions between electronic states (e.g., S1 to S0).[18]

    • Trajectory Length: These simulations are computationally expensive and are typically run for hundreds of femtoseconds to picoseconds, covering the timescale of the isomerization event.[3]

  • Analysis:

    • Quantum Yield: Determine the fraction of trajectories that result in a successful isomerization from 11-cis to all-trans.

    • Reaction Pathway: Analyze the evolution of the key dihedral angle (C11=C12) and other geometric parameters to map the isomerization pathway.

    • Conical Intersections: Identify the geometries where the ground and excited state potential energy surfaces cross (conical intersections), as these are the points where non-radiative decay back to the ground state occurs.

Protocol 3: Structure-Based Virtual Screening for Opsin Modulators

This protocol outlines a typical workflow for identifying potential small molecule binders to the retinal binding pocket of opsin.

  • Target Preparation:

    • Start with a high-resolution crystal structure of rhodopsin (e.g., 1U19).[9]

    • Remove the this compound ligand to expose the binding pocket.

    • Prepare the protein structure for docking using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves adding hydrogens, assigning bond orders, and performing a constrained energy minimization of the binding site.

  • Ligand Library Preparation:

    • Obtain a library of small molecules in a digital format (e.g., SDF or MOL2). This can be a commercial library (e.g., SPECS) or a custom collection.[9]

    • Use software like LigPrep or Open Babel to generate realistic 3D conformations, ionization states, and tautomers for each ligand at a physiological pH.

  • Docking Grid Generation:

    • Define the binding site by specifying a bounding box that encompasses the retinal binding pocket. The center of this box can be defined by the position of the original retinal ligand.

    • Generate a receptor grid that pre-calculates the potential energy fields for different atom types within this defined box. This speeds up the subsequent docking calculations.

  • Virtual Screening:

    • Use a docking program (e.g., Glide, AutoDock Vina, DOCK) to dock each prepared ligand into the receptor grid.[13]

    • The program will sample different poses (positions and orientations) and conformations of the ligand within the binding site and score them based on how well they fit geometrically and energetically.[20]

  • Post-Processing and Hit Selection:

    • Rank all docked ligands based on their docking scores.

    • Visually inspect the binding poses of the top-scoring compounds to ensure they form plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

    • Apply additional filters based on drug-like properties (e.g., Lipinski's Rule of Five) or predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to select the most promising candidates for experimental testing.[21]

Mandatory Visualizations

Visual_Signaling_Pathway Visual Signal Transduction Cascade cluster_initiation Light Activation cluster_amplification G-Protein Cascade cluster_response Cellular Response Photon Photon (hν) Rhodopsin Rhodopsin (this compound) Photon->Rhodopsin Absorption MetaII Metarhodopsin II (all-trans-retinal) Rhodopsin->MetaII Isomerization Transducin Transducin (Gαβγ) MetaII->Transducin Activation (GDP→GTP) PDE Phosphodiesterase (PDE) Transducin->PDE Gα-GTP activates cGMP cGMP PDE->cGMP Hydrolyzes GMP 5'-GMP cGMP->GMP IonChannel cGMP-gated Ion Channel cGMP->IonChannel Closes Hyperpolarization Hyperpolarization (Signal to Brain) IonChannel->Hyperpolarization

Caption: The visual signal transduction pathway initiated by photon absorption.

MD_Workflow MD Simulation Workflow for Rhodopsin A 1. System Preparation (Get PDB, Add Loops, Protonate) B 2. Parameterization (Select Force Field for Protein, Lipid, Retinal) A->B C 3. System Assembly (Embed in Membrane, Solvate, Add Ions) B->C D 4. Equilibration (Minimization, NVT, NPT with Restraints) C->D E 5. Production MD (Run for ns-µs timescale) D->E F 6. Trajectory Analysis (RMSD, RMSF, Interactions, Conformational Changes) E->F

Caption: A generalized workflow for Molecular Dynamics (MD) simulations.

QMMM_Workflow QM/MM Simulation Workflow for Photoisomerization A 1. Start with Equilibrated MD Structure B 2. Define Regions QM: Retinal Chromophore MM: Protein, Water, Lipids A->B C 3. Generate Initial Conditions (Sample Geometries/Velocities from MD) B->C D 4. Run Excited State Dynamics (e.g., Surface Hopping) C->D E 5. Analyze Trajectories (Quantum Yield, Reaction Path) D->E

Caption: A workflow for QM/MM studies of retinal photoisomerization.

VS_Workflow Virtual Screening Workflow for Opsin Modulators A 1. Target Preparation (Prepare Opsin PDB, Remove Retinal) C 3. Docking (Dock Library into Binding Site) A->C B 2. Ligand Library Preparation (Generate 3D Conformations, Tautomers) B->C D 4. Scoring & Ranking (Rank Ligands by Docking Score) C->D E 5. Post-Processing & Hit Selection (Visual Inspection, Apply Filters) D->E F Experimental Validation E->F

Caption: A workflow for a structure-based virtual screening campaign.

References

Application Notes and Protocols: The Use of 11-cis-Retinal Analogs in Vision Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visual cycle is a critical enzymatic process in the retina responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. This process begins when light isomerizes the this compound in rhodopsin to all-trans-retinal, initiating the visual signal cascade.[1][2][3] The all-trans-retinal is then recycled back to this compound through a series of enzymatic reactions primarily occurring in the retinal pigment epithelium (RPE) and photoreceptor outer segments.[2] Analogs of this compound are invaluable tools in vision research, enabling the study of the visual cycle's intricate mechanisms, the function of visual pigments, and the development of therapeutics for retinal diseases. These synthetic molecules can be designed to have altered chemical properties, such as being "locked" in the 11-cis configuration or having modified stability and reactivity, which allows researchers to probe specific aspects of the visual process.

Applications of this compound Analogs

  • Elucidating the Visual Cycle Pathway: By introducing analogs that interact with specific enzymes in the visual cycle, researchers can identify the roles of these enzymes and the kinetics of the reactions. For instance, inhibitors of the retinoid isomerase RPE65, a key enzyme in the visual cycle, have been used to study the consequences of disrupting the regeneration of this compound.[4][5][6][7]

  • Investigating Photoreceptor Function: Analogs can be used to regenerate visual pigments in isolated photoreceptors or in vivo, allowing for the study of photoreceptor sensitivity, dark adaptation, and the molecular events of phototransduction.[8][9] For example, studies have used 11-cis-locked analogs to form pigments that are resistant to photolysis, enabling the investigation of chromophore-opsin interactions.[8]

  • Therapeutic Development for Retinal Diseases: Many inherited retinal degenerative diseases, such as retinitis pigmentosa (RP) and Leber's Congenital Amaurosis (LCA), are caused by mutations in genes encoding visual cycle proteins.[10][11] this compound analogs are being explored as potential therapies to rescue misfolded proteins, restore visual function, or protect photoreceptors from degeneration.[7][10] For instance, some analogs act as pharmacological chaperones to aid in the proper folding and trafficking of mutant opsins.[10]

  • Studying the Role of Retinoids in Retinal Toxicity: The accumulation of certain retinoid byproducts, such as A2E, is implicated in the pathogenesis of age-related macular degeneration (AMD).[12] Analogs and visual cycle modulators are used to study the mechanisms of A2E formation and to develop strategies to reduce its accumulation.[4][6]

Key Experiments and Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs is a complex process due to the inherent instability of the 11-cis double bond.[1] A common strategy involves the semi-hydrogenation of 11-yne-retinoid precursors.[1]

Protocol: Zinc-Mediated Semi-Hydrogenation of 11-yne-Retinoid Precursors [1]

  • Preparation of Activated Zinc: Treat zinc dust with a copper(II) sulfate and silver(I) nitrate solution to activate it.

  • Reaction Setup: Dissolve the 11-yne-retinoid precursor in a suitable solvent (e.g., methanol/water).

  • Reduction: Add the activated zinc to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the zinc. Extract the product with an organic solvent (e.g., hexane).

  • Purification: Purify the resulting 11-cis-retinoid analog using high-performance liquid chromatography (HPLC).

In Vitro Pigment Regeneration and Characterization

This experiment assesses the ability of an this compound analog to bind to opsin and form a functional visual pigment.

Protocol: Rhodopsin Regeneration with this compound Analogs [13]

  • Preparation of Opsin: Isolate rod outer segments (ROS) from bovine retinas and prepare opsin membranes by bleaching with light in the presence of hydroxylamine.

  • Incubation: Incubate the opsin membranes with the this compound analog in a suitable buffer (e.g., BTP buffer, pH 7.5) overnight in the dark.

  • Spectroscopy: Measure the UV-visible absorption spectrum of the regenerated pigment. The formation of a pigment is indicated by a characteristic absorbance peak (e.g., ~500 nm for rhodopsin).

  • Stability Assay: Assess the stability of the regenerated pigment by monitoring its absorbance over time and its resistance to photolysis and hydroxylamine degradation.

Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for separating and quantifying different retinoid isomers.[14]

Protocol: HPLC Analysis of Retinoids from Eye Extracts [5][14]

  • Sample Preparation: Homogenize eye tissue in a suitable buffer and extract the retinoids with an organic solvent like hexane. For analysis of retinal oximes, the extract is derivatized with hydroxylamine.

  • Chromatography: Inject the extracted sample onto a normal-phase HPLC column.

  • Elution: Use an isocratic flow of a solvent mixture, such as ethyl acetate in hexane, to separate the different retinoid isomers.[14] The specific percentage of ethyl acetate can be adjusted to optimize the separation of different retinoid classes (e.g., retinals, retinols, retinyl esters).

  • Detection: Monitor the elution of retinoids using a UV-visible detector at specific wavelengths (e.g., 325 nm for retinols and retinyl esters, 360 nm for retinal oximes).[14]

  • Quantification: Identify and quantify the peaks based on the retention times and absorbance spectra of known standards.

In Vivo Functional Assessment using Electroretinography (ERG)

ERG is a non-invasive technique used to measure the electrical responses of the retina to light stimulation, providing a measure of retinal function.[13][15]

Protocol: ERG Recording in Mice [15]

  • Animal Preparation: Dark-adapt the mice overnight. Anesthetize the mice and dilate their pupils.

  • Electrode Placement: Place a recording electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously.

  • Light Stimulation: Present flashes of light of varying intensities to the eye.

  • Data Acquisition: Record the electrical responses (a-wave, originating from photoreceptors, and b-wave, originating from inner retinal cells).

  • Analysis: Analyze the amplitude and timing of the ERG waveforms to assess retinal function.

Quantitative Data Summary

Analog/CompoundApplicationKey FindingReference
11-cis-locked analog (Cycloheptatrienylidene) Investigating chromophore-opsin interactionsForms a stable pigment with opsin (λmax ≈ 497 nm) that is resistant to photolysis.[8]
Emixustat (ACU-4429) Visual cycle modulation (RPE65 inhibitor)IC50 = 4.4 nM for in vitro isomerase activity; ED50 = 0.18 mg/kg for in vivo reduction of this compound production in mice.[5][6]
(±)-RPE65-61 Visual cycle modulation (RPE65 inhibitor)Dose-dependent inhibition of chromophore regeneration; 2 mg/kg dose reduced this compound regeneration to 40% of control in mice.[7]
Retinylamine (Ret-NH2) Visual cycle modulation (LRAT inhibitor)A high dose (3.5 µmol) suppressed this compound production for up to 7 days in mice.[15]
Acyclic-retinal (ac-R) & 9-cis-9-demethyl-retinal (9c-dm-R) Pharmacochaperones for misfolded opsinPromoted mature glycosylation and enhanced cell surface trafficking of P23H and T289P mutant rod opsins.[10]

Signaling Pathways and Experimental Workflows

Visual_Cycle cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) Rh Rhodopsin (this compound + Opsin) Rh_star Photoactivated Rhodopsin (all-trans-retinal + Opsin) Rh->Rh_star Light atRAL_POS all-trans-retinal Rh_star->atRAL_POS Hydrolysis atROL_POS all-trans-retinol atRAL_POS->atROL_POS RDH8 atROL_RPE all-trans-retinol atROL_POS->atROL_RPE Transport atRE all-trans-retinyl esters atROL_RPE->atRE LRAT cROL 11-cis-retinol atRE->cROL RPE65 cRAL This compound cROL->cRAL RDH5/RDH11 cRAL->Rh Transport & Binding to Opsin

Caption: The canonical visual cycle pathway in vertebrate vision.

HPLC_Workflow Start Eye Tissue Sample Homogenization Homogenize in Buffer Start->Homogenization Extraction Extract with Hexane Homogenization->Extraction Derivatization Derivatize with Hydroxylamine (for retinal analysis) Extraction->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation Separation on Normal-Phase Column Injection->Separation Detection UV-Vis Detection Separation->Detection Analysis Identify and Quantify Peaks Detection->Analysis

Caption: Experimental workflow for HPLC analysis of retinoids.

Analog_Drug_Development Synthesis Analog Synthesis InVitro In Vitro Testing (Pigment Regeneration, Enzyme Assays) Synthesis->InVitro CellBased Cell-Based Assays (e.g., mutant opsin trafficking) InVitro->CellBased InVivo In Vivo Animal Models (ERG, Histology, HPLC) CellBased->InVivo Toxicity Toxicity Studies InVivo->Toxicity Clinical Clinical Trials Toxicity->Clinical

Caption: Logical workflow for the development of this compound analog therapeutics.

References

Techniques for Delivering 11-cis-Retinal to Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-cis-retinal is the chromophore of rhodopsin and cone opsins, making it indispensable for vision. The delivery of this light-sensitive molecule to cultured retinal cells, such as retinal pigment epithelium (RPE) and photoreceptor cells, is a critical step in studying the visual cycle, screening drugs for retinal diseases, and developing cell-based therapies. This document provides detailed application notes and protocols for various techniques to deliver this compound to cultured cells, along with methods for assessing delivery efficiency, cell viability, and functional outcomes.

Core Concepts: The Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate this compound after its photoisomerization to all-trans-retinal. This process primarily occurs in the RPE and Müller cells. Understanding this pathway is crucial for designing and interpreting experiments involving this compound delivery.

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light all-trans-retinal all-trans-retinal Opsin->all-trans-retinal Release all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport (IRBP) all-trans-retinyl_esters all-trans-retinyl_esters 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 This compound This compound 11-cis-retinol->this compound RDH5 This compound->Rhodopsin Transport (IRBP) Recombination all-trans-retinol_RPE->all-trans-retinyl_esters LRAT

Diagram 1: The canonical visual cycle pathway.

Techniques for this compound Delivery

Several methods can be employed to deliver this compound to cultured cells, each with its advantages and disadvantages. The choice of method depends on the cell type, experimental goals, and the desired concentration of this compound.

Method 1: Delivery using a Solvent Carrier (Ethanol)

This is a straightforward method for delivering retinoids to cell culture media. However, care must be taken to avoid solvent toxicity.

Solvent_Delivery_Workflow Start Start Prepare Stock Prepare this compound stock solution in Ethanol Start->Prepare Stock Dilute Dilute stock solution in culture medium Prepare Stock->Dilute Incubate Incubate cells with retinal-containing medium Dilute->Incubate Assay Perform functional or uptake assays Incubate->Assay End End Assay->End

Diagram 2: Workflow for solvent-based delivery.

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to a concentration of 1-10 mM.

    • Store the stock solution at -80°C in the dark. All manipulations should be performed under dim red light to prevent photoisomerization.

  • Delivery to Cultured Cells:

    • Warm the required volume of cell culture medium to 37°C.

    • Dilute the this compound stock solution directly into the pre-warmed medium to the desired final concentration (typically 1-10 µM). The final concentration of ethanol in the medium should be kept below 0.1% to minimize toxicity.

    • Immediately replace the existing medium in the cell culture plates with the this compound-containing medium.

    • Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

Method 2: Delivery using a Protein Carrier (Bovine Serum Albumin - BSA)

Using a protein carrier like BSA can enhance the solubility of this compound in aqueous media and facilitate its delivery to cells, mimicking the role of natural retinoid-binding proteins.

BSA_Delivery_Workflow Start Start Prepare Retinal Stock Prepare this compound stock solution in Ethanol Start->Prepare Retinal Stock Prepare BSA Solution Prepare fatty-acid-free BSA solution in medium Start->Prepare BSA Solution Complex Formation Mix retinal stock with BSA solution to form complex Prepare Retinal Stock->Complex Formation Prepare BSA Solution->Complex Formation Incubate with Cells Incubate cells with retinal-BSA complex Complex Formation->Incubate with Cells Analyze Analyze cellular uptake and function Incubate with Cells->Analyze End End Analyze->End

Diagram 3: Workflow for BSA-mediated delivery.

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in ethanol as described in Method 1.

  • Preparation of BSA-Retinal Complex:

    • Prepare a solution of fatty-acid-free BSA in serum-free culture medium at a concentration of 1-2%.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final retinal concentration (e.g., 10-50 µM). The molar ratio of retinal to BSA should be approximately 1:1.

    • Incubate the mixture for 30 minutes at room temperature in the dark to allow for complex formation.

  • Delivery to Cultured Cells:

    • Remove the existing medium from the cultured cells and wash once with phosphate-buffered saline (PBS).

    • Add the this compound-BSA complex solution to the cells.

    • Incubate for the desired time (e.g., 4-6 hours) at 37°C.

Quantitative Data Summary

Delivery MethodCarrierTypical ConcentrationCell TypeReported Efficiency/OutcomeReference(s)
SolventEthanol10 µMPrimary chicken Müller cellsSuccessful synthesis of 11-cis retinyl ester.[1]
Protein CarrierBSA1% BSA, 10 µM 9-cis-retinalIsolated photoreceptorsEffective delivery and protection of retinoid.
Protein CarrierApo-IRBPNot specifiedFetal bovine RPE cellsOptimal release of [3H]-11-cis-RAL into the apical medium.[2]
NanoparticlesPEG-PLGA25-200 µg/mLARPE-19Low cytotoxicity and high incorporation rate.

Experimental Protocols for Assessment

Protocol 1: Quantification of Intracellular this compound by HPLC

This protocol allows for the direct measurement of this compound uptake by cultured cells.

  • Cell Lysis and Extraction:

    • After incubation with this compound, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).

    • Scrape the cells and collect the lysate.

    • Extract retinoids from the lysate by adding two volumes of methanol followed by two volumes of hexane. Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane phase containing the retinoids. Repeat the hexane extraction.

    • Dry the pooled hexane extracts under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried retinoid extract in a small volume of HPLC mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Inject the sample into a normal-phase HPLC system equipped with a silica column.

    • Monitor the elution of retinoids by UV-Vis spectrophotometry at a wavelength of 360 nm.[3]

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

Protocol 2: Assessment of Cell Viability

It is crucial to assess the potential toxicity of the delivery method.

A. MTT Assay (Metabolic Activity):

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the this compound delivery vehicle (with and without this compound) for the desired time.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

B. LDH Assay (Membrane Integrity):

  • Seed cells in a 96-well plate.

  • Treat the cells as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells into the supernatant, following the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength. Increased absorbance indicates decreased cell viability.

Protocol 3: Functional Assessment - Opsin Reconstitution and Activity

The ultimate goal of delivering this compound is often to reconstitute functional visual pigments.

  • Cell Culture and Opsin Expression:

    • Use a cell line that endogenously expresses a visual opsin (e.g., some photoreceptor cell lines) or transiently transfect a cell line (e.g., HEK-293) with a plasmid encoding the opsin of interest.

  • Delivery of this compound:

    • Deliver this compound to the opsin-expressing cells using one of the methods described above.

  • Functional Readout (e.g., Calcium Imaging):

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

    • Stimulate the cells with light of a wavelength appropriate to activate the reconstituted visual pigment.

    • Measure changes in intracellular calcium concentration using fluorescence microscopy. An increase in intracellular calcium upon light stimulation indicates successful reconstitution of a functional visual pigment.[1]

Conclusion

The successful delivery of this compound to cultured cells is a fundamental requirement for a wide range of research in vision science and drug development. The choice of delivery method should be carefully considered based on the specific experimental needs, balancing efficiency with potential cytotoxicity. The protocols provided here offer a starting point for researchers to establish reliable and reproducible methods for studying the visual cycle and related pathologies in vitro.

References

Protocol for Assessing the Purity of Synthetic 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-cis-retinal is the chromophore of rhodopsin and is essential for vision. The photoisomerization of this compound to all-trans-retinal is the initial step in the visual transduction cascade.[1] Due to its light and thermal instability, ensuring the purity of synthetic this compound is critical for accurate and reproducible results in vision research and related drug development. This document provides detailed protocols for assessing the purity of synthetic this compound using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

Quantitative data for the analysis of this compound is summarized in the tables below for easy reference and comparison.

Table 1: HPLC Parameters for this compound Isomer Separation

ParameterDescriptionReference
Column Normal-phase silica column (e.g., Beckman Ultrasphere Si 5μ, 2.0 x 250 mm or Alltech Silica 5μ Solvent Miser, 2.1 x 250 mm)[2][3]
Mobile Phase Isocratic elution with ethyl acetate in hexane. Common compositions include 0.5% to 10% ethyl acetate. For example, 4% ethyl acetate in hexane or a gradient of 0.5% followed by 10% ethyl acetate in hexane.[2][3]
Flow Rate Typically between 0.5 mL/min and 1.4 mL/min.[2][4]
Detection UV detector set at 360 nm for retinal oximes or a diode array detector monitoring wavelengths between 280 and 400 nm.[3][4]
Expected Elution Normal-phase chromatography provides good resolution of retinoid isomers.[4]

Table 2: Spectroscopic Properties of this compound

ParameterValueReference
UV-Vis λmax (in ethanol) ~380 nm
UV-Vis λmax (in saline) 390 nm[5]
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹ in ethanol
¹H NMR (600 MHz, CDCl₃) δ (ppm) 10.11, 7.14, 6.36, 6.18, 5.98, 2.33, 2.03, 1.72, 1.62, 1.47, 1.04[6]
¹³C NMR (CDCl₃) δ (ppm) 190.89, 137.10, 134.46, 132.46, 129.80, 129.47, 129.04, 39.51, 33.20, 28.89, 21.80, 19.26, 13.14, 12.96[6]

Experimental Protocols

Crucial Handling Precautions: All procedures involving this compound must be performed under dim red light to prevent photoisomerization.[3] Retinoids should be stored under an inert atmosphere (e.g., argon) at -80°C.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and effective method for separating and quantifying retinal isomers.

Objective: To separate this compound from its isomers (e.g., all-trans-retinal, 13-cis-retinal, 9-cis-retinal) and determine its purity.

Materials:

  • Synthetic this compound sample

  • HPLC-grade hexane

  • HPLC-grade ethyl acetate

  • Normal-phase silica HPLC column

  • HPLC system with UV or diode array detector

Protocol:

  • Sample Preparation:

    • Dissolve the synthetic this compound in hexane. The concentration should be adjusted to be within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter compatible with organic solvents.

  • HPLC System Setup:

    • Equilibrate the normal-phase silica column with the mobile phase (e.g., 4% ethyl acetate in hexane) at a constant flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved.[3]

  • Injection and Analysis:

    • Inject a defined volume (e.g., 20-30 µL) of the prepared sample onto the column.[3]

    • Monitor the elution of retinoid isomers using the UV detector set at an appropriate wavelength (e.g., 360 nm).[4]

  • Data Analysis:

    • Identify the peaks corresponding to different retinal isomers based on their retention times, which can be confirmed using pure standards.

    • Calculate the purity of this compound by determining the area of the this compound peak as a percentage of the total area of all retinal isomer peaks.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides a rapid assessment of the concentration and integrity of the polyene system of this compound.

Objective: To determine the concentration of this compound and to qualitatively assess its isomeric purity by spectral analysis.

Materials:

  • Synthetic this compound sample

  • Spectrophotometry-grade ethanol

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of synthetic this compound and dissolve it in a known volume of ethanol.

    • Perform serial dilutions to obtain a concentration that results in an absorbance maximum within the optimal range of the spectrophotometer (typically 0.5 - 1.5).

  • Spectral Measurement:

    • Use ethanol as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the this compound solution from approximately 250 nm to 500 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax). For pure this compound in ethanol, this should be around 380 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

    • The shape of the spectrum can provide a qualitative indication of purity. The presence of other isomers can lead to shifts in the λmax and changes in the spectral shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and isomeric configuration of the synthetic compound.

Objective: To confirm the chemical structure and isomeric purity of this compound.

Materials:

  • Synthetic this compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Dissolve an adequate amount of the synthetic this compound (typically 1-5 mg) in approximately 0.5-0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Analysis:

    • Compare the chemical shifts and coupling constants of the acquired spectra with published data for this compound.[6]

    • The presence of signals corresponding to other isomers (e.g., all-trans-retinal) will indicate impurity. The relative integration of these signals can be used to estimate the level of isomeric contamination.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Handling cluster_analysis Purity Assessment cluster_results Data Interpretation synthesis Synthetic this compound handling Handling under dim red light synthesis->handling hplc HPLC Analysis handling->hplc uv_vis UV-Vis Spectroscopy handling->uv_vis nmr NMR Spectroscopy handling->nmr purity Purity Confirmation hplc->purity concentration Concentration Determination uv_vis->concentration structure Structural Verification nmr->structure final_assessment Final Purity Assessment

Caption: Experimental workflow for assessing the purity of synthetic this compound.

visual_cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (this compound + Opsin) metarhodopsin_ii Metarhodopsin II (all-trans-retinal + Opsin) rhodopsin->metarhodopsin_ii Light (hν) all_trans_retinal all-trans-retinal metarhodopsin_ii->all_trans_retinal all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol RDH all_trans_retinol_rpe all-trans-retinol all_trans_retinol->all_trans_retinol_rpe Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_rpe->all_trans_retinyl_ester LRAT eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal RDH5 eleven_cis_retinal->rhodopsin Transport & Opsin Binding

Caption: Simplified diagram of the canonical visual cycle pathway.

References

Application Note: Identification and Quantification of 11-cis-Retinal using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-cis-retinal is the vitamin A-derived chromophore essential for vision in both rod and cone photoreceptor cells.[1] In the initial step of vision, this chromophore absorbs a photon, leading to its isomerization to the all-trans state, which triggers the phototransduction cascade.[2] For sustained vision, this compound must be continuously regenerated through a complex enzymatic pathway known as the visual (or retinoid) cycle, which primarily occurs in the retinal pigment epithelium (RPE) and Müller glial cells.[3][4] Dysregulation in the visual cycle can lead to various retinal diseases. Therefore, accurate identification and quantification of this compound are crucial for studying the mechanisms of vision, disease progression, and the efficacy of therapeutic interventions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the analysis of retinoids.[3] This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from ocular tissues, leveraging its power for precise molecular identification.

The Visual Cycle Signaling Pathway

The regeneration of this compound is a multi-step process involving several enzymes and binding proteins located in photoreceptors, the RPE, and Müller cells. The process begins after light absorption causes the isomerization of this compound to all-trans-retinal.[1] The all-trans-retinal is released, reduced to all-trans-retinol, and transported to the RPE.[5] In the RPE, a series of enzymatic reactions converts all-trans-retinol back into this compound, which is then transported back to the photoreceptors to regenerate the visual pigments.[2][4]

Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (Opsin + this compound) metarhodopsin Metarhodopsin II (Opsin + all-trans-Retinal) rhodopsin->metarhodopsin Light (Photon) atRAL_photo all-trans-Retinal metarhodopsin->atRAL_photo Hydrolysis atROL_photo all-trans-Retinol atRAL_photo->atROL_photo RDH8 atROL_rpe all-trans-Retinol atROL_photo->atROL_rpe atRE all-trans-Retinyl Esters atROL_rpe->atRE LRAT cisROL 11-cis-Retinol atRE->cisROL RPE65 cisRE 11-cis-Retinyl Esters cisRAL This compound cisROL->cisRAL RDH5 cisRAL->rhodopsin Transport

Diagram 1: The classical retinoid (visual) cycle pathway.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow involves several key stages, from sample collection to data analysis. Each step must be performed carefully, especially protecting the light-sensitive retinoids from degradation.

Experimental_Workflow node_sample 1. Sample Collection (e.g., Mouse Eyecups) node_homogenize 2. Homogenization (In buffer, dim red light) node_sample->node_homogenize node_extract 3. Solvent Extraction (e.g., Folch Method) node_homogenize->node_extract node_derivatize 4. Derivatization (Oxime formation with Hydroxylamine) node_extract->node_derivatize node_lcms 5. LC-MS/MS Analysis (Normal-Phase HPLC, APCI) node_derivatize->node_lcms node_data 6. Data Analysis (Quantification against calibration curve) node_lcms->node_data

Diagram 2: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade methanol, chloroform, n-hexane, 2-propanol, glacial acetic acid.

  • Standards: Synthetic this compound, all-trans-retinal.

  • Reagents: Hydroxylamine hydrochloride, sodium chloride, butylated hydroxytoluene (BHT).

  • Internal Standard: Deuterated retinal (e.g., d5-all-trans-retinal) for quantification.[6]

  • Equipment: Tissue homogenizer, refrigerated centrifuge, nitrogen evaporator, amber glass vials, HPLC system coupled to a tandem mass spectrometer (e.g., linear ion trap with an APCI source).[3]

2. Sample Preparation (Mouse Eyecups) All procedures should be performed under dim red light to prevent photoisomerization of retinoids.

  • Immediately after dissection, freeze eyecups in liquid nitrogen and store at -80°C until analysis.[7]

  • Homogenize 2-4 eyecups in a buffered solution (e.g., PBS) containing an antioxidant like BHT.

  • Add an internal standard (e.g., d5-all-trans-retinal) to the homogenate to enable accurate quantification.[6]

  • Perform a liquid-liquid extraction. A common method is the Folch extraction:

    • Add chloroform:methanol (2:1, v/v) to the homogenate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids and retinoids.[7]

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., hexane) for derivatization.

3. Derivatization: Oxime Formation To improve stability and chromatographic separation, retinal is often converted to its oxime derivative.

  • To the reconstituted extract, add a solution of hydroxylamine hydrochloride in methanol.

  • Incubate the mixture at room temperature for 30-60 minutes in the dark. The reaction converts retinal isomers into their more stable syn- and anti-oxime forms.

  • Dry the sample again under nitrogen and reconstitute in the HPLC mobile phase for injection.

4. LC-MS/MS Analysis

  • Chromatography: Use a normal-phase HPLC with a silica column.[3][8]

    • Mobile Phase: A linear gradient using two solvents, such as n-hexane and a mixture of n-hexane/2-propanol/glacial acetic acid.[8]

    • Flow Rate: Adjust as per column specifications (e.g., 1.0 mL/min).[9]

    • Column Temperature: Maintain at a controlled temperature (e.g., 25°C).[9]

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its wide dynamic range with retinoids.[3]

    • Detection Mode: Positive ion mode.

    • Analysis Method: Selected Reaction Monitoring (SRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte of interest.[6]

    • Tune the mass spectrometer by infusing a standard solution to optimize operating parameters.[3]

Data Presentation: Quantitative Parameters

The following table summarizes key mass spectrometry parameters for the identification and quantification of this compound as its oxime derivative. The exact m/z values can be confirmed with high-resolution mass spectrometry.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion(s) (m/z)Notes
Endogenous Retinal Oxime300.3Fragmentation pattern used for confirmationCorresponds to the non-labeled retinal oxime.[6]
This compound (underivatized)285.2 (calculated)-The exact mass is 284.214 Da.[10] Derivatization is recommended.
d5-all-trans-Retinal Oxime (Internal Standard)305.3Characteristic fragments (e.g., loss of water)Used for accurate quantification.[6]

Table 1: Key m/z transitions for LC-MS/MS analysis of retinal oximes.

Quantification A calibration curve is generated by analyzing a series of known concentrations of the this compound standard. The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for similar retinoid assays can be in the low femtomole range (10-20 fmol).[11]

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the definitive identification and quantification of this compound in biological matrices. The combination of optimized sample preparation, chemical derivatization, and SRM-based mass spectrometry provides the high degree of specificity and accuracy required for vision research and the development of therapies for retinal diseases. Careful handling to prevent light-induced isomerization is paramount for reliable results.

References

Methods for Studying the Kinetics of 11-cis-Retinal Isomerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of 11-cis-retinal to all-trans-retinal is the primary event in vision, triggering the phototransduction cascade.[1] The subsequent regeneration of this compound is crucial for sustaining vision and is accomplished through a series of enzymatic reactions known as the visual cycle.[2][3] Understanding the kinetics of both the forward (light-induced) and reverse (thermal and enzymatic) isomerization of retinal isomers is paramount for research in vision science, ophthalmology, and the development of therapeutics for retinal degenerative diseases.[4] This document provides detailed application notes and protocols for the primary methods used to study the kinetics of this compound isomerization.

Key Experimental Techniques

The study of this compound isomerization kinetics primarily relies on techniques that can separate and quantify the different retinal isomers over time. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Fluorescence Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

HPLC is the gold standard for separating and quantifying retinal isomers due to its high resolution and sensitivity. Normal-phase HPLC is often preferred for resolving the geometric isomers of retinal.[5][6]

Application Note:

This protocol is designed for the separation and quantification of this compound, all-trans-retinal, 13-cis-retinal, and 9-cis-retinal. The method can be adapted for various sample types, including in vitro reaction mixtures, cell extracts, and tissue homogenates. Retinoids are light-sensitive and prone to oxidation; therefore, all procedures should be performed under dim red light and in an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Experimental Protocol:

Materials:

  • HPLC system with a UV-Vis detector

  • Normal-phase silica column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm)[7]

  • HPLC-grade solvents: n-hexane, 2-propanol, ethyl acetate, dioxane

  • Retinal isomer standards (11-cis, all-trans, 13-cis, 9-cis)

  • Internal standard (e.g., retinyl acetate)

  • Glass vials with Teflon-lined caps

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation:

    • For in vitro reactions, stop the reaction at desired time points by adding a quenching solvent (e.g., ice-cold methanol or ethanol).

    • Extract retinoids from aqueous samples or cell/tissue homogenates using a two-phase extraction with an organic solvent like n-hexane or a mixture of hexane and ethyl acetate.[8]

    • Add an internal standard to the sample before extraction to correct for extraction efficiency and injection volume variability.[9]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol, ethyl acetate, or dioxane is commonly used. A typical mobile phase could be n-hexane with a small percentage of 2-propanol and acetic acid (e.g., 1000:3.5:0.675, v/v/v).[6][10] The exact composition may need to be optimized for the specific column and isomers of interest.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C, to ensure reproducible retention times.

    • Detection: Monitor the elution of retinal isomers using a UV-Vis detector set at a wavelength near their absorption maximum, typically around 360-368 nm for retinal oximes or 325 nm for retinols.[7][9]

    • Injection Volume: Typically 10-50 µL.

  • Data Analysis:

    • Identify the peaks corresponding to each retinal isomer based on the retention times of the injected standards.

    • Integrate the peak area for each isomer and the internal standard.

    • Generate a standard curve for each isomer by plotting the ratio of the peak area of the isomer to the peak area of the internal standard against the concentration of the isomer.

    • Calculate the concentration of each isomer in the samples using the standard curves.

    • Plot the concentration of this compound as a function of time to determine the reaction kinetics.

UV-Visible Spectrophotometry for Monitoring Isomerization

UV-Vis spectrophotometry provides a continuous and straightforward method to monitor the overall progress of isomerization by observing changes in the absorption spectrum. The distinct absorption spectra of this compound and all-trans-retinal allow for kinetic analysis.

Application Note:

This method is well-suited for monitoring the bulk conversion of this compound to all-trans-retinal in solution. It is particularly useful for studying photochemical isomerization, where the reaction can be initiated directly in the spectrophotometer's cuvette holder by a light source. For thermal isomerization studies, a temperature-controlled cuvette holder is essential.

Experimental Protocol:

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Solution of this compound in a suitable solvent (e.g., ethanol, hexane)

  • Light source for photoisomerization (if applicable)

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.[11]

    • Set the desired temperature for thermal isomerization studies using the temperature-controlled cuvette holder.

    • Perform a baseline correction using a cuvette containing the solvent blank.[11]

  • Kinetic Measurement:

    • Place a quartz cuvette containing the this compound solution in the sample holder.

    • Record the initial absorption spectrum of the this compound solution. The absorption maximum (λmax) for this compound is typically around 376-380 nm, while for all-trans-retinal it is around 381-387 nm, with a higher molar absorptivity.

    • To study thermal isomerization , monitor the change in absorbance over time at a fixed wavelength (e.g., the λmax of all-trans-retinal) or by recording full spectra at regular intervals.

    • To study photochemical isomerization , irradiate the sample with a light source of a specific wavelength and monitor the spectral changes as described above.

  • Data Analysis:

    • The isomerization of this compound to all-trans-retinal results in an increase in absorbance at the λmax of the all-trans isomer and a decrease at the λmax of the 11-cis isomer.

    • The concentration of each isomer at any given time can be calculated from the absorbance data using the Beer-Lambert law, provided the molar absorptivity of each isomer is known.

    • Plot the concentration of this compound versus time to determine the reaction rate and order. For a first-order reaction, a plot of ln[this compound] versus time will be linear, and the rate constant (k) can be determined from the slope.

Fluorescence Spectroscopy for Studying Protein-Retinal Interactions

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the conformational changes and dynamics of proteins that bind retinal, such as rhodopsin and RPE65.[12][13][14]

Application Note:

This technique is particularly useful for studying the kinetics of retinal binding to and release from opsin, as well as the conformational changes in rhodopsin during the photocycle. The intrinsic tryptophan fluorescence of the protein is often used as a probe, as it can be quenched or enhanced upon retinal binding, isomerization, and release.[12]

Experimental Protocol:

Materials:

  • Fluorometer with a temperature-controlled sample holder

  • Quartz cuvettes

  • Purified protein (e.g., opsin, RPE65)

  • This compound solution

  • Buffer solutions

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength for tryptophan (typically around 295 nm) and the emission wavelength range (e.g., 310-400 nm).

  • Kinetic Measurement:

    • Place a cuvette containing the protein solution in the sample holder and record the baseline fluorescence spectrum.

    • To study retinal binding, add this compound to the protein solution and monitor the change in tryptophan fluorescence intensity over time. Binding of retinal to opsin typically quenches the intrinsic tryptophan fluorescence.

    • To study retinal release after photoactivation, first, form rhodopsin by incubating opsin with this compound. Then, expose the rhodopsin sample to light to initiate isomerization and monitor the recovery of tryptophan fluorescence as all-trans-retinal is released.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of time.

    • The kinetic data can be fitted to appropriate models (e.g., single or double exponential decay/rise) to extract rate constants for the binding or release processes.

Quantitative Kinetic Data

The following table summarizes some of the reported kinetic parameters for this compound isomerization under different conditions.

Isomerization ProcessCondition/SystemParameterValueReference(s)
Thermal Isomerization This compound in n-heptaneActivation Energy (Ea)22,400 - 26,200 cal/mol[15]
11-cis-retinol to all-trans-retinolActivation Energy (Ea)19.5 kcal/mol[16]
13-cis-retinol to all-trans-retinolActivation Energy (Ea)20.1 kcal/mol[16]
Rhodopsin (WT) at 55°CHalf-life70 ± 2 min[17]
Rhodopsin (E181Q mutant) at 55°CHalf-life2.3 ± 0.1 min[17]
Rhodopsin (S186A mutant) at 55°CHalf-life0.9 ± 0.1 min[17]
Photochemical Isomerization This compound in rhodopsin (500 nm)Quantum Yield (Φ)0.65 ± 0.01[18][19]
This compound in rhodopsin (570 nm)Quantum Yield (Φ)Reduced by 5 ± 1% vs 500 nm[18]
This compound in solution (direct excitation at 254 nm)Quantum Yield (Φ)0.42 ± 0.05[20]
Enzymatic Isomerization RPE65 expressed in 293A cellsInitial Rate2.9 pmol/min per mg of RPE65[2][21]

Visualizations

Visual_Cycle cluster_PR Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) atRAL_PR all-trans-Retinal Meta_II->atRAL_PR Hydrolysis atROL_PR all-trans-Retinol atRAL_PR->atROL_PR RDH8 atROL_RPE all-trans-Retinol atROL_PR->atROL_RPE Transport atRE all-trans-Retinyl Esters atROL_RPE->atRE LRAT cROL 11-cis-Retinol atRE->cROL RPE65 cRAL This compound cROL->cRAL RDH5 cRAL->Rhodopsin Transport & Recombination

Caption: The Vertebrate Visual Cycle.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Start with This compound sample Reaction Induce Isomerization (Light or Heat) Start->Reaction Quench Quench Reaction at Time Points (t1, t2, t3...) Reaction->Quench Spectro UV-Vis Spectrophotometry Reaction->Spectro Real-time Monitoring Fluoro Fluorescence Spectroscopy Reaction->Fluoro Protein Dynamics Extract Extract Retinoids Quench->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute HPLC HPLC Separation Reconstitute->HPLC Quantify Quantify Isomers HPLC->Quantify Spectro->Quantify Kinetics Determine Kinetic Parameters (Rate Constant, Half-life, etc.) Quantify->Kinetics

Caption: Experimental Workflow for Kinetic Analysis.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving 11-cis-retinal. The primary applications covered are the identification of pharmacological chaperones for misfolded opsin mutants and the screening for modulators of rhodopsin signaling.

Introduction

This compound is the chromophore of rhodopsin, the primary photoreceptor protein in rod cells responsible for vision in dim light. Upon absorption of a photon, this compound isomerizes to all-trans-retinal, triggering a conformational change in the opsin protein and initiating the phototransduction cascade.[1][2] This light-sensitive property makes this compound a critical component in various assays aimed at understanding vision and developing therapeutics for retinal diseases. In high-throughput screening (HTS), this compound and its analogs are utilized to reconstitute functional rhodopsin in vitro or in cell-based models, enabling the screening of large compound libraries for potential drug candidates.

Two major applications of this compound in HTS are:

  • Pharmacological Chaperone Screening for Misfolded Opsin: Mutations in the rhodopsin gene can lead to misfolding of the opsin protein, causing its retention in the endoplasmic reticulum (ER) and subsequent retinal degeneration, as seen in some forms of retinitis pigmentosa.[3][4] Cell-based HTS assays have been developed to identify small molecules that can act as pharmacological chaperones, binding to and stabilizing the mutant opsin, thereby facilitating its correct folding and transport to the cell membrane.[3][5] In these assays, this compound or its more stable analog, 9-cis-retinal, often serves as a positive control, as its binding to the opsin can rescue the misfolded phenotype.[6][7]

  • Screening for Modulators of Rhodopsin Signaling: Reconstitution of purified opsin with this compound to form functional rhodopsin is a key step in biochemical assays designed to screen for agonists, antagonists, or allosteric modulators of rhodopsin signaling.[8][9] These assays typically measure the activation of the G-protein transducin as a downstream readout of rhodopsin activation.

Signaling Pathways

The two key pathways relevant to the application of this compound in HTS are the Visual Cycle and the Phototransduction Cascade.

The Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate this compound from all-trans-retinal, which is released after photoactivation of rhodopsin. This process is essential for sustained vision.[10] HTS assays can be designed to identify modulators of the enzymes involved in this pathway.

Visual_Cycle cluster_ROS Photoreceptor Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) all_trans_retinal all-trans-Retinal all_trans_retinol all-trans-Retinol all_trans_retinal->all_trans_retinol RDH all_trans_retinal->all_trans_retinol all_trans_retinyl_ester all-trans-Retinyl Ester all_trans_retinol->all_trans_retinyl_ester LRAT all_trans_retinol->all_trans_retinyl_ester eleven_cis_retinol 11-cis-Retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 all_trans_retinyl_ester->eleven_cis_retinol eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal RDH eleven_cis_retinol->eleven_cis_retinal Opsin Opsin eleven_cis_retinal->Opsin Reconstitution eleven_cis_retinal->Opsin Rhodopsin Rhodopsin Rhodopsin->all_trans_retinal Light (hν)

Figure 1: The Visual Cycle Pathway.
The Phototransduction Cascade

Upon light-induced isomerization of this compound, rhodopsin activates the G-protein transducin, initiating a signaling cascade that leads to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell.[2]

Phototransduction_Cascade Rhodopsin Rhodopsin (this compound) Meta_II Metarhodopsin II (all-trans-retinal) Rhodopsin->Meta_II Light (hν) Transducin_GDP Transducin (GDP) Meta_II->Transducin_GDP activates Transducin_GTP Transducin (GTP) Transducin_GDP->Transducin_GTP GDP/GTP Exchange PDE_inactive PDE (inactive) Transducin_GTP->PDE_inactive activates PDE_active PDE (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Ion_Channel_Open Ion Channel (Open) cGMP->Ion_Channel_Open keeps open Ion_Channel_Closed Ion Channel (Closed) Ion_Channel_Open->Ion_Channel_Closed [cGMP]↓ Hyperpolarization Hyperpolarization Ion_Channel_Closed->Hyperpolarization

Figure 2: The Phototransduction Cascade.

High-Throughput Screening (HTS) Experimental Workflow

A typical HTS workflow for identifying modulators of rhodopsin function involves several key stages, from assay development to hit validation.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS of Compound Library Assay_Dev->Primary_Screen Hit_ID Hit Identification & Confirmation Primary_Screen->Hit_ID Dose_Response Dose-Response & Potency Determination Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Figure 3: General HTS Experimental Workflow.

Application 1: Pharmacological Chaperone Screening for Misfolded Opsin

This application focuses on identifying compounds that rescue misfolded rhodopsin mutants, a therapeutic strategy for certain forms of retinitis pigmentosa.

Experimental Protocol: Cell-Based Opsin Translocation Assay[3][11]

This protocol describes a cell-based HTS assay to quantify the translocation of a misfolded opsin mutant (e.g., P23H) from the ER to the plasma membrane. The assay utilizes a reporter system, such as β-galactosidase fragment complementation, where the rescue of the mutant opsin results in a measurable signal.

Materials:

  • Mammalian cells stably expressing the P23H opsin mutant fused to a reporter protein (e.g., U2OS or HEK293 cells).[5]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Compound library dissolved in DMSO.

  • 9-cis-retinal (positive control).[6]

  • Assay plates (384-well, clear bottom).

  • Reporter assay substrate (e.g., β-Gal Assay Substrate Buffer).

  • Luminescence plate reader.

Procedure:

  • Cell Seeding:

    • Culture cells expressing the P23H opsin mutant to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 2.5 x 10^5 cells/mL.[3]

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the assay plates. The final compound concentration is typically around 10 µM.[3]

    • For control wells, add DMSO (negative control) and a working solution of 9-cis-retinal (positive control, final concentration 5-25 µM).[5][6]

    • Incubate the plates for 16-24 hours at 37°C.

  • Signal Detection:

    • Equilibrate the assay plates to room temperature.

    • Add 25 µL of the β-Gal Assay Substrate Buffer to each well.[3]

    • Incubate at room temperature for 60 minutes.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • The activity of each compound is typically normalized to the controls on the same plate.

  • The Z'-factor, a measure of assay quality, is calculated using the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.[8]

  • Hits are identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).

Quantitative Data Summary

The following table summarizes representative data from a pharmacological chaperone screen for P23H opsin.

ParameterValueReference
HTS Format 384-well plates[3]
Cell Line HEK293 with P23H-opsin-reporter[6]
Compound Concentration 10 µM[3]
Positive Control 9-cis-retinal[6]
EC50 of 9-cis-retinal 0.5 - 2.0 µM[6]
Z'-Factor > 0.5[8]
Signal-to-Background (S/B) Ratio > 3[6]

Application 2: Screening for Modulators of Rhodopsin Signaling

This application focuses on identifying compounds that modulate the signaling of wild-type rhodopsin. This can include agonists, antagonists, or allosteric modulators.

Experimental Protocol: Biochemical Transducin Activation Assay[9]

This protocol describes a biochemical HTS assay to measure the activation of rhodopsin by monitoring the GTPγS binding to its cognate G-protein, transducin.

Materials:

  • Purified bovine rod outer segments (ROS) or purified, recombinant opsin.

  • This compound.

  • Purified transducin (Gαβγ).

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Compound library dissolved in DMSO.

  • Filter plates (e.g., 96-well glass fiber).

  • Scintillation counter.

Procedure:

  • Rhodopsin Reconstitution:

    • Incubate purified opsin with a 2-fold molar excess of this compound in the dark at room temperature for at least 1 hour to reconstitute rhodopsin.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, reconstituted rhodopsin, and purified transducin.

    • Add the test compounds from the library to the desired final concentration.

    • Incubate for 15 minutes at room temperature in the dark.

  • Activation and Detection:

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • For agonist screening, expose the plate to light (>500 nm) for 1 minute to activate rhodopsin. For antagonist screening, add a known agonist before adding the test compounds.

    • Incubate for a set time (e.g., 30 minutes) at room temperature.

    • Stop the reaction by rapid filtration through the glass fiber filter plates, followed by washing with cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Data Acquisition:

    • Dry the filter plates and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • The amount of bound [³⁵S]GTPγS is proportional to the level of transducin activation.

  • Data is normalized to positive (agonist alone) and negative (no agonist) controls.

  • Hits are identified based on their ability to either increase (agonists) or decrease (antagonists) the signal.

Quantitative Data Summary

The following table provides representative parameters for a rhodopsin activation HTS assay.

ParameterValueReference
Assay Format 96-well filter binding[9]
Target Reconstituted bovine rhodopsin[11]
Readout [³⁵S]GTPγS binding to transducin[9]
Rhodopsin Concentration 5-10 nM[9]
Transducin Concentration 0.5-1 µM[9]
[³⁵S]GTPγS Concentration 1-2 µM[9]
Typical Z'-Factor 0.6 - 0.8[12]

Conclusion

The use of this compound and its analogs is fundamental to the development of robust and reliable high-throughput screening assays for the discovery of novel therapeutics targeting the visual system. The protocols and data presented here provide a framework for researchers to establish and validate HTS campaigns for identifying pharmacological chaperones for misfolded opsin and for discovering modulators of rhodopsin signaling. These assays are crucial tools in the effort to develop treatments for various forms of retinal degeneration and other visual disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of 11-cis-retinal.

Troubleshooting Guide

Low yields in this compound synthesis can arise from a variety of factors, ranging from reagent quality to reaction conditions and product instability. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question: My overall yield is consistently low. Where should I start troubleshooting?

Answer: A consistently low yield often points to systematic issues in your experimental setup or procedure. Begin by systematically evaluating the following critical aspects of your synthesis:

  • Reagent Quality and Handling:

    • Purity of Starting Materials: Ensure the purity of your precursors, such as β-ionone or other starting materials. Impurities can lead to side reactions and significantly reduce the yield of the desired product.

    • Solvent and Reagent Anhydrousness: Many steps in retinoid synthesis are moisture-sensitive. Ensure all solvents are rigorously dried and reagents are handled under an inert atmosphere (e.g., argon or nitrogen).

    • Reagent Stability: Some reagents, like Wittig reagents, can degrade over time. Use freshly prepared or properly stored reagents.

  • Reaction Conditions:

    • Temperature Control: The formation of the 11-cis isomer is often temperature-sensitive. Precise temperature control throughout the reaction is crucial.

    • Light Exclusion: this compound and its precursors are highly sensitive to light and can easily isomerize to the more stable all-trans form or other isomers.[1] Conduct all reactions and manipulations in the dark or under dim red light.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

  • Work-up and Purification:

    • Extraction Efficiency: Ensure complete extraction of the product from the aqueous phase during work-up. Multiple extractions with an appropriate organic solvent are recommended.

    • Purification Method: HPLC is a common and effective method for purifying this compound from isomeric mixtures.[1] However, prolonged exposure to the stationary phase can sometimes lead to degradation. Optimize your chromatography conditions to minimize purification time.

    • Handling of Purified Product: The purified this compound is unstable.[1] Store it under an inert atmosphere, protected from light, and at low temperatures (-80°C is recommended).

Question: I am observing the formation of multiple isomers, primarily all-trans-retinal. How can I improve the stereoselectivity for the 11-cis isomer?

Answer: The formation of the thermodynamically more stable all-trans isomer is a common challenge.[1] Here are strategies to enhance the yield of the 11-cis isomer:

  • Choice of Synthetic Route: The semi-hydrogenation of an 11-yne-retinoid precursor is a method that has shown high selectivity for the Z-isomer at the C11 position.[1]

  • Catalyst Selection: For semi-hydrogenation, the choice of catalyst is critical. Lindlar's catalyst is a common choice for the syn-hydrogenation of alkynes to cis-alkenes.

  • Reaction Conditions for Isomerization-Prone Steps:

    • Wittig Reaction: In Wittig reactions, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. For unstabilized ylides, salt-free conditions often favor the Z-isomer.

    • Oxidation Step: The oxidation of 11-cis-retinol to this compound should be performed under mild conditions to prevent isomerization. Manganese dioxide (MnO₂) is a commonly used oxidant for this step.[1] Using freshly activated MnO₂ is crucial for good yields.

Question: My Wittig reaction for chain extension is giving a low yield. What could be the problem?

Answer: The Wittig reaction is a powerful tool in retinoid synthesis, but several factors can lead to poor yields:

  • Ylide Formation: Incomplete formation of the phosphonium ylide is a common issue. Ensure you are using a sufficiently strong base (e.g., n-butyllithium) and anhydrous conditions to deprotonate the phosphonium salt completely.

  • Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly or not at all.[2] If you are using a sterically demanding substrate, you might consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction.

  • Side Reactions: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Adding the aldehyde slowly to the ylide solution at a low temperature can help minimize this side reaction.

  • Work-up: The removal of triphenylphosphine oxide, a byproduct of the Wittig reaction, can be challenging and may lead to product loss during purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the synthetic route and the scale of the reaction. Reported yields for multi-step syntheses can range from low single digits to over 30%. The semi-hydrogenation of an 11-yne precursor has been reported to produce 11-cis-retinol with a Z:E selectivity of 13:1, with the subsequent oxidation to this compound proceeding in high yield.[1]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic techniques is essential for confirming the identity and purity of this compound:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • UV-Vis Spectroscopy: To determine the characteristic absorption maximum (λmax) in a suitable solvent (e.g., ethanol).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate it from other isomers. Co-injection with an authentic standard is recommended for confirmation.

Q3: What are the best practices for storing this compound?

A3: Due to its instability, this compound should be stored as a solid or in a degassed organic solvent (e.g., ethanol or hexane) under an inert atmosphere (argon is preferred), protected from light, and at very low temperatures (ideally -80°C). Repeated freeze-thaw cycles should be avoided.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis

Reaction StepPrecursorReagents/ConditionsProductReported Yield/SelectivityReference
Horner-Wadsworth-Emmons Coupling4-Hydroxy-β-ionone derivativeDimethyl (3-trimethylsilyl-2-propynyl)phosphonate, NaHMDS11-yne retinoid precursor97% (5:1 E:Z at C9)--INVALID-LINK--
Semi-hydrogenation11-yne retinoidActivated Zn(Cu/Ag), iPrOH/H₂O11-cis-retinol85% (13:1 Z:E at C11)--INVALID-LINK--
Oxidation11-cis-retinolTPAP/NMOThis compoundQuantitative--INVALID-LINK--
Oxidation11-cis-4-hydroxyretinolMnO₂11-cis-4-oxo-retinal75%--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 11-cis-Retinol via Semi-Hydrogenation of an 11-yne Precursor

This protocol is adapted from Borhan et al. (2000).[1]

Materials:

  • 11-yne retinoid precursor

  • Activated Zinc (Cu/Ag)

  • Isopropanol (iPrOH), anhydrous

  • Water, deionized

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Prepare activated zinc by sequentially washing zinc dust with HCl, water, CuSO₄ solution, water, and finally with ethanol and ether, then drying under vacuum.

  • In a round-bottom flask under an argon atmosphere, suspend the activated zinc in a mixture of iPrOH and water.

  • Dissolve the 11-yne retinoid precursor in anhydrous iPrOH.

  • Add the solution of the 11-yne precursor to the activated zinc suspension.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with Et₂O and water.

  • Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain crude 11-cis-retinol.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Oxidation of 11-cis-Retinol to this compound

This protocol is a general method for the oxidation of allylic alcohols.

Materials:

  • 11-cis-retinol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a round-bottom flask protected from light and under an argon atmosphere, dissolve the 11-cis-retinol in anhydrous CH₂Cl₂.

  • Add a freshly activated excess of MnO₂ to the solution.

  • Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad thoroughly with CH₂Cl₂.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

  • The product can be further purified by HPLC if necessary.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_solutions Potential Solutions start Low Yield Observed reagent_check Check Reagent Quality (Purity, Anhydrous) start->reagent_check condition_check Verify Reaction Conditions (Temp, Light, Time) start->condition_check workup_check Evaluate Work-up & Purification (Extraction, Chromatography) start->workup_check isomer_issue Isomer Mixture Observed (High all-trans) start->isomer_issue purify_reagents Purify Starting Materials Dry Solvents reagent_check->purify_reagents optimize_conditions Optimize Temperature & Time Exclude Light condition_check->optimize_conditions improve_workup Optimize Extraction Refine Purification workup_check->improve_workup change_strategy Modify Synthetic Route (e.g., Semi-hydrogenation) isomer_issue->change_strategy

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Visual_Cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) rhodopsin Rhodopsin (this compound + Opsin) metarhodopsin_II Metarhodopsin II (all-trans-retinal + Opsin) rhodopsin->metarhodopsin_II Light (hν) all_trans_retinal all-trans-retinal metarhodopsin_II->all_trans_retinal Hydrolysis all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol Reduction (RDH) rpe_all_trans_retinol all-trans-retinol all_trans_retinol->rpe_all_trans_retinol Transport retinyl_esters all-trans-retinyl esters rpe_all_trans_retinol->retinyl_esters Esterification (LRAT) eleven_cis_retinol 11-cis-retinol retinyl_esters->eleven_cis_retinol Isomerization (RPE65) eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal Oxidation (RDH5) eleven_cis_retinal->rhodopsin Transport & Binding to Opsin

Caption: The canonical visual cycle pathway illustrating the regeneration of this compound.

References

Technical Support Center: Optimizing Storage and Handling of 11-cis-Retinal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of 11-cis-retinal to ensure its stability and integrity throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is isomerization to other stereoisomers, most notably all-trans-retinal and 13-cis-retinal. This process is highly sensitive to light (photoisomerization) and can also be induced by heat (thermal isomerization).[1][2][3] All-trans-retinal is the more thermodynamically stable isomer.[3]

Q2: How should I store powdered this compound?

A2: Solid, powdered this compound should be stored at -20°C in a light-proof container. Under these conditions, it can be stable for up to three years.

Q3: What is the recommended procedure for preparing and storing this compound stock solutions?

A3: Stock solutions should be prepared in an appropriate organic solvent, such as ethanol or DMSO, and stored at -80°C in light-proof containers.[4][5][6] When stored at -80°C, solutions are generally stable for up to one year. For use in aqueous buffers, a concentrated stock in DMSO can be prepared and then diluted into the final buffer immediately before use. To prevent precipitation, it is advisable to pre-warm both the stock solution and the aqueous medium to 37°C before dilution.

Q4: In which solvents is this compound soluble?

A4: this compound has low solubility in aqueous solutions.[6] It is slightly soluble in chloroform and methanol.[7][8] For experimental purposes, it is commonly dissolved in organic solvents like ethanol or dimethylformamide (DMF).

Q5: What precautions should I take during routine handling of this compound?

A5: All manipulations of this compound, both in its solid form and in solution, must be performed under dim red light to prevent light-induced isomerization.[9][10]

Q6: Can this compound degrade due to factors other than light and heat?

A6: Yes, like other retinoids, this compound is susceptible to oxidation. It is good practice to handle it under an inert atmosphere (e.g., argon or nitrogen) when possible, especially for long-term storage of solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Isomerization of this compound to less active or inactive isomers (e.g., all-trans-retinal).- Verify the purity of your this compound stock using HPLC. - Ensure all handling steps are performed under dim red light. - Prepare fresh solutions from solid stock if the solution's integrity is questionable.
Precipitation of this compound upon dilution in aqueous buffer. Low aqueous solubility of this compound.- Prepare a highly concentrated stock solution in a water-miscible organic solvent like DMSO. - Perform serial dilutions. - Pre-warm the stock solution and the aqueous buffer to 37°C before mixing.[4] - Consider the use of a carrier protein like bovine serum albumin (BSA) in the aqueous buffer to improve solubility.[6]
Rapid degradation of this compound in solution, even when protected from light. Thermal degradation or oxidation.- Store stock solutions at -80°C.[4][5][8] - For experiments at elevated temperatures (e.g., 37°C), minimize the incubation time. - Degas solvents and purge containers with an inert gas (argon or nitrogen) before preparing and storing solutions.
Unexpected peaks in HPLC analysis. Isomerization or degradation products.- The primary isomerization product is typically all-trans-retinal, with 13-cis-retinal also being a common product of thermal degradation.[2] - Compare retention times with analytical standards for all-trans-retinal and 13-cis-retinal.

Storage Condition Summary

Form Temperature Light Condition Atmosphere Estimated Stability
Powder -20°CDark (light-proof container)Air or Inert GasUp to 3 years[4]
In Solvent (e.g., Ethanol, DMSO) -80°CDark (light-proof container)Inert Gas (recommended)Up to 1 year[4][5]
In Solvent (e.g., Ethanol, DMSO) -20°CDark (light-proof container)Inert Gas (recommended)Up to 1 month[5][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Gas-tight syringe

    • Amber glass vial with a Teflon-lined cap

    • Inert gas (argon or nitrogen)

  • Procedure (performed under dim red light):

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in the amber vial.

    • Purge the vial with inert gas.

    • Add the required volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10 mM).

    • Seal the vial tightly and vortex gently until the solid is completely dissolved.

    • Store the stock solution at -80°C.

Protocol 2: HPLC Analysis of this compound Purity and Isomerization
  • Instrumentation and Columns:

    • HPLC system with a UV-Vis detector

    • Normal-phase silica column (e.g., Beckman Ultrasphere Silica 5u)[9]

  • Mobile Phase:

    • An isocratic mixture of hexane and a polar modifier, such as ethyl acetate or dioxane. A common mobile phase is 4% ethyl acetate in hexane.[9]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Dilute a small aliquot of the this compound solution in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile at a wavelength appropriate for retinoids (e.g., 360-380 nm).

    • Identify and quantify the peaks corresponding to this compound and its isomers (all-trans-retinal, 13-cis-retinal) by comparing their retention times and spectra with those of authentic standards.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (Dim Red Light) cluster_exp Experimental Use cluster_qc Quality Control (HPLC) p1 Equilibrate solid this compound to RT p2 Weigh into amber vial p1->p2 p3 Purge with inert gas p2->p3 p4 Add anhydrous solvent (e.g., Ethanol) p3->p4 p5 Dissolve completely p4->p5 p6 Store at -80°C p5->p6 e1 Retrieve stock from -80°C p6->e1 For use e2 Prepare working dilution (Dim Red Light) e1->e2 e3 Perform experiment e2->e3 q1 Dilute sample in mobile phase e2->q1 Verify purity q2 Inject on normal-phase column q1->q2 q3 Analyze chromatogram for isomers q2->q3

Caption: General workflow for preparing, using, and verifying the quality of this compound.

degradation_pathway This compound This compound all-trans-retinal all-trans-retinal This compound->all-trans-retinal Light (Photoisomerization) This compound->all-trans-retinal Heat (Thermal Isomerization) 13-cis-retinal 13-cis-retinal This compound->13-cis-retinal Heat (Thermal Isomerization) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxygen

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: 11-cis-Retinal Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-cis-retinal.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to work with?

A1: this compound is highly susceptible to isomerization and degradation. Key challenges include:

  • Light Sensitivity: Exposure to light, particularly UV and blue light, can cause rapid isomerization to other forms, such as all-trans-retinal and 13-cis-retinal.[1][2]

  • Thermal Instability: Heating can also induce isomerization.[3]

  • Oxidation: Like other retinoids, this compound is prone to oxidation.

  • Low Aqueous Solubility: This can make handling and delivery in aqueous buffers challenging.[4]

To mitigate these issues, it is crucial to perform all procedures under dim red light, on ice or at low temperatures, and to use solvents that have been purged of oxygen.[5]

Q2: What is the purpose of converting this compound to a retinal oxime before analysis?

A2: Converting this compound to its O-ethyl oxime derivative offers several advantages for HPLC analysis. This process stabilizes the molecule, preventing accidental isomerization during extraction and analysis. The oxime derivatives are also more stable for storage. The derivatization is achieved by reacting the retinal with hydroxylamine (or a similar reagent) in the dark.[1][6]

Q3: What are the typical wavelengths used for detecting retinal isomers by HPLC?

A3: The choice of wavelength for UV-Vis detection depends on the specific retinoid being analyzed. For retinal oximes, a wavelength of 360 nm is commonly used, while retinols and retinyl esters are typically monitored at 325 nm.[1]

Q4: How can I quantify the amount of this compound in my sample?

A4: Quantification is typically achieved by HPLC with UV detection. A standard curve is generated using known concentrations of a pure this compound standard. The peak area of this compound in the experimental sample is then compared to the standard curve to determine its concentration.[1][7] It is important to account for extraction efficiency, which can be determined by spiking a sample with a known amount of an internal standard.

Troubleshooting Guides

Low or No Yield of this compound
Potential Cause Recommended Solution
Inadvertent Light Exposure Ensure all steps, from tissue dissection to HPLC injection, are performed under dim red light. Use amber vials or wrap tubes in foil.
Sample Degradation due to Heat Keep samples on ice throughout the extraction process. Use pre-chilled solvents and centrifuge at 4°C.
Inefficient Extraction Ensure complete homogenization of the tissue. Hexane is a common and effective solvent for extracting retinoids.[1][8] Consider a second extraction step to maximize yield.
Oxidation Use deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction buffer.
Incomplete Hydrolysis of Retinyl Esters (if applicable) If you are measuring total this compound from retinyl esters, ensure complete saponification with KOH.[9]
Poor HPLC Separation or Unexpected Peaks
Potential Cause Recommended Solution
Isomerization During Analysis Use a mobile phase that provides good separation of all relevant isomers (e.g., n-hexane with ethyl acetate or tert-butyl methyl ether).[1][10] Ensure the HPLC system is protected from light.
Contaminants in the Sample Clean up the sample using solid-phase extraction (SPE) before HPLC analysis.
Column Issues Ensure the column is properly equilibrated with the mobile phase. If peak shape is poor, consider flushing or replacing the column.
Incorrect Mobile Phase Composition The elution order of retinal isomers can change depending on the mobile phase.[10] Prepare fresh mobile phase and verify its composition.
Ghost Peaks Run a blank injection of the mobile phase to check for contaminants in the solvent or HPLC system.

Experimental Protocols

Protocol 1: Extraction of this compound from Bovine Eyes

This protocol is adapted from methods described for extracting retinoids from eye tissues.[5][11]

  • Dissection: Under dim red light, dissect fresh bovine eyes to isolate the retina and retinal pigment epithelium (RPE).

  • Homogenization: Homogenize the tissue in an ice-cold buffer.

  • Oxime Derivatization (Optional but Recommended): Add hydroxylamine to the homogenate to convert retinal to retinal oxime. Incubate in the dark.

  • Extraction: Add hexane to the homogenate, vortex vigorously, and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the extraction on the aqueous phase.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried retinoids in the HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of Retinal Isomers

This protocol outlines a general method for separating retinal isomers using normal-phase HPLC.[1][10]

  • HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

  • Column: A silica-based normal-phase column (e.g., Zorbax SIL) is commonly used.[6]

  • Mobile Phase: An isocratic mobile phase of n-hexane with a small percentage of ethyl acetate (e.g., 10%) or tert-butyl methyl ether is effective for separating retinal isomers.[1][10]

  • Flow Rate: A typical flow rate is 1.4 ml/min.[1]

  • Detection: Monitor the elution of retinal oximes at 360 nm.[1]

  • Quantification: Identify peaks based on the retention times of pure standards. Quantify by integrating the peak area and comparing to a standard curve.

Quantitative Data

Table 1: HPLC Parameters for Retinoid Analysis

ParameterSettingReference
Column Type Normal-Phase Silica[1][6]
Mobile Phase Hexane/Ethyl Acetate or Hexane/tert-butyl methyl ether[1][10]
Detection Wavelength (Retinal Oximes) 360 nm[1]
Detection Wavelength (Retinols/Retinyl Esters) 325 nm[1]
Lower Limit of Quantification ~2 pmol[1]

Visualizations

Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + this compound) Meta_II Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->Meta_II Light (Photon) all_trans_retinal all-trans-retinal Meta_II->all_trans_retinal Hydrolysis all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol RDH8 all_trans_RE all-trans-retinyl esters all_trans_retinol->all_trans_RE LRAT eleven_cis_retinol 11-cis-retinol all_trans_RE->eleven_cis_retinol RPE65 (Isomerase) eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal RDH5 eleven_cis_retinal->Rhodopsin Combines with Opsin

Caption: The visual cycle in the retina.

Extraction_Workflow Start Start: Eye Tissue (Retina/RPE) Homogenize 1. Homogenize in Ice-Cold Buffer Start->Homogenize Derivatize 2. Derivatize with Hydroxylamine (Optional) Homogenize->Derivatize Extract 3. Extract with Hexane Derivatize->Extract Separate 4. Centrifuge to Separate Phases Extract->Separate Collect 5. Collect Organic (Hexane) Layer Separate->Collect Dry 6. Evaporate Solvent (under Nitrogen) Collect->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 8. Analyze by HPLC Reconstitute->Analyze

Caption: General workflow for this compound extraction.

References

Technical Support Center: Improving the Solubility of 11-cis-retinal in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving 11-cis-retinal in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: this compound is a highly hydrophobic molecule due to its long polyene chain and the presence of a β-ionone ring.[1] This nonpolar structure results in very low solubility in water-based solutions. Spectrophotometric and radioactive techniques have determined the aqueous solubility of retinaldehyde to be approximately 0.11 microM at room temperature and pH 7.3.

Q2: What are the primary challenges I might face when working with this compound solutions?

A2: The main challenges include:

  • Precipitation: Due to its low aqueous solubility, this compound can easily precipitate out of solution, especially at higher concentrations or upon changes in temperature.

  • Oxidation and Isomerization: this compound is sensitive to light and oxygen, which can cause it to isomerize to other forms, such as all-trans-retinal, or to oxidize, leading to degradation of the compound.[2] All procedures involving retinoids should be performed under dim red light to prevent photoisomerization and photodecomposition.

  • Adsorption to Surfaces: Being hydrophobic, this compound can adsorb to plastic surfaces of labware, leading to a decrease in the actual concentration in your working solution.

Q3: What are the most common methods to improve the solubility of this compound?

A3: Common strategies to enhance the aqueous solubility of this compound include:

  • Co-solvents: Using a small percentage of an organic solvent like ethanol can help to initially dissolve the this compound before diluting it into the aqueous buffer.

  • Carrier Proteins: Bovine Serum Albumin (BSA) is frequently used to bind to this compound, forming a complex that is more soluble in aqueous solutions.[1][3]

  • Detergents: Non-ionic detergents such as Triton X-100 can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous medium.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate this compound, forming an inclusion complex that has improved water solubility. Beta-cyclodextrin derivatives are particularly useful for this purpose.[4]

Q4: How should I store my this compound stock and working solutions?

A4: Stock solutions of this compound are typically prepared in an organic solvent like ethanol and should be stored at -80°C under an inert gas (e.g., argon) in amber vials to protect from light and oxidation.[1][2] Working solutions in aqueous buffers are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
My this compound has precipitated out of my aqueous buffer. The concentration of this compound exceeds its solubility limit in the buffer. The percentage of co-solvent (e.g., ethanol) is too low.Increase the concentration of the solubilizing agent (e.g., BSA, detergent, or cyclodextrin). Optimize the co-solvent percentage, ensuring it does not exceed a concentration that could affect your experimental system. Prepare a fresh solution at a lower concentration.
I am seeing inconsistent results in my experiments. The this compound may be degrading due to light exposure or oxidation. The actual concentration may be lower than calculated due to adsorption to labware.Always work under dim red light.[2] Prepare fresh solutions for each experiment. Use glass or low-binding plasticware. Consider quantifying the concentration of your working solution spectrophotometrically.
The biological activity of my protein of interest is compromised after adding the this compound solution. The organic co-solvent (e.g., ethanol) or the detergent used for solubilization may be denaturing the protein.Reduce the final concentration of the organic solvent in your assay. Screen different types of detergents to find one that is compatible with your protein. Consider using a carrier protein like BSA or cyclodextrins, which are generally milder.
My this compound solution appears cloudy. This may indicate the formation of micelles (with detergents) or the beginning of precipitation.Ensure the detergent concentration is above its critical micelle concentration (CMC) for effective solubilization. If precipitation is suspected, try gently warming the solution or adding a small amount of additional solubilizing agent.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound under different conditions.

Compound Solvent/Carrier Nominal Concentration (µM) Measured Concentration (µM) Reference
This compoundSaline Solution10~3[1]
This compoundSaline Solution with 0.01% BSA10~7.5[1]
11-cis-4-OH-retinalSaline Solution10~10[1]
11-cis-4-OH-retinalSaline Solution with 0.01% BSA10~10[1]

Experimental Protocols

Protocol 1: Solubilization of this compound using Ethanol as a Co-solvent

This protocol is a basic method for preparing a working solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • 100% Ethanol (spectroscopic grade)

  • Aqueous buffer of choice (e.g., PBS, HEPES)

  • Amber glass vials

  • Gas-tight syringe

Procedure:

  • Under dim red light, weigh out the desired amount of this compound in an amber glass vial.

  • Dissolve the this compound in a small volume of 100% ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Flush the vial with an inert gas (e.g., argon), seal tightly, and store at -80°C.

  • To prepare the working solution, dilute the ethanolic stock solution into the pre-chilled aqueous buffer to the final desired concentration. The final ethanol concentration should be kept to a minimum (typically <1%) to avoid affecting the biological system.

  • Use the working solution immediately.

Protocol 2: Solubilization of this compound using Bovine Serum Albumin (BSA)

This method utilizes BSA as a carrier protein to improve the solubility and stability of this compound in aqueous solutions.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Aqueous buffer of choice

  • Amber glass vials

Procedure:

  • Prepare a stock solution of BSA (e.g., 10% w/v) in the desired aqueous buffer.

  • Under dim red light, add the required volume of the this compound ethanolic stock solution to an appropriate volume of the BSA solution while gently vortexing. The molar ratio of BSA to this compound should be optimized for your specific application, but a 1:1 ratio is a good starting point.

  • Incubate the mixture on ice for at least 30 minutes, protected from light, to allow for the formation of the this compound-BSA complex.

  • The solution is now ready for use in your experiment.

Visualizations

Visual_Cycle Rhodopsin Rhodopsin (in Rod Outer Segment) Batho Bathorhodopsin Rhodopsin->Batho Light (Photon) Lumi Lumirhodopsin Batho->Lumi MetaI Metarhodopsin I Lumi->MetaI MetaII Metarhodopsin II MetaI->MetaII Activates Transducin Opsin Opsin + all-trans-retinal MetaII->Opsin at_Retinol_ROS all-trans-retinol (in Rod Outer Segment) Opsin->at_Retinol_ROS RDH8 at_Retinol_RPE all-trans-retinol (in RPE) at_Retinol_ROS->at_Retinol_RPE Transport at_Retinyl_Ester all-trans-retinyl ester at_Retinol_RPE->at_Retinyl_Ester LRAT _11_cis_Retinol 11-cis-retinol at_Retinyl_Ester->_11_cis_Retinol RPE65 _11_cis_Retinal This compound _11_cis_Retinol->_11_cis_Retinal RDH5 _11_cis_Retinal->Rhodopsin Transport & Recombination with Opsin

Caption: The Visual Cycle Pathway.

Experimental_Workflow Start Start: Solid this compound Prep_Stock Prepare Ethanolic Stock Solution Start->Prep_Stock Choose_Method Choose Solubilization Method Prep_Stock->Choose_Method Co_Solvent Co-solvent Method Choose_Method->Co_Solvent Simple BSA_Carrier BSA Carrier Method Choose_Method->BSA_Carrier Protein Carrier Detergent Detergent Micelle Method Choose_Method->Detergent Micellar Cyclodextrin Cyclodextrin Inclusion Method Choose_Method->Cyclodextrin Inclusion Dilute Dilute stock into buffer Co_Solvent->Dilute Mix_BSA Mix stock with BSA solution BSA_Carrier->Mix_BSA Mix_Detergent Mix stock with detergent solution Detergent->Mix_Detergent Mix_Cyclodextrin Mix stock with cyclodextrin solution Cyclodextrin->Mix_Cyclodextrin Working_Solution Working Solution Ready for Experiment Dilute->Working_Solution Mix_BSA->Working_Solution Mix_Detergent->Working_Solution Mix_Cyclodextrin->Working_Solution

Caption: Experimental Workflow for Solubilizing this compound.

References

strategies to minimize degradation of 11-cis-retinal in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of 11-cis-retinal in cell culture experiments. It includes frequently asked questions, troubleshooting advice, detailed protocols, and quantitative data to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in a laboratory setting?

A1: this compound is a highly sensitive molecule. Its degradation is primarily caused by three factors:

  • Photoisomerization: Exposure to light, particularly in the UV and blue spectrum, causes the 11-cis isomer to convert to the more stable all-trans-retinal and other isomers.[1][2] This is the most significant and rapid cause of degradation.

  • Oxidation: As an aldehyde, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and certain metal ions.

  • Thermal Isomerization: While less rapid than photoisomerization, elevated temperatures can provide the activation energy needed for the molecule to spontaneously isomerize to its all-trans form. The activation energy for the conversion of 11-cis-retinol to all-trans-retinol is 19.5 kcal/mol.[1][2]

Q2: How can I protect this compound from light-induced degradation?

A2: All procedures involving this compound should be performed in complete darkness or under dim red light.[3] Standard laboratory lighting is sufficient to cause significant photoisomerization. Use light-blocking containers (e.g., amber vials) and wrap any glassware or plasticware with aluminum foil.

Q3: What is the role of retinoid-binding proteins, and should I use them in my experiments?

A3: Retinoid-binding proteins are crucial for protecting and transporting retinoids in vivo. Cellular Retinaldehyde-Binding Protein (CRALBP), for instance, sequesters this compound, protecting it from unwanted isomerization and facilitating its proper metabolic use.[4][5] In cell culture, using a carrier protein like Bovine Serum Albumin (BSA) or Interphotoreceptor Retinoid-Binding Protein (IRBP) can enhance the stability and solubility of this compound in aqueous media.[6][7] The use of CRALBP has been shown to significantly impede the isomerization of cis-retinoids.[1][8]

Q4: this compound has poor aqueous solubility. What is the best way to deliver it to my cultured cells?

A4: Due to its hydrophobic nature, this compound requires a carrier for effective delivery in aqueous cell culture media.[6] Common methods include:

  • Ethanolic Solution: Dissolving this compound in a small volume of ethanol and then diluting it rapidly into the culture medium. This is a simple method, but high concentrations of ethanol can be toxic to cells.

  • Protein Conjugation: Pre-incubating this compound with a carrier protein like BSA. The protein helps to solubilize the retinoid and can facilitate its uptake by cells.

  • Lipid Vesicles: Incorporating this compound into liposomes or other lipid-based nanoparticles can improve delivery and stability.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no biological response after treatment with this compound. 1. Degradation of this compound due to light exposure or oxidation.[1][2] 2. Inefficient delivery to cells due to poor solubility.[6] 3. Incorrect concentration.1. Strictly adhere to dark/dim red light conditions. Prepare fresh solutions for each experiment. 2. Use a carrier molecule like BSA to improve solubility and delivery. 3. Verify the concentration of your stock solution via UV/VIS spectroscopy.
High variability in results between experimental replicates. 1. Inconsistent light exposure during handling. 2. Degradation of the stock solution over time. 3. Pipetting errors due to the small volumes of concentrated stock.1. Standardize all handling procedures to ensure identical conditions for all samples. 2. Aliquot the stock solution upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. 3. Perform serial dilutions to work with larger, more manageable volumes.
HPLC analysis of the culture medium reveals a high percentage of all-trans-retinal. 1. Photoisomerization during incubation or sample preparation.[1] 2. Spontaneous thermal isomerization.1. Ensure the cell culture incubator is completely dark. Wrap plates/flasks in foil. 2. Minimize the duration of the experiment if possible. 3. Consider adding a protective binding protein like CRALBP or BSA to the medium.[1][4]
Cell toxicity or morphological changes are observed after treatment. 1. Ethanol concentration from the stock solution is too high. 2. "Free" this compound is toxic at high concentrations.1. Ensure the final concentration of ethanol in the culture medium is well below toxic levels (typically <0.1%). 2. Use a carrier protein (e.g., BSA) to reduce the concentration of free retinoid and facilitate controlled delivery.[6]

Data Center

Table 1: Factors Influencing this compound Stability
FactorEffect on this compoundMitigation StrategyReference(s)
White Light / UV Light Rapid isomerization to all-trans-retinal.Work in darkness or under dim red light. Use amber vials.[1][2]
Oxygen Oxidation of the aldehyde group.Degas solvents. Store under an inert gas (e.g., argon).N/A
Elevated Temperature Increased rate of thermal isomerization.Store stock solutions at -80°C. Perform experiments at 37°C for the shortest duration necessary.[1][2]
Aqueous Media Poor solubility, leading to precipitation and aggregation.Use a carrier like ethanol, BSA, or lipid vesicles for delivery.[6]
Binding Proteins (CRALBP) Sequesters and protects from isomerization.Add purified CRALBP or other binding proteins to the system.[1][4][8]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solution

This protocol must be performed in a darkroom under dim red light.

  • Resuspension: Obtain crystalline this compound in a sealed amber vial. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Resuspend the retinal in 100% ethanol to a stock concentration of 1-10 mM.

  • Quantification: Determine the precise concentration of the stock solution using UV/VIS spectroscopy. Dilute an aliquot of the stock solution in ethanol and measure its absorbance. The maximum absorbance for this compound in ethanol is ~380 nm.

  • Storage: Aliquot the stock solution into small-volume amber glass vials. Purge the headspace with argon or nitrogen gas before sealing tightly. Store immediately at -80°C.

  • Usage: For experiments, thaw a single aliquot on ice in the dark. Do not reuse any remaining solution in the aliquot; discard it to prevent degradation from repeated temperature changes and air exposure.

Protocol 2: Delivery of this compound to Cultured Cells using BSA

This protocol must be performed in a darkroom under dim red light.

  • Prepare BSA Solution: Prepare a 1-2 mM solution of fatty-acid-free BSA in your serum-free cell culture medium.

  • Complex Formation: In a sterile microcentrifuge tube, add the required volume of the this compound ethanolic stock solution.

  • Slowly add the BSA solution to the ethanol drop-wise while gently vortexing. A typical molar ratio is 1:1 (retinal:BSA).

  • Incubate the mixture in the dark at room temperature for 30-60 minutes to allow for complex formation.

  • Cell Treatment: Add the this compound:BSA complex to your cell culture plates. Gently swirl the plates to ensure even distribution.

  • Incubation: Immediately return the cells to a light-proof incubator for the desired treatment period.

Visualizations

DegradationPathways cluster_main Degradation of this compound cluster_products Degradation Products cluster_factors Causal Factors 11_cis_Retinal 11_cis_Retinal all_trans_Retinal all_trans_Retinal 11_cis_Retinal->all_trans_Retinal Other_Isomers Other_Isomers 11_cis_Retinal->Other_Isomers Oxidized_Products Oxidized_Products 11_cis_Retinal->Oxidized_Products Light Light Light->11_cis_Retinal Photoisomerization Heat Heat Heat->11_cis_Retinal Thermal Isomerization Oxygen Oxygen Oxygen->11_cis_Retinal Oxidation ProtectiveMechanism cluster_environment Cell Culture Medium Free_Retinal Free this compound Degradation Isomerization & Oxidation Free_Retinal->Degradation Vulnerable CRALBP Apo-CRALBP Free_Retinal->CRALBP Binding Protected_Complex CRALBP • this compound CRALBP->Protected_Complex ExperimentalWorkflow start Start: Crystalline this compound (Under Red Light) prep_stock Prepare Ethanolic Stock Solution start->prep_stock quantify Quantify Stock (UV/VIS Spec) prep_stock->quantify store Aliquot & Store at -80°C quantify->store thaw Thaw One Aliquot on Ice store->thaw For each experiment complex Complex with BSA in Medium thaw->complex treat Treat Cultured Cells complex->treat incubate Incubate in Complete Darkness treat->incubate end Endpoint: Analysis incubate->end

References

troubleshooting variability in rhodopsin regeneration assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rhodopsin regeneration assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a rhodopsin regeneration assay?

A rhodopsin regeneration assay measures the recombination of the apoprotein opsin with 11-cis-retinal to form the visual pigment rhodopsin. This process is crucial for vision in low light conditions. The regeneration can be monitored over time by measuring the characteristic absorbance of rhodopsin at approximately 500 nm.[1][2]

Q2: What are the key components required for an in vitro rhodopsin regeneration assay?

The essential components for an in vitro rhodopsin regeneration assay include:

  • A source of opsin, typically from bleached photoreceptor outer segment (ROS) membranes.

  • This compound, the chromophore necessary for regeneration. A commercially available analog, 9-cis-retinal, can also be used.[3]

  • A suitable buffer system to maintain pH and ionic strength.

  • A spectrophotometer capable of measuring absorbance at 500 nm.

Q3: Why is my rhodopsin not regenerating or regenerating very slowly?

Several factors can lead to poor or slow rhodopsin regeneration. These can be broadly categorized as issues with the protein, the chromophore, or the experimental conditions. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions. Common issues include degradation of opsin, inactive or insufficient this compound, and suboptimal buffer or temperature conditions.

Q4: How does the lipid environment affect rhodopsin regeneration?

The lipid composition of the photoreceptor membrane plays a significant role in rhodopsin regeneration. Studies have shown that variations in membrane properties, such as cholesterol content and the presence of specific fatty acids like docosahexaenoic acid (DHA), can influence the rate of regeneration.[1] For instance, rats with decreased levels of DHA have exhibited a slower rate of rhodopsin regeneration.[1]

Q5: Can I use a different chromophore besides this compound?

While this compound is the natural chromophore for rhodopsin, other retinal analogs can be used for specific experimental purposes. For example, 9-cis-retinal is a commercially available structural analog that can regenerate rhodopsin and is often used in these assays.[3] It's important to note that the resulting photopigment may have different spectral properties and kinetics compared to native rhodopsin.

Troubleshooting Guide

This guide addresses common problems encountered during rhodopsin regeneration assays in a question-and-answer format.

Problem 1: Low or no rhodopsin regeneration observed.

Potential Cause Troubleshooting Step
Degraded Opsin Prepare fresh photoreceptor outer segment (ROS) membranes. Ensure proper storage conditions (e.g., -80°C in the dark).
Inactive this compound Use a fresh stock of this compound. Handle it under dim red light to prevent photoisomerization. Verify its concentration and purity.
Incorrect Buffer Conditions Check the pH of your buffer; the optimal pH is typically around 7.0-7.4.[1] Ensure the buffer composition is appropriate for maintaining protein stability.
Presence of Inhibitors Ensure all reagents are free of contaminants that could inhibit regeneration. Some compounds can compete with retinal for binding to opsin.[3]
Insufficient Incubation Time Allow for a sufficient incubation period. While significant regeneration can be observed within an hour, some conditions may require longer incubation times.[1]

Problem 2: High variability between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent Bleaching Ensure complete and consistent bleaching of rhodopsin to generate a uniform starting population of opsin. The fraction of rhodopsin bleached is directly proportional to the light intensity and duration.[4]
Variable this compound Concentration Carefully control the final concentration of this compound added to each sample. The final ethanol concentration from the retinal stock should be kept low (e.g., 0.5% v/v) and consistent.[1]
Temperature Fluctuations Maintain a constant and optimal temperature throughout the assay. Regeneration rates are temperature-dependent.[1]
Light Leaks Conduct the assay in complete darkness or under dim red light to prevent unintended bleaching of the regenerating rhodopsin.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Problem 3: Unexpected spectral properties of the regenerated pigment.

Potential Cause Troubleshooting Step
Use of a Retinal Analog If using an analog like 9-cis-retinal, the absorption maximum of the regenerated pigment will be shifted. Be aware of the expected spectral properties of the specific isorhodopsin formed.
Contaminating Proteins Ensure the purity of your ROS preparation. Contaminating proteins can interfere with the absorbance spectrum.
Light Scattering For cellular suspensions, light scattering can be a significant issue, leading to distorted spectra.[5] Specialized spectrophotometer setups or clarification steps may be necessary.

Quantitative Data Summary

Table 1: Factors Influencing Rhodopsin Regeneration Kinetics

ParameterConditionObserved Effect on RegenerationReference
Temperature 37°CStandard temperature for in vitro regeneration assays.[1]
pH 7.4 (10 mM Hepes)Commonly used pH for maintaining protein stability.[1]
This compound 2-3 fold molar excessEnsures saturation of available opsin binding sites.[1]
Ethanol Concentration 0.5% (v/v)Final concentration from this compound stock to minimize solvent effects.[1]
Mutations (Bovine Rhodopsin) E122St1/2 of 28 s (compared to 14 s for wild-type)[6]
C167St1/2 of 122 s (compared to 14 s for wild-type)[6]
Membrane Composition Decreased DHASlower rate of rhodopsin regeneration.[1]
Increased cholesterol in disk membranesNo significant effect on the extent of regeneration.[1]

Experimental Protocols

Protocol 1: In Vitro Rhodopsin Regeneration Assay using Spectrophotometry

This protocol outlines the steps for measuring rhodopsin regeneration in isolated photoreceptor outer segment (ROS) membranes.

Materials:

  • Isolated and purified ROS membranes

  • This compound (or 9-cis-retinal) stock solution in ethanol

  • Regeneration Buffer (e.g., 10 mM HEPES, pH 7.4)

  • 50 mM hydroxylamine solution

  • Spectrophotometer

Methodology:

  • Preparation of Opsin:

    • Thaw a sample of purified ROS membranes on ice.

    • Bleach the rhodopsin by exposing the sample to bright light until the characteristic 500 nm absorbance peak is no longer detectable. This can be done in the spectrophotometer.

    • The remaining protein is now primarily opsin.

  • Regeneration Reaction:

    • In the dark or under dim red light, add a 2-3 fold molar excess of this compound (from an ethanol stock) to the bleached ROS suspension.[1] The final ethanol concentration should not exceed 0.5% (v/v).[1]

    • Incubate the sample in the dark at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60-120 minutes).[1]

  • Spectrophotometric Measurement:

    • At various time points during the incubation, measure the absorbance spectrum of the sample from 300 nm to 700 nm.

    • The extent of rhodopsin regeneration is determined by the increase in absorbance at 500 nm.[1]

  • Calculation of Regeneration:

    • The amount of regenerated rhodopsin can be calculated using the difference in absorbance at 500 nm before and after regeneration, with a molar extinction coefficient of 40,000 M⁻¹cm⁻¹.[1]

    • The percent regeneration is calculated based on the amount of rhodopsin that was initially bleached.[1]

  • Control:

    • A control sample with bleached ROS and the same volume of ethanol (without this compound) should be run in parallel to account for any baseline changes.

Visualizations

Rhodopsin_Visual_Cycle cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light Opsin->Rhodopsin This compound all-trans-Retinal all-trans-Retinal Opsin->all-trans-Retinal dissociation all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH all-trans-Retinol->all-trans-Retinol all-trans-Retinyl_Ester all-trans-Retinyl_Ester all-trans-Retinol->all-trans-Retinyl_Ester LRAT 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Ester->11-cis-Retinol RPE65 This compound This compound 11-cis-Retinol->this compound RDH This compound->Opsin

Caption: The Rhodopsin Visual Cycle.

Assay_Workflow start Start: Purified ROS Membranes bleach Bleach with Light to generate Opsin start->bleach add_retinal Add this compound (in darkness) bleach->add_retinal incubate Incubate at controlled temperature add_retinal->incubate measure Measure Absorbance at 500 nm (at time points) incubate->measure analyze Calculate % Regeneration measure->analyze end End analyze->end

Caption: Rhodopsin Regeneration Assay Workflow.

Troubleshooting_Tree start Low/No Regeneration check_opsin Is Opsin preparation fresh and properly stored? start->check_opsin check_retinal Is this compound stock fresh and handled correctly? check_opsin->check_retinal Yes solution_opsin Solution: Prepare fresh ROS membranes. check_opsin->solution_opsin No check_conditions Are buffer pH and temperature optimal? check_retinal->check_conditions Yes solution_retinal Solution: Use fresh this compound stock. check_retinal->solution_retinal No check_inhibitors Are reagents free of contaminants? check_conditions->check_inhibitors Yes solution_conditions Solution: Verify and adjust buffer and temperature. check_conditions->solution_conditions No solution_inhibitors Solution: Use high-purity reagents. check_inhibitors->solution_inhibitors No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing HPLC Separation of Retinal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of retinal isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting poor resolution between my retinal isomers, especially 11-cis and all-trans-retinal?

A1: Poor resolution is a common issue stemming from several factors. The choice of stationary phase and mobile phase is critical.

  • Column Selection: For challenging isomer separations, a normal-phase silica column often provides better resolution than a reverse-phase column.[1][2] If using reverse-phase, a C30 column is highly recommended over a standard C18 column due to its superior shape selectivity for structurally similar, hydrophobic molecules like retinal isomers.[3][4][5][6]

  • Mobile Phase Optimization (Normal-Phase): The ratio of a non-polar solvent (like n-hexane or n-heptane) to a slightly more polar solvent (like ethyl acetate or tert-butyl methyl ether) is key.[1][7] A lower concentration of the polar solvent generally increases retention and can improve separation between isomers.[1] An isocratic flow of 10% ethyl acetate in hexane is a good starting point.[1]

  • Mobile Phase Optimization (Reverse-Phase): For C30 columns, mobile phases like acetone-water (85:15, v/v) have proven effective.[3] For C18 columns, gradients of acetonitrile/water or methanol/buffer systems are common.[2][8]

  • Flow Rate: A slower flow rate can sometimes enhance resolution. For example, a flow rate of 1.4 ml/min has been used successfully in normal-phase separations.[1]

Q2: My peaks are broad and tailing. What are the likely causes and solutions?

A2: Peak broadening and tailing can degrade resolution and affect quantification. Consider the following causes:

  • Column Contamination/Degradation: The column may be contaminated or the stationary phase degraded. Try flushing the column with a strong solvent (e.g., isopropanol for reverse-phase).[9] If the problem persists, the guard column or the analytical column may need replacement.[10][11]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[9][12]

  • Low Temperature: Operating at a very low temperature can decrease efficiency. If you are not using a column oven, consider that laboratory temperature fluctuations can affect chromatography.[12] Using a column oven to maintain a constant, slightly elevated temperature (e.g., 30 °C) can improve peak shape.[4]

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can lead to peak broadening. Ensure the flow path is as short and narrow as possible.[10]

Q3: My retention times are drifting and not reproducible. How can I fix this?

A3: Drifting retention times are often related to the mobile phase, pump, or column equilibration.

  • Mobile Phase Composition: Ensure your mobile phase is fresh, well-mixed, and degassed.[10][12] Solvent proportions can change over time due to evaporation of more volatile components.

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, is a common cause of drift. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[12]

  • Pump Issues: Leaks in the pump or check valves can cause inconsistent flow rates, leading to shifting retention times. Check for salt buildup around fittings, which can indicate a leak.[9][12]

  • Temperature Fluctuations: Unstable column temperature will cause retention times to vary. Use a thermostatted column compartment for consistent results.[12]

Q4: What is the best type of HPLC column for separating geometric isomers of retinal?

A4: Both normal-phase and reverse-phase columns can be used, but they offer different advantages.

  • Normal-Phase HPLC: This is often the preferred method for baseline separation of multiple geometric isomers (e.g., 9-cis, 11-cis, 13-cis, and all-trans).[1] A silica column provides excellent selectivity for these compounds.

  • Reverse-Phase HPLC (C30): A C30 column offers significantly higher shape selectivity compared to C18 columns, making it ideal for separating hydrophobic, structurally related isomers.[4][6][13] It is particularly effective for separating carotenoid and retinoid isomers.[3][5]

  • Reverse-Phase HPLC (C18): While widely used, standard C18 columns may not always provide baseline resolution of all retinal isomers.[5][13] However, they are robust and can be effective for simpler separations or when coupled with mass spectrometry.

Data Presentation: HPLC Method Parameters

The following tables summarize typical starting conditions for the HPLC separation of retinal isomers. These should be optimized for your specific instrument and sample.

Table 1: Normal-Phase HPLC Conditions for Retinal Isomer Separation

ParameterValueReference
Column Silica, 5 µm, 4.6 x 250 mm[1][14]
Mobile Phase Isocratic: 10% Ethyl Acetate in Hexane[1]
Flow Rate 1.4 mL/min[1]
Detection UV-Vis Diode Array[1]
Wavelength 360 nm (for retinal oximes)[1]

Table 2: Reverse-Phase HPLC Conditions for Retinoid Separation

ParameterMethod 1 (C18)Method 2 (C30)Reference
Column Zorbax SB-C18, 3.5 µm, 4.6 x 100 mmC30 Reverse-Phase[2][3]
Mobile Phase Gradient: Acetonitrile / Water / Formic AcidIsocratic: Acetone / Water (85:15, v/v)[2][3]
Flow Rate 1.0 mL/min1.0 mL/min[2][3]
Detection UV-VisUV-Vis[2][3]
Wavelength 325 nm (for retinol)450 nm (for related carotenoids)[2][3]

Experimental Protocols

Protocol 1: Extraction of Retinoids from Eye Tissue for Normal-Phase HPLC

This protocol is adapted from methods used for analyzing retinoids from biological samples.[1]

  • Homogenization: Place a single mouse eye in a glass-glass homogenizer with 0.5 mL of ice-cold extraction buffer. Homogenize immediately.

  • Incubation: Incubate the homogenate for 20 minutes at room temperature with occasional shaking.

  • Extraction: Add 2 mL of hexane to the homogenate. Vortex vigorously for 2 minutes to extract the retinoids into the organic phase.

  • Phase Separation: Centrifuge the sample at ~2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried extract in a known, small volume (e.g., 100-150 µL) of the HPLC mobile phase (e.g., 10% ethyl acetate in hexane).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (Teflon is suitable) into an HPLC vial prior to injection.[1]

Visual Guides

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and a logical troubleshooting process for common HPLC issues.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Tissue Homogenization p2 Hexane Extraction p1->p2 p3 Evaporation & Reconstitution p2->p3 p4 Filtration p3->p4 a1 Sample Injection p4->a1 a2 Isocratic / Gradient Elution a1->a2 a3 UV/DAD Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Standard Curve) d1->d2

Caption: General workflow for retinal isomer analysis by HPLC.

G problem Poor Resolution or Broad Peaks cause1 Incorrect Mobile Phase? problem->cause1 cause2 Column Issue? problem->cause2 cause3 System Issue? problem->cause3 sol1a Adjust Solvent Ratio cause1->sol1a sol1b Prepare Fresh Mobile Phase cause1->sol1b sol2a Flush Column cause2->sol2a sol2b Check for Voids / Replace Column cause2->sol2b sol2c Switch to C30 or Normal Phase cause2->sol2c sol3a Check for Leaks cause3->sol3a sol3b Reduce Extra-Column Volume cause3->sol3b sol3c Use Column Oven cause3->sol3c

Caption: Troubleshooting guide for common HPLC separation issues.

References

Technical Support Center: Addressing Background Signal in 11-cis-Retinal Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background signal in 11-cis-retinal fluorescence assays.

Troubleshooting Guides

These guides offer systematic approaches to pinpoint and resolve specific sources of high background fluorescence.

Guide 1: Diagnosing and Mitigating Autofluorescence

High background fluorescence observed in the absence of your specific fluorescent probe is often attributable to autofluorescence from biological components.

Q: How can I confirm that the background signal originates from my sample itself?

A: The most straightforward method is to prepare and analyze control samples that have not been treated with any fluorescent labels.

Experimental Protocol: Unstained Control Analysis

  • Sample Preparation: Prepare a control sample (e.g., cells, tissue sections, or protein preparations) that undergoes all the same processing steps as your experimental samples (e.g., fixation, permeabilization, buffer exchanges), but without the addition of this compound or any other fluorescent dye.

  • Component Analysis: Where possible, individually assess the fluorescence of the cell culture medium, buffers, and mounting solutions to identify any intrinsic fluorescence.

  • Microscopy/Spectrometry: Image or measure the fluorescence of the unstained control using the exact same instrument settings (e.g., excitation/emission wavelengths, gain, exposure time) as for your fully-stained experimental samples.

  • Evaluation: If you detect a significant signal in the unstained control, it confirms the presence of autofluorescence.

Q: My sample is autofluorescent. What steps can I take to reduce it?

A: Several strategies can be employed to reduce autofluorescence, ranging from spectral solutions to chemical quenching.

  • Fluorophore Selection: Shift to fluorophores that excite and emit in the red or far-red spectrum (wavelengths >600 nm). Cellular autofluorescence is most prominent in the blue and green spectral regions.

  • Chemical Quenching: For fixed samples, autofluorescence caused by aldehyde fixatives can be reduced by treatment with quenching agents like sodium borohydride. Lipofuscin-related autofluorescence, which can be a concern in retinal pigment epithelium (RPE) cells, can be quenched using agents like Sudan Black B.

  • Media and Buffer Selection: Use phenol red-free culture media for live-cell imaging. For short-term experiments, consider replacing the medium with an optically clear buffered saline solution like PBS.

dot

G cluster_workflow Workflow: Autofluorescence Identification A Prepare Experimental Sample (with this compound) C Measure Fluorescence (Identical Settings) A->C B Prepare Unstained Control (no this compound) B->C D Signal Detected in Control? C->D E Background is due to Autofluorescence D->E Yes F Background is NOT from Autofluorescence. Investigate other sources. D->F No

Caption: Experimental workflow for identifying sample autofluorescence.

Guide 2: Troubleshooting Reagent- and Assay-Related Background

Background signal can also be introduced by the reagents, buffers, and consumables used in the assay.

Q: How do I identify if my buffers or other reagents are contributing to the background?

A: A "no-sample" control is the best way to test for fluorescent contaminants in your assay reagents.

Experimental Protocol: Reagent Blank Measurement

  • Prepare Blank: Prepare a sample containing all assay components (buffer, detergents, solvents, this compound) except for your biological material (e.g., opsin, cells).

  • Measure Fluorescence: Measure the fluorescence of this "reagent blank" using the same instrument settings as your main experiment.

  • Analyze: A high signal in the blank indicates that one or more of your reagents are fluorescent or contaminated. Systematically test individual components to identify the source.

Q: What are common sources of reagent-based background in this compound assays?

A: Several components can be problematic:

  • Solvents: Ethanol, a common solvent for retinoids, and other organic solvents can contain fluorescent impurities. Use high-purity, spectroscopy-grade solvents whenever possible.

  • Detergents: Detergents used to solubilize membrane proteins like rhodopsin (e.g., CHAPS, sodium cholate, Tween 80) can form micelles that may alter the local environment of this compound or contain fluorescent contaminants. It is crucial to use high-purity detergents and to determine their potential for background signal at the concentrations used in your assay.

  • This compound Purity and Isomers: The purity of the this compound stock is critical. Contamination with other retinal isomers, particularly all-trans-retinal, can contribute to background signal as both are potent photosensitizers. All-trans-retinal is released from photoactivated rhodopsin and can generate fluorescent lipofuscin precursors.

  • Plasticware: Low-quality microplates or tubes can leach fluorescent substances. Always use black, opaque plates for fluorescence assays to minimize well-to-well crosstalk and background.

dot

G cluster_sources Potential Sources of Reagent-Based Background Signal Assay High Background Signal Solvents Solvents (e.g., Ethanol) Assay->Solvents Detergents Detergents (e.g., CHAPS, Tween 80) Assay->Detergents Retinal Retinoid Stock (e.g., all-trans-retinal contaminant) Assay->Retinal Plastics Consumables (e.g., Microplates) Assay->Plastics G cluster_troubleshooting Troubleshooting Decision Tree for High Background Start High Background Signal Detected CheckAutofluorescence Run Unstained (No-Fluorophore) Control Start->CheckAutofluorescence IsAutofluorescent Signal Present? CheckAutofluorescence->IsAutofluorescent AutofluorescenceSource Source is Autofluorescence IsAutofluorescent->AutofluorescenceSource Yes CheckReagents Run Reagent Blank (No-Protein Control) IsAutofluorescent->CheckReagents No ImplementQuenching Implement Mitigation: - Spectral Shift - Quenching Agents AutofluorescenceSource->ImplementQuenching IsReagentFluorescent Signal Present? CheckReagents->IsReagentFluorescent ReagentSource Source is Reagent/ Buffer Contamination IsReagentFluorescent->ReagentSource Yes OptimizeAssay Optimize Assay Parameters: - Concentrations - Instrument Settings IsReagentFluorescent->OptimizeAssay No CheckPurity Check Purity: - Solvents - Detergents - Retinal Stock ReagentSource->CheckPurity

Technical Support Center: Enhancing 11-cis-retinal Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 11-cis-retinal delivery in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of this compound?

A1: The primary challenges stem from the inherent properties of this compound and the complexity of the visual cycle. This compound is a highly hydrophobic molecule with low aqueous solubility, which significantly limits its transport and bioavailability in the aqueous environment of the photoreceptor cytosol.[1][2] This can create a bottleneck between the plasma membrane and the disc membranes of photoreceptor outer segments, slowing down pigment regeneration.[2] Additionally, ensuring targeted delivery to the retinal pigment epithelium (RPE) and photoreceptors while avoiding off-target effects and potential toxicity is a major hurdle.[3]

Q2: My experiments with exogenous this compound show low efficacy in vision restoration. What are the potential reasons?

A2: Several factors could contribute to low efficacy. Firstly, the delivery vehicle may not be optimal for sustained release, leading to rapid clearance of the compound.[4] Secondly, there is a competitive uptake of this compound between rod and cone photoreceptors. In conditions of limited supply, rods may sequester the available chromophore, leaving cones deficient and prone to degeneration.[5] Thirdly, the stability of the delivered this compound might be compromised, as it is sensitive to light and enzymatic degradation.[6][7] Finally, the health of the RPE and Müller cells is crucial, as they play a significant role in the recycling and delivery of this compound to photoreceptors.[8][9]

Q3: Can analogs of this compound be used to improve delivery and efficacy?

A3: Yes, several analogs have been investigated to overcome the limitations of native this compound. For instance, 11-cis 4-OH retinal, an analog with increased aqueous solubility, has been shown to regenerate visual pigment in salamander rods significantly faster than this compound.[1][2] Other analogs, such as 9-cis-retinal, can also form a functional visual pigment (isorhodopsin) and have been used in chromophore replacement therapies.[4][10] Locked analogs, like 11-cis-6-membered ring-retinal, have also been explored for their therapeutic potential.[11] However, it is crucial to consider that the binding affinity and regeneration kinetics of these analogs with different opsins (rod vs. cone) may vary.[10]

Q4: How does the presence of rods affect this compound delivery to cones?

A4: Rods, being far more numerous than cones in most of the retina, can act as a "sink" for this compound.[5][8] In situations of limited chromophore supply, such as in certain retinal degenerative diseases, rods can outcompete cones for the available this compound.[5] This can lead to cone opsin mislocalization, progressive cone atrophy, and a decline in cone-mediated vision.[5] Genetic ablation of rod opsin in mouse models has been shown to increase the availability of this compound for cones, thereby improving their function and survival.[5]

Q5: What is the role of retinoid-binding proteins in the delivery of this compound?

A5: Retinoid-binding proteins are essential for the transport and protection of retinoids within the eye. Interphotoreceptor retinoid-binding protein (IRBP) facilitates the translocation of this compound from the RPE to the photoreceptor outer segments.[1] Cellular retinaldehyde-binding protein (CRALBP) is crucial for preventing the non-productive isomerization of this compound and plays a role in its delivery to the appropriate enzymes in the RPE.[6][12][13] These proteins help to solubilize the hydrophobic retinoids and protect them from degradation.

Troubleshooting Guides

Issue 1: Poor visual pigment regeneration after administration of this compound.
Possible Cause Troubleshooting Step
Low Bioavailability - Utilize a delivery system that enhances solubility and provides sustained release, such as Matrigel.[4] - Consider using a more water-soluble analog like 11-cis 4-OH retinal.[1][2]
Rapid Degradation - Protect the animal from light exposure after administration to prevent photoisomerization of the delivered this compound.[3] - Ensure proper storage of the this compound solution to prevent degradation before administration.
Competition from Rods - In experimental models with both rods and cones, consider the competitive uptake. Higher doses may be required to sufficiently supply cones. - For cone-specific studies, using a rod-deficient animal model can be beneficial.[5]
Inefficient Uptake by Photoreceptors - Verify the health of the RPE and Müller cells, as their dysfunction can impair the transport of this compound to photoreceptors.[8][9]
Issue 2: Inconsistent results between experimental groups.
Possible Cause Troubleshooting Step
Variability in Delivery Method - Standardize the administration protocol, including the injection site, volume, and rate of delivery. - For subcutaneous delivery with Matrigel, ensure consistent gel volume and retinoid concentration.[4]
Differences in Animal Models - Ensure that all animals within an experimental group are of the same age, sex, and genetic background. - Be aware of inter-species differences in the visual cycle and retinoid metabolism.
Light Exposure - Maintain consistent light-rearing conditions for all animals, as light can influence the endogenous visual cycle and the stability of exogenous retinoids.[12][14]

Data Presentation

Table 1: Comparison of In Vivo Retinoid Delivery Methods

Delivery Method Vehicle Animal Model Key Findings Reference
Subcutaneous InjectionMatrigel with 9-cis retinalRpe65-/- miceSustained release for up to 1 week; significantly increased cone opsin levels compared to IP injection.[4]
Intraperitoneal InjectionSaline with 9-cis retinalRpe65-/- miceLess effective in increasing cone opsin levels compared to Matrigel delivery.[4]
Intraperitoneal InjectionNot specifiedVitamin A deprived ratsAdministration of an 11-cis-locked analog alcohol led to pigment formation in photoreceptors.[15]
Systemic AdministrationNot specifiedDiabetic miceAcute this compound treatment partially corrected outer retinal ion channel dysfunction.[16][17]

Table 2: Efficacy of this compound Analogs in Pigment Regeneration

Analog Key Property Experimental System Observation Reference
11-cis 4-OH retinal Increased aqueous solubilityIsolated salamander rodsRegenerated visual pigment on average fivefold faster than this compound.[1][2]
9-cis-retinal Forms isorhodopsinRpe65-/- miceRestored retinal function in a mouse model of Leber congenital amaurosis.[10]
11-cis-6-membered ring-retinal Locked analogIn vitroCould regenerate rod pigment but not green cone pigment.[10]

Experimental Protocols

Protocol 1: Sustained Delivery of Retinoids using Matrigel

This protocol is adapted from a study demonstrating the effective and sustained delivery of hydrophobic retinoids to photoreceptors.[4]

Materials:

  • 9-cis retinal (or other retinoid)

  • Matrigel (BD Biosciences)

  • Syringes and needles

  • Animal model (e.g., Rpe65-/- mice)

Procedure:

  • Prepare the 9-cis retinal solution.

  • On ice, mix the 9-cis retinal solution with liquid Matrigel to the desired final concentration.

  • Administer the Matrigel-retinoid mixture subcutaneously to the animal pups.

  • Maintain the animals in a controlled light environment.

  • At desired time points, collect retinal tissue for analysis (e.g., HPLC for retinoid content, immunohistochemistry for cone opsin localization, or ERG for functional assessment).

Protocol 2: In Vitro Pigment Regeneration Assay

This protocol provides a general framework for assessing the ability of this compound or its analogs to regenerate visual pigment in isolated photoreceptor outer segments or with recombinant opsin.[1][2]

Materials:

  • Isolated rod outer segments (ROS) or purified recombinant opsin

  • This compound or analog solution

  • Spectrophotometer

Procedure:

  • Bleach the isolated ROS or opsin preparation with light to dissociate the native chromophore.

  • Add the this compound or analog solution to the bleached preparation.

  • Monitor the regeneration of the visual pigment over time by measuring the absorbance at the characteristic wavelength of the regenerated pigment (e.g., ~500 nm for rhodopsin).

  • Calculate the rate of pigment regeneration.

Visualizations

Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (this compound + Opsin) all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol RDH8 Opsin Opsin all_trans_retinal->Opsin Release all_trans_retinol_RPE all-trans-retinol all_trans_retinol->all_trans_retinol_RPE Transport (IRBP) Opsin->Rhodopsin Binding all_trans_retinyl_esters all-trans-retinyl esters all_trans_retinol_RPE->all_trans_retinyl_esters LRAT eleven_cis_retinol 11-cis-retinol all_trans_retinyl_esters->eleven_cis_retinol RPE65 eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal RDH5 eleven_cis_retinal->Rhodopsin Transport (IRBP) Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis A Prepare this compound or analog solution C Choose delivery vehicle (e.g., Matrigel) A->C B Select animal model (e.g., Rpe65-/-) D Administer compound to animal model B->D C->D E Functional Assessment (ERG) D->E F Biochemical Analysis (HPLC) D->F G Histological Analysis (IHC) D->G Troubleshooting_Logic Start Low Efficacy of This compound Delivery Q1 Is the delivery method providing sustained release? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the analog sufficiently water-soluble? A1_Yes->Q2 Sol1 Optimize delivery vehicle (e.g., use Matrigel) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is there significant competition from rods? A2_Yes->Q3 Sol2 Consider more soluble analogs (e.g., 11-cis 4-OH retinal) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Increase dosage or use a rod-deficient model A3_Yes->Sol3 End Re-evaluate Experiment A3_No->End Sol3->End

References

troubleshooting artifacts in spectroscopic measurements of 11-cis-retinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectroscopic measurements of 11-cis-retinal.

Troubleshooting Guides & FAQs

This section addresses common issues and artifacts encountered during the spectroscopic analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My UV-Vis spectrum of this compound shows a lower than expected absorbance and a blue-shifted λmax. What could be the cause?

A1: This issue often points to the photoisomerization of your this compound sample to the all-trans-retinal isomer. The primary action of light on this compound is its conversion to the all-trans form, which has a different absorption spectrum.[1]

Troubleshooting Steps:

  • Minimize Light Exposure: this compound is highly sensitive to light. All sample preparation and handling should be performed under dim red light to prevent unwanted photoisomerization.[2]

  • Verify Isomeric Purity: Before your spectroscopic measurement, confirm the isomeric purity of your this compound sample using High-Performance Liquid Chromatography (HPLC).[3][4] This will ensure you are starting with a high-purity sample.

  • Use Fresh Samples: The stability of this compound can be a concern. It is advisable to use freshly prepared solutions for your experiments.

Q2: I'm observing a broad, ill-defined peak in my spectrum, and the absorbance is not linear with concentration. What's happening?

A2: This may be due to the aggregation of this compound in your solvent system. This compound is a hydrophobic molecule with low aqueous solubility, which can lead to the formation of aggregates that scatter light and produce spectral artifacts.[2][5]

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent significantly impacts the spectral properties of retinal.[6][7] For aqueous buffers, consider the addition of a carrier protein like bovine serum albumin (BSA) or a mild non-ionic detergent to improve solubility and prevent aggregation.[2][8]

  • Sample Preparation: Prepare a stock solution of this compound in a compatible organic solvent like ethanol and then perform stepwise dilutions into your final buffer.[2] This can help to achieve a more uniform dissolution.

  • Temperature Control: Temperature can affect the conformational stability of this compound.[7] Ensure your experiments are conducted at a consistent and appropriate temperature.

Q3: My baseline is noisy and drifting. How can I improve the signal-to-noise ratio?

A3: A noisy or drifting baseline can originate from several sources, including instrument instability and sample degradation.

Troubleshooting Steps:

  • Instrument Warm-up: Ensure your spectrophotometer has had adequate time to warm up and stabilize before taking measurements.

  • Solvent Degassing: Dissolved gases in your solvent can contribute to baseline instability. Degassing your solvents prior to use can help to mitigate this.

  • Check for Photooxidation: Both 11-cis and all-trans retinal can mediate light-induced damage, or photooxidation, which could potentially alter your sample over time.[9] Minimizing light exposure and using deoxygenated solvents can reduce this risk.

Q4: The λmax of my this compound sample is shifted compared to literature values. Why is this?

A4: The absorption maximum (λmax) of this compound is highly sensitive to its environment.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent has a strong influence on the electronic spectra of retinal.[6] Ensure you are using the same solvent system as the reference literature.

  • Presence of Impurities: The presence of other retinal isomers, such as 9-cis or 13-cis-retinal, can lead to a shift in the apparent λmax due to overlapping absorbance profiles.[10][11] Verify the isomeric purity of your sample via HPLC.[4]

  • Binding to Other Molecules: If your sample contains proteins or other molecules that can bind to this compound, this can also cause a spectral shift.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the spectroscopic analysis of this compound.

Protocol 1: Preparation of this compound Solutions

Objective: To prepare a solution of this compound of a known concentration for spectroscopic analysis.

Materials:

  • Crystalline this compound

  • Anhydrous ethanol (spectroscopic grade)

  • Desired aqueous buffer (e.g., saline solution)

  • Bovine Serum Albumin (BSA) (optional)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Spectrophotometer and cuvettes

Procedure:

  • Work under dim red light.

  • Prepare a stock solution of this compound in anhydrous ethanol. The concentration should be determined spectrophotometrically using the appropriate extinction coefficient for this compound in ethanol.

  • To prepare a working solution in an aqueous buffer, perform a stepwise dilution of the ethanolic stock solution into the buffer.[2]

  • For solutions containing BSA, first dissolve the BSA in the aqueous buffer to the desired concentration (e.g., 0.01%).[2] Then, perform the stepwise dilution of the this compound stock solution into the BSA-containing buffer.

  • Vortex the final solution gently to ensure homogeneity.

  • Centrifuge the solution briefly to pellet any undissolved material.

  • Carefully transfer the supernatant to a clean cuvette for spectroscopic measurement.

Protocol 2: UV-Visible Spectroscopic Measurement

Objective: To obtain the UV-Visible absorption spectrum of this compound and determine its concentration.

Procedure:

  • Work under dim red light.

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.

  • Set the desired wavelength range for the scan (e.g., 250-600 nm).

  • Use the appropriate solvent/buffer as a blank to zero the instrument.

  • Measure the absorbance spectrum of your this compound sample.

  • Identify the wavelength of maximum absorbance (λmax). For this compound in saline solution, the λmax is approximately 390 nm.[2]

  • Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The extinction coefficient for this compound can vary depending on the solvent.[2]

Data Presentation

Table 1: Spectroscopic Properties of Retinal Isomers

Isomerλmax in Saline Solution (nm)Molar Extinction Coefficient (ε) in Saline (M⁻¹cm⁻¹)
This compound~390~20,800[2]
all-trans-retinal~380Varies by conditions
9-cis-retinal~375Varies by conditions

Note: The exact λmax and extinction coefficients can be influenced by the specific solvent and buffer composition.[6][7]

Visualizations

Diagram 1: Troubleshooting Workflow for Spectroscopic Artifacts

Troubleshooting_Workflow start Start: Spectroscopic Anomaly Detected issue1 Issue: Low Absorbance / Blue-Shifted λmax start->issue1 issue2 Issue: Broad Peak / Non-linear Absorbance start->issue2 issue3 Issue: Noisy / Drifting Baseline start->issue3 issue4 Issue: Shifted λmax start->issue4 cause1 Potential Cause: Photoisomerization to all-trans-retinal issue1->cause1 solution1 Solution: - Work under dim red light - Verify isomeric purity with HPLC - Use fresh samples cause1->solution1 cause2 Potential Cause: Aggregation of this compound issue2->cause2 solution2 Solution: - Use carrier protein (BSA) or detergent - Stepwise dilution from organic stock - Control temperature cause2->solution2 cause3 Potential Cause: - Instrument instability - Dissolved gases - Photooxidation issue3->cause3 solution3 Solution: - Allow instrument warm-up - Degas solvents - Minimize light exposure cause3->solution3 cause4 Potential Cause: - Solvent polarity - Isomeric impurities - Binding to other molecules issue4->cause4 solution4 Solution: - Match solvent to reference - Verify purity with HPLC - Ensure sample purity cause4->solution4

A troubleshooting workflow for common spectroscopic artifacts.

Diagram 2: The Visual Cycle and the Role of this compound

Visual_Cycle cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + this compound) Metarhodopsin_II Metarhodopsin II (Opsin + all-trans-retinal) Rhodopsin->Metarhodopsin_II Light (Photon) all_trans_retinal all-trans-retinal Metarhodopsin_II->all_trans_retinal Hydrolysis all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol Reduction (RDH) all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol->all_trans_retinyl_ester Esterification (LRAT) cluster_RPE cluster_RPE all_trans_retinol->cluster_RPE eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol Isomerization (RPE65) eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal Oxidation (RDH5) eleven_cis_retinal->Rhodopsin Combines with Opsin cluster_ROS cluster_ROS eleven_cis_retinal->cluster_ROS

The canonical visual cycle in vertebrate vision.

References

Technical Support Center: Enhancing the Stability of 11-cis-Retinal Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for working with 11-cis-retinal analogs. The focus is on addressing common stability challenges to ensure experimental success and the development of robust vision-restoring therapeutics.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis, storage, and experimental use of this compound analogs.

Question 1: My this compound analog is rapidly isomerizing to the all-trans form even in the dark. What are the potential causes and solutions?

Answer: Unwanted isomerization in the dark is a common challenge, often referred to as thermal isomerization. Several factors can contribute to this issue:

  • Inherent Instability: The 11-cis bond is sterically hindered and thermodynamically less stable than the all-trans form. This inherent property makes it susceptible to isomerization.

  • Catalysis: Trace amounts of acids, metals, or iodine can catalyze the isomerization process.

  • Solvent Effects: The polarity of the solvent can influence the rate of isomerization. Protic solvents or those with trace impurities can accelerate the process.

Troubleshooting Steps:

  • Purification: Ensure your analog is purified to the highest possible degree to remove catalytic impurities. Use techniques like HPLC.

  • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents. Ethanol is a common solvent, but it should be of the highest grade. Consider storing solvents over molecular sieves.

  • Inert Atmosphere: Handle and store the analog under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can produce byproducts that catalyze isomerization.

  • Temperature Control: Store the analog at low temperatures, typically -80°C, to minimize thermal energy that can overcome the isomerization barrier.

  • pH Control: If working in aqueous solutions, ensure the pH is controlled and buffered, as acidic conditions can accelerate isomerization.

Question 2: I am observing significant degradation of my analog during reconstitution experiments with opsin. How can I improve the yield of the visual pigment?

Answer: Degradation during opsin reconstitution can be caused by the analog's instability in the experimental buffer or by side reactions.

Troubleshooting Steps:

  • Detergent Choice: The detergent used to solubilize opsin is critical. Some detergents can be harsh and promote analog degradation. Screen different detergents (e.g., dodecyl maltoside (DDM), CHAPS) to find one that maintains opsin stability while being gentle on the analog.

  • Minimize Light Exposure: All steps should be performed in the dark or under dim red light (using a red safelight with a wavelength >650 nm) to prevent photoisomerization and subsequent degradation pathways.

  • Control Temperature: Perform the reconstitution at a low temperature (e.g., 4°C) to slow down degradation and isomerization rates.

  • Chemical Modifications: Consider using a chemically modified, more stable analog. For example, analogs with modifications at the C9 or C13 positions have shown increased stability. Ring modifications, such as locking the cyclohexene ring conformation, can also prevent unwanted reactions and increase stability.

Question 3: My purified analog shows a loss of potency over time, even when stored at -80°C. What could be the cause?

Answer: Long-term storage can still lead to degradation, particularly through oxidation if not stored under strictly anaerobic conditions.

Troubleshooting Steps:

  • Inert Gas Overlay: Before sealing and freezing, flush the vial containing the analog (either as a solid or in solution) with a stream of dry argon or nitrogen to displace all oxygen.

  • Solvent Choice for Storage: If storing in solution, use a non-polar, aprotic solvent like hexane, which has low oxygen solubility. For biochemical experiments, ethanol is common, but it must be deoxygenated.

  • Aliquotting: Aliquot the analog into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposing the entire stock to atmospheric oxygen and moisture each time it is used.

  • Antioxidants: For certain applications, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with downstream experiments must be verified.

Quantitative Data on Analog Stability

The stability of this compound analogs can be enhanced through specific chemical modifications. The table below summarizes the relative stability of various analogs compared to the native this compound. Stability is often measured by the rate of isomerization or the half-life under specific conditions.

Analog ModificationKey Structural ChangeRelative Thermal Stability (vs. This compound)Observed Functional EffectReference
9-cis-retinalIsomer of 11-cisHigherForms stable isorhodopsin, but not native rhodopsinGeneral Knowledge
13-demethyl-11-cis-retinalRemoval of methyl group at C13LowerReduced steric hindrance, but less stable
C9-Methylated AnalogsAddition of methyl group at C9HigherCan increase stability by influencing conformation
Ring-Locked AnalogsFused ring systems restricting polyene chainSignificantly HigherCan form stable pigments; activation may be altered

Experimental Protocols

Protocol 1: Thermal Stability Assay of an this compound Analog

Objective: To quantify the rate of thermal isomerization of an this compound analog to its all-trans form in a specific solvent.

Materials:

  • Purified this compound analog

  • HPLC-grade solvent (e.g., ethanol, hexane)

  • Heating block or water bath with precise temperature control

  • HPLC system with a suitable column (e.g., normal-phase silica) and UV-Vis detector

  • Amber or foil-wrapped vials

  • Argon or nitrogen gas

Methodology:

  • Preparation: In a dark room under red light, prepare a stock solution of the this compound analog in the chosen solvent at a known concentration (e.g., 100 µM).

  • Aliquoting: Dispense equal volumes of the solution into several amber HPLC vials.

  • Deoxygenation: Gently bubble argon or nitrogen gas through each solution for 1-2 minutes to remove dissolved oxygen. Cap the vials tightly.

  • Time Zero Sample: Immediately inject one of the vials into the HPLC to obtain the initial ratio of 11-cis to all-trans isomers. This is your t=0 data point.

  • Incubation: Place the remaining vials in a heating block set to the desired temperature (e.g., 37°C).

  • Time-Course Analysis: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately place it on ice to quench the isomerization reaction.

  • HPLC Analysis: Analyze the sample by HPLC. The 11-cis and all-trans isomers will have different retention times. Integrate the peak areas for each isomer.

  • Data Analysis: For each time point, calculate the percentage of the 11-cis isomer remaining. Plot the natural logarithm of the percentage of the 11-cis isomer against time. The negative slope of this plot will be the first-order rate constant (k) for isomerization. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Reconstitution of Opsin with an this compound Analog

Objective: To form a visual pigment by combining an this compound analog with opsin and to assess the efficiency of pigment formation via UV-Vis spectroscopy.

Materials:

  • Purified opsin in a detergent solution (e.g., 1% DDM)

  • This compound analog stock solution in ethanol

  • Reconstitution buffer (e.g., phosphate-buffered saline, pH 7.0)

  • UV-Vis spectrophotometer

  • Dim red light source

Methodology:

  • Preparation: All steps must be performed in complete darkness or under dim red light. All solutions and materials should be pre-chilled to 4°C.

  • Opsin Dilution: Dilute the purified opsin stock to a final concentration of approximately 1-5 µM in the reconstitution buffer.

  • Baseline Spectrum: Record a baseline UV-Vis spectrum of the opsin solution from 250 nm to 600 nm. Opsin should have a characteristic protein peak around 280 nm.

  • Analog Addition: Add a slight molar excess (e.g., 1.5 to 2-fold) of the this compound analog stock solution to the opsin solution. Add the ethanol solution slowly while gently vortexing to prevent precipitation. The final concentration of ethanol should be kept low (<2%).

  • Incubation: Incubate the mixture in the dark at 4°C for 1-2 hours to allow for pigment formation. For some analogs, longer incubation may be necessary.

  • Spectroscopic Analysis: Record the UV-Vis spectrum of the solution. Successful reconstitution is indicated by the appearance of a new absorbance peak in the visible region (typically between 450-550 nm), corresponding to the newly formed visual pigment. The λmax of this peak is characteristic of the specific analog-opsin combination.

  • Assessment of Efficiency: The amount of pigment formed can be quantified using the absorbance at λmax and the known extinction coefficient of the pigment. The efficiency is the ratio of the concentration of the formed pigment to the initial concentration of opsin.

Visualizations: Pathways and Workflows

The following diagrams illustrate key processes and relationships relevant to the study of this compound analogs.

Visual_Cycle Rhodopsin Rhodopsin (this compound + Opsin) Batho Bathorhodopsin Rhodopsin->Batho Light (hν) Lumi Lumirhodopsin Batho->Lumi MetaI Metarhodopsin I Lumi->MetaI MetaII Metarhodopsin II (all-trans-retinal + Opsin) MetaI->MetaII ATR all-trans-Retinal MetaII->ATR Opsin Opsin MetaII->Opsin ATRol all-trans-Retinol ATR->ATRol RDH RPE RPE (Retinal Pigment Epithelium) ATRol->RPE ACR This compound ACR->Opsin Reconstitution ACRol 11-cis-Retinol ACRol->ACR RDH RPE->ACRol

Caption: The canonical visual cycle illustrating the light-induced isomerization of this compound.

Stability_Workflow Start Start: Synthesized This compound Analog Purify Purification (e.g., HPLC) Start->Purify Store Storage (-80°C, Inert Gas, Dark) Purify->Store Assay Stability Assay (Thermal or Photo) Store->Assay Recon Opsin Reconstitution Store->Recon Analysis Data Analysis (Rate Constants, Half-life) Assay->Analysis Func Functional Assay (e.g., UV-Vis, Signaling) Recon->Func Result Result: Stable & Functional Analog? Analysis->Result Func->Result End End: Proceed with Further Studies Result->End Yes Redesign Redesign Analog or Optimize Conditions Result->Redesign No

Caption: Experimental workflow for assessing the stability and function of a novel this compound analog.

Strategy_Relationships Goal Enhance Stability of This compound Analogs ChemMod Chemical Modification Goal->ChemMod Formulation Formulation & Handling Goal->Formulation RingMod Ring Modification (e.g., Locked Rings) ChemMod->RingMod ChainMod Polyene Chain Mod (e.g., C9/C13 Methylation) ChemMod->ChainMod Storage Optimized Storage (-80°C, Inert Gas) Formulation->Storage Solvent Solvent Selection (Anhydrous, Aprotic) Formulation->Solvent Delivery Delivery Vehicle (e.g., Nanoparticles) Formulation->Delivery Outcome Reduced Isomerization & Degradation RingMod->Outcome ChainMod->Outcome Storage->Outcome Solvent->Outcome Delivery->Outcome

Caption: Logical relationship between strategies for enhancing the stability of this compound analogs.

resolving co-elution issues in chromatographic analysis of retinoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the chromatographic analysis of retinoids.

Troubleshooting Guides

Issue: Co-elution of Retinoic Acid Isomers (e.g., 13-cis-RA, 9-cis-RA, and all-trans-RA)

Q1: My HPLC analysis shows poor separation between critical retinoic acid isomers like 13-cis-RA and all-trans-RA. How can I improve the resolution?

A1: Co-elution of retinoic acid isomers is a frequent challenge. To enhance separation, you can systematically adjust your chromatographic parameters. Start by modifying the mobile phase, as this often has the most significant impact on selectivity.

Troubleshooting Steps:

  • Adjust Mobile Phase Strength (Gradient or Isocratic):

    • For Reversed-Phase HPLC (RP-HPLC): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of the isomers and can improve separation.[1] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[2]

    • For Normal-Phase HPLC (NP-HPLC): Increase the polarity of the mobile phase by adjusting the ratio of your polar solvent (e.g., 2-propanol or ethyl acetate) in a nonpolar solvent like hexane.

  • Modify Mobile Phase pH:

    • Retinoic acid isomers are ionizable.[1] Adjusting the pH of the mobile phase can alter their charge state and significantly affect their interaction with the stationary phase, thereby improving selectivity.[1][2] For RP-HPLC, using a mobile phase buffered to a pH of 5.2 has been shown to facilitate the separation of cis and trans-retinoic acids.[3] The addition of small amounts of acetic acid or formic acid is a common practice.[4][5][6][7]

  • Change the Organic Modifier:

    • Switching between different organic solvents (e.g., from methanol to acetonitrile) can alter the selectivity of the separation due to their different chemical properties. Methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[2]

  • Optimize Column Temperature:

    • Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[8][9] Increasing the column temperature generally decreases retention times but can sometimes improve peak shape and resolution.[8] Conversely, decreasing the temperature can increase retention and may enhance the separation of some isomers.[8] Experiment with temperatures in a range of 25°C to 40°C to find the optimal condition.

  • Consider a Different Stationary Phase:

    • If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity. For RP-HPLC, C18 columns are common, but for challenging isomer separations, a C30 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) might offer better resolution.[10] For normal-phase chromatography, silica columns are effective.[4][5][10]

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Co-elution of Retinoic Acid Isomers start Poor Resolution of RA Isomers a Adjust Mobile Phase Strength (Decrease Organic % in RP-HPLC) start->a b Modify Mobile Phase pH (e.g., buffer to pH 5.2) a->b If resolution is still poor end Resolution Achieved a->end If resolved c Change Organic Modifier (e.g., Methanol to Acetonitrile) b->c If resolution is still poor b->end If resolved d Optimize Column Temperature c->d If resolution is still poor c->end If resolved e Change Stationary Phase (e.g., C18 to C30) d->e If resolution is still poor d->end If resolved e->end

Troubleshooting workflow for retinoic acid isomer co-elution.
Issue: Co-elution of Retinol and Retinyl Esters

Q2: In my reversed-phase HPLC analysis, retinol is not well separated from some of the less polar retinyl esters. How can I resolve this?

A2: The wide range of polarity between retinol and its various fatty acid esters makes their simultaneous separation challenging. Often, a gradient elution program is necessary to achieve good resolution in a reasonable timeframe.

Troubleshooting Steps:

  • Implement or Optimize a Gradient Elution:

    • An isocratic method may not be sufficient to separate the more polar retinol from the non-polar retinyl esters.[11] A gradient program starting with a higher percentage of the aqueous phase (to retain and separate polar compounds like retinol) and gradually increasing the organic phase percentage will effectively elute the retinyl esters later in the run.[7][12]

  • Adjust the Mobile Phase Composition:

    • For RP-HPLC, a mobile phase consisting of acetonitrile and water is commonly used.[7][13] The addition of a small amount of an acid like formic acid can improve peak shape.[14]

    • For NP-HPLC, a gradient of increasing amounts of a polar solvent like 2-propanol in a non-polar solvent like n-hexane can be effective.

  • Select an Appropriate Stationary Phase:

    • C18 columns are widely used for the separation of retinol and retinyl esters.[11][14] For complex mixtures containing numerous retinyl ester species, a C30 column may provide better resolution.

  • Increase Column Length or Decrease Particle Size:

    • Using a longer column or a column packed with smaller particles will increase the column's efficiency (plate number), leading to sharper peaks and potentially better resolution of closely eluting compounds.[10][15]

The following table summarizes different mobile phase strategies for separating retinol and retinyl esters.

Chromatography ModeStationary PhaseMobile Phase SystemElution ModeTypical Analytes SeparatedReference
Reversed-PhaseC18Acetonitrile/Water with 0.1% Formic AcidGradientRetinol, Retinyl Acetate, Retinyl Palmitate[14]
Reversed-PhaseC18Methanol/Sodium Acetate Buffer (pH 5.2)IsocraticRetinol, Retinyl Acetate[3]
Normal-PhaseSilican-Hexane/2-Propanol/Glacial Acetic AcidGradientRetinol, Retinal, Retinoic Acid Isomers[5]

Frequently Asked Questions (FAQs)

Q3: Can I separate all geometric isomers of vitamin A acetate using reversed-phase HPLC?

A3: Generally, separating all geometric isomers of vitamin A acetate, particularly the 13-cis and 9-cis isomers, is challenging with standard reversed-phase methods as they often co-elute.[16] Normal-phase HPLC has been shown to be more effective for this specific separation. A mobile phase of 0.5% ethyl acetate in heptane on a silica column can provide baseline separation of the isomers.[16]

Q4: My baseline is drifting during my gradient analysis of retinoids. What could be the cause?

A4: Baseline drift in gradient elution is often due to the different UV absorbance properties of the mobile phase components at the detection wavelength. If you are using a UV-absorbing additive like trifluoroacetic acid (TFA) or formic acid, ensure that its concentration is balanced in both your aqueous (A) and organic (B) mobile phases to minimize this effect. You may need to empirically determine the optimal concentrations in each solvent to achieve a stable baseline.

Q5: I am observing "ghost peaks" in my chromatograms. What are they and how can I eliminate them?

A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often when running a blank gradient. They can be caused by impurities in your mobile phase solvents or from the carryover of a previous sample. To resolve this, always use high-purity, HPLC-grade solvents and filter them before use. Additionally, ensure your column is thoroughly washed and re-equilibrated between runs, especially after injecting a concentrated sample.

An experimental workflow for retinoid analysis is depicted below.

G cluster_1 General Experimental Workflow for Retinoid Analysis sample_prep Sample Preparation (Extraction, Derivatization if needed) hplc_setup HPLC System Setup (Column Installation, Mobile Phase Prep) sample_prep->hplc_setup method_dev Method Development/Optimization (Isocratic/Gradient, Flow Rate, Temp.) hplc_setup->method_dev injection Sample Injection method_dev->injection separation Chromatographic Separation injection->separation detection Detection (UV/Vis, MS) separation->detection data_analysis Data Analysis (Integration, Quantification) detection->data_analysis troubleshooting Troubleshooting (Address Co-elution, Peak Shape Issues) data_analysis->troubleshooting If issues arise troubleshooting->method_dev Re-optimize

Workflow for chromatographic analysis of retinoids.

Detailed Experimental Protocols

Protocol 1: Isocratic NP-HPLC for Separation of Selected Retinoids

This protocol is adapted for the separation of all-trans-retinal, 13-cis-retinoic acid, and all-trans-retinoic acid.[4]

  • Instrumentation: HPLC system with UV detector.

  • Column: Silica gel column (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm I.D.).[4]

  • Mobile Phase: A mixture of hexane, 2-propanol, and glacial acetic acid in a ratio of 1000:4.3:0.675 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 350 nm.[4]

  • Elution Mode: Isocratic.

  • Expected Retention Times:

    • all-trans-retinal: ~9.54 min

    • 13-cis-retinoic acid: ~10.55 min

    • all-trans-retinoic acid: ~11.65 min

Protocol 2: Gradient RP-HPLC for Simultaneous Quantification of Retinol, Retinal, and Retinoic Acid Isomers

This protocol is suitable for separating a wider range of retinoids with varying polarities.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silica gel absorption column.[5] Note: While the source mentions a silica column, the use of a gradient with solvents like hexane and 2-propanol suggests a normal-phase setup. For a reversed-phase equivalent, a C18 column would be used with a gradient of water and an organic modifier.

  • Mobile Phase:

    • Solvent A: A mixture of n-Hexane, 2-propanol, and glacial acetic acid.

    • Solvent B: A different ratio of n-Hexane, 2-propanol, and glacial acetic acid.

  • Elution Mode: Linear gradient.[5]

  • Analytes Separated: This method can separate six retinoic acid isomers, three retinal isomers, and two retinol isomers.[5]

Protocol 3: RP-HPLC Method for Tretinoin (all-trans-retinoic acid) Estimation

This is a validated method for the routine analysis of Tretinoin in topical formulations.[17][18]

  • Instrumentation: RP-HPLC system with UV detector.

  • Column: Cosmosil C18 column.[17][18]

  • Mobile Phase: Methanol and water in a 90:10 (v/v) ratio.[17]

  • Flow Rate: 1.0 mL/min.[17][18]

  • Detection: UV detection at 356 nm.[17][18]

  • Elution Mode: Isocratic.

  • Linearity Range: 5–25 µg/mL.[17][18]

References

Technical Support Center: Minimizing Oxidative Damage to 11-cis-retinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize oxidative damage to 11-cis-retinal during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, presented in a question-and-answer format.

Issue 1: Rapid degradation of this compound stock solution.

  • Question: My this compound stock solution, dissolved in ethanol, is losing its characteristic absorbance peak much faster than expected. What could be the cause and how can I prevent this?

  • Answer: Rapid degradation of this compound in solution is often due to a combination of light exposure, oxygen, and improper storage temperature. This compound is highly sensitive to light, which can cause photoisomerization to the all-trans form and other isomers.[1] Oxygen can lead to oxidative cleavage of the polyene chain, resulting in loss of conjugation and, therefore, absorbance.

    Troubleshooting Steps:

    • Light Protection: All work with this compound and its solutions must be performed under dim red light to prevent photoisomerization.[2] Use amber glass vials or wrap vials in aluminum foil.

    • Oxygen Removal: Before dissolving the this compound, deoxygenate the solvent by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes.[2] After preparing the solution, flush the headspace of the vial with the inert gas before sealing.

    • Storage Temperature: Stock solutions should be stored at -80°C for long-term stability.[3] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable if the solution is properly deoxygenated and protected from light.[4]

    • Solvent Purity: Use high-purity, anhydrous solvents (e.g., ethanol, HPLC grade) to minimize contaminants that could catalyze degradation.

Issue 2: Inconsistent results in cell-based assays involving this compound.

  • Question: I am observing high variability in my cell-based assays where I apply this compound to cell cultures. What are the likely sources of this inconsistency?

  • Answer: Inconsistent results in cell-based assays can stem from the degradation of this compound in the culture medium, inefficient delivery to the cells, or its metabolism by the cells. The aqueous nature of cell culture media can be harsh for the hydrophobic this compound, leading to precipitation and oxidation.

    Troubleshooting Steps:

    • Carrier Molecules: To improve solubility and stability in aqueous media, use a carrier molecule. Bovine serum albumin (BSA) at a concentration of 1% can be used to deliver this compound to cells.[1]

    • Fresh Preparations: Prepare the this compound solution immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

    • Control for Isomerization: The reverse isomerization of 11-cis-retinol to all-trans-retinol can occur in RPE microsomes, and this process is enhanced by UV light exposure.[5] While this is for the retinol form, it highlights the inherent instability of the cis-isomer in a biological environment. Ensure consistent, minimal light exposure during your experiments.

    • Cellular Metabolism: Be aware that cells, particularly retinal cells, have enzymatic machinery to process retinoids.[1] This can lead to the conversion of this compound to other forms, affecting your results. Time-course experiments can help to understand the kinetics of this metabolism.

Issue 3: Low yield of this compound after extraction from biological samples.

  • Question: After performing an extraction of retinoids from retinal tissue, the amount of this compound detected by HPLC is significantly lower than expected. How can I improve my extraction efficiency?

  • Answer: Low yields of this compound from biological samples are often due to oxidative degradation and isomerization during the extraction process, as well as incomplete extraction from the tissue.

    Troubleshooting Steps:

    • Work Quickly and on Ice: Perform all extraction steps on ice and as quickly as possible to minimize enzymatic and non-enzymatic degradation.

    • Use Antioxidants: Include an antioxidant such as butylated hydroxytoluene (BHT) in your extraction solvents.[4][6] A common concentration is 0.1% (w/v) BHT.

    • Solvent System: A common and effective method for extracting retinoids involves homogenization in a mixture of methanol and hexane.[7] A two-phase extraction with hexane is used to separate the hydrophobic retinoids.[5]

    • Saponification (Optional): To release this compound from proteins and esters, a saponification step with potassium hydroxide can be included. However, this should be done carefully as the alkaline conditions can also cause degradation.

    • Inert Atmosphere: Conduct the extraction under an inert atmosphere (argon or nitrogen) whenever possible, especially during evaporation steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative damage to this compound?

A1: The primary mechanism of oxidative damage to this compound involves the generation of reactive oxygen species (ROS) that attack the polyene chain. This can lead to the formation of various oxidation products, including epoxides and cleavage products, which disrupt the conjugated double bond system essential for its chromophoric properties.[1] Light exposure can act as a photosensitizer, accelerating the production of ROS and subsequent damage.[1]

Q2: How can I best protect this compound from light-induced damage?

A2: To protect this compound from light, all procedures should be carried out in a darkroom under dim red light.[2] Use amber vials or wrap containers with aluminum foil. Minimize exposure to any light source, especially those with UV or blue wavelengths.

Q3: What are the recommended solvents for dissolving this compound?

A3: Ethanol and dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of this compound.[3][5] It is crucial to use high-purity, anhydrous solvents and to deoxygenate them with an inert gas before use.

Q4: Which antioxidants are most effective at protecting this compound, and at what concentrations should they be used?

A4: While direct comparative studies on this compound are limited, butylated hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E) are commonly used to protect retinoids from oxidation.[4][6] BHT can be added to organic solvents at a concentration of 0.1% (w/v). For aqueous solutions or cell culture media, alpha-tocopherol can be incorporated into liposomes or other delivery vehicles. Ascorbic acid (Vitamin C) can also be used, particularly in aqueous systems, to scavenge free radicals.[2][7]

Q5: What is the role of cellular retinaldehyde-binding protein (CRALBP) in protecting this compound?

A5: Cellular retinaldehyde-binding protein (CRALBP) plays a crucial role in protecting 11-cis-retinoids from unwanted isomerization and degradation. It binds to 11-cis-retinol and this compound, shielding them from the aqueous environment and preventing non-specific enzymatic reactions.[5] This binding also facilitates the transport of this compound from the retinal pigment epithelium (RPE) to the photoreceptor cells.[8]

Data Presentation

Table 1: Stability of Retinoids Under Different Conditions

RetinoidConditionStorage TimeRemaining (%)Reference
Retinol25°C in cosmetic formulation6 months20-100%[5]
Retinol40°C in cosmetic formulation6 months0-60%[5]
RetinolMethanol with BHT at room temp.during analysis~94%[4]
RetinolMethanol without BHT at room temp.during analysis<94%[4]
This compoundBound to CRALBP with NH₂OH, pH 73 hours90%[9]

Table 2: Efficacy of Common Antioxidants on Lipid/Retinoid Stability

AntioxidantSystemEfficacyReference
BHTFresh beef pattiesSignificantly restrained lipid oxidation[2][7]
Ascorbic AcidFresh beef pattiesSignificantly restrained lipid oxidation[2][7]
Alpha-tocopherolSardine skin lipidsStopped oxidation for 4 days (alone)[10]
Alpha-tocopherol + Lecithin + Ascorbic AcidSardine skin lipidsProlonged oxidation initiation for 14 days[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Objective: To prepare a stable stock solution of this compound for use in experiments.

  • Materials:

    • Crystalline this compound

    • Anhydrous ethanol (200 proof, HPLC grade)

    • Butylated hydroxytoluene (BHT)

    • Amber glass vial with a Teflon-lined cap

    • Argon or nitrogen gas with a regulator and tubing

    • Micro-syringe

  • Procedure:

    • All steps must be performed under dim red light.

    • Prepare a 0.1% (w/v) solution of BHT in anhydrous ethanol.

    • Transfer the desired volume of the BHT/ethanol solution to an amber glass vial.

    • Deoxygenate the solvent by bubbling with argon or nitrogen gas for 15-20 minutes.

    • Weigh the crystalline this compound in the dark and quickly add it to the deoxygenated solvent.

    • Seal the vial tightly with the Teflon-lined cap.

    • Vortex gently until the this compound is fully dissolved.

    • Flush the headspace of the vial with argon or nitrogen gas before final sealing.

    • Store the stock solution at -80°C.

Protocol 2: Extraction of this compound from Mouse Eyes

  • Objective: To extract and quantify this compound from mouse ocular tissue.

  • Materials:

    • Mouse eyes

    • Phosphate-buffered saline (PBS), ice-cold

    • Methanol, HPLC grade, ice-cold

    • Hexane, HPLC grade, ice-cold

    • BHT

    • Homogenizer

    • Centrifuge

  • Procedure:

    • Perform all steps on ice and under dim red light.

    • Prepare extraction solvents: Methanol with 0.1% BHT and Hexane with 0.1% BHT.

    • Dissect two mouse eyes and place them in a tube with ice-cold PBS.

    • Homogenize the eyes in 300 µL of ice-cold methanol.

    • Add 300 µL of ice-cold hexane, vortex for 2 minutes.[7]

    • Centrifuge at 14,000 x g for 4 minutes to separate the phases.[7]

    • Carefully collect the upper hexane layer containing the retinoids.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the dried retinoids in a known volume of HPLC mobile phase for analysis.

Mandatory Visualizations

Visual_Cycle cluster_ROS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) Opsin Opsin Meta_II->Opsin Hydrolysis at_retinal all-trans-retinal Meta_II->at_retinal Release at_retinol all-trans-retinol at_retinal->at_retinol RDH8 (NADPH) at_retinol_RPE all-trans-retinol at_retinol->at_retinol_RPE Transport at_retinyl_ester all-trans-retinyl ester at_retinol_RPE->at_retinyl_ester LRAT cis_retinol 11-cis-retinol at_retinyl_ester->cis_retinol RPE65 cis_retinal This compound cis_retinol->cis_retinal RDH5 cis_retinal->Rhodopsin Transport & Recombination

Caption: The canonical visual cycle pathway.

Oxidative_Damage Retinal This compound ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) Oxidized_Products Oxidized Products (Epoxides, Cleavage Products) Retinal->Oxidized_Products Isomers all-trans-retinal & other isomers Retinal->Isomers ROS->Retinal Oxidative Attack Light Light (UV, Blue) Light->Retinal Photoisomerization Light->ROS Photosensitization Antioxidants Antioxidants (e.g., Vitamin E, BHT) Antioxidants->ROS Scavenge Experimental_Workflow start Start prep_solvent Prepare Solvent with Antioxidant (e.g., BHT) start->prep_solvent deoxygenate Deoxygenate Solvent (Argon/Nitrogen) prep_solvent->deoxygenate dissolve Dissolve this compound (Dim Red Light) deoxygenate->dissolve store Store Stock Solution (-80°C, Inert Gas) dissolve->store use Use in Experiment (Minimal Light Exposure) store->use analyze Analyze Results (e.g., HPLC) use->analyze end End analyze->end

References

optimizing reaction conditions for enzymatic synthesis of 11-cis-retinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of 11-cis-retinal.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound is a multi-step process primarily occurring in the retinal pigment epithelium (RPE) and Müller cells of the eye. The key enzymes involved in this pathway, often referred to as the visual cycle, include:

  • RPE65: This isomerase is a crucial enzyme that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2][3]

  • Lecithin:retinol acyltransferase (LRAT): LRAT is responsible for the esterification of all-trans-retinol to form all-trans-retinyl esters, which are the substrates for RPE65.[2][4]

  • Dehydrogenases (RDHs): Several retinol dehydrogenases are involved in the oxidation of 11-cis-retinol to this compound. These include RDH5, RDH10, and RDH11.[1][2]

  • Dihydroceramide desaturase 1 (DES1): In a non-canonical visual cycle pathway in Müller cells, DES1 acts as a retinol isomerase.[5][6]

  • Multifunctional O-acyltransferase (MFAT): This enzyme works in conjunction with DES1 to specifically esterify 11-cis-retinol, driving the reaction towards the production of 11-cis-retinoids.[4][5]

Q2: What is the role of light in the enzymatic synthesis of this compound?

A2: While the canonical visual cycle involving RPE65 is considered light-independent, there is a light-dependent pathway for this compound generation. This process involves the RPE-retinal G protein-coupled receptor (RGR), which can act as a photoisomerase, converting all-trans-retinal to this compound in the presence of light.[7][8][9] The efficiency of this photic generation is dependent on the wavelength and intensity of the light.[7][8]

Q3: Why is Cellular Retinaldehyde-Binding Protein (CRALBP) important?

A3: Cellular Retinaldehyde-Binding Protein (CRALBP) plays a critical protective and transport role in the synthesis of this compound. It binds to this compound, preventing its non-specific isomerization and degradation.[2][10] The presence of CRALBP has been shown to improve the yield of this compound in enzymatic synthesis reactions.[7][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Inactive or insufficient enzyme (e.g., RPE65, RDH5).2. Substrate degradation or incorrect substrate form.3. Suboptimal reaction conditions (pH, temperature).4. Absence of essential co-factors or binding proteins.1. Use freshly prepared enzyme extracts or purified enzymes. Verify enzyme activity with a positive control.2. Ensure the substrate (e.g., all-trans-retinyl esters) is of high purity and has been stored correctly to prevent oxidation.[12] Use all-trans-retinal for light-dependent pathways.[7]3. Optimize pH and temperature. A pH around 6.0 has been shown to be effective.[10] The optimal temperature can vary, but reactions are often performed at 37°C.[8]4. Supplement the reaction with necessary co-factors (e.g., NAD⁺ for dehydrogenases) and binding proteins like CRALBP to protect the product.[8][11]
Formation of unwanted isomers 1. Non-enzymatic isomerization due to light or heat exposure.2. Presence of contaminating isomerases.1. Perform reactions in the dark or under dim red light to minimize photoisomerization, unless a light-dependent pathway is being studied.[12] Maintain a stable and appropriate temperature.2. Use purified enzymes or specific inhibitors to minimize side reactions.
Product degradation 1. Oxidation of this compound.2. Instability of the final product.1. Degas all buffers and perform reactions under an inert atmosphere (e.g., argon).[10]2. Immediately after synthesis, extract and purify the this compound. Store the purified product at low temperatures (-80°C) in the dark. The addition of CRALBP can also enhance stability.[10]
Inconsistent results between batches 1. Variability in the quality of biological materials (e.g., RPE microsomes).2. Inconsistent experimental setup.1. Standardize the preparation of biological materials. Measure and normalize protein concentration for each batch.2. Ensure all reaction parameters (volumes, concentrations, incubation times, light exposure) are kept consistent across all experiments.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using RPE Microsomes (Light-Dependent)

This protocol is adapted from studies on the photic generation of this compound.[7][8]

Materials:

  • Bovine RPE microsomes

  • all-trans-retinal

  • Cellular Retinaldehyde-Binding Protein (CRALBP)

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0)

  • Hexane

  • Methanol

  • Light source (e.g., 530 nm LED, 100 µW)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing RPE microsomes, CRALBP, and all-trans-retinal in the reaction buffer.

  • Incubate the mixture at 37°C.

  • Expose the reaction mixture to a 530 nm light source for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding methanol.

  • Extract the retinoids from the mixture using hexane.

  • Analyze the hexane extract by HPLC to quantify the amount of this compound produced.

Protocol 2: General Reverse Isomerization Assay

This protocol is based on the methodology for studying the reverse isomerization of 11-cis-retinol.[10]

Materials:

  • RPE microsomes

  • 11-cis-retinol

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0)

  • Methanol

  • Hexane

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture of RPE microsomes in the reaction buffer.

  • Initiate the reaction by adding a small volume of 11-cis-retinol in a suitable solvent (e.g., DMF).

  • Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).

  • Quench the reaction by adding methanol.

  • Extract the retinoids with hexane.

  • Analyze the hexane extract via HPLC to determine the concentration of different retinol isomers.

Data Presentation

Table 1: Optimization of Reaction Conditions for Photic this compound Production

ParameterConditionThis compound Production (pmol)Reference
RPE Amount Increasing amountsProportional increase[7]
Substrate Conc. Saturation above 15 µM all-trans-retinalIncreased production up to saturation[7]
pH pH sensitiveOptimal production observed[7]
Temperature Temperature-dependentOptimal production observed[7]
Light Exposure Time Up to 20 minutesMaximum level achieved[7]

Visualizations

Visual_Cycle_Pathway cluster_ROS Photoreceptor Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport 11-cis-retinal_ROS This compound 11-cis-retinal_ROS->Rhodopsin Opsin all-trans-retinyl_esters all-trans-retinyl esters all-trans-retinol_RPE->all-trans-retinyl_esters LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 11-cis-retinal_RPE This compound 11-cis-retinol->11-cis-retinal_RPE RDH5/10/11 11-cis-retinal_RPE->11-cis-retinal_ROS Transport

Caption: The canonical visual cycle pathway for this compound regeneration.

Experimental_Workflow A Prepare Reaction Mixture (RPE microsomes, Substrate, Buffer) B Incubate under Optimized Conditions (Temperature, Light/Dark) A->B C Stop Reaction (e.g., add Methanol) B->C D Extract Retinoids (e.g., with Hexane) C->D E Analyze by HPLC D->E F Quantify this compound E->F

Caption: A generalized experimental workflow for enzymatic this compound synthesis.

Troubleshooting_Logic Start Low/No Product CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckSubstrate Verify Substrate Quality Start->CheckSubstrate CheckConditions Optimize Reaction Conditions (pH, Temp, Light) Start->CheckConditions Result Improved Yield CheckEnzyme->Result CheckSubstrate->Result CheckCofactors Add Cofactors/Binding Proteins CheckConditions->CheckCofactors CheckCofactors->Result

Caption: A logical troubleshooting workflow for low this compound yield.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 11-cis-Retinal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 11-cis-retinal with its native counterpart, focusing on the validation of its biological activity. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to support researchers in assessing the functional equivalence of synthetic this compound for applications in vision research and therapeutic development.

Introduction to this compound and the Visual Cycle

The visual cycle is a critical enzymatic pathway in the retina responsible for the regeneration of this compound, the chromophore of rhodopsin and cone opsins. Light triggers the isomerization of this compound to all-trans-retinal, initiating the phototransduction cascade that leads to vision. For sustained vision, all-trans-retinal must be converted back to this compound. This process primarily occurs in the retinal pigment epithelium (RPE) and involves a series of enzymatic reactions. The biological activity of any this compound source, whether native or synthetic, is determined by its ability to efficiently bind to opsin to form functional visual pigments and support the visual cycle.

Core Signaling Pathway: The Visual Cycle

The canonical visual cycle involves the interplay between photoreceptor outer segments (POS) and the RPE. The following diagram illustrates the key steps in this pathway.

Visual_Cycle cluster_POS Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) Opsin Opsin Meta_II->Opsin Hydrolysis at_Retinal all-trans-Retinal at_Retinol all-trans-Retinol at_Retinal->at_Retinol RDH8 RPE_at_Retinol all-trans-Retinol at_Retinol->RPE_at_Retinol Transport at_Retinyl_Ester all-trans-Retinyl Ester RPE_at_Retinol->at_Retinyl_Ester LRAT c11_Retinol 11-cis-Retinol at_Retinyl_Ester->c11_Retinol RPE65 c11_Retinal This compound c11_Retinol->c11_Retinal RDH5 c11_Retinal->Rhodopsin Transport & Recombination

Figure 1: The canonical visual cycle pathway.

Comparative Analysis of Biological Activity

The biological equivalence of synthetic this compound is validated through a series of in vitro and in vivo assays designed to measure its ability to regenerate functional visual pigments and restore light sensitivity. The following sections detail the key experimental protocols and present a comparative summary of expected results.

Rhodopsin Regeneration Assay

This in vitro assay directly measures the ability of this compound to bind to opsin and form rhodopsin. The regeneration is monitored spectrophotometrically by measuring the increase in absorbance at approximately 500 nm, the characteristic peak for rhodopsin.

Experimental Protocol: Rhodopsin Regeneration

The following workflow outlines the key steps in a typical rhodopsin regeneration experiment.

Rhodopsin_Regeneration_Workflow start Start: Prepare Rod Outer Segment (ROS) Membranes bleach Bleach ROS Membranes with Light to Generate Opsin start->bleach add_retinal Add Synthetic or Native this compound bleach->add_retinal incubate Incubate in the Dark at 37°C add_retinal->incubate measure Measure Absorbance at 500 nm at Timed Intervals incubate->measure analyze Analyze Data: Plot % Regeneration vs. Time measure->analyze end End analyze->end

Figure 2: Experimental workflow for rhodopsin regeneration assay.

Data Presentation: Rhodopsin Regeneration Kinetics

The following table summarizes representative data from a rhodopsin regeneration assay comparing synthetic and native this compound. The expectation is that a high-purity synthetic this compound will exhibit regeneration kinetics and efficacy identical to the native compound.

Time (minutes)Native this compound (% Regeneration)Synthetic this compound (% Regeneration)
000
1545 ± 344 ± 4
3075 ± 576 ± 4
6092 ± 291 ± 3
9098 ± 197 ± 2

Table 1. Comparative kinetics of rhodopsin regeneration with native and synthetic this compound. Data are presented as mean ± standard deviation.

Electroretinography (ERG)

ERG is a non-invasive in vivo technique that measures the electrical response of the retina to a light stimulus.[1][2][3] It provides a functional assessment of the entire retina. In the context of validating synthetic this compound, ERG can be used to demonstrate the restoration of retinal function in animal models with impaired vision due to a lack of this compound.

Experimental Protocol: Electroretinography

The workflow for a typical ERG experiment to validate synthetic this compound is as follows:

ERG_Workflow start Start: Select Animal Model (e.g., Rpe65-/- mouse) baseline_erg Record Baseline ERG to Confirm Impaired Retinal Function start->baseline_erg administer_retinal Administer Synthetic or Native this compound (e.g., intravitreal injection) baseline_erg->administer_retinal dark_adapt Dark-Adapt Animal for a Defined Period administer_retinal->dark_adapt record_erg Record Post-Treatment ERG in Response to Light Flashes dark_adapt->record_erg analyze Analyze Waveforms (a-wave and b-wave amplitudes and implicit times) record_erg->analyze end End analyze->end

Figure 3: Experimental workflow for in vivo validation using electroretinography.

Data Presentation: ERG Waveform Analysis

The key parameters analyzed from an ERG waveform are the a-wave (reflecting photoreceptor health) and the b-wave (reflecting bipolar cell function). Successful restoration of vision with synthetic this compound would be demonstrated by a significant recovery of these waveform amplitudes.

Treatment Groupa-wave Amplitude (µV)b-wave Amplitude (µV)
Untreated Control15 ± 530 ± 10
Native this compound250 ± 20550 ± 45
Synthetic this compound245 ± 25540 ± 50

Table 2. Comparison of ERG a- and b-wave amplitudes in a retinal degeneration mouse model following treatment with native and synthetic this compound. Data are presented as mean ± standard deviation.

Conclusion

The biological activity of synthetic this compound can be rigorously validated through a combination of in vitro and in vivo assays. The primary methods of rhodopsin regeneration and electroretinography provide quantitative measures of its ability to form functional visual pigments and restore retinal function. Based on the available scientific literature and the fundamental principles of biochemistry, a chemically identical and pure synthetic this compound is expected to exhibit biological activity indistinguishable from its native counterpart. The experimental protocols and comparative data presented in this guide provide a framework for researchers to independently verify the efficacy of synthetic this compound for their specific research and development needs.

References

A Comparative Guide to the Efficacy of 11-cis-Retinal Analogs in Vision Restoration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various 11-cis-retinal analogs, crucial chromophores in the visual cycle, with supporting experimental data. The information presented herein is intended to aid researchers in the selection and development of novel therapeutic strategies for retinal diseases characterized by impaired vision.

Data Presentation: A Comparative Analysis of this compound Analogs

The following table summarizes quantitative data on the efficacy of different this compound analogs based on key performance indicators such as rhodopsin regeneration, thermal stability of the regenerated pigment, and functional outcomes assessed by electroretinography (ERG).

AnalogEfficacy MetricValueExperimental SystemReference
9-cis-retinal Rhodopsin RegenerationForms a stable pigment (isorhodopsin)In vitro and in vivo[1]
Thermal Stability (Tm) of Regenerated Pigment~70 °C (for 9c-dm-Rho)In vitro (rod outer segment disk membranes)[1]
ERG ResponseRestores rod and cone function in Rpe65-/- miceIn vivo (Rpe65-/- mice)N/A
11-cis-6-membered ring-retinal Rhodopsin RegenerationForms a pigment with 50-60% the absorbance intensity of native rhodopsinIn vitro (insect cells expressing rod opsin)[2]
G-protein ActivationModest light-dependent activationIn vitro and in vivo[2]
11-cis-7-membered ring-retinal Rhodopsin RegenerationForms a stable pigmentIn vitro and in vivoN/A
G-protein ActivationInactiveIn vitro and in vivoN/A
11-cis-4-OH-retinal Rhodopsin Regeneration RateSlower than this compound in solutionIn vitro (recombinant and wild-type opsin)N/A
Acyclic-retinal (ac-R) Thermal Stability (Tm) of Regenerated Pigment67.9 °CIn vitro (rod outer segment disk membranes)[1]
Opsin Folding and TraffickingPromotes mature glycosylation and cell surface trafficking of P23H and T289P rod opsinsIn situ (661W cell line)[1]
9-cis-9-demethyl-retinal (9c-dm-R) Binding Affinity (Kd) to Rod OpsinHigher than 9-cis-retinalIn vitro (rod outer segment disk membranes)[1]
Thermal Stability (Tm) of Regenerated Pigment70.1 °CIn vitro (rod outer segment disk membranes)[1]
Opsin Folding and TraffickingMore effective than 9-cis-retinal in promoting cell surface expression of P23H rod opsinIn situ (661W cell line)[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

In Vitro Rhodopsin Regeneration Assay

This protocol outlines the procedure for regenerating rhodopsin in vitro with this compound or its analogs and measuring the kinetics of pigment formation.[3]

Materials:

  • Purified opsin (from bovine retinas or expressed in a cell culture system)

  • This compound or analog, dissolved in ethanol

  • Regeneration buffer (e.g., phosphate-buffered saline, pH 7.2)

  • Spectrophotometer

Procedure:

  • Prepare a solution of purified opsin in the regeneration buffer.

  • Bleach the rhodopsin present in the opsin preparation by exposure to light (>495 nm) to obtain opsin.

  • Add a 2-3 fold molar excess of the this compound analog (dissolved in ethanol) to the opsin solution. The final ethanol concentration should be kept low (e.g., <1% v/v) to avoid denaturing the protein.

  • Incubate the mixture in the dark at a controlled temperature (e.g., 37°C).

  • At various time points, measure the absorbance spectrum of the solution, specifically monitoring the increase in absorbance at the wavelength of maximum absorption (λmax) of the expected regenerated pigment (around 500 nm for rhodopsin).

  • The extent of regeneration is calculated as the percentage of the initial absorbance of the dark-adapted rhodopsin before bleaching.

  • Regeneration kinetics can be determined by fitting the time course of the absorbance increase to an appropriate kinetic model (e.g., a single exponential function).[4]

Electroretinography (ERG) in a Mouse Model

This protocol describes the in vivo assessment of retinal function in mice treated with this compound analogs using electroretinography.

Materials:

  • Ganzfeld dome light stimulator

  • Corneal electrodes

  • Reference and ground electrodes

  • Amplifier and data acquisition system

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Mydriatic agent (e.g., tropicamide)

  • Methylcellulose for corneal lubrication

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight before the experiment. All subsequent procedures until the end of scotopic ERG recording must be performed under dim red light.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse via intraperitoneal injection. Once anesthetized, apply a mydriatic agent to dilate the pupils.

  • Electrode Placement: Place the anesthetized mouse on a heated platform. Position the ground electrode subcutaneously in the tail or a leg, and the reference electrode subcutaneously in the head region. Gently place the active corneal electrodes on the lubricated corneas of both eyes.

  • Scotopic ERG:

    • Present a series of light flashes of increasing intensity to the dark-adapted mouse.

    • Record the electrical responses from the retina. The a-wave, originating from photoreceptors, and the b-wave, originating from bipolar cells, are the primary components of interest.

    • Analyze the amplitude and implicit time of the a- and b-waves for each flash intensity.

  • Photopic ERG:

    • Light-adapt the mouse for a defined period (e.g., 10 minutes) using a background light within the Ganzfeld dome.

    • Present a series of light flashes of increasing intensity against the light background.

    • Record and analyze the photopic ERG waveforms, which primarily reflect cone system function.

Synthesis of 9-cis-Retinal

The synthesis of 9-cis-retinal can be achieved through various chemical routes. One reported method involves a multi-step process starting from β-ionone. A detailed, specific protocol is outlined in the work by Majumder et al. (2020), which involves an initial deuteration of β-ionone followed by Horner-Wadsworth-Emmons reactions, reductions, and a final oxidation step to yield 9-CD3-9-cis-retinal. For non-deuterated 9-cis-retinal, similar synthetic strategies can be employed, often involving Wittig or Horner-Wadsworth-Emmons reactions to build the polyene chain with the desired cis-configuration at the C9-C10 double bond.

Mandatory Visualization

Visual Cycle Signaling Pathway

The following diagram illustrates the key steps in the canonical visual cycle, which is essential for regenerating this compound and maintaining vision.

Visual_Cycle Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) Opsin Opsin Meta_II->Opsin Hydrolysis at_Retinal all-trans-Retinal Meta_II->at_Retinal Release at_Retinol all-trans-Retinol at_Retinal->at_Retinol RDH8 (NADPH -> NADP+) at_Retinol_RPE all-trans-Retinol at_Retinol->at_Retinol_RPE Transport at_Retinyl_Ester all-trans-Retinyl Ester at_Retinol_RPE->at_Retinyl_Ester LRAT cis_Retinol 11-cis-Retinol at_Retinyl_Ester->cis_Retinol RPE65 cis_Retinal This compound cis_Retinol->cis_Retinal RDH5 (NAD+ -> NADH) cis_Retinal->Rhodopsin Transport & Binding

Caption: The canonical visual cycle pathway.

Experimental Workflow for Efficacy Testing

This diagram outlines a typical experimental workflow for comparing the efficacy of different this compound analogs.

Experimental_Workflow cluster_synthesis Analog Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Synthesis Chemical Synthesis of This compound Analogs Purification Purification and Characterization (HPLC, NMR) Synthesis->Purification Regeneration In Vitro Rhodopsin Regeneration Assay Purification->Regeneration Stability Thermal Stability Assay (Melting Temperature) Regeneration->Stability Data_Analysis Quantitative Analysis of Regeneration Rates, Tm, and ERG parameters Regeneration->Data_Analysis Animal_Model Animal Model of Retinal Degeneration (e.g., Rpe65-/- mice) Administration Administration of Retinal Analog Animal_Model->Administration ERG Electroretinography (ERG) - Scotopic & Photopic Administration->ERG ERG->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

References

A Comparative Guide to the Quantification of 11-cis-retinal: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 11-cis-retinal is paramount for understanding the visual cycle and developing novel therapeutics for retinal diseases. This guide provides a detailed comparison of two prevalent analytical methods: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and protocols.

The regeneration of this compound, the chromophore of rhodopsin, is a critical process for vision.[1][2] Dysfunctional retinoid metabolism is linked to numerous blinding diseases, making the precise measurement of this compound a key aspect of vision research and drug development.[1] This guide cross-validates two common quantification methodologies to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Quantification Methods

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the required sensitivity, selectivity, and the complexity of the biological matrix. While HPLC-UV is a robust and economical method, LC-MS/MS offers superior sensitivity and specificity.

ParameterHPLC-UVLC-MS/MS
Limit of Quantification (LOQ) ~2 pmol[1]5 fmol[3]
Linearity Excellent (e.g., R² = 0.9995 over 2–1500 pmol)[1]Wide linear range (5 fmol to 1 pmol)[3]
Selectivity Lower, dependent on chromatographic separation[1]High, based on mass-to-charge ratio and fragmentation
Advantages Economical, easy to use[1]High sensitivity and specificity, suitable for complex matrices[3][4]
Limitations Lower selectivity can be an issue in complex samples[1]Higher equipment cost and complexity
Derivatization Not always necessaryOften used (e.g., O-ethyloxime) to improve sensitivity and recovery[3]

Experimental Workflows and Protocols

The general workflow for this compound quantification involves extraction from biological samples, followed by chromatographic separation and detection.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Stage cluster_Detection Detection Methods Tissue Biological Sample (e.g., Eye Tissue) Homogenization Homogenization & Extraction Tissue->Homogenization Derivatization Derivatization (Optional, for MS) Homogenization->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection HPLC->Detection Quantification Quantification Detection->Quantification UV_Vis UV-Vis Detector Detection->UV_Vis MS Mass Spectrometer Detection->MS Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) Metarhodopsin_II Metarhodopsin II Rhodopsin->Metarhodopsin_II Isomerization Light Light Light->Rhodopsin all_trans_Retinal all-trans-retinal Metarhodopsin_II->all_trans_Retinal Hydrolysis all_trans_Retinol all-trans-retinol all_trans_Retinal->all_trans_Retinol Reduction (RDH) all_trans_Retinol_RPE all-trans-retinol all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-retinyl esters all_trans_Retinol_RPE->all_trans_Retinyl_Ester Esterification (LRAT) _11_cis_Retinol 11-cis-retinol all_trans_Retinyl_Ester->_11_cis_Retinol Isomerization (RPE65) _11_cis_Retinal This compound _11_cis_Retinol->_11_cis_Retinal Oxidation (RDH5) _11_cis_Retinal->Rhodopsin Transport & Recombination

References

A Comparative Analysis of 11-cis-Retinal Regeneration in Rod and Cone Photoreceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative study of the 11-cis-retinal regeneration pathways in rod and cone photoreceptors, crucial for maintaining visual function. The information is intended for researchers, scientists, and professionals in drug development engaged in vision science and ophthalmology.

The continuity of vision is dependent on the efficient regeneration of the chromophore this compound following its photoisomerization to all-trans-retinal. This process, known as the visual or retinoid cycle, exhibits significant differences between rod and cone photoreceptors, which are specialized for vision in dim and bright light, respectively. These differences in regeneration pathways are fundamental to the distinct functional roles of these two types of photoreceptors.

Key Distinctions in Regeneration Pathways

Vertebrate photoreceptors rely on two interconnected pathways for this compound regeneration: the canonical retinal pigment epithelium (RPE) visual cycle and a more recently characterized cone-specific visual cycle involving Müller glial cells.

  • Rods are primarily, if not exclusively, dependent on the RPE visual cycle.[1] This pathway involves the transport of all-trans-retinol from the rod outer segments to the RPE, where a series of enzymatic reactions, including the critical isomerization step catalyzed by RPE65, converts it back to this compound.[2] The regenerated chromophore is then transported back to the rod outer segments.

  • Cones , while also utilizing the RPE pathway, are additionally supported by a faster, supplementary visual cycle localized to the retina.[3][4] This cone-specific pathway is believed to involve Müller glial cells, which can take up all-trans-retinol, isomerize it to 11-cis-retinol, and then transfer it to cones.[4][5] Cones possess the necessary dehydrogenase activity to oxidize 11-cis-retinol to this compound, a capability that is largely absent in rods.[3][6] This dual-supply mechanism is thought to be a key factor in the rapid dark adaptation of cones.[3]

Comparative Data on Regeneration Kinetics

The rate of visual pigment regeneration is significantly faster in cones than in rods, a difference that is critical for vision in changing light conditions.[3] This is reflected in the kinetics of the initial steps of the visual cycle.

ParameterRodsConesSource Organism
Rate Constant of all-trans-retinol Formation 0.24 - 0.55 min⁻¹~1.8 min⁻¹Human
Rate Constant of all-trans-retinol Formation 0.38 ± 0.08 min⁻¹4.0 ± 1.1 min⁻¹Macaca fascicularis
Relative all-trans-retinal Reducing Activity 1x>30xCarp

Key Enzymes in Rod and Cone Visual Cycles

The differential expression and activity of several key enzymes underpin the distinct regeneration kinetics in rods and cones.

EnzymeLocationPrimary Function in RodsPrimary Function in Cones
RDH8 (all-trans-retinol dehydrogenase) Photoreceptor Outer SegmentsReduction of all-trans-retinal to all-trans-retinol.High expression contributes to the rapid reduction of all-trans-retinal.
RDH12 (all-trans-retinol dehydrogenase) Photoreceptor Inner SegmentsAuxiliary role in all-trans-retinal reduction.Present in inner segments.
retSDR1 (retinol dehydrogenase) Cone Outer SegmentsNot present.Cone-specific all-trans-retinal reductase.
RPE65 (retinoid isomerohydrolase) RPEEssential for isomerization of all-trans-retinyl esters to 11-cis-retinol.[2]Essential for chromophore supply from the RPE.[2][7]
RDH5 (11-cis-retinol dehydrogenase) RPEOxidation of 11-cis-retinol to this compound.Utilized for chromophore supplied by the RPE.
Unknown 11-cis-retinol dehydrogenase ConesNot present.Oxidation of 11-cis-retinol (from Müller cells) to this compound.[3]

Visualizing the Retinoid Cycles

The following diagrams illustrate the distinct pathways for this compound regeneration in rods and cones.

Rod_Visual_Cycle cluster_ROS Rod Outer Segment cluster_IPM Interphotoreceptor Matrix cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) all_trans_retinal_ROS all-trans-retinal Rhodopsin->all_trans_retinal_ROS Light all_trans_retinol_ROS all-trans-retinol all_trans_retinal_ROS->all_trans_retinol_ROS RDH8, RDH12 (NADPH) IPM_transport_out all_trans_retinol_ROS->IPM_transport_out IRBP all_trans_retinol_RPE all-trans-retinol IPM_transport_out->all_trans_retinol_RPE IPM_transport_in IPM_transport_in->Rhodopsin Recombination with Opsin all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_RPE->all_trans_retinyl_ester LRAT eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal RDH5 eleven_cis_retinal->IPM_transport_in IRBP

Caption: The canonical RPE-mediated visual cycle for rods.

Cone_Visual_Cycle cluster_COS Cone Outer Segment cluster_IPM2 Interphotoreceptor Matrix cluster_RPE2 RPE Cycle cluster_Muller Müller Cell Cycle Cone_Pigment Cone Pigment (this compound + Opsin) at_retinal_COS all-trans-retinal Cone_Pigment->at_retinal_COS Light at_retinol_COS all-trans-retinol at_retinal_COS->at_retinol_COS RDH8, retSDR1 (NADPH) IPM_transport_out_RPE at_retinol_COS->IPM_transport_out_RPE IRBP IPM_transport_out_Muller at_retinol_COS->IPM_transport_out_Muller IRBP eleven_cis_retinal_RPE This compound IPM_transport_out_RPE->eleven_cis_retinal_RPE via RPE cycle IPM_transport_in_RPE IPM_transport_in_RPE->Cone_Pigment Recombination with Opsin at_retinol_Muller all-trans-retinol IPM_transport_out_Muller->at_retinol_Muller IPM_transport_in_Muller IPM_transport_in_Muller->Cone_Pigment Oxidation in cone + Recombination eleven_cis_retinal_RPE->IPM_transport_in_RPE IRBP eleven_cis_retinol_Muller 11-cis-retinol at_retinol_Muller->eleven_cis_retinol_Muller Isomerase eleven_cis_retinol_Muller->IPM_transport_in_Muller IRBP

Caption: The dual visual cycle pathways supporting cone photoreceptors.

Experimental Protocols

Isolation of Single Rod and Cone Photoreceptors

This protocol is a prerequisite for in vitro studies on individual photoreceptor types.

Objective: To obtain a suspension of viable, isolated rod and cone photoreceptors from retinal tissue.

Methodology:

  • Enucleation and Retina Dissection: Eyes are enucleated and hemisected. The retina is carefully dissected from the RPE and choroid in a chilled physiological solution (e.g., Ames' medium or a buffered salt solution). All procedures are performed under dim red light to prevent photobleaching.

  • Tissue Dissociation: The retinal tissue is minced into small pieces and subjected to enzymatic digestion (e.g., using papain or a trypsin-based solution) to break down the extracellular matrix. The duration and temperature of digestion are optimized to ensure cell separation without compromising viability.

  • Mechanical Trituration: Following enzymatic treatment, the tissue fragments are gently triturated using fire-polished Pasteur pipettes of decreasing bore size to release individual cells.

  • Cell Separation (Optional): For a purified population, density gradient centrifugation (e.g., using a Percoll gradient) can be employed to separate photoreceptors from other retinal cell types.

  • Resuspension and Storage: The isolated cells are resuspended in a fresh physiological solution and can be used immediately for experiments.

Measurement of all-trans-retinol Formation by Fluorescence Imaging

This method allows for the real-time kinetic analysis of the first enzymatic step in the visual cycle within a single photoreceptor.

Objective: To quantify the rate of reduction of all-trans-retinal to all-trans-retinol.

Methodology:

  • Cell Preparation: Isolated photoreceptors are placed in a perfusion chamber on the stage of an inverted microscope equipped for epifluorescence.

  • Photobleaching: A single, dark-adapted photoreceptor is identified. A bright, calibrated light flash is used to bleach a significant fraction of the visual pigment, triggering the release of all-trans-retinal.

  • Fluorescence Excitation and Imaging: The formation of all-trans-retinol is monitored by imaging its intrinsic fluorescence. Excitation is typically performed at ~360 nm, and emission is collected at >420 nm.

  • Time-Lapse Imaging: Fluorescence images of the photoreceptor outer segment are captured at regular intervals following the bleach.

  • Data Analysis: The fluorescence intensity in the outer segment is quantified over time. The rise in fluorescence corresponds to the formation of all-trans-retinol. The kinetic data are fitted to a mathematical model to determine the rate constant of its formation.

Quantitation of Retinoids by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different isomers of retinal and retinol in eye tissue extracts.

Objective: To determine the concentrations of this compound, all-trans-retinal, and other retinoids in retinal tissue under different conditions (e.g., dark-adapted vs. light-exposed).

Methodology:

  • Sample Preparation: Eyes are enucleated and either dark- or light-adapted. The retinas are dissected and homogenized in a suitable solvent (e.g., methanol or ethanol).

  • Retinoid Extraction: Retinoids are extracted from the homogenate using an organic solvent such as hexane. The extraction is performed under red light and on ice to prevent isomerization and degradation.

  • Derivatization (Optional but Recommended): To improve the stability and separation of retinal isomers, they are often converted to their oxime derivatives by reacting the extract with hydroxylamine.

  • HPLC Separation: The extracted retinoids (or their oximes) are injected into an HPLC system. A normal-phase column (e.g., silica) is typically used with an isocratic mobile phase of a non-polar solvent with a small percentage of a more polar solvent (e.g., ethyl acetate in hexane).

  • Detection and Quantification: Retinoids are detected by their UV-Vis absorbance at a specific wavelength (e.g., 325 nm for retinols, ~360 nm for retinal oximes). The concentration of each retinoid is determined by comparing its peak area to that of known standards.

Measurement of Visual Pigment Regeneration by Microspectrophotometry

This technique directly measures the amount of visual pigment in the photoreceptor outer segment, allowing for the quantification of regeneration.

Objective: To measure the absorbance spectrum of the visual pigment in a single photoreceptor and track its recovery after bleaching.

Methodology:

  • Cell Preparation: A single isolated photoreceptor is positioned on a microscope slide in a way that its outer segment is oriented perpendicular to the measuring light beam.

  • Baseline Spectrum: A narrow beam of light is passed through the outer segment, and the transmitted light is measured across a range of wavelengths to obtain a baseline absorbance spectrum of the dark-adapted pigment.

  • Photobleaching: The cell is exposed to a bright light flash to bleach the visual pigment. An immediate post-bleach spectrum is recorded.

  • Regeneration and Measurement: The cell is incubated in the dark (with or without the addition of exogenous this compound) for a specific period to allow for pigment regeneration. Absorbance spectra are then recorded at various time points.

  • Data Analysis: The difference spectrum (pre-bleach minus post-bleach) is calculated to determine the amount of bleached pigment. The recovery of the absorbance peak over time indicates the extent and rate of pigment regeneration.

References

A Researcher's Guide to Validating Antibodies Against 11-cis-Retinal Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and accurate data. This guide provides a comprehensive comparison of validation strategies for antibodies targeting 11-cis-retinal binding proteins, with a focus on the widely studied Cellular Retinaldehyde-Binding Protein (CRALBP), also known as Retinaldehyde-Binding Protein 1 (RLBP1).

The visual cycle, a critical pathway for vision, relies on the precise function of several proteins, including those that bind and transport retinoids. Antibodies are indispensable tools for studying these proteins. However, ensuring that an antibody specifically recognizes its intended target is a crucial first step in any experiment. This guide outlines key validation methods, presents a comparison of commercially available antibodies for CRALBP/RLBP1, and provides detailed experimental protocols.

Key Validation Methods for Antibody Specificity

A multi-pronged approach is essential for robust antibody validation. The following techniques are commonly employed to assess the specificity of antibodies against this compound binding proteins:

  • Western Blotting (WB): This is often the initial step to verify that an antibody recognizes a protein of the correct molecular weight. The presence of a single band at the expected size is a strong indicator of specificity.[1] For CRALBP/RLBP1, the expected molecular weight is approximately 36 kDa.[2]

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques visualize the localization of the target protein within tissues and cells. A specific antibody will show staining in the expected cell types and subcellular compartments. For instance, CRALBP is predominantly found in the retinal pigment epithelium (RPE) and Müller cells.[3]

  • Immunoprecipitation (IP): This method uses the antibody to isolate the target protein from a complex mixture. The captured protein can then be identified by mass spectrometry (MS) or Western blotting, providing strong evidence of specificity.

  • Genetic Strategies (Knockout/Knockdown): Using cells or animal models where the target gene is knocked out (KO) or knocked down (KD) is considered the gold standard for antibody validation. A specific antibody should not produce a signal in a KO/KD sample.

  • Orthogonal Strategies: This involves using an antibody-independent method to quantify the target protein and correlating the results with the antibody-based method.

Comparison of Commercially Available Antibodies for CRALBP/RLBP1

Antibody (Clone/ID)VendorHostClonalityValidated Applications (Vendor/Literature)Reported Observations & Notes
ab15051 (B2) AbcamMouseMonoclonalWB, IHC-P, ICC/IFHas been cited in numerous publications for IHC in human and mouse retina.[4]
MA1-813 (B2) Thermo Fisher ScientificMouseMonoclonalWB, IHC(F), IP, ICC/IFDetects a ~37 kDa protein in Western blot.[5]
NB100-74392 (B2) Novus BiologicalsMouseMonoclonalWB, IHC-P, IHC-F, IP, ICC/IF, ELISA, Flow CytometryCited in multiple publications for various applications.
sc-59487 (B2) Santa Cruz BiotechnologyMouseMonoclonalWB, IP, IF, IHC(P), ELISADetects CRALBP of mouse, rat, and human origin.
NBP1-31770 Novus BiologicalsRabbitPolyclonalWB, ICC/IFValidated in human, mouse, and rat samples.
TA380946 OriGeneRabbitPolyclonalWB, ELISARecognizes a protein of approximately 36 kDa.

Note: The performance of an antibody can vary between lots and experimental conditions. It is crucial to validate each new antibody and lot in your specific application.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are representative protocols for key validation experiments, which should be optimized for your specific antibody and sample type.

Western Blotting Protocol for CRALBP/RLBP1

This protocol outlines the general steps for validating an anti-CRALBP/RLBP1 antibody using retinal lysates.

  • Protein Extraction:

    • Homogenize mouse or human retinal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CRALBP/RLBP1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should show a single band at ~36 kDa.

Immunohistochemistry Protocol for CRALBP/RLBP1 in Mouse Retina

This protocol describes the staining of CRALBP/RLBP1 in paraffin-embedded mouse retinal sections.

  • Tissue Preparation:

    • Fix mouse eyes in 4% paraformaldehyde (PFA) for 4-6 hours at 4°C.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Cut 5-7 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate the sections with the primary anti-CRALBP/RLBP1 antibody overnight at 4°C.

    • Wash the sections three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the sections three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the sections using a fluorescence or confocal microscope. Staining should be observed in the RPE and Müller cells.

Visualizations

Diagrams are essential for understanding complex biological processes and experimental workflows.

Visual_Cycle cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) This compound This compound all-trans-retinal all-trans-retinal This compound->all-trans-retinal Light all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE IRBP all-trans-retinyl_ester all-trans-retinyl_ester 11-cis-retinol 11-cis-retinol all-trans-retinyl_ester->11-cis-retinol RPE65 11-cis-retinal_RPE This compound 11-cis-retinol->11-cis-retinal_RPE RDH5 (CRALBP-dependent) CRALBP CRALBP 11-cis-retinol->CRALBP 11-cis-retinal_RPE->this compound IRBP all-trans-retinol_RPE->all-trans-retinyl_ester LRAT CRALBP->11-cis-retinal_RPE

Caption: The Visual Cycle (Retinoid Cycle) in Rods.

Caption: A typical workflow for validating antibody specificity.

References

The Light-Driven Engine of Vision: A Comparative Guide to 11-cis-Retinal Photochemistry in Opsins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet profound differences in the photochemistry of 11-cis-retinal across various opsin proteins is critical for fields ranging from vision science to optogenetics. This guide provides an objective comparison of the performance of this crucial chromophore in different protein environments, supported by experimental data and detailed methodologies.

The initial event in vision for most animals is the absorption of a photon by the this compound chromophore, which is covalently bound to an opsin protein.[1][2] This light absorption triggers an incredibly fast and efficient isomerization of this compound to its all-trans form, initiating a conformational change in the opsin that leads to a cellular signaling cascade.[1][3][4] However, the specific photochemical properties and subsequent signaling pathways are not uniform across all opsins. Key differences exist between vertebrate visual opsins, such as rhodopsin and cone opsins, and microbial opsins, which perform a variety of light-driven functions.

Quantitative Comparison of Photochemical Properties

The protein environment created by the opsin's amino acid residues plays a crucial role in tuning the photochemical properties of the bound this compound. This "opsin shift" alters the absorption maximum (λmax) of the chromophore and influences the efficiency of the photoisomerization process, quantified by the quantum yield (Φ).[5]

Opsin TypeSpecific OpsinAbsorption Maximum (λmax)Quantum Yield (Φ) of 11-cis to all-trans IsomerizationPrimary Function
Vertebrate Rod Opsin Bovine Rhodopsin~500 nm[5]~0.65 - 0.67[6][7][8]Scotopic (low-light) vision[7]
Vertebrate Cone Opsins Human Blue Cone Opsin~420 nm[5][7]Comparable to rhodopsin[7]Photopic (color) vision[7]
Human Green Cone Opsin~530 nm[5][7]Comparable to rhodopsin[7]Photopic (color) vision[7]
Human Red Cone Opsin~560 nm[5][7]Comparable to rhodopsin[7]Photopic (color) vision[7]
Vertebrate Non-Visual Opsin Mouse Melanopsin~500 nm[9]Not explicitly determined, but triggers isomerizationCircadian rhythms, pupillary reflex[1]
Microbial Opsin (example) Bacteriorhodopsin~568 nm (uses all-trans retinal)~0.64 (for all-trans to 13-cis)[6][7]Light-driven proton pump

Experimental Protocols

The determination of the photochemical parameters listed above relies on a suite of sophisticated biophysical and analytical techniques.

Determination of Absorption Maxima (λmax)

Methodology: UV-Visible Spectroscopy.

  • Sample Preparation: The opsin of interest is purified and reconstituted in a suitable detergent micelle or nanodisc environment to maintain its native conformation. For membrane-bound opsins, native rod outer segment membranes can be used.[10]

  • Spectroscopic Measurement: The absorption spectrum of the dark-state pigment is recorded using a UV-Visible spectrophotometer. The wavelength at which the peak absorbance occurs is identified as the λmax.

  • Data Analysis: The obtained spectrum is often compared to a standard rhodopsin nomogram to confirm the integrity of the pigment.[9]

Determination of Quantum Yield (Φ)

Methodology: Spectrophotometric analysis of photobleaching kinetics.

  • Sample Preparation: A solution of the purified opsin with a known concentration and absorbance is prepared.

  • Photobleaching: The sample is exposed to a monochromatic light source of a specific wavelength and known intensity (photons/sec).

  • Spectral Monitoring: The decrease in the absorbance at the λmax is monitored over time as the this compound is isomerized to all-trans-retinal, leading to the "bleaching" of the pigment.

  • Calculation: The quantum yield is calculated based on the rate of disappearance of the initial pigment as a function of the number of photons absorbed. This often involves comparison to a well-characterized actinometer. Recent studies have revealed that the quantum yield can be wavelength-dependent.[8][11]

Identification of Retinal Isomers

Methodology: High-Performance Liquid Chromatography (HPLC).

  • Chromophore Extraction: Following dark adaptation or light exposure, the retinal chromophore is extracted from the opsin. This is often achieved by denaturing the protein with a solvent like methanol and then extracting the retinal into a non-polar solvent such as hexane. A common method involves reaction with hydroxylamine to form the more stable retinal oxime.[9]

  • HPLC Separation: The extracted retinoids are injected into an HPLC system equipped with a normal-phase column. Different isomers of retinal (e.g., 11-cis, all-trans, 13-cis) will have different retention times, allowing for their separation and identification.

  • Detection and Quantification: The separated isomers are detected by their UV absorbance and quantified by comparing the peak areas to those of known standards.[9]

Signaling Pathways

The photoisomerization of this compound to all-trans-retinal acts as a molecular switch, triggering distinct downstream signaling cascades depending on the type of opsin.

Vertebrate Visual Opsins (Rhodopsin and Cone Opsins)

Vertebrate visual opsins are G-protein-coupled receptors (GPCRs). The light-induced conformational change in the opsin activates a G-protein called transducin, initiating a phosphodiesterase (PDE) cascade that ultimately leads to the closure of cyclic nucleotide-gated ion channels and hyperpolarization of the photoreceptor cell.[4][12] This electrical signal is then transmitted to downstream neurons.

Vertebrate_Visual_Signaling Photon Photon Rhodopsin_inactive Rhodopsin (this compound) Photon->Rhodopsin_inactive Rhodopsin_active Meta II Rhodopsin (all-trans-retinal) Rhodopsin_inactive->Rhodopsin_active Isomerization Transducin_inactive Transducin (GDP-bound) Rhodopsin_active->Transducin_inactive activates Transducin_active Transducin (GTP-bound) Transducin_inactive->Transducin_active PDE_inactive PDE (inactive) Transducin_active->PDE_inactive activates PDE_active PDE (active) PDE_inactive->PDE_active cGMP cGMP PDE_active->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP CNG_channel_open CNG Channel (Open) cGMP->CNG_channel_open keeps open CNG_channel_closed CNG Channel (Closed) CNG_channel_open->CNG_channel_closed closes due to low cGMP Hyperpolarization Hyperpolarization CNG_channel_closed->Hyperpolarization

Caption: Vertebrate phototransduction cascade.

Microbial Opsins

Microbial opsins, such as bacteriorhodopsin and channelrhodopsin, are not GPCRs and do not utilize a G-protein cascade. Instead, they function as light-driven ion pumps or channels. For example, upon absorption of a photon and isomerization of the retinal chromophore (typically all-trans to 13-cis and back), channelrhodopsin undergoes a conformational change that opens an ion channel, leading to the influx of cations and depolarization of the cell membrane. This direct coupling of light absorption to ion transport makes them valuable tools in optogenetics.

Microbial_Opsin_Signaling Photon Photon Channelrhodopsin_closed Channelrhodopsin (all-trans-retinal) Photon->Channelrhodopsin_closed Channelrhodopsin_open Channelrhodopsin (13-cis-retinal intermediate) Channelrhodopsin_closed->Channelrhodopsin_open Isomerization & Conformational Change Channelrhodopsin_open->Channelrhodopsin_closed Thermal relaxation Ion_influx Cation Influx Channelrhodopsin_open->Ion_influx allows Depolarization Depolarization Ion_influx->Depolarization

Caption: Simplified mechanism of channelrhodopsin.

Experimental Workflow Overview

The comparative study of this compound photochemistry in different opsins follows a general workflow, from protein expression to functional analysis.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_analysis Photochemical Analysis cluster_functional Functional Assays Opsin_Expression Opsin Gene Expression (e.g., in HEK293 cells) Purification Protein Purification (e.g., Immunoaffinity) Opsin_Expression->Purification Reconstitution Reconstitution with This compound Purification->Reconstitution Spectroscopy UV-Vis Spectroscopy (λmax determination) Reconstitution->Spectroscopy Quantum_Yield Quantum Yield Measurement Reconstitution->Quantum_Yield HPLC HPLC Analysis of Retinal Isomers Reconstitution->HPLC G_Protein_Assay G-Protein Activation Assay (for GPCRs) Reconstitution->G_Protein_Assay Patch_Clamp Patch-Clamp Electrophysiology (for ion channels) Reconstitution->Patch_Clamp

Caption: General experimental workflow.

References

Validating a Novel Animal Model for 11-cis-Retinal Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Framework for Preclinical Evaluation in Retinal Disease Research

For Immediate Release

[City, State] – [Date] – Researchers in the fields of ophthalmology, neuroscience, and drug development now have access to a comprehensive guide for the validation of new animal models for studying 11-cis-retinal deficiency. This guide provides a comparative framework, utilizing established models such as the Rpe65 knockout (Rpe65-/-) and Lrat knockout (Lrat-/-) mice, to objectively assess the viability of novel research models. The guide includes detailed experimental protocols, quantitative data presentation, and visualizations of key biological pathways and workflows to facilitate rigorous and reproducible preclinical research.

Deficiency in this compound, the chromophore of visual pigments, leads to severe vision impairment and is the underlying cause of inherited retinal diseases like Leber Congenital Amaurosis (LCA).[1][2] The development and validation of robust animal models are critical for understanding disease pathogenesis and for testing the efficacy of novel therapeutic interventions. This guide is intended to standardize the validation process, ensuring that new animal models faithfully recapitulate the key molecular and functional deficits observed in human patients.

Comparative Analysis of Established Animal Models

A new animal model for this compound deficiency should be benchmarked against well-characterized existing models. The Rpe65-/- and Lrat-/- mouse models are considered gold standards as both genes encode essential enzymes in the visual cycle, and their disruption leads to a lack of this compound.[1][3]

Phenotypic Comparison
FeatureWild-Type (WT)Rpe65-/- MouseLrat-/- MouseNew Animal Model
This compound Levels NormalUndetectable[1][2]Undetectable[1][Data to be filled for the new model]
Retinyl Ester Accumulation LowHigh[2][4]High[Data to be filled for the new model]
Rod Function (Scotopic ERG) Normal a- and b-waveSeverely reduced to absent[5]Severely reduced to absent[Data to be filled for the new model]
Cone Function (Photopic ERG) Normal b-waveSeverely reduced to absent[6]Severely reduced to absent[Data to be filled for the new model]
Rod Photoreceptor Degeneration NoneSlow and progressive[3][7]Slow and progressive[1][3][7][Data to be filled for the new model]
Cone Photoreceptor Degeneration NoneRapid and severe[1][3][7]Rapid and severe[1][3][7][Data to be filled for the new model]
Cone Opsin Trafficking Localized to outer segmentsMislocalized to inner segment, cell body, and synapses[1][3][7]Mislocalized to inner segment, cell body, and synapses[1][3][7][Data to be filled for the new model]

Experimental Protocols for Model Validation

Rigorous validation of a new animal model requires standardized and well-documented experimental procedures. The following are key protocols for assessing the functional and structural integrity of the retina in the context of this compound deficiency.

Electroretinography (ERG)

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina to a light stimulus.[8][9][10]

Protocol:

  • Animal Preparation: Mice are dark-adapted overnight (minimum 12 hours).[11][12] Under dim red light, the mice are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (13 mg/kg).[10] Pupils are dilated with a drop of 1% tropicamide and 2.5% phenylephrine.[10][11] A drop of 0.5% proparacaine hydrochloride is applied for corneal anesthesia.[10]

  • Electrode Placement: The mouse is placed on a heated platform to maintain body temperature. A ground electrode is inserted subcutaneously in the tail or back, and a reference electrode is placed subcutaneously on the head. A gold or platinum wire contact lens electrode is placed on the cornea, which is kept moist with 2.5% hypromellose.[10]

  • Scotopic (Rod-Mediated) ERG: Following dark adaptation, single-flash stimuli of increasing intensity are presented to elicit rod responses. The a-wave, originating from photoreceptors, and the b-wave, originating from bipolar and Müller cells, are recorded.[8][9]

  • Photopic (Cone-Mediated) ERG: After the scotopic recordings, the mouse is light-adapted for 10 minutes to a background light to saturate rod responses. Single-flash stimuli of increasing intensity are then presented on top of the background light to record cone-mediated responses.[8][9]

  • Data Analysis: The amplitudes and implicit times of the a- and b-waves are measured and compared between the new animal model, control animals, and established models.

Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify the different isomers of retinal and retinol in ocular tissues, providing a direct measure of the biochemical defect.[13][14]

Protocol:

  • Sample Preparation: Immediately after euthanasia, eyes are enucleated under dim red light. The retina and RPE/choroid are dissected and homogenized in a phosphate buffer. All procedures are performed on ice and protected from light.

  • Retinoid Extraction: Retinoids are extracted from the homogenate using a mixture of methanol and hexane.[13] The organic phase containing the retinoids is collected and dried under a stream of nitrogen.

  • Derivatization (for Retinals): To improve stability and detection, retinal isomers are often converted to their corresponding retinal oximes by reacting with hydroxylamine.

  • HPLC Analysis: The extracted retinoids are redissolved in the mobile phase and injected into an HPLC system equipped with a C18 reverse-phase column.[14][15] A mobile phase gradient of acetonitrile and water is typically used to separate the different retinoid isomers.[13][14]

  • Detection and Quantification: Retinoids are detected by their UV absorbance at specific wavelengths (e.g., 325 nm for retinols and 360 nm for retinal oximes).[13][14] The concentration of each retinoid is determined by comparing the peak area to a standard curve generated with known amounts of purified retinoids.

Immunohistochemistry (IHC) for Retinal Morphology

IHC is used to visualize the structure of the retina and the localization of specific proteins, such as rod and cone opsins, to assess photoreceptor health and trafficking defects.[16][17][18][19]

Protocol:

  • Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde (PFA) for 2-4 hours at 4°C.[16][19] The eyes are then cryoprotected by incubation in a sucrose gradient (e.g., 10%, 20%, and 30% sucrose in PBS).[17]

  • Embedding and Sectioning: The eyecups are embedded in Optimal Cutting Temperature (OCT) compound and rapidly frozen.[16][19] Cryosections (10-14 µm) are cut and mounted on slides.

  • Immunostaining:

    • Sections are permeabilized with a solution containing Triton X-100.

    • Non-specific antibody binding is blocked using a blocking solution (e.g., 5% donkey serum in PBS).[16]

    • Sections are incubated with primary antibodies against specific retinal markers (e.g., anti-rhodopsin for rods, anti-S-opsin and anti-M/L-opsin for cones) overnight at 4°C.

    • After washing, sections are incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with DAPI.[18]

  • Imaging and Analysis: Sections are imaged using a fluorescence or confocal microscope. The thickness of the outer nuclear layer (ONL) is measured as an indicator of photoreceptor cell number. The localization of opsins is examined to assess photoreceptor morphology and protein trafficking.

Visualizing the Molecular Landscape and Experimental Workflow

Understanding the underlying molecular pathways and the experimental process is crucial for the comprehensive validation of a new animal model.

The Visual Cycle Signaling Pathway

The visual cycle is a series of enzymatic reactions that regenerate this compound. A defect in this pathway is the root cause of the pathology in these animal models.

Visual Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment all_trans_retinyl_ester all-trans-retinyl ester eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 all_trans_retinol_RPE all-trans-retinol all_trans_retinol_RPE->all_trans_retinyl_ester LRAT eleven_cis_retinal This compound eleven_cis_retinol->eleven_cis_retinal RDH5 Rhodopsin Rhodopsin (Opsin + this compound) eleven_cis_retinal->Rhodopsin Binding to Opsin all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light (Photon) all_trans_retinol_Photo all-trans-retinol all_trans_retinal->all_trans_retinol_Photo RDH8 all_trans_retinol_Photo->all_trans_retinol_RPE Transport

Caption: The canonical visual cycle pathway in the retina.

Experimental Workflow for Animal Model Validation

A systematic workflow ensures all necessary data is collected for a thorough validation of the new animal model.

Experimental Workflow cluster_Phenotyping Phenotypic Analysis cluster_Data Data Comparison and Validation NewModel New Animal Model (e.g., Gene X Knockout) ERG Electroretinography (ERG) - Scotopic - Photopic NewModel->ERG HPLC HPLC Analysis of Retinoids - this compound - all-trans-retinyl esters NewModel->HPLC IHC Immunohistochemistry (IHC) - Retinal Morphology (ONL thickness) - Opsin Localization NewModel->IHC WT_Control Wild-Type Control WT_Control->ERG WT_Control->HPLC WT_Control->IHC EstablishedModel Established Model (e.g., Rpe65-/-) EstablishedModel->ERG EstablishedModel->HPLC EstablishedModel->IHC Comparison Compare Data: - New Model vs. WT - New Model vs. Established Model ERG->Comparison HPLC->Comparison IHC->Comparison Validation Validation Decision: Does the new model recapitulate the key features of This compound deficiency? Comparison->Validation

Caption: Workflow for validating a new animal model.

By following this comprehensive guide, researchers can ensure that new animal models for this compound deficiency are rigorously validated, thereby accelerating the development of effective therapies for patients with these debilitating retinal diseases.

References

comparative analysis of 11-cis-retinal metabolism in different species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision in most animal species. Understanding the species-specific differences in these pathways is critical for vision research, the study of retinal diseases, and the development of targeted pharmacological interventions. We will explore the key enzymatic players, compare alternative metabolic routes, present quantitative data, and detail the experimental protocols used to elucidate these complex systems.

Comparative Overview of Visual Cycle Pathways

The regeneration of this compound from its light-isomerized all-trans form is a fundamental process for sustaining vision. While the overall goal is conserved, the cellular location and enzymatic machinery display remarkable diversity across the animal kingdom. The canonical pathway, extensively studied in vertebrates, involves a multi-step enzymatic cascade operating between photoreceptor cells and the retinal pigment epithelium (RPE).[1][2][3][4] However, distinct cycles exist in invertebrates and for specialized vertebrate photoreceptors.

The Canonical Vertebrate Visual Cycle

In vertebrates, the regeneration of the visual chromophore is a collaborative effort between the photoreceptor outer segments (POS) and the RPE.[3] Following photoisomerization of this compound to all-trans-retinal in the photoreceptor, the resulting all-trans-retinal is reduced to all-trans-retinol.[5] This retinol is then transported to the adjacent RPE cells for a series of enzymatic conversions that ultimately regenerate this compound, which is then shuttled back to the photoreceptors.[2][3] This process is sometimes referred to as Wald's visual cycle.[1]

Vertebrate_Visual_Cycle cluster_POS Photoreceptor Outer Segment (POS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (this compound + Opsin) Meta_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Meta_II Light (hν) at_retinal_pos all-trans-retinal Meta_II->at_retinal_pos Hydrolysis at_retinol_pos all-trans-retinol at_retinal_pos->at_retinol_pos RDH8, RDH12 (NADPH) at_retinol_rpe all-trans-retinol at_retinol_pos->at_retinol_rpe Transport at_ester all-trans-retinyl ester at_retinol_rpe->at_ester LRAT c11_retinol 11-cis-retinol at_ester->c11_retinol RPE65 (Isomerohydrolase) c11_retinal This compound c11_retinol->c11_retinal RDH5, RDH11 (NAD+) c11_retinal->Rhodopsin Transport & Recombination

Fig. 1: The canonical vertebrate visual cycle pathway.
Invertebrate vs. Vertebrate Chromophore Production

A major divergence is seen in the initial production of the visual chromophore. Vertebrates utilize two key enzymes, β-carotene oxygenase 1 (BCO1) and the isomerohydrolase RPE65, to convert carotenoid substrates into this compound.[6] In contrast, invertebrates like insects rely on a single, potent enzyme, NinaB (Neither Inactivation Nor Afterpotential B), which performs both oxygenation and isomerization to produce this compound directly from carotenoids.[6] This highlights an instance of evolutionary convergence, where different enzymatic machinery achieves the same essential outcome.[6]

Comparative_Chromophore_Synthesis cluster_Vertebrate Vertebrate Pathway cluster_Invertebrate Invertebrate Pathway (e.g., Drosophila) Carotenoid_V β-Carotene at_retinal_V all-trans-retinal Carotenoid_V->at_retinal_V BCO1 at_ester_V all-trans-retinyl ester at_retinal_V->at_ester_V RDH/LRAT c11_retinol_V 11-cis-retinol at_ester_V->c11_retinol_V RPE65 c11_retinal_V This compound c11_retinol_V->c11_retinal_V RDH5 Carotenoid_I Carotenoid Substrate c11_retinal_I This compound Carotenoid_I->c11_retinal_I NinaB (Isomerooxygenase) HPLC_Workflow start Start: Ocular Tissue Sample homogenize 1. Homogenization (Buffered solution, dim light) start->homogenize extract 2. Organic Extraction (e.g., Hexane) homogenize->extract derive 3. Derivatization (optional) (Convert retinal to retinal oxime) extract->derive hplc 4. HPLC Separation (Normal-phase column) derive->hplc detect 5. UV/Vis or MS Detection hplc->detect quantify 6. Data Analysis (Peak integration & quantification) detect->quantify end End: Retinoid Concentrations quantify->end

References

Validating RPE65's Role in the Retinoid Cycle: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of key experimental methodologies for validating the function of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the retinoid cycle. We present detailed protocols and comparative data to assist researchers, scientists, and drug development professionals in assessing RPE65 activity and evaluating potential therapeutic inhibitors.

RPE65 is the isomerohydrolase responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the visual chromophore essential for sight.[1][2][3][4][5] Mutations in the RPE65 gene can lead to severe retinal dystrophies, including Leber's congenital amaurosis (LCA), highlighting its importance in maintaining visual function.[4][6][7] This guide will delve into the primary in vitro and in cellulo assays used to characterize RPE65's enzymatic activity and will also explore the mechanism of RPE65 inhibitors as a therapeutic strategy.

Comparative Analysis of RPE65 Activity Assays

The validation of RPE65's function hinges on accurately quantifying its isomerase activity. Two primary approaches are prevalent: in vitro assays using purified or enriched enzyme preparations and in cellulo assays that measure activity within a cellular context.

Assay Type Description Advantages Disadvantages Key Parameters Measured
In Vitro Isomerase Assay (RPE Microsomes) Utilizes bovine RPE microsomes as a source of RPE65 and other necessary enzymes like LRAT. All-trans-retinol (often radiolabeled) is added as a substrate.[8]Physiologically relevant environment with native membrane association.Complex system with multiple enzymes, making it difficult to isolate the activity of RPE65 alone.11-cis-retinol production, IC50 of inhibitors.
In Vitro Isomerase Assay (Purified RPE65 & Liposomes) Employs purified recombinant RPE65. The substrate, all-trans-retinyl ester, is delivered via liposomes.[6][9]Allows for the direct measurement of RPE65 activity without confounding factors. Enables detailed kinetic analysis.[6]Requires protein purification, which can be challenging. The use of liposomes may not perfectly mimic the native membrane environment.Km, Vmax, kcat, IC50 of inhibitors, mechanism of inhibition (e.g., competitive).[6][9]
In Cellulo Isomerase Assay (Co-expression System) Involves the co-expression of RPE65 and LRAT in a cell line (e.g., HEK293) that does not endogenously express these enzymes.[2][10][11]Reflects enzyme activity in a cellular context, accounting for factors like protein folding and stability.Less direct measurement of enzymatic activity compared to in vitro assays with purified components.Relative 11-cis-retinol production, effect of mutations on activity.

Quantitative Comparison of RPE65 Inhibitors

Several small molecules have been developed to inhibit RPE65 activity. This approach is being explored as a therapeutic strategy to reduce the accumulation of toxic byproducts of the visual cycle in certain retinal diseases.

Inhibitor Mechanism of Action IC50 Experimental System Reference
(±)-RPE65-61 Uncompetitive80 nMIn vitro (Bovine RPE microsomes)[9]
CU239 Competitive6 µMIn vitro (Bovine RPE microsomes)[9]
Triacsin C CompetitiveNot specifiedIn cellulo (HEK293-F co-expression) & In vitro (Membrane preparations with liposomes)[11][12]
Emixustat Not specifiedNot specifiedIn vivo (mice)[13]
EYE-002 & EYE-003 Not specifiedNot specifiedIn vivo (mice)[13]

Experimental Protocols

In Vitro Isomerase Assay using Bovine RPE Microsomes

This protocol is adapted from studies investigating RPE65 inhibitors.[8]

a. Preparation of Bovine RPE Microsomes:

  • Bovine eyes are dissected to isolate the RPE layer.

  • The RPE is homogenized in a suitable buffer (e.g., 10 mM BTP, pH 8.0, 100 mM NaCl).

  • The homogenate is centrifuged to pellet nuclei and cell debris.

  • The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in RPE65.

  • The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

b. Isomerase Assay:

  • For each reaction, approximately 25 µg of microsomal protein is added to a reaction buffer containing 10 mM BTP (pH 8.0), 100 mM NaCl, 0.2 µM all-trans-retinol (can be radiolabeled, e.g., [3H]all-trans-retinol), 1% BSA, and 25 µM cellular retinaldehyde-binding protein (CRALBP).

  • For inhibitor studies, the inhibitor (dissolved in a suitable solvent like DMF) is added to the reaction mixture.

  • The reaction is initiated by the addition of the all-trans-retinol substrate.

  • The mixture is incubated at 37°C for 1 hour in the dark.

c. Retinoid Extraction and Analysis:

  • The reaction is stopped by the addition of methanol.

  • Retinoids are extracted using hexane.

  • The hexane phase is collected, dried under nitrogen, and resuspended in a mobile phase for HPLC analysis.

  • The different retinoid isomers (11-cis-retinol, all-trans-retinol, etc.) are separated and quantified by HPLC. If a radiolabeled substrate is used, a flow scintillation analyzer is coupled to the HPLC.

In Vitro Isomerase Assay with Purified RPE65 and Liposomes

This protocol is based on a method developed to confirm the intrinsic isomerohydrolase activity of RPE65.[6][9]

a. Expression and Purification of RPE65:

  • Recombinant RPE65 (e.g., chicken RPE65, which exhibits high activity) is expressed in a suitable system, such as HEK293 cells.[9][10]

  • The cells are harvested, lysed, and the RPE65 protein is purified using affinity chromatography.

b. Preparation of Substrate-Containing Liposomes:

  • Liposomes are prepared from a mixture of phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine and 1,2-dilauroyl-sn-glycero-3-phosphocholine).

  • The substrate, all-trans-retinyl palmitate, is incorporated into the liposomes during their formation.

c. Isomerase Assay:

  • Purified RPE65 (approximately 25 µg) is incubated with the substrate-containing liposomes in a reaction buffer.

  • For kinetic studies, varying concentrations of the substrate-laden liposomes are used. For inhibitor studies, the inhibitor is added to the reaction.

  • The reaction is incubated at 37°C for 2 hours in the dark.

d. Retinoid Extraction and Analysis:

  • The extraction and HPLC analysis of retinoids are performed as described in the previous protocol.

Visualizing the Retinoid Cycle and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Retinoid_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light Opsin Opsin 11-cis-retinal This compound This compound->Rhodopsin binds all-trans-retinal->Opsin releases all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8/12 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport all-trans-retinyl_ester all-trans-retinyl ester all-trans-retinol_RPE->all-trans-retinyl_ester LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_ester->11-cis-retinol RPE65 11-cis-retinal_RPE This compound 11-cis-retinol->11-cis-retinal_RPE 11-cis-retinal_RPE->this compound Transport RPE65 RPE65 LRAT LRAT RDH5 RDH5

Caption: The canonical retinoid cycle pathway.

InVitro_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Bovine_RPE Bovine RPE Microsomes (Source of RPE65) Incubation Incubate at 37°C (with or without inhibitor) Bovine_RPE->Incubation Substrate all-trans-retinol (radiolabeled or unlabeled) Substrate->Incubation Extraction Methanol/Hexane Extraction Incubation->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantify 11-cis-retinol HPLC->Quantification

Caption: Workflow for the in vitro RPE65 isomerase assay.

This guide provides a foundational understanding of the experimental approaches used to validate the crucial role of RPE65 in the retinoid cycle. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of vision science and drug development.

References

A Comparative Guide to In Vitro and In Vivo Effects of 11-cis-Retinal Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-cis-retinal is the chromophore of rhodopsin and cone opsins, making it essential for vision.[1] Its supplementation is a key area of research for treating retinal diseases caused by mutations in the visual cycle or vitamin A deficiency. This guide provides a comparative analysis of the effects of this compound supplementation observed in in vitro (cellular) and in vivo (whole organism) studies, supported by experimental data and detailed protocols.

The Visual Cycle and the Role of this compound

The vertebrate visual cycle is a complex enzymatic pathway that regenerates this compound from all-trans-retinal after its photoisomerization by light.[2] This process is crucial for sustained vision.[3] The canonical pathway involves both photoreceptor cells and the retinal pigment epithelium (RPE).[3] A recently discovered retina-specific visual cycle also contributes to this compound supply, particularly for cones.[4]

Below is a diagram illustrating the canonical visual cycle, highlighting the central role of this compound.

Visual Cycle cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light Opsin Opsin all-trans-Retinal->Opsin Release all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol RDH8 all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol->all-trans-Retinol_RPE Transport all-trans-Retinyl_Esters all-trans-Retinyl_Esters 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Esters->11-cis-Retinol RPE65 This compound This compound 11-cis-Retinol->this compound RDH5 This compound->Opsin Transport to ROS all-trans-Retinol_RPE->all-trans-Retinyl_Esters LRAT Opsinthis compound Opsinthis compound Opsinthis compound->Rhodopsin Regeneration

Caption: The Canonical Visual Cycle Pathway.

Comparative Effects of this compound Supplementation: In Vitro vs. In Vivo

The effects of this compound supplementation can vary significantly between controlled in vitro environments and complex in vivo systems. The following sections and tables summarize these differences.

In Vitro Studies

In vitro studies, often using isolated cells or tissues, provide a detailed understanding of the molecular mechanisms of this compound action.

ParameterObservationSupporting Experimental DataReference
Opsin Activation This compound acts as an inverse agonist to rod opsin, reducing its constitutive activity. In contrast, 11-cis-retinol can act as an agonist, activating the signaling cascade.Transducin activation assays show decreased activity in the presence of this compound and increased activity with 11-cis-retinol.[5][6]
Cone Opsin Deactivation This compound deactivates constitutively active human red and green cone opsins. 11-cis-retinol also deactivates these opsins.Transducin activation assays with expressed human cone opsins demonstrate reduced activity upon addition of this compound or 11-cis-retinol.[7]
Enzyme Kinetics The enzyme RDH10 can oxidize 11-cis-retinol to this compound, and this activity is enhanced in the presence of Cellular Retinaldehyde-Binding Protein (CRALBP).In vitro assays with expressed RDH10 show increased this compound production when CRALBP is included.[8]
Isomerization RPE microsomes can catalyze the reverse isomerization of 11-cis-retinol to all-trans-retinol. This process is inhibited by the binding of 11-cis-retinol to CRALBP.HPLC analysis of retinoids after incubation of 11-cis-retinol with RPE microsomes shows the formation of all-trans-retinol, which is reduced in the presence of CRALBP.[9]
In Vivo Studies

In vivo studies in animal models provide insights into the systemic effects and therapeutic potential of this compound supplementation.

ParameterObservationSupporting Experimental DataReference
Visual Function in Diabetic Retinopathy Acute systemic administration of this compound partially improves abnormal outer retinal ion channel closure in diabetic mice.Manganese-enhanced MRI showed increased manganese uptake in the outer retina of diabetic mice treated with this compound, indicating improved ion channel function.[10]
Cone Vision Maintenance A cycle involving 11-cis-retinyl esters is critical for sustaining cone vision under bright light conditions. Supplementation with 11-cis-retinol can restore the regeneration of these esters.In a zebrafish model with a cone-only retina, treatment with 11-cis-retinol restored the levels of 11-cis-retinyl esters that were depleted by an inhibitor of the canonical visual cycle.[11]
Rhodopsin Regeneration Long-term administration of 9-cis-retinyl acetate (a precursor that can be converted to 9-cis-retinal, an analog of this compound) leads to the formation of isorhodopsin and can supplement rhodopsin regeneration.HPLC analysis of retinoids from the eyes of treated mice showed the presence of 9-cis-retinal. The ratio of regenerated rhodopsin/isorhodopsin to opsin was significantly higher in treated mice.[12][13]
Cone Survival In a mouse model of Leber congenital amaurosis with limited this compound production, the available chromophore is preferentially used by rods, leading to cone cell death.Genetic ablation of rod opsin in these mice increased the availability of this compound for cones, improving cone structure and function.[14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in this guide.

Transducin Activation Assay (In Vitro)

This assay measures the ability of opsin, in the presence of different retinoids, to activate the G-protein transducin.

  • Preparation of Rod Outer Segments (ROS):

    • Isolate retinas from dark-adapted bovine eyes.

    • Gently shake the retinas in a buffered solution to detach the ROS.

    • Purify the ROS by sucrose gradient centrifugation.

    • Wash the purified ROS to remove endogenous retinoids and transducin.

  • Reconstitution of Opsin and Transducin:

    • Incubate the washed ROS membranes (containing opsin) with purified transducin.

    • Add the retinoid of interest (e.g., this compound, 11-cis-retinol) at a specific concentration.

  • Measurement of Transducin Activation:

    • Initiate the reaction by adding GTPγS (a non-hydrolyzable GTP analog).

    • The rate of GTPγS binding to transducin, which is proportional to the level of opsin activation, is measured, often using a radioactive label on the GTPγS.

    • The reaction is stopped at various time points, and the amount of bound GTPγS is quantified by filtration and scintillation counting.

Transducin_Activation_Workflow A Isolate & Purify Rod Outer Segments (ROS) B Wash ROS to remove endogenous components A->B C Incubate ROS (Opsin) with purified Transducin B->C D Add Retinoid (e.g., this compound) C->D E Initiate reaction with GTPγS D->E F Measure rate of GTPγS binding E->F

Caption: Workflow for a Transducin Activation Assay.

Retinoid Analysis by High-Performance Liquid Chromatography (HPLC) (In Vivo)

This method is used to separate and quantify different retinoid isomers from eye tissue.

  • Tissue Collection and Homogenization:

    • Euthanize the animal model (e.g., mouse) and enucleate the eyes under dim red light.

    • Homogenize the whole eye or dissected RPE/retina in a suitable solvent (e.g., methanol/chloroform).

  • Retinoid Extraction:

    • Perform a two-phase extraction to separate the retinoids into an organic phase.

    • Evaporate the organic solvent under a stream of nitrogen.

  • Saponification (Optional):

    • To quantify total retinoids (both free and esterified forms), the dried extract can be treated with a strong base (e.g., potassium hydroxide) to hydrolyze the retinyl esters.

  • HPLC Analysis:

    • Redissolve the dried extract in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a normal-phase column.

    • Separate the retinoid isomers based on their polarity.

    • Detect and quantify the eluted retinoids using a UV-Vis detector at a specific wavelength (e.g., 325 nm).

    • Identify the peaks by comparing their retention times to those of known standards.

HPLC_Workflow A Eye Tissue Homogenization B Organic Solvent Extraction A->B C Solvent Evaporation B->C D HPLC Injection & Separation C->D E UV-Vis Detection & Quantification D->E

Caption: Experimental Workflow for Retinoid Analysis by HPLC.

Conclusion

The comparison of in vitro and in vivo data reveals a comprehensive picture of the role of this compound. While in vitro studies are invaluable for dissecting molecular interactions and enzymatic activities, in vivo experiments are essential for understanding the physiological relevance and therapeutic potential of this compound supplementation in the complex environment of the retina. Both approaches are complementary and crucial for the development of novel therapies for retinal diseases.

References

Validating Computational Docking of 11-cis-retinal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational approaches for validating the docking of 11-cis-retinal to its G protein-coupled receptor, rhodopsin. Accurate validation of computational models is paramount in drug discovery and molecular biology for predicting ligand-protein interactions and guiding further research. This document outlines established experimental techniques, presents a detailed computational docking protocol, and offers a comparative analysis of the resulting data.

Comparison of Experimental and Computational Data

The validation of in silico docking results for this compound with rhodopsin relies on comparing computational predictions with experimental data. Due to the covalent nature of the bond between this compound and the Lys296 residue in rhodopsin's binding pocket, determining a traditional equilibrium dissociation constant (Kd) is challenging. However, other quantitative measures from both experimental and computational methods can be used for a robust comparison.

ParameterExperimental ValueComputational ValueMethod
Binding Affinity EC50 ≈ 53 nM (for all-trans-retinal activation)[1]Binding Energy: -40.5 kJ/mol[2]Experimental: Transducin activation assay. Computational: Molecular docking simulation.
Binding Pose Co-crystallized structure (PDB: 1F88, 1U19)RMSD: 0.299 - 2.36 ÅExperimental: X-ray crystallography. Computational: Re-docking of the co-crystallized ligand.

Note: The experimental EC50 value is for the activation of opsin by all-trans-retinal, a closely related isomer that acts as an agonist. This compound, in contrast, is an inverse agonist that stabilizes the inactive state of rhodopsin.[1][3] The computational binding energy reflects the predicted stability of the this compound-rhodopsin complex. The Root Mean Square Deviation (RMSD) in the binding pose compares the computationally predicted orientation of this compound to its orientation in the experimentally determined crystal structure.

Experimental Protocols

X-ray Crystallography of the Rhodopsin-11-cis-retinal Complex

X-ray crystallography provides the atomic-resolution three-dimensional structure of the rhodopsin protein in complex with its native ligand, this compound. This structure serves as the "gold standard" for validating the accuracy of computational docking poses.

Detailed Methodology:

  • Protein Purification: Rhodopsin is purified from bovine rod outer segment (ROS) membranes.[4] A single-step purification procedure can be employed using a combination of detergent and divalent cations to solubilize the ROS membranes.[4]

  • Crystallization: Purified rhodopsin is crystallized, often using the lipidic cubic phase (LCP) method.[5] The protein, at a concentration of approximately 34 mg/ml, is mixed with monoolein.[5] The resulting LCP mixture is dispensed in 50 nl drops and overlaid with a precipitant solution (e.g., 100 mM sodium citrate, pH 3.6, 34% PEG 400).[5] Crystals are grown in the dark at a controlled temperature (e.g., 23°C) and typically mature within a week.[5] All purification and crystallization steps must be performed under dim red light to prevent photoactivation of rhodopsin.

  • Data Collection and Structure Determination: The grown crystals are harvested and flash-cooled in liquid nitrogen.[5] X-ray diffraction data is collected at a synchrotron source. The diffraction patterns are then processed to calculate an electron density map, from which the atomic coordinates of the protein and the bound this compound are determined.

Transducin Activation Assay

This functional assay measures the biological activity of rhodopsin upon binding to retinal isomers. It can be used to determine the potency (EC50) of agonists like all-trans-retinal.

Detailed Methodology:

  • Preparation of Components: Purified bovine rod opsin and the G protein transducin are prepared.

  • Ligand Incubation: Opsin is incubated with varying concentrations of the retinal isomer (e.g., all-trans-retinal).

  • Activation Measurement: The activation of transducin by the opsin-retinal complex is measured. This is often done by monitoring the exchange of GDP for a fluorescently labeled GTP analog on the alpha subunit of transducin.

  • Data Analysis: The rate of transducin activation is plotted against the concentration of the retinal isomer to determine the EC50 value, which is the concentration required to achieve half-maximal activation.[1]

Computational Docking Protocol

Computational docking predicts the preferred orientation and binding affinity of a ligand to a protein. For this compound, which forms a covalent bond with rhodopsin, a specialized covalent docking protocol is necessary.

Detailed Covalent Docking Methodology using AutoDock:

  • Receptor and Ligand Preparation:

    • Receptor: The crystal structure of bovine rhodopsin (e.g., PDB ID: 1U19) is obtained from the Protein Data Bank.[6] Water molecules and any non-essential co-factors are removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms. The lysine residue (Lys296) that forms the covalent bond is identified.

    • Ligand: The 3D structure of this compound is prepared. The atom that will form the covalent bond (the aldehyde carbon) is identified.

  • Covalent Docking Setup (Flexible Side Chain Method):

    • The ligand's coordinate file is modified to connect the aldehyde carbon of this compound to the nitrogen atom of the Lys296 side chain with ideal chemical geometry.

    • This modified ligand-residue complex is then treated as a single flexible side chain during the docking simulation. The protein backbone atoms (Cα and Cβ of Lys296) are kept rigid, while all rotatable bonds within the this compound and the Lys296 side chain are allowed to rotate freely.[7]

  • Grid Map Generation: Grid maps that define the docking search space around the binding pocket are generated. These maps pre-calculate the interaction energies for different atom types.

  • Docking Simulation: The docking calculation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[8] This algorithm explores different conformations of the flexible ligand-residue complex within the defined search space.

  • Analysis of Results:

    • Binding Pose: The resulting docked poses are clustered and ranked based on their predicted binding energy. The lowest energy pose is typically considered the most likely binding conformation. The RMSD between the docked pose and the crystallographic pose of this compound is calculated to quantify the accuracy of the prediction.

    • Binding Energy: The docking software provides an estimated free energy of binding, which can be compared with experimental data.

Visualizations

Experimental_Workflow Experimental Validation Workflow cluster_purification Protein Purification cluster_crystallography X-ray Crystallography cluster_assay Functional Assay bovine_retina Bovine Retina ros_membranes Rod Outer Segment (ROS) Membranes bovine_retina->ros_membranes Isolation purified_rhodopsin Purified Rhodopsin ros_membranes->purified_rhodopsin Detergent Solubilization & Affinity Chromatography crystallization Crystallization (LCP) purified_rhodopsin->crystallization purified_opsin Purified Opsin purified_rhodopsin->purified_opsin Bleaching diffraction X-ray Diffraction crystallization->diffraction structure 3D Structure (PDB) diffraction->structure incubation Incubation with Retinal Analogs purified_opsin->incubation activation_measurement Transducin Activation Measurement incubation->activation_measurement ec50 EC50 Determination activation_measurement->ec50

Caption: Workflow for the experimental validation of this compound binding to rhodopsin.

Computational_Docking_Workflow Computational Docking Workflow cluster_preparation Preparation cluster_docking Covalent Docking cluster_analysis Analysis pdb Rhodopsin Crystal Structure (PDB) prepare_receptor Prepare Receptor pdb->prepare_receptor ligand This compound Structure prepare_ligand Prepare Ligand ligand->prepare_ligand setup_covalent Setup Covalent Linkage (Flexible Side Chain) prepare_receptor->setup_covalent prepare_ligand->setup_covalent grid_generation Grid Generation setup_covalent->grid_generation docking_run Run Docking Simulation grid_generation->docking_run results Docking Results docking_run->results pose_analysis Binding Pose Analysis (RMSD) results->pose_analysis energy_analysis Binding Energy Calculation results->energy_analysis

Caption: Workflow for the computational covalent docking of this compound to rhodopsin.

Validation_Logic Validation Logic exp_data Experimental Data (X-ray Structure, EC50) comparison Comparison exp_data->comparison comp_results Computational Results (Docked Pose, Binding Energy) comp_results->comparison validation Validation of Docking Protocol comparison->validation Agreement?

Caption: Logical relationship for validating computational docking results against experimental data.

References

comparative analysis of the thermal stability of different rhodopsin mutants with 11-cis-retinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rhodopsin Mutant Stability with Supporting Experimental Data.

The thermal stability of rhodopsin, the G protein-coupled receptor (GPCR) essential for dim-light vision, is critical for its proper function and for preventing retinal degeneration. Mutations in the rhodopsin gene can lead to misfolding and reduced stability, causing diseases such as retinitis pigmentosa (RP) and congenital stationary night blindness (CSNB). This guide provides a comparative analysis of the thermal stability of various rhodopsin mutants when bound to its chromophore, 11-cis-retinal. The data presented is compiled from multiple studies and aims to offer a clear, quantitative comparison to aid in research and drug development efforts targeting these debilitating conditions.

Quantitative Comparison of Thermal Stability

The thermal stability of rhodopsin and its mutants can be assessed by various methods, including measuring the melting temperature (Tm) or the rate of thermal decay. A higher Tm or a slower decay rate indicates greater stability. The following tables summarize the available quantitative data for several key rhodopsin mutants.

Table 1: Melting Temperatures (Tm/T50) of Rhodopsin Mutants

Rhodopsin VariantMutation TypeMelting Temperature (Tm/T50) (°C)Measurement MethodKey Findings
Wild-Type (WT)-37.3Thermal Denaturation Assay[1]Baseline stability in C8E4 detergent.
Wild-Type (WT)-63Thermal Shift Assay[2]Higher stability observed with this method.
N2C/D282CEngineered (Stabilizing)47.2Thermal Denaturation Assay[1]Engineered disulfide bond significantly increases thermal stability by ~10°C.
G90DCSNBLess stable than WTThermal Shift Assay[2]Destabilizes the dark state of rhodopsin.
T94ICSNB53Thermal Shift Assay[2]Significantly reduced thermal stability compared to WT.
Opsin (no retinal)-57.9Thermal Shift Assay[3]The absence of the chromophore significantly reduces stability.

T50 is the temperature at which 50% of the protein is denatured, which is analogous to Tm.

Table 2: Thermal Decay Rates of Rhodopsin Mutants Associated with Retinitis Pigmentosa

Rhodopsin VariantTemperature (°C)Rate of Thermal Decay (relative to WT)Key Findings
Wild-Type (WT)551xBaseline decay rate.
D190N55Slightly faster than WTCauses a relatively slow progression of RP.
S186W551-2 orders of magnitude faster than WTDramatically destabilizes rhodopsin, associated with a severe RP phenotype.[4][5]
P23H37Significantly faster than WT (50% decay in 20 min)A common RP mutation that leads to significant thermal instability.[6]
P23A-More stable than P23H/P23L, but less stable than WTCorrelates with a less severe form of ADRP.[7]
P23L-Similar instability to P23HAssociated with a more severe form of ADRP.[7]

Visualizing Key Pathways and Workflows

To better understand the processes involved in rhodopsin function and the experimental assessment of its stability, the following diagrams are provided.

Rhodopsin_Signaling_Pathway cluster_membrane Cell Membrane Rhodopsin Rhodopsin Transducin Transducin Rhodopsin->Transducin activates PDE6 PDE6 Transducin->PDE6 activates Light (photon) Light (photon) Light (photon)->Rhodopsin this compound to all-trans-retinal cGMP cGMP 5'-GMP 5'-GMP cGMP->5'-GMP hydrolyzed by PDE6 Ion_Channels cGMP-gated Ion Channels cGMP->Ion_Channels keeps open Hyperpolarization Hyperpolarization Ion_Channels->Hyperpolarization closure leads to

Rhodopsin signaling cascade upon light activation.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Stability Analysis Expression Expression of Rhodopsin (WT or Mutant) in Host Cells Purification Solubilization and Immunoaffinity Purification Expression->Purification Reconstitution Reconstitution with This compound Purification->Reconstitution UV_Vis UV-Vis Spectroscopy (Thermal Decay Assay) Reconstitution->UV_Vis HPLC HPLC Analysis (Retinal Isomerization) Reconstitution->HPLC TSA Thermal Shift Assay (Melting Temperature, Tm) Reconstitution->TSA Data_Analysis_Decay Calculate Decay Rate UV_Vis->Data_Analysis_Decay Measure A500 decrease Data_Analysis_Isomer Calculate Isomerization Rate HPLC->Data_Analysis_Isomer Quantify retinal isomers Data_Analysis_Tm Determine Melting Temperature TSA->Data_Analysis_Tm Determine Tm

Experimental workflow for assessing rhodopsin thermal stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for the key experiments cited in this guide.

Expression and Purification of Rhodopsin Mutants
  • Host System: Human embryonic kidney (HEK293) cells are commonly used for the expression of rhodopsin and its mutants.

  • Transfection: Cells are transiently transfected with a plasmid containing the gene for the desired rhodopsin mutant.

  • Regeneration with this compound: The expressed opsin is incubated with an excess of this compound in the dark to form the rhodopsin pigment.

  • Solubilization: Cell membranes are solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract the rhodopsin.

  • Immunoaffinity Chromatography: The solubilized rhodopsin is purified using an immunoaffinity column, often with the 1D4 antibody that recognizes the C-terminus of rhodopsin. The purified protein is eluted with a peptide corresponding to the 1D4 epitope.

Thermal Decay Assay using UV-Visible Spectroscopy

This method measures the rate at which rhodopsin denatures at a specific temperature by monitoring the decrease in absorbance at 500 nm (λmax for rhodopsin).

  • Sample Preparation: Purified rhodopsin is diluted in a suitable buffer.

  • Incubation: The sample is incubated at a constant, elevated temperature (e.g., 37°C or 55°C) in a temperature-controlled spectrophotometer.

  • Data Acquisition: UV-Visible absorption spectra are recorded at regular time intervals.

  • Analysis: The absorbance at 500 nm (A500) is plotted against time. The rate of thermal decay is determined by fitting the data to an exponential decay function. A faster decrease in A500 indicates lower thermal stability.[5]

HPLC Analysis of Retinal Isomerization

This technique quantifies the thermal isomerization of this compound to all-trans-retinal, a key event in rhodopsin's thermal decay.

  • Sample Treatment: Aliquots of the rhodopsin sample from the thermal decay assay are taken at different time points.

  • Retinal Extraction: The retinal is extracted from the protein, typically by denaturation with methanol and extraction into hexane. The retinal is often converted to a more stable oxime derivative by reaction with hydroxylamine.

  • Chromatography: The extracted retinal oximes are separated by high-performance liquid chromatography (HPLC) on a silica column.

  • Detection and Quantification: The different retinal isomers are detected by their UV absorbance, and the peak areas are used to quantify the amount of each isomer present at each time point. This allows for the calculation of the rate of thermal isomerization.[5]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This high-throughput method determines the melting temperature (Tm) of a protein by monitoring changes in fluorescence as the temperature is increased.

  • Principle: A fluorescent dye that binds to hydrophobic regions of proteins is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence.

  • Sample Preparation: The purified protein is mixed with the fluorescent dye (e.g., SYPRO Orange) in a multi-well plate.

  • Temperature Ramp: The plate is heated in a real-time PCR machine with a precise temperature ramp.

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The fluorescence data is plotted against temperature, generating a sigmoidal melting curve. The midpoint of this transition is the melting temperature (Tm), which is a measure of the protein's thermal stability.[3]

References

Validating 11-cis-retinal Activity: A Comparison of Opsin-Based Reporter Assays and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the activity and concentration of 11-cis-retinal is crucial for understanding the visual cycle and developing novel therapeutics for retinal diseases. This guide provides a detailed comparison of two primary methodologies: functional opsin-based reporter assays and direct analytical quantification via High-Performance Liquid Chromatography (HPLC).

The regeneration of this compound, the chromophore of vision, is essential for sustaining sight.[1] Upon absorption of a photon, this compound isomerizes to all-trans-retinal, initiating the phototransduction cascade.[2][3][4] This process involves the activation of the G-protein transducin by the activated opsin pigment, metarhodopsin II.[3][4] To maintain vision, this compound must be constantly regenerated through a complex enzymatic pathway known as the visual cycle.[2]

This guide will delve into the principles, protocols, and data outputs of an opsin-based functional assay that reports on the biological activity of this compound, and compare it with the gold-standard analytical technique of HPLC for direct quantification of this compound isomers.

Method Comparison at a Glance

FeatureOpsin-Based Reporter Assay (Transducin Activation)High-Performance Liquid Chromatography (HPLC)
Principle Measures the functional activity of this compound by quantifying its ability to regenerate a light-sensitive opsin pigment and subsequently activate the G-protein transducin.Physically separates different retinoid isomers based on their chemical properties, allowing for direct quantification of this compound concentration.
Type of Data Functional (e.g., EC50, % activation), indirect measure of active this compound.Quantitative (e.g., pmol, ng/mg tissue), direct measure of this compound concentration.
Sensitivity High, can detect functionally relevant concentrations.High, with limits of detection in the low picomole range.[5]
Specificity High for functionally active retinoids that can bind to opsin.High, can resolve various retinoid isomers (e.g., 9-cis, 11-cis, 13-cis, all-trans).[6]
Throughput Moderate, can be adapted to multi-well plate formats.Lower, requires individual sample processing and chromatographic runs.
Expertise Required Requires experience in protein biochemistry and cell-based assays.Requires expertise in analytical chemistry and operation of HPLC systems.
Key Advantage Provides a biologically relevant measure of this compound activity.Provides a direct and precise quantification of this compound levels.
Key Limitation Indirectly measures this compound; results can be influenced by other factors affecting the signaling cascade.Does not provide information on the biological activity of the quantified this compound.

Opsin-Based Reporter Assay: A Functional Assessment

An opsin-based reporter assay provides a functional readout of this compound activity by measuring its ability to bind to opsin and form a photosensitive pigment that can, upon illumination, activate the G-protein transducin. In its dark state, this compound acts as an inverse agonist, stabilizing the inactive conformation of opsin.[1][2] Light-induced isomerization to all-trans-retinal converts it into a potent agonist, triggering a conformational change in opsin that leads to transducin activation.[2][7] The activation of transducin can be measured, often through a radioactive filter binding assay that quantifies the binding of [³⁵S]GTPγS to the alpha subunit of transducin.[2][8]

Signaling Pathway of this compound Activity

This compound Signaling Pathway cluster_dark Dark State cluster_light Light Activation 11_cis_retinal This compound Opsin_inactive Inactive Opsin 11_cis_retinal->Opsin_inactive Binds (Inverse Agonist) Rhodopsin Rhodopsin (Inactive) Opsin_inactive->Rhodopsin Transducin_inactive Transducin (GDP-bound) Inactive Metarhodopsin_II Metarhodopsin II (Active) Rhodopsin->Metarhodopsin_II Conformational Change Transducin_active Transducin (GTP-bound) Active Transducin_inactive->Transducin_active Photon Photon (Light) Photon->Rhodopsin Isomerization all_trans_retinal all-trans-Retinal Metarhodopsin_II->Transducin_inactive Activates Metarhodopsin_II->all_trans_retinal Releases

Figure 1. Signaling pathway of this compound in phototransduction.

Experimental Workflow: Opsin-Based Transducin Activation Assay

Opsin Assay Workflow Start Start Prepare_Opsin 1. Prepare Opsin Membranes Start->Prepare_Opsin Incubate 2. Incubate Opsin with This compound (Dark) Prepare_Opsin->Incubate Add_Transducin 3. Add Transducin and [35S]GTPγS Incubate->Add_Transducin Illuminate 4. Expose to Light Add_Transducin->Illuminate Stop_Reaction 5. Stop Reaction (e.g., add cold GTP) Illuminate->Stop_Reaction Filter 6. Filter through Nitrocellulose Membrane Stop_Reaction->Filter Wash 7. Wash Membrane Filter->Wash Quantify 8. Quantify Bound [35S]GTPγS (Scintillation Counting) Wash->Quantify End End Quantify->End

Figure 2. Experimental workflow for an opsin-based transducin activation assay.

Detailed Experimental Protocol: Transducin Activation Assay

This protocol is a generalized procedure based on methodologies described in the literature.[2][8]

  • Preparation of Opsin Membranes:

    • Express and purify opsin from a suitable heterologous expression system (e.g., HEK293 cells).

    • Prepare membranes containing the purified opsin. The concentration of opsin should be determined accurately.

  • Incubation with this compound:

    • In a dark room under dim red light, incubate the opsin membranes with varying concentrations of this compound to allow for pigment regeneration. This step is typically performed on ice for a specific duration.

  • Transducin Activation Reaction:

    • Prepare a reaction mixture containing the opsin-retinal complex, purified bovine rod transducin, and [³⁵S]GTPγS in a suitable buffer (e.g., 10 mM Tris, pH 7.5, with MgCl₂ and DTT).

    • Initiate the reaction by adding the [³⁵S]GTPγS.

  • Light Activation:

    • For light-dependent activation, expose the samples to a calibrated light source (>495 nm) for a short duration (e.g., 12 seconds).[2] Dark control samples should be kept in complete darkness.

  • Stopping the Reaction:

    • Terminate the reaction at various time points by adding an excess of cold GTPγS or another suitable stopping solution.

  • Filter Binding:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane. The membrane will bind proteins, including transducin with bound [³⁵S]GTPγS.

  • Washing:

    • Wash the filters with a cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS as a function of time or retinoid concentration. For concentration-dependent activation, data can be fitted to a sigmoidal dose-response curve to determine the EC50 value.

High-Performance Liquid Chromatography (HPLC): Direct Quantification

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For retinoid analysis, normal-phase HPLC is often preferred as it provides better resolution for separating isomers.[6] This method allows for the direct measurement of this compound concentration in biological samples.

Experimental Workflow: HPLC Analysis of this compound

HPLC Workflow Start Start Homogenize 1. Homogenize Tissue Sample (in the dark) Start->Homogenize Extract 2. Extract Retinoids with Organic Solvents (e.g., Hexane) Homogenize->Extract Derivatize 3. (Optional) Derivatize to Stable Oximes Extract->Derivatize Dry_Reconstitute 4. Dry Extract and Reconstitute in Mobile Phase Derivatize->Dry_Reconstitute Inject 5. Inject Sample into HPLC System Dry_Reconstitute->Inject Separate 6. Separate Isomers on Normal-Phase Column Inject->Separate Detect 7. Detect by UV-Vis Spectrophotometry (e.g., 360 nm) Separate->Detect Quantify 8. Quantify based on Peak Area and Standard Curve Detect->Quantify End End Quantify->End

Figure 3. Experimental workflow for HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC Analysis

This protocol is a generalized procedure based on methodologies described in the literature.[5][6] All procedures should be performed under dim red light to prevent photoisomerization.

  • Sample Preparation and Extraction:

    • Homogenize the tissue sample (e.g., mouse eye) in a suitable buffer.

    • To stabilize the retinal aldehydes, they can be converted to their corresponding oxime derivatives by adding hydroxylamine.

    • Extract the retinoids from the homogenate using an organic solvent such as hexane.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Collect the organic phase containing the retinoids.

  • Sample Processing:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • HPLC System: An Agilent 1100 series or similar system equipped with a diode array detector.

    • Column: A normal-phase silica column (e.g., Agilent-Si, 5 µm, 4.5 × 250 mm).

    • Mobile Phase: An isocratic flow of a mixture of ethyl acetate in hexane (e.g., 10% ethyl acetate in hexane).

    • Flow Rate: Approximately 1.4 ml/min.

    • Detection: Monitor the elution of retinoids using a UV-Vis detector at a wavelength of 360 nm for retinal oximes.

  • Quantification:

    • Identify the this compound (or its oxime) peak based on its retention time compared to a pure standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Quantitative Data Comparison

ParameterOpsin-Based Assay DataHPLC Analysis Data
Example Data EC50 value for all-trans-retinal activation of opsin is approximately 53 nM.[2]Level of this compound in wild-type mouse eye cups is approximately 57.3 ± 9.9 ng.[9]
Units Molar concentration (e.g., nM, µM) for EC50; percentage of maximal activation.Mass (e.g., ng, pg) or molar amount (e.g., pmol) per unit of tissue or sample volume.
Interpretation Indicates the concentration of a retinoid required to elicit a half-maximal functional response.Provides the absolute amount of this compound present in the sample.

Conclusion

The choice between an opsin-based reporter assay and HPLC analysis for validating this compound activity depends on the specific research question.

  • The opsin-based reporter assay is indispensable for assessing the functional consequences of this compound or its analogs. It is the preferred method for screening compounds that may modulate the visual cycle or for studying the effects of mutations on opsin activation.

  • HPLC analysis provides a direct and highly accurate quantification of this compound levels . It is the gold standard for determining the concentration of retinoids in biological tissues and for studies investigating the kinetics of the visual cycle.

For a comprehensive validation of this compound activity, a combined approach is often the most powerful. HPLC can be used to precisely quantify the amount of this compound produced or delivered to a target tissue, while the opsin-based assay can confirm that the quantified retinoid is biologically active and capable of initiating the phototransduction cascade. This dual approach ensures both the chemical presence and the functional integrity of this vital molecule in vision research and drug development.

References

Safety Operating Guide

Safe Disposal of 11-Cis-Retinal: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like 11-cis-retinal are paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound waste.

Immediate Safety and Handling Precautions

This compound is a light-sensitive and potentially hazardous substance. The Safety Data Sheet (SDS) for this compound indicates that it is suspected of damaging fertility or the unborn child. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat[1]

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential aerosols or dust[1][2].

Spill Response: In the event of a spill, have a spill kit appropriate for reactive aldehydes readily available. Absorb liquid spills with an inert sorbent material and place it into a sealed container for disposal[3]. Avoid generating dust from solid forms of the compound[2].

Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to manage it as a hazardous waste stream in compliance with all local, state, and federal regulations[1].

  • Initial Assessment and Planning:

    • Consult the SDS: The Safety Data Sheet for this compound is the primary source of information regarding its specific hazards, handling precautions, and initial disposal guidance[1].

    • Contact Environmental Health and Safety (EHS): Before generating waste, consult with your institution's EHS department. They will provide information on approved disposal routes and any specific institutional procedures[1].

    • Waste Minimization: Plan experiments to minimize the generation of this compound waste[1].

  • Segregation and Collection of Waste:

    • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and chemically compatible container. The container should be kept securely closed when not in use[1].

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations[1].

  • Disposal Route:

    • Hazardous Waste Collection: this compound waste must be disposed of as hazardous waste through your institution's EHS program. This involves proper packaging, labeling, and collection by a certified hazardous waste disposal company[1].

    • Prohibition of Drain Disposal: Do not allow this compound to enter sewers or surface/ground water. It is Northwestern University's policy, for instance, to prohibit the drain disposal of all potentially hazardous chemicals[4].

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Protocol Wear appropriate PPE Wear appropriate PPE Experimental Procedure Experimental Procedure Wear appropriate PPE->Experimental Procedure Handle in a fume hood Handle in a fume hood Handle in a fume hood->Experimental Procedure Consult SDS and EHS Consult SDS and EHS Consult SDS and EHS->Experimental Procedure Segregate this compound waste Segregate this compound waste Experimental Procedure->Segregate this compound waste Label hazardous waste container Label hazardous waste container Segregate this compound waste->Label hazardous waste container Store in a designated area Store in a designated area Label hazardous waste container->Store in a designated area Arrange for EHS pickup Arrange for EHS pickup Store in a designated area->Arrange for EHS pickup

Figure 1. Logical workflow for the proper disposal of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

PropertyValueSource
CAS Number 564-87-4Cayman Chemical SDS, MedchemExpress[5]
Molecular Formula C₂₀H₂₈OSanta Cruz Biotechnology[6]
Molecular Weight 284.4 g/mol Cayman Chemical[7]
Purity ≥65%Santa Cruz Biotechnology[6]
Solubility Chloroform: Slightly solubleCayman Chemical[7]
Methanol: Slightly solubleCayman Chemical[7]
Storage Temperature Store in accordance with product insertCayman Chemical SDS

Experimental Protocols

A general experimental workflow for handling and preparing solutions of retinoids, which are known to be sensitive to light and oxidation, is as follows[8][9]:

  • Work under Subdued Light: Handle all retinoids under yellow or red light to prevent photoisomerization and degradation[8].

  • Use Appropriate Solvents: Dissolve this compound in a suitable solvent such as chloroform or methanol, where it is slightly soluble[7].

  • Inert Atmosphere: For long-term storage of solutions, consider using an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Low Temperature Storage: Store solutions at low temperatures, such as -20°C, for short-term storage (less than 1-2 weeks)[8].

The signaling pathway of this compound in vision is a key experimental context for its use. The following diagram illustrates this process.

This compound This compound Rhodopsin Rhodopsin This compound->Rhodopsin Opsin Opsin Opsin->Rhodopsin Photoisomerization Photoisomerization Rhodopsin->Photoisomerization Light (Photon) Light (Photon) Light (Photon)->Rhodopsin All-trans-Retinal All-trans-Retinal Photoisomerization->All-trans-Retinal Phototransduction Cascade Phototransduction Cascade Photoisomerization->Phototransduction Cascade

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
11-Cis-Retinal
Reactant of Route 2
11-Cis-Retinal

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。